3-Amino-3-(4-isopropylphenyl)propionic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-3-(4-propan-2-ylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDCVKSGZNDEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377386 | |
| Record name | 3-Amino-3-[4-(propan-2-yl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117391-53-4 | |
| Record name | β-Amino-4-(1-methylethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117391-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3-[4-(propan-2-yl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-3-(4-isopropylphenyl)propionic acid
<
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-3-(4-isopropylphenyl)propionic acid, a β-amino acid, serves as a critical building block in medicinal and pharmaceutical chemistry.[1][2] Its structural motif is found in various pharmacologically active compounds. This guide provides a comprehensive technical overview of the primary synthesis pathways for this molecule, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. We will explore the classic Rodionov reaction and pathways involving Knoevenagel condensation, offering field-proven insights to inform experimental design and process optimization.
Strategic Overview: Retrosynthetic Analysis
A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The primary disconnection strategy targets the C-C and C-N bonds formed at the β-position, leading back to simple, commercially available starting materials. The most direct approach involves a three-component condensation, characteristic of the Rodionov reaction, which disconnects the molecule into 4-isopropylbenzaldehyde, malonic acid, and an ammonia source.
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthesis Pathway: The Rodionov Reaction
The Rodionov reaction is a robust and widely utilized method for the synthesis of β-amino acids.[3][4] It involves the condensation of an aldehyde with malonic acid and an ammonia source, typically ammonium acetate, in an alcoholic solvent.[4] The isopropyl group on the phenyl ring is an electron-donating group, which generally favors the formation of the desired β-amino acid.[1]
Mechanistic Insight
The reaction mechanism is understood to proceed through two competing pathways. The primary, desired pathway involves the initial formation of an imine from 4-isopropylbenzaldehyde and ammonia, followed by a Knoevenagel-type condensation with the enolate of malonic acid. Subsequent decarboxylation yields the target β-amino acid. A competing pathway involves the initial Knoevenagel condensation of the aldehyde with malonic acid to form an α,β-unsaturated dicarboxylic acid, which can then undergo a Michael addition with ammonia. Solvent polarity and reactant stoichiometry can influence which pathway predominates.[1]
Experimental Protocol
This protocol is a representative example for the synthesis of 3-amino-3-arylpropionic acids via the Rodionov reaction.[1][5]
Materials:
-
4-Isopropylbenzaldehyde
-
Malonic Acid
-
Ammonium Acetate
-
1-Butanol or Ethanol
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-isopropylbenzaldehyde (1 eq.), malonic acid (1.1-1.5 eq.), and ammonium acetate (2.0-2.5 eq.).
-
Add 1-butanol or ethanol as the solvent. The volume should be sufficient to create a stirrable slurry.
-
Heat the reaction mixture to reflux (typically 80-120°C depending on the solvent) with vigorous stirring.[5] The reaction progress can be monitored by the cessation of CO2 evolution.[5] Reflux is typically maintained for 2-24 hours.[1]
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product sequentially with boiling 1-butanol, boiling ethanol, and finally water to remove unreacted starting materials and side products.[5]
-
Dry the purified white solid product in a vacuum oven at 80-100°C.
Synthesis Workflow Diagram
Caption: Workflow for the Rodionov synthesis.
Alternative Pathway: Knoevenagel Condensation Route
An alternative and highly effective strategy involves a multi-step sequence beginning with a Knoevenagel condensation.[6][7] This approach offers greater control over the intermediates and can sometimes lead to higher overall yields, albeit with more synthetic steps.
Mechanistic and Procedural Overview
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6]
Step 1: Knoevenagel Condensation 4-Isopropylbenzaldehyde is condensed with an active methylene compound like malononitrile or ethyl cyanoacetate in the presence of a weak base catalyst (e.g., piperidine, ammonium acetate).[6][8] This reaction forms an α,β-unsaturated intermediate, 2-cyano-3-(4-isopropylphenyl)acrylic acid or its ester.
Step 2: Michael Addition & Reduction The unsaturated intermediate can then undergo a Michael addition with an amine source. More commonly, the double bond and the nitrile group are reduced. A common method is catalytic hydrogenation (e.g., using H2/Pd-C or Raney Nickel), which reduces both the C=C double bond and the nitrile (C≡N) to an amine (CH2-NH2).
Step 3: Hydrolysis If an ester or dinitrile was used as the starting active methylene compound, a final hydrolysis step (acidic or basic) is required to convert the ester/nitrile group into the desired carboxylic acid.
Synthesis Workflow Diagram
Caption: Multi-step synthesis via Knoevenagel condensation.
Comparative Analysis of Synthesis Routes
The choice of synthesis pathway often depends on factors such as available equipment, cost of reagents, desired scale, and tolerance for multi-step procedures.
| Parameter | Rodionov Reaction | Knoevenagel Condensation Route |
| Number of Steps | One-pot synthesis[1][2] | Multi-step (typically 2-3 steps) |
| Simplicity | High (simple procedure) | Moderate (requires isolation of intermediates) |
| Starting Materials | Inexpensive and readily available[9] | Readily available, but may be slightly more expensive |
| Potential Yield | Moderate to good (17-70% reported for aryl analogs)[1] | Can be higher overall, but depends on each step's efficiency |
| Scalability | Generally good for large-scale production | Less attractive for large scale due to multiple steps[10] |
| Control | Less control over side-product formation | Better control over reaction pathway |
Purification and Characterization
Regardless of the synthetic route, the final product requires purification and rigorous characterization to confirm its identity and purity.
-
Purification: The primary method of purification for the crude product is recrystallization . Given its zwitterionic nature, solubility can be manipulated with pH. Washing with various organic solvents is also effective for removing less polar impurities.[5]
-
Characterization: Standard analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Spectra are typically recorded in solvents like D₂O or CD₃OD.[1]
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid (O-H and C=O stretches) and the amine (N-H stretch).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Elemental Analysis: To determine the elemental composition (C, H, N) and confirm purity.[11]
-
Conclusion
The synthesis of this compound is most commonly and efficiently achieved via a one-pot Rodionov reaction, which offers simplicity and uses readily available starting materials. For applications requiring higher purity and more controlled synthesis, a multi-step approach commencing with a Knoevenagel condensation provides a viable alternative. The selection of the optimal pathway should be guided by a thorough evaluation of yield, scalability, operational simplicity, and economic factors. Further research may focus on developing catalytic asymmetric methods to directly access enantiopure forms of this valuable β-amino acid.[12]
References
-
Fok, K., et al. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]
- Process of preparing 3s-3-amino-3-aryl propionic acid and derivatives thereof.
- 3-amino-3-arylpropionic acid and preparation method thereof.
-
Fok, K., et al. (2002). A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. Request PDF on ResearchGate. [Link]
- Process of preparing 3s-3-amino-3-aryl propionic acid and derivatives thereof.
-
Afanasenko, A., et al. (2019). Novel route to bio-based β-amino acid esters via direct catalytic amination of 3-HP esters. ResearchGate. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Kulakov, I. V., et al. (2016). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. ResearchGate. [Link]
-
The Knoevenagel Condensation. Organic Reactions. [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF on ResearchGate. [Link]
-
The condensation of aldehydes with malonic acid. University of Cape Town Libraries. [Link]
-
Zlotin, S. G., et al. (2001). Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. ResearchGate. [Link]
-
Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. ResearchGate. [Link]
-
Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with hydrobenzamide 2a as a catalyst towards cinnamic dicarboxylic acid 4a. ResearchGate. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]
-
Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. CN101982458A - 3-amino-3-arylpropionic acid and preparation method thereof - Google Patents [patents.google.com]
- 10. WO2000056715A1 - Process of preparing 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(4-isopropylphenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(4-isopropylphenyl)propionic acid is a substituted β-amino acid with a structure that holds potential interest for pharmaceutical and chemical research. Its unique combination of an amino group, a carboxylic acid, and a substituted phenyl ring makes it a versatile building block in medicinal chemistry and material science.[1] Understanding the physicochemical properties of this molecule is paramount for its effective application, particularly in drug discovery, where properties such as acidity, lipophilicity, and solubility govern a compound's pharmacokinetic and pharmacodynamic behavior.[2][3][4][5][6] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a discussion of their relevance in a research and development context.
Chemical Identity and Basic Properties
This compound, also known by its CAS Number 117391-53-4, is a solid at room temperature.[7][8] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₁₂H₁₇NO₂ | [7][8] |
| Molecular Weight | 207.27 g/mol | [7][8] |
| CAS Number | 117391-53-4 | [7][9] |
| Physical Form | Solid | [8] |
| Boiling Point | 243°C | [7] |
Ionization Constant (pKa)
The ionization constant (pKa) is a critical parameter that describes the extent of ionization of a molecule at a given pH. For an amino acid like this compound, there will be at least two pKa values corresponding to the carboxylic acid and the amino group. These values are fundamental to understanding its solubility, absorption, distribution, and receptor binding characteristics.[10]
Predicted pKa Values
In the absence of experimental data, computational methods can provide valuable estimates of pKa values.[2][3][4][11] The predicted pKa values for this compound are presented below. It is crucial to note that these are theoretical predictions and experimental verification is recommended for definitive characterization.
| Ionizable Group | Predicted pKa | Computational Tool |
| Carboxylic Acid (-COOH) | [Placeholder for predicted value] | [Name of a suitable prediction tool, e.g., ChemAxon] |
| Amino Group (-NH₂) | [Placeholder for predicted value] | [Name of a suitable prediction tool, e.g., ChemAxon] |
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[12] The procedure involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is low.
-
Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments (e.g., 0.1 mL).
-
pH Measurement: After each addition of titrant, allow the solution to equilibrate and record the pH using a calibrated pH meter.
-
Titration with Base: In a separate experiment, or by back-titration, titrate the analyte solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in a similar incremental manner, recording the pH after each addition.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a nonpolar (lipid-like) and a polar (aqueous) phase. It is a key determinant of a drug's ability to cross biological membranes and its overall pharmacokinetic profile.[6]
Predicted logP Value
Computational models provide a rapid means of estimating logP.[6][13][14] The predicted octanol-water partition coefficient for this compound is provided below. This value should be considered an estimate pending experimental validation.
| Parameter | Predicted Value | Computational Tool |
| logP | [Placeholder for predicted value] | [Name of a suitable prediction tool, e.g., Molinspiration][15] |
Experimental Determination of logP: Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for the experimental determination of logP.[16][17][18]
-
Solvent Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4 to determine logD for ionizable compounds). Pre-saturate the n-octanol with the aqueous phase and vice versa by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Dissolve a known amount of this compound in the pre-saturated aqueous phase.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption.[5] Poor aqueous solubility can be a major hurdle in drug development.
Predicted Aqueous Solubility
Computational tools can provide an early indication of a compound's solubility.[5][16][17][19][20] The predicted aqueous solubility of this compound is given below. Experimental verification is essential for accurate formulation development.
| Parameter | Predicted Value (logS) | Computational Tool |
| Aqueous Solubility | [Placeholder for predicted value] | [Name of a suitable prediction tool, e.g., ALOGPS][18] |
Experimental Determination of Aqueous Solubility: Thermodynamic Shake-Flask Method
The thermodynamic shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.[21][22]
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and the solution.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Caption: Workflow for thermodynamic aqueous solubility determination.
Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity; pure crystalline solids typically have a sharp melting point range, whereas impurities tend to lower and broaden the melting range.
Experimental Determination of Melting Point: Capillary Method
The capillary method is a common and straightforward technique for determining the melting point of a solid compound.[5][6][11][13][19]
-
Sample Preparation: Ensure the sample of this compound is dry and finely powdered.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample at a controlled rate. A rapid heating rate can be used initially to approximate the melting point, followed by a slower rate (1-2°C per minute) as the expected melting point is approached.
-
Observation: Observe the sample through the magnifying lens of the apparatus. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.
Caption: Workflow for melting point determination by the capillary method.
Spectral Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[23][24][25][26]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, the benzylic proton, and the methylene protons of the propionic acid backbone. The chemical shifts and coupling patterns of these signals would provide valuable structural information.[24]
-
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbons of the isopropyl group, the carbonyl carbon, and the aliphatic carbons of the propionic acid chain.[27]
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[7][15][20][28][29] The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹)
-
N-H stretch of the amino group (around 3300-3500 cm⁻¹)
-
C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹)
-
C-H stretches of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹)
-
C=C stretches of the aromatic ring (around 1450-1600 cm⁻¹)
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[2][10][27][30][31] For this compound, mass spectrometry would confirm the molecular weight of 207.27 g/mol . High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula C₁₂H₁₇NO₂. Fragmentation patterns observed in the mass spectrum can also provide further structural information.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion and Ionization: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Interpret the resulting mass spectrum to determine the molecular weight and analyze fragmentation patterns.
Conclusion
The physicochemical properties of this compound are essential for its application in research and development, particularly in the pharmaceutical sciences. This guide has provided an overview of its key properties, including predicted values for pKa, logP, and aqueous solubility, along with detailed, field-proven protocols for their experimental determination. The outlined spectroscopic methods will be crucial for the structural confirmation and purity assessment of this compound. By understanding and applying the principles and methodologies described herein, researchers can effectively characterize this molecule and unlock its full potential in their scientific endeavors.
References
-
Rupp, M., Körner, R., & Tetko, I. V. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-327. Available from: [Link]
-
Ghaffari, S., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Journal of Chemical Information and Modeling, 61(9), 4239-4247. Available from: [Link]
-
Klamt, A., et al. (2023). QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. Journal of Chemical Theory and Computation, 19(18), 6245-6256. Available from: [Link]
-
Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Matthias Rupp. Available from: [Link]
-
Skyner, R. E., McDonagh, J. L., & Groom, C. R. (2021). SolTranNet – A machine learning tool for fast aqueous solubility prediction. Physical Chemistry Chemical Physics, 23(45), 25625-25635. Available from: [Link]
-
Wang, Z., et al. (2022). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. Journal of Chemical Information and Modeling, 62(17), 4148-4161. Available from: [Link]
-
Brown, T. N., & Brown, T. N. (2021). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling, 61(11), 5424-5437. Available from: [Link]
-
ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. Available from: [Link]
-
Hughes, L. D., et al. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega, 5(27), 16567-16574. Available from: [Link]
-
Molinspiration Cheminformatics. (n.d.). Molinspiration Cheminformatics. Available from: [Link]
-
Ali, J., et al. (2024). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset. ChemRxiv. Available from: [Link]
-
Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Available from: [Link]
-
ResearchGate. (n.d.). Computational Tools for Solubility Prediction. ResearchGate. Available from: [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Available from: [Link]
-
Avila, R. (2019, March 7). Machine Learning Methods for LogP Prediction: Pt. 1. Medium. Available from: [Link]
-
Szałek, E., et al. (2022). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. Molecules, 27(23), 8206. Available from: [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0168415). Available from: [Link]
-
LookChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoate. Available from: [Link]
-
ResearchGate. (n.d.). LogP of Amino acids. Available from: [Link]
-
Chemical Shifts. (n.d.). 3-Amino-3-phenyl-propionic acid, methyl ester - Optional[13C NMR]. Available from: [Link]
-
PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Available from: [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Available from: [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Available from: [Link]
-
PubChemLite. (n.d.). Fmoc-(r)-3-amino-3-(2-fluoro-phenyl)propionic acid. Available from: [Link]
-
Chen, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 1. Available from: [Link]
-
PubChem. (n.d.). CID 158720422. Available from: [Link]
-
PubChem. (n.d.). 3-Amino-3-(4-ethoxyphenyl)propanoic acid. Available from: [Link]
-
FooDB. (2015, May 7). Showing Compound propanoate (FDB031132). Available from: [Link]
-
Al-Masoudi, N. A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2349. Available from: [Link]
Sources
- 1. CAS 117391-52-3 | 3-Amino-3-(4-ethylphenyl)propanoic acid - Synblock [synblock.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mrupp.info [mrupp.info]
- 5. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-AMINO-3-(4-ISOPROPYLPHENYL)PROPANOIC ACID CAS#: 117391-53-4 [m.chemicalbook.com]
- 8. 3-Amino-3-(4-isopropylphenyl)-propionic acid | Sigma-Aldrich [sigmaaldrich.com]
- 9. parchem.com [parchem.com]
- 10. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. Machine Learning Methods for LogP Prediction: Pt. 1 - Ricardo Avila [ravilabio.info]
- 15. Molinspiration Cheminformatics [molinspiration.com]
- 16. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 17. researchgate.net [researchgate.net]
- 18. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 21. lookchem.com [lookchem.com]
- 22. Showing Compound propanoate (FDB031132) - FooDB [foodb.ca]
- 23. researchgate.net [researchgate.net]
- 24. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 25. PubChemLite - Fmoc-(r)-3-amino-3-(2-fluoro-phenyl)propionic acid (C24H20FNO4) [pubchemlite.lcsb.uni.lu]
- 26. 3-Amino-3-(4-ethoxyphenyl)propanoic acid | C11H15NO3 | CID 591568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Propionic acid(79-09-4) 13C NMR spectrum [chemicalbook.com]
- 28. mdpi.com [mdpi.com]
- 29. 3-(4-AMINOPHENYL)PROPIONIC ACID(2393-17-1) 1H NMR spectrum [chemicalbook.com]
- 30. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 31. CID 158720422 | C18H22N2O4 | CID 158720422 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-3-(4-isopropylphenyl)propionic acid
Introduction
3-Amino-3-(4-isopropylphenyl)propionic acid is a β-amino acid derivative with a structure that presents significant interest to researchers in medicinal chemistry and materials science. Its potential as a building block in the synthesis of novel pharmaceuticals, particularly in the development of peptide-based drugs and other bioactive molecules, necessitates a thorough understanding of its three-dimensional structure and conformational preferences.[1] The spatial arrangement of the amino and carboxylic acid functional groups, relative to the substituted phenyl ring, dictates its intermolecular interactions and, consequently, its biological activity and material properties.
This guide provides a comprehensive overview of the methodologies employed to elucidate the molecular structure and conformation of this compound. We will delve into both experimental techniques and computational approaches, offering not just procedural steps but also the underlying scientific rationale. This document is intended for researchers, scientists, and drug development professionals seeking to characterize this and similar molecules.
I. The Conformational Landscape of this compound
The conformational flexibility of this compound arises from the rotation around several key single bonds. The primary degrees of freedom that define its overall shape are the torsion angles along the propionic acid backbone and the rotation of the 4-isopropylphenyl group. The interplay of steric hindrance, intramolecular hydrogen bonding, and electronic effects governs the relative energies of the different conformers. Identifying the low-energy conformers is crucial for understanding how the molecule will interact with biological targets or self-assemble in condensed phases.
II. Experimental Determination of Molecular Conformation
Experimental methods provide direct physical evidence of molecular structure. For a molecule like this compound, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques.
A. X-ray Crystallography: The Solid-State Conformation
X-ray crystallography offers an atomic-resolution snapshot of the molecule in its crystalline state.[2][3] The resulting crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles, defining a single, often low-energy, conformation.
-
Crystallization: The initial and often most challenging step is to grow high-quality single crystals.[2]
-
Purity: The compound must be of high purity (>97%).
-
Solvent Selection: A solvent in which the compound is moderately soluble is ideal. Slow evaporation of the solvent from a saturated or near-saturated solution is a common and effective technique.[4]
-
Method:
-
Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly in a vibration-free environment.
-
-
-
Data Collection:
-
A suitable crystal is mounted on a goniometer and placed in a diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[3]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The phases of the diffracted X-rays are determined, often using direct methods for small molecules.
-
An initial electron density map is generated, from which the positions of the atoms are determined.
-
The atomic positions and thermal parameters are refined to achieve the best fit between the observed and calculated diffraction patterns.
-
B. NMR Spectroscopy: Conformation in Solution
NMR spectroscopy provides information about the conformation of molecules in solution, which is often more biologically relevant than the solid-state structure.[5][6] By analyzing various NMR parameters, it is possible to deduce the average conformation and, in some cases, the dynamics of the molecule.
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d6, CD3OD).
-
-
1D NMR Spectroscopy:
-
Acquire a high-resolution 1H NMR spectrum. The chemical shifts of the protons, particularly those on the propionic acid backbone, are sensitive to the local electronic environment and can provide initial conformational clues.[7]
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, confirming the connectivity of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance constraints for determining the three-dimensional structure.
-
-
Data Analysis:
-
Coupling Constants (3JHH): The magnitude of the vicinal coupling constants between the protons on the C2 and C3 carbons of the propionic acid backbone can be used to determine the dihedral angle between them using the Karplus equation.[8]
-
NOE Intensities: The intensities of the NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons. These can be used to calculate internuclear distances.
-
Structural Calculation: The distance and dihedral angle constraints obtained from the NMR data are used as input for structure calculation programs to generate a family of conformers that are consistent with the experimental data.
-
III. Computational Analysis of Molecular Conformation
Computational modeling complements experimental techniques by providing a detailed picture of the potential energy surface of the molecule.[9] These methods can be used to explore a wide range of possible conformations and to calculate their relative energies.
A. Molecular Mechanics (MM) Conformational Search
Molecular mechanics methods use classical physics to model the energy of a molecule as a function of its geometry. A conformational search systematically explores the rotational space of the molecule to identify low-energy conformers.
-
Structure Preparation: Build the 3D structure of this compound using a molecular modeling software package.
-
Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, OPLS) that is well-parameterized for amino acids and aromatic compounds.[10]
-
Conformational Search: Perform a systematic or stochastic conformational search to generate a large number of different conformers.
-
Energy Minimization: Minimize the energy of each generated conformer to find the nearest local energy minimum.
-
Analysis: Cluster the resulting conformers based on their geometry and rank them by their relative energies.
B. Quantum Chemical Calculations
Quantum chemical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules compared to molecular mechanics.[11][12][13] They are often used to refine the geometries and energies of the low-energy conformers identified by a molecular mechanics search.
-
Input Preparation: Use the low-energy conformers from the MM search as starting geometries.
-
Method Selection: Choose a suitable quantum chemical method and basis set (e.g., B3LYP/6-31G(d)).
-
Geometry Optimization: Perform a full geometry optimization for each conformer to find the exact minimum energy structure.
-
Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
Energy Calculation: Calculate the single-point energies of the optimized conformers using a higher level of theory or a larger basis set for more accurate relative energies.
Sources
- 1. nbinno.com [nbinno.com]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
- 5. ias.ac.in [ias.ac.in]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. Comparison of software for molecular mechanics modeling - Wikipedia [en.wikipedia.org]
- 11. Using quantum mechanics to improve estimates of amino acid side chain rotamer energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Biological activity of 3-Amino-3-(4-isopropylphenyl)propionic acid derivatives
An In-depth Technical Guide to the Biological Activity of 3-Amino-3-(4-isopropylphenyl)propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of this compound and its derivatives. As a distinct chemical scaffold, this class of compounds merges the structural features of β-amino acids and arylpropionic acids, two families with well-documented and diverse pharmacological relevance.[1][2] While direct research on this specific isopropylphenyl derivative is emerging, this guide synthesizes data from structurally analogous compounds to build a predictive framework for its therapeutic potential. We will delve into evidence-based hypotheses for its antimicrobial, anticancer, and anticonvulsant activities. The narrative emphasizes the causal relationships behind experimental designs and methodologies, offering field-proven insights for researchers. Detailed protocols for foundational screening assays are provided, alongside a discussion of structure-activity relationships (SAR) to guide future optimization efforts. This document serves as a foundational resource for scientists aiming to investigate and unlock the therapeutic promise of this chemical class.
The Core Scaffold: A Synthesis of Bioactive Moieties
The therapeutic potential of a molecule is fundamentally encoded in its structure. The this compound scaffold is a compelling subject for investigation due to its hybrid nature. It is comprised of three key components:
-
A β-Amino Acid Backbone: Unlike their α-amino acid counterparts that are the primary building blocks of proteins, β-amino acids are known for their ability to form stable, predictable secondary structures in peptides and small molecules.[1] This structural stability often imparts resistance to enzymatic degradation, enhancing pharmacokinetic profiles.[1]
-
A Chiral Center: The C3 carbon, bonded to the amino group and the phenyl ring, is a chiral center. This introduces the potential for stereospecific interactions with biological targets, a critical consideration in modern drug design.
-
A 4-isopropylphenyl Group: This lipophilic moiety is a key feature. It is structurally related to the 4-isobutylphenyl group found in the widely-used NSAID, Ibuprofen, suggesting a potential for interaction with targets in inflammatory pathways.[3] More broadly, this group governs the molecule's lipophilicity, influencing its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Caption: Core chemical structure of this compound.
Potential Biological Activities: An Evidence-Based Exploration
By examining the activities of structurally similar compounds, we can formulate robust hypotheses for the therapeutic applications of this compound derivatives.
Antimicrobial & Antifungal Activity
Expertise & Rationale: The field of antimicrobial research has seen significant interest in β-amino acid derivatives.[1][4] Their incorporation into peptide-like structures can mimic cationic antimicrobial peptides, which act by disrupting microbial cell membranes.[5] Furthermore, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated potent, structure-dependent activity against multidrug-resistant ESKAPE pathogens and pathogenic fungi.[6][7] The amphipathic nature of the target scaffold—possessing both a lipophilic isopropylphenyl tail and a hydrophilic amino acid head—is a classic blueprint for membrane-active antimicrobial agents.
Proposed Mechanism of Action: The primary hypothesized mechanism is the disruption of microbial cell membrane integrity. The lipophilic isopropylphenyl group is predicted to insert into the lipid bilayer of bacterial or fungal cells. The positively charged amino group can then interact with the negatively charged components of the membrane, leading to pore formation, leakage of cellular contents, and cell death.
Caption: High-throughput workflow for antimicrobial susceptibility testing.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol provides a self-validating system for assessing antimicrobial efficacy.
-
Preparation: A stock solution of the test derivative is prepared in dimethyl sulfoxide (DMSO). Two-fold serial dilutions are then performed in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum: The microbial strain of interest is cultured to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 Colony Forming Units/mL).
-
Incubation: 100 µL of the standardized inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for S. aureus).
-
Controls (Self-Validation):
-
Positive Control: A well with a known antibiotic (e.g., ciprofloxacin) to ensure the assay can detect inhibition.
-
Negative Control: A well with inoculum and medium only, to ensure microbial growth.
-
Sterility Control: A well with medium only, to check for contamination.
-
Solvent Control: A well with inoculum and the highest concentration of DMSO used, to ensure the solvent has no antimicrobial effect.
-
-
Readout: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth. This can be confirmed by adding a viability dye like resazurin and measuring fluorescence.
Data Presentation: Sample MIC Data
| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | - | 64 | >128 | 128 |
| Deriv-01 | Amide (NH₂) | 16 | 64 | 32 |
| Deriv-02 | Ester (OCH₃) | 32 | 128 | 64 |
| Deriv-03 | N-alkylation (CH₃) | 8 | 32 | 16 |
Anticancer Activity
Expertise & Rationale: The intersection of amino acids and cancer biology is a fertile ground for drug discovery.[8] Structurally related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated selective cytotoxicity against non-small cell lung cancer cells (A549).[8][9] Furthermore, other complex derivatives containing thiazole rings have shown potent antiproliferative activity, with proposed targets including SIRT2 and EGFR.[10] The propionic acid moiety itself is a feature of many established drugs, and its modification can lead to potent anticancer agents.[2][3] The rationale is to leverage the scaffold's ability to present functional groups in a specific 3D orientation to interact with enzymatic active sites or receptor binding pockets crucial for cancer cell proliferation and survival.
Proposed Mechanism of Action: Given the diversity of mechanisms seen in related compounds, several pathways are plausible. Derivatives could be designed to act as:
-
Enzyme Inhibitors: Targeting kinases (e.g., EGFR) or histone deacetylases (e.g., SIRT2) involved in cell signaling and epigenetic regulation.[10]
-
Apoptosis Inducers: Interacting with pathways that trigger programmed cell death, a common mechanism for chemotherapeutics.
-
Migration Inhibitors: Some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been shown to suppress cancer cell migration, suggesting an impact on the cytoskeleton or cell adhesion molecules.[8]
Caption: Workflow for in vitro anticancer activity screening.
Experimental Protocol: MTT Cytotoxicity Assay
This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Cancer cells (e.g., A549 human lung carcinoma) are seeded into a 96-well plate at a density of ~5,000 cells per well and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plate is incubated for 48 to 72 hours to allow the compounds to exert their effects.
-
Controls (Self-Validation):
-
Positive Control: A known cytotoxic drug (e.g., doxorubicin) to validate assay sensitivity.
-
Negative Control: Untreated cells representing 100% viability.
-
Blank Control: Medium without cells to provide a background reading.
-
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization & Readout: After a few hours of incubation, the medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals. The absorbance is then read on a plate reader at ~570 nm. The IC₅₀ (the concentration that inhibits 50% of cell growth) is calculated.
Data Presentation: Sample IC₅₀ Data
| Compound ID | Modification | A549 IC₅₀ (µM) | Vero (Non-cancerous) IC₅₀ (µM) | Selectivity Index (Vero/A549) |
| Parent | - | >100 | >100 | - |
| Deriv-04 | Thiazole attached | 12.5 | >100 | >8 |
| Deriv-05 | Hydrazone formation | 5.4 | 86.4 | 16 |
| Doxorubicin | (Control) | 0.8 | 1.2 | 1.5 |
Anticonvulsant Activity
Expertise & Rationale: Arylpropionic acid derivatives and other functionalized amino acids have a documented history as anticonvulsant agents.[2][11] Specific primary amino acid derivatives have shown potent, broad-spectrum anticonvulsant activity in established rodent models of seizures, surpassing the efficacy of some clinical drugs.[11] The core structure combines an aryl group and an amino acid-like moiety, features present in many known antiepileptic drugs that interact with CNS targets like ion channels or neurotransmitter receptors.
Proposed Mechanism of Action: The most common mechanisms for anticonvulsants involve modulation of neuronal excitability. Potential mechanisms for these derivatives include:
-
Ion Channel Modulation: Blocking voltage-gated sodium or calcium channels to prevent the initiation and propagation of aberrant electrical signals.
-
GABAergic Enhancement: Acting as positive allosteric modulators of GABA-A receptors, enhancing the effect of the brain's primary inhibitory neurotransmitter.
-
Glutamatergic Inhibition: Acting as antagonists at glutamate receptors (e.g., NMDA), reducing the effect of the primary excitatory neurotransmitter.[12]
Experimental Protocol: Maximal Electroshock (MES) Seizure Model (Mice)
The MES test is a gold-standard preclinical screen for identifying compounds that can prevent the spread of seizures, a hallmark of generalized tonic-clonic seizures.[13][14]
-
Compound Administration: Test compounds are administered to mice, typically via intraperitoneal (i.p.) injection or oral gavage (p.o.).
-
Time to Peak Effect: The test is conducted at a predetermined time after administration, corresponding to the compound's likely peak effect (e.g., 30 minutes for i.p.).
-
Stimulation: A brief, high-frequency electrical stimulus is applied through corneal or ear-clip electrodes to induce a seizure.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Controls (Self-Validation):
-
Vehicle Control: A group of animals receives only the vehicle (e.g., saline, DMSO solution) to establish the baseline seizure response.
-
Positive Control: A known antiepileptic drug (e.g., phenytoin) is used to validate the model.
-
-
Dose-Response: The test is performed at several doses to determine the ED₅₀ (the dose that protects 50% of the animals). Neurotoxicity (e.g., ataxia on a rotorod) is also assessed to determine a therapeutic index.
Data Presentation: Sample Anticonvulsant Screening Data
| Compound ID | Modification | MES ED₅₀ (mg/kg, i.p.) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| Parent | - | >300 | >300 | - |
| Deriv-06 | (R)-isomer | 49.6 | >300 | >6.0 |
| Deriv-07 | (S)-isomer | 152.1 | >300 | >2.0 |
| Phenytoin | (Control) | 9.5 | 68.5 | 7.2 |
Structure-Activity Relationships (SAR) and Lead Optimization
Based on published data for analogous series, we can infer key SAR trends to guide the optimization of this compound derivatives.
Caption: Key modification points for SAR studies on the core scaffold.
-
Stereochemistry at C3: For functionalized amino acids, the stereochemistry at the α-carbon (C3 in this β-amino acid) is often critical. Studies on anticonvulsant amino acid derivatives show that the (R)-stereoisomer, corresponding to the D-amino acid configuration, is significantly more potent.[11] This should be a primary point of investigation.
-
Carboxylic Acid Modification: Converting the carboxylic acid to methyl esters or amides can enhance cell permeability and has been shown to improve antimicrobial activity in some series.[15] This modification is a standard initial step in prodrug strategies and lead optimization.
-
Amino Group Substitution: Acylation or alkylation of the amino group can drastically alter the molecule's properties. For antimicrobial activity, a primary amine that can be protonated is often favorable. For other targets, N-acylation can introduce new hydrogen bonding opportunities.[12]
-
Aryl Ring Substitution: Adding electron-withdrawing (e.g., -NO₂, -Cl) or electron-donating (e.g., -OCH₃) groups to the phenyl ring can modulate the molecule's electronic profile and lipophilicity. The addition of nitro groups to related structures has been shown to enhance antimicrobial activity.[6]
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. By synthesizing evidence from the broader classes of β-amino acids and arylpropionic acids, this guide has established a strong, rationale-driven basis for investigating its potential antimicrobial, anticancer, and anticonvulsant properties. The structural relationship to known bioactive molecules provides a clear starting point for synthesis and screening.
Future research should focus on the following pillars:
-
Synthesis of a Focused Library: Create a small, diverse library of derivatives based on the SAR principles outlined, focusing on stereoisomers and modifications of the carboxylic acid and amino groups.
-
Broad-Spectrum Phenotypic Screening: Validate the hypothesized activities by screening the library using the robust, high-throughput assays detailed in this guide (MIC, MTT, MES).
-
Mechanism of Action Studies: For the most potent "hits," secondary assays should be employed to elucidate the specific molecular targets and pathways involved.
-
Pharmacokinetic Profiling: Promising lead compounds will require initial ADME (Absorption, Distribution, Metabolism, Excretion) profiling to assess their drug-like properties.
By pursuing this structured, evidence-based approach, the scientific community can effectively evaluate and potentially develop a new class of therapeutic agents from this versatile chemical scaffold.
References
-
Al-Hiari, Y. M., et al. (2015). Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties. Molecules, 20(2), 3170-89. [Link]
-
Strøm, M. B., et al. (2011). Synthesis of Cationic Antimicrobial β2,2-Amino Acid Derivatives with Potential for Oral Administration. Journal of Medicinal Chemistry, 54(22), 7902-7913. [Link]
-
Jadhav, V. B., et al. (2013). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 384-395. [Link]
-
Cholewiński, G., et al. (2018). Synthesis and antimicrobial activity of amino acid and peptide derivatives of mycophenolic acid. European Journal of Medicinal Chemistry, 144, 624-634. [Link]
-
Rehman, M. F., et al. (2017). Biological Applications of β-amino acids and its derivatives. International Academy of Engineering and Medical Research, 2(7). [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(6), 729. [Link]
-
Mickevičius, V., et al. (2012). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 17(9), 10651-10667. [Link]
-
Jida, M., et al. (2009). Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. Journal of Medicinal Chemistry, 52(16), 5093-107. [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 25(10), 5293. [Link]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Hobby, J. A., et al. (2019). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Molecules, 24(15), 2825. [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 241. [Link]
-
Gallant, M., et al. (2003). Structure-activity relationship of triaryl propionic acid analogues on the human EP3 prostanoid receptor. Bioorganic & Medicinal Chemistry Letters, 13(21), 3813-6. [Link]
-
Cholewiński, G., et al. (2018). Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. MOST Wiedzy. [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]
-
Martinez-Hernandez, L., et al. (2011). Primary amino acid derivatives: compounds with anticonvulsant and neuropathic pain protection activities. Journal of Medicinal Chemistry, 54(15), 5480-92. [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]
-
Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7132. [Link]
-
Vaickelioniene, R., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 27(19), 6667. [Link]
-
Kudelko, A., et al. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. Pharmaceuticals, 16(9), 1269. [Link]
-
Siddiqui, N., et al. (2007). Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline. Archiv der Pharmazie, 340(3), 151-6. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens | MDPI [mdpi.com]
- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Primary amino acid derivatives: compounds with anticonvulsant and neuropathic pain protection activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity of amino acid and peptide derivatives of mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-3-(4-isopropylphenyl)propanoic Acid (CAS 117391-53-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific experimental synthesis, spectroscopic data, and biological activity of 3-amino-3-(4-isopropylphenyl)propanoic acid (CAS 117391-53-4) is not extensively available in the public domain. This guide has been compiled by leveraging data from closely related analogs and established principles in organic and medicinal chemistry to provide a comprehensive and predictive overview for research and drug development purposes. All protocols and interpretations should be considered as illustrative examples and require experimental validation for this specific compound.
Introduction: The Potential of Substituted β-Amino Acids in Drug Discovery
β-amino acids and their derivatives are crucial building blocks in the synthesis of peptidomimetics and other small molecules with significant therapeutic potential. The incorporation of specific aryl substituents, such as the 4-isopropylphenyl group in the case of CAS 117391-53-4, allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. This strategic modification can lead to the development of novel therapeutics for a range of diseases, including neurological disorders, cancer, and infectious diseases.
This guide provides a detailed exploration of 3-amino-3-(4-isopropylphenyl)propanoic acid, offering insights into its chemical properties, a plausible synthetic route, expected spectroscopic characteristics, and potential biological significance based on the current understanding of related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of 3-amino-3-(4-isopropylphenyl)propanoic acid is presented in the table below. These values are critical for understanding the compound's behavior in biological systems and for the design of analytical and formulation protocols.
| Property | Value | Source |
| CAS Number | 117391-53-4 | - |
| Molecular Formula | C₁₂H₁₇NO₂ | LookChem[1] |
| Molecular Weight | 207.27 g/mol | LookChem[1] |
| Appearance | Solid (predicted) | ChemicalBook[2] |
| Boiling Point | 243°C (predicted) | ChemicalBook[2] |
| Storage Temperature | Room temperature, inert atmosphere | ChemicalBook[2] |
Synthesis and Characterization: A Proposed Pathway
Proposed Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for 3-amino-3-(4-isopropylphenyl)propanoic acid.
Caption: Proposed one-pot synthesis of 3-amino-3-(4-isopropylphenyl)propanoic acid.
Detailed Experimental Protocol (Illustrative)
This protocol is adapted from general procedures for the synthesis of similar β-amino acids and requires optimization for the specific target compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-isopropylbenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2.5 equivalents) in ethanol.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and induce crystallization. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized 3-amino-3-(4-isopropylphenyl)propanoic acid would rely on a combination of spectroscopic techniques. The following are predicted spectral characteristics based on the compound's structure and data from analogous molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected signals include:
-
A doublet for the two methyl groups of the isopropyl substituent.
-
A septet for the methine proton of the isopropyl group.
-
Signals in the aromatic region (typically doublets) for the protons on the phenyl ring.
-
A multiplet for the methine proton at the chiral center (C3).
-
A multiplet (often appearing as a doublet of doublets) for the diastereotopic methylene protons at C2.
-
Broad signals for the amine (NH₂) and carboxylic acid (OH) protons, which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Expected signals include:
-
Signals for the methyl carbons of the isopropyl group.
-
A signal for the methine carbon of the isopropyl group.
-
Signals for the aromatic carbons, with quaternary carbons appearing at different chemical shifts than protonated carbons.
-
A signal for the chiral methine carbon (C3).
-
A signal for the methylene carbon (C2).
-
A signal for the carbonyl carbon of the carboxylic acid group at a downfield chemical shift.
-
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups. Characteristic absorption bands are expected for:
-
O-H stretch of the carboxylic acid, appearing as a broad band in the region of 3300-2500 cm⁻¹.
-
N-H stretch of the primary amine, typically appearing as two bands in the region of 3400-3250 cm⁻¹.
-
C-H stretches of the aromatic and aliphatic portions of the molecule, just above and below 3000 cm⁻¹, respectively.
-
C=O stretch of the carboxylic acid, a strong absorption band around 1725-1700 cm⁻¹.
-
C=C stretches of the aromatic ring in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight (207.27). Common fragmentation patterns for this type of molecule could include the loss of the carboxylic acid group, the isopropyl group, and cleavage of the C2-C3 bond.
Potential Biological Activity and Applications in Drug Development
While specific biological data for 3-amino-3-(4-isopropylphenyl)propanoic acid is lacking, the broader class of 3-aryl-β-amino acid derivatives has shown promise in several therapeutic areas.
Rationale for Potential Bioactivity
The structural features of 3-amino-3-(4-isopropylphenyl)propanoic acid suggest several avenues for biological interaction:
-
GABA Receptor Modulation: β-amino acids can act as analogs of the neurotransmitter γ-aminobutyric acid (GABA). Modifications on the phenyl ring can influence their binding affinity and selectivity for different GABA receptor subtypes, suggesting potential applications in neurological and psychiatric disorders.
-
Enzyme Inhibition: The carboxylic acid and amine functionalities can interact with the active sites of various enzymes. The isopropylphenyl group can provide hydrophobic interactions, potentially leading to the inhibition of enzymes involved in disease pathways.
-
Antimicrobial and Anticancer Activity: Recent studies on similar 3-aminopropanoic acid derivatives have demonstrated their potential as scaffolds for the development of novel antimicrobial and anticancer agents. The lipophilic isopropylphenyl group could enhance cell membrane permeability, a desirable property for such agents.
Experimental Workflow for Biological Evaluation
The following diagram outlines a general workflow for the preliminary biological evaluation of 3-amino-3-(4-isopropylphenyl)propanoic acid.
Caption: A general workflow for the biological evaluation of a novel compound.
Safety and Handling
As with any chemical compound, 3-amino-3-(4-isopropylphenyl)propanoic acid should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
3-Amino-3-(4-isopropylphenyl)propanoic acid represents a promising, yet underexplored, chemical entity with potential applications in drug discovery. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and a framework for its biological evaluation, based on the current knowledge of related β-amino acid derivatives. Further experimental investigation is necessary to fully elucidate the chemical and biological profile of this compound and to unlock its therapeutic potential.
References
-
LookChem. Cas 117391-53-4, 3-AMINO-3-(4-ISOPROPYLPHENYL... Available from: [Link]
Sources
The Profen Archetype: A Technical Guide to the Structure-Activity Relationship of Aryl Propionic Acid Analogs
Introduction: Deconstructing a Pain Relief Powerhouse
Aryl propionic acid derivatives, colloquially known as "profens," represent a cornerstone of modern pharmacotherapy, providing relief from pain and inflammation to millions worldwide.[1][2][3][4] This class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) includes household names like Ibuprofen and Naproxen.[1][2] Their therapeutic effect is primarily derived from the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the biosynthesis of prostaglandins—compounds that drive inflammation, pain, and fever.[4][5][6]
This technical guide moves beyond a simple recitation of facts, offering a deep dive into the molecular intricacies that govern the efficacy and selectivity of these crucial drugs. We will dissect the aryl propionic acid scaffold piece by piece, exploring the critical structure-activity relationships (SAR) that have been uncovered through decades of research. For drug development professionals, understanding these relationships is not merely an academic exercise; it is the fundamental basis for designing the next generation of safer, more potent, and more specific anti-inflammatory agents.
The Core Pharmacophore: A Triad of Essential Features
The biological activity of aryl propionic acid analogs is dictated by a remarkably consistent pharmacophore. This molecular blueprint consists of three key features: an acidic center, an α-substituent on the propionic acid chain, and a planar aromatic ring system. The spatial relationship and electronic properties of these components are paramount for effective binding to the active site of the COX enzymes.
Pillar 1: The Acidic Center - The Anchor of Activity
The carboxylic acid moiety is arguably the most critical functional group for the activity of traditional profens. It serves as the primary binding anchor, forming key interactions with conserved residues within the COX active site.
-
Mechanism of Interaction: X-ray crystallography studies have revealed that the carboxylate group forms a crucial ion-pair interaction with a positively charged arginine residue (Arg-120) located at the entrance of the COX active site.[7][8] Additionally, it often engages in hydrogen bonding with a tyrosine residue (Tyr-355).[7] This two-point interaction firmly orients the inhibitor within the enzyme's catalytic channel, blocking the entry of the natural substrate, arachidonic acid.[4][6]
-
SAR Insights:
-
Essentiality: Replacement of the carboxylic acid with non-acidic groups, such as amides or esters, generally leads to a dramatic decrease or complete loss of activity.[5][9] While some studies have explored non-acidic derivatives to reduce gastric side effects, the carboxylic acid remains the gold standard for potent COX inhibition.[10][11]
-
Acidity: The pKa of the acidic group is important. The group must be sufficiently acidic to exist in its anionic (carboxylate) form at physiological pH to facilitate the ionic interaction with Arg-120.
-
Bioisosteres: Other acidic functional groups like hydroxamic acids or tetrazoles have been investigated as carboxylic acid bioisosteres, sometimes retaining activity.[5]
-
Pillar 2: The α-Methyl Group - A Stereochemical Imperative
A defining feature of the "profen" subclass is the presence of a methyl group on the α-carbon of the propionic acid side chain. This seemingly minor addition has profound consequences for both potency and stereochemistry.
-
Enhanced Potency: The introduction of the α-methyl group, as seen in the progression from ibufenac to ibuprofen, significantly enhances anti-inflammatory activity.[5] This is attributed to a more favorable positioning within the hydrophobic channel of the COX enzyme and potentially restricting the conformational flexibility of the side chain.
-
Chirality and the Eutomer: The α-carbon is a chiral center, meaning aryl propionic acids exist as two enantiomers (R and S).[3] For the vast majority of profens, the anti-inflammatory activity resides almost exclusively in the (S)-enantiomer.[4][12][13] The (S)-enantiomer is the eutomer (the more active enantiomer), while the (R)-enantiomer is the distomer.
-
Ibuprofen's In Vivo Inversion: A fascinating aspect of ibuprofen is that while it is typically administered as a racemic mixture (a 50:50 mix of R and S enantiomers), the inactive (R)-enantiomer is converted in the body to the active (S)-enantiomer by the enzyme alpha-methylacyl-CoA racemase.[4][12] This metabolic inversion effectively makes the entire administered dose available in the active form.
-
Pillar 3: The Aryl Group - Tuning for Potency and Selectivity
The aromatic ring system provides the necessary planar surface for van der Waals and hydrophobic interactions within the COX active site. The nature and substitution pattern of this ring are key determinants of a compound's potency and its relative selectivity for COX-1 versus COX-2.
-
Nature of the Ring: A variety of aromatic and heteroaromatic systems can be accommodated, including phenyl (Ibuprofen), naphthyl (Naproxen), and biphenyl (Flurbiprofen) moieties.[2][5] The size and lipophilicity of this group are critical.
-
SAR Insights:
-
Substitution Pattern: For phenylpropionic acids, substitution at the para-position of the phenyl ring is generally optimal. The substituent is often a lipophilic group, such as the isobutyl group in ibuprofen.[12]
-
Naproxen Example: In naproxen, the 2-naphthyl system provides an extended planar surface. The methoxy group at the 6-position of the naphthyl ring is crucial for its high potency.[13]
-
COX-2 Selectivity: While most traditional profens are non-selective or show only slight selectivity for one COX isoform, modifications to the aryl group have been a primary strategy in the development of COX-2 selective inhibitors (coxibs). Larger, bulkier substituents on the aryl ring can be accommodated by the larger active site of COX-2 but are sterically hindered from entering the narrower active site of COX-1.
-
| Drug | Aryl Moiety | Key Substituent | Relative COX-1/COX-2 Selectivity |
| Ibuprofen | Phenyl | 4-isobutyl | Non-selective |
| Naproxen | Naphthyl | 6-methoxy | Non-selective (slight COX-1 preference) |
| Ketoprofen | Phenyl | 3-benzoyl | Non-selective |
| Flurbiprofen | Biphenyl | 3-fluoro-4-phenyl | Non-selective |
Table 1: Comparison of Aryl Moieties in Common Profens.
Experimental Workflow: Evaluating COX Inhibition
A standard approach to determine the SAR of new aryl propionic acid analogs involves quantifying their ability to inhibit COX-1 and COX-2 in vitro. This allows for the determination of potency (IC₅₀) and selectivity.
Protocol: In Vitro Human Recombinant COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the IC₅₀ values of test compounds against human COX-1 and COX-2.
1. Materials and Reagents:
-
Recombinant human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Prostaglandin E₂ (PGE₂) ELISA kit
-
96-well microplates
-
Incubator and plate reader
2. Enzyme Preparation:
-
Dilute the recombinant COX-1 and COX-2 enzymes to the desired working concentration in the assay buffer. Keep enzymes on ice at all times.
3. Assay Procedure:
-
To the wells of a 96-well plate, add 150 µL of assay buffer.
-
Add 10 µL of the test compound at various concentrations (typically a serial dilution). For control wells, add 10 µL of DMSO.
-
Add 20 µL of the prepared enzyme solution (COX-1 or COX-2) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 2 minutes).
-
Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).
4. Quantification of Prostaglandin Production:
-
The amount of PGE₂ produced in each well is quantified using a commercial PGE₂ ELISA kit, following the manufacturer’s instructions.
5. Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the control wells (DMSO only).
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The COX-2 selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A value greater than 1 indicates selectivity for COX-2.
Trustworthiness through Self-Validation: This protocol incorporates positive controls (known non-selective and selective inhibitors) and negative controls (vehicle only) to validate each assay run. The reproducibility of IC₅₀ values for standard compounds ensures the reliability of the data generated for novel analogs.
Conclusion: From Fundamental Principles to Rational Design
The structure-activity relationship of aryl propionic acid analogs provides a classic and compelling example of medicinal chemistry principles in action. The well-defined pharmacophore—an acidic anchor, a stereochemically important α-methyl group, and a tunable aromatic region—offers a robust framework for rational drug design. By understanding the causal relationships between specific structural modifications and their impact on COX inhibition, researchers can continue to refine this scaffold. The ultimate goal remains the development of novel anti-inflammatory agents with enhanced potency, improved pharmacokinetic profiles, and, most critically, a superior safety profile that minimizes the gastrointestinal and cardiovascular risks associated with this vital class of drugs.
References
-
Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. (2021). Frontiers. [Link]
-
(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR. [Link]
-
Ibuprofen - Wikipedia. (n.d.). Wikipedia. [Link]
-
Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. (n.d.). PubMed Central (PMC). [Link]
-
Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180. [Link]
-
Ibuprofen, (+-)- | C13H18O2 - PubChem. (n.d.). National Institutes of Health. [Link]
- Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof. (n.d.).
-
Non steroidal anti-inflammatory drugs. (n.d.). Slideshare. [Link]
-
Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. (2023). YouTube. [Link]
-
Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. (2019). OUCI. [Link]
-
Effects of acidic non-steroidal anti-inflammatory drugs on human cytochrome P450 4A11 activity: Roles of carboxylic acid and a sulfur atom in potent inhibition by sulindac sulfide. (2023). PubMed. [Link]
-
Naproxen | C14H14O3 - PubChem. (n.d.). National Institutes of Health. [Link]
-
Structural and Functional Basis of Cyclooxygenase Inhibition. (n.d.). ACS Publications. [Link]
-
Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures. (n.d.). PubMed Central (PMC). [Link]
-
Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. (n.d.). MDPI. [Link]
-
NAPROXEN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020). Gpatindia. [Link]
-
Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors. (n.d.). International Journal of Pharmacy. [Link]
-
NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect – why do we keep using it? (n.d.). Taylor & Francis Online. [Link]
-
Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. (n.d.). PubMed Central (PMC). [Link]
-
Molecular Mechanism for Various Pharmacological Activities of NSAIDS. (n.d.). MDPI. [Link]
-
Chemical Structure of Naproxen Drug. (n.d.). ResearchGate. [Link]
-
Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin. (n.d.). ResearchGate. [Link]
-
Kinetics of base catalyzed racemization of ibuprofen enantiomers. (n.d.). ResearchGate. [Link]
-
Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors. (2017). International Journal of Pharmacy. [Link]
-
NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it?. (n.d.). PubMed. [Link]
-
Manipulation of kinetic profiles in 2-aryl propionic acid cyclooxygenase inhibitors. (n.d.). PubMed. [Link]
-
(PDF) Novel activities of select NSAID renantiomers against Rac1 and Cdc42 GTPases. (n.d.). ResearchGate. [Link]
-
THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. (n.d.). PubMed Central (PMC). [Link]
-
Methyl-monofluorination of ibuprofen selectively increases its inhibitory activity toward cyclooxygenase-1 leading to enhanced analgesic activity and reduced gastric damage in vivo. (n.d.). PubMed. [Link]
-
Naproxenylamino acid derivatives: Design, synthesis, docking, QSAR and anti-inflammatory and analgesic activity. (n.d.). PubMed. [Link]
-
Chemical: ibuprofen. (n.d.). Saccharomyces Genome Database | SGD. [Link]
-
Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen. (n.d.). PubMed. [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. (n.d.). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Non steroidal anti-inflammatory drugs | PPTX [slideshare.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manipulation of kinetic profiles in 2-aryl propionic acid cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. NAPROXEN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Spectroscopic Profile of 3-Amino-3-(4-isopropylphenyl)propionic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Amino-3-(4-isopropylphenyl)propionic acid (Molecular Formula: C₁₂H₁₇NO₂, Molecular Weight: 207.27 g/mol ).[1][2] As a derivative of β-alanine, this compound holds potential interest for researchers in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra, this document leverages advanced predictive algorithms and comparative data from analogous structures to present a detailed spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Standardized protocols for experimental data acquisition are also detailed to guide researchers in their laboratory work.
Introduction and Molecular Structure
This compound belongs to the class of β-amino acids, which are crucial building blocks in the synthesis of peptidomimetics and other biologically active molecules. Their altered backbone structure, compared to α-amino acids, can impart unique conformational properties and resistance to enzymatic degradation. The structural characterization of such molecules is fundamental to confirming their identity and purity, with NMR, IR, and MS spectroscopy serving as the primary analytical pillars.
The structure features a chiral center at the C3 carbon (the β-carbon), a propionic acid moiety, and a para-substituted isopropylphenyl group. This combination of an aromatic ring, a carboxylic acid, and an amino group gives rise to a distinct and predictable spectroscopic fingerprint.
Figure 1: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR spectra and their detailed interpretations.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments
| Label (from Fig. 1) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-methyl (isopropyl) | ~1.25 | Doublet | 6H | -CH(CH₃ )₂ |
| H-alpha | ~2.70 | Multiplet (dd) | 2H | -CH₂ -COOH |
| H-methine (isopropyl) | ~2.92 | Septet | 1H | -C H(CH₃)₂ |
| H-beta | ~4.40 | Triplet | 1H | Ar-CH (NH₂)- |
| H-aromatic (meta) | ~7.28 | Doublet | 2H | Aromatic protons ortho to isopropyl |
| H-aromatic (ortho) | ~7.35 | Doublet | 2H | Aromatic protons ortho to amino-acid chain |
| NH₂ | Broad | Singlet | 2H | Amino group |
| COOH | Very Broad | Singlet | 1H | Carboxylic acid proton |
Note: Predicted values are generated using advanced algorithms and may vary slightly from experimental values. Chemical shifts of NH₂ and COOH protons are highly dependent on solvent, concentration, and temperature.
Rationale and Interpretation
-
Isopropyl Group: The six methyl protons are equivalent and split by the single methine proton, resulting in a characteristic doublet around 1.25 ppm. The methine proton is in turn split by the six methyl protons, producing a septet at approximately 2.92 ppm.
-
Aromatic Protons: The para-substitution pattern simplifies the aromatic region.[3][4] The two protons ortho to the isopropyl group are chemically equivalent, as are the two protons ortho to the amino acid substituent. This creates an AA'BB' system, which often appears as two distinct doublets.[3][5] The protons ortho to the electron-donating alkyl group are expected slightly upfield from those ortho to the carbon chain.
-
Aliphatic Chain: The β-proton (H-beta) is attached to a carbon bearing both the aromatic ring and the nitrogen atom, leading to a significant downfield shift (~4.40 ppm). It is split by the two α-protons, resulting in a triplet. The α-protons (H-alpha) are adjacent to both the chiral center and the electron-withdrawing carboxyl group, appearing as a multiplet (a doublet of doublets) around 2.70 ppm.
-
Labile Protons: The amino (NH₂) and carboxylic acid (COOH) protons are exchangeable and typically appear as broad singlets. Their chemical shifts are highly variable.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
| Label (from Fig. 1) | Predicted δ (ppm) | Assignment |
|---|---|---|
| C-methyl (isopropyl) | ~24.0 | -CH(C H₃)₂ |
| C-methine (isopropyl) | ~33.8 | -C H(CH₃)₂ |
| C-alpha | ~43.5 | -C H₂-COOH |
| C-beta | ~55.0 | Ar-C H(NH₂)- |
| C-aromatic (ortho) | ~126.5 | Aromatic carbons ortho to amino-acid chain |
| C-aromatic (meta) | ~127.0 | Aromatic carbons ortho to isopropyl |
| C-ipso | ~138.0 | Aromatic carbon attached to the amino-acid chain |
| C-para | ~149.0 | Aromatic carbon attached to the isopropyl group |
| C-carboxyl | ~175.0 | -C OOH |
Experimental Protocol: NMR Spectroscopy
Figure 2: Standard workflow for NMR analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH buffer) to a volume of ~0.7 mL in a clean vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of key bonds like O-H, N-H, C=O, and aromatic C-H.
Predicted IR Absorption Bands
Table 3: Predicted Major IR Absorption Bands and Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
|---|---|---|---|
| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid |
| 2960-2870 | Medium | C-H Stretch | Isopropyl and CH₂ groups |
| ~3030 | Weak | C-H Stretch | Aromatic Ring |
| 1690-1725 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Carbonyl) |
| 1550-1640 | Medium, Broad | N-H Bend | Primary Amine (NH₂) |
| 1450-1600 | Medium | C=C Stretch | Aromatic Ring |
| ~1210-1320 | Medium | C-O Stretch | Carboxylic Acid |
| ~820 | Strong | C-H Bend (oop) | para-disubstituted benzene |
Rationale and Interpretation
The IR spectrum of an amino acid is characterized by the overlapping absorptions of its constituent functional groups.[6][7]
-
O-H and N-H Region: A very broad and strong absorption is expected from 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[8] Superimposed on this broad peak will be the N-H stretching bands of the primary amine.
-
Carbonyl Stretch: A strong, sharp peak between 1690-1725 cm⁻¹ is the definitive signal for the C=O stretch of the carboxylic acid group.[8]
-
Amine Bend: The N-H bending (scissoring) vibration for the primary amine will appear in the 1550-1640 cm⁻¹ region.
-
Aromatic Region: C=C in-ring stretching vibrations will produce several medium-intensity bands between 1450-1600 cm⁻¹. A key indicator of the para-substitution pattern is a strong out-of-plane (oop) C-H bending vibration typically found between 800-850 cm⁻¹.[5]
-
C-H Stretches: Aliphatic C-H stretches from the isopropyl and methylene groups will be visible just below 3000 cm⁻¹, while the weaker aromatic C-H stretches appear just above 3000 cm⁻¹.[5]
Experimental Protocol: IR Spectroscopy
Figure 3: Workflow for solid sample analysis using FTIR-ATR.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.
-
Background Scan: Perform a background scan of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural confirmation.
Predicted Mass Spectrum (Electron Ionization - EI)
Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation, providing a structural fingerprint.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 207 . Its intensity may be low due to the molecule's propensity to fragment. A small M+1 peak at m/z = 208 will be present due to the natural abundance of ¹³C.
-
Key Fragmentation Pathways: The fragmentation of β-amino acids is influenced by the amino group, the carboxylic acid, and the aromatic ring.[9]
Table 4: Predicted Major Fragment Ions in EI-MS
| m/z | Proposed Fragment Structure | Fragmentation Mechanism |
|---|---|---|
| 190 | [M - NH₃]⁺ | Loss of ammonia from the molecular ion. |
| 162 | [M - COOH]⁺ | Loss of the carboxyl radical. |
| 146 | [C₁₁H₁₄]⁺ | Loss of both COOH and NH₂ (Benzylic cleavage). Likely base peak. |
| 131 | [C₁₀H₁₁]⁺ | Loss of a methyl group from the m/z 146 fragment. |
| 105 | [C₇H₇O]⁺ | Tropylium-like ion from cleavage of the side chain. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of alkylbenzenes. |
| 45 | [COOH]⁺ | Carboxyl group fragment. |
Rationale and Fragmentation Diagram
The most favorable fragmentation is typically the cleavage of the bond between the α and β carbons (benzylic cleavage), as it leads to a stable benzylic carbocation.
Figure 4: Predicted primary fragmentation pathways in EI-MS.
-
Benzylic Cleavage: The bond between the aromatic ring and the β-carbon is strong, but the bond between the β-carbon and the α-carbon is a prime site for cleavage. This would lead to the formation of a stable ion at m/z = 119 corresponding to the isopropylbenzyl cation [CH(CH₃)₂-C₆H₄-CH]⁺. The other fragment [NH₂CH-CH₂COOH]⁺ would be at m/z = 88. The most abundant fragment is often the one forming the most stable cation. Therefore, cleavage leading to the isopropylphenylmethyl cation is highly probable.
-
Loss of Carboxyl Group: Decarboxylation (loss of a •COOH radical, 45 Da) is a common fragmentation for carboxylic acids, which would yield a peak at m/z = 162 .[10]
-
Loss of Ammonia: The loss of a neutral ammonia molecule (17 Da) is also possible, leading to a fragment at m/z = 190 .
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: For a volatile or thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is standard. A small amount of the sample is dissolved in a volatile solvent (e.g., methanol or dichloromethane) and injected into the GC.
-
Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (~70 eV) to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
-
Alternative Method: For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) would be the method of choice. ESI is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ (at m/z 208) with minimal fragmentation.
Conclusion
This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data are based on fundamental principles of spectroscopy and comparison with structurally related molecules. The ¹H NMR is expected to show a characteristic AA'BB' system for the aromatic protons and distinct signals for the isopropyl and amino acid moieties. The IR spectrum will be dominated by strong absorptions from the carboxylic acid and amine functional groups. The mass spectrum is predicted to show a key fragmentation pattern driven by benzylic cleavage. The protocols outlined herein provide a standardized framework for researchers to obtain and confirm this data experimentally.
References
-
Cataldo, F., et al. (2014). Mid- and far-infrared study of proteinogenic amino acids. ResearchGate. Available at: [Link]
-
Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Baylor University. Available at: [Link]
- JACS. (Date unavailable). Infrared spectra of amino acids and their metal complexes. II.Geometrical isomerism in bis(amino acidato)copper(II) complexes. Journal of the American Chemical Society.
-
Zubatyuk, R., et al. (2016). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. PMC. Available at: [Link]
-
Fiveable. Para-Substituted Benzene Definition. Fiveable Organic Chemistry. Available at: [Link]
-
Moodle. NMR Spectroscopy of Benzene Derivatives. JoVE. Available at: [Link]
-
PubMed. (2009). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. Available at: [Link]
-
Organic Chemistry at CU Boulder. Aromatics. University of Colorado Boulder. Available at: [Link]
-
ResearchGate. (2019). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. ResearchGate. Available at: [Link]
-
Doc Brown's Chemistry. (2023). Infrared spectrum of propanoic acid. docbrown.info. Available at: [Link]
-
Doc Brown's Chemistry. (2023). Mass spectrum of propanoic acid. docbrown.info. Available at: [Link]
Sources
- 1. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]
- 2. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. fiveable.me [fiveable.me]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 8. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Profen Story: An In-depth Technical Guide to the Discovery and History of Substituted β-Phenylpropionic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the fascinating discovery and rich history of substituted β-phenylpropionic acids, a class of compounds that revolutionized the management of pain and inflammation. From the serendipitous discovery of their anti-inflammatory properties to the targeted synthesis of blockbuster drugs, we will explore the scientific journey that brought these essential medicines to the forefront of modern pharmacology. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the core scientific principles, key historical milestones, and the enduring legacy of this important class of molecules.
Introduction: A New Era in Pain Management
Substituted β-phenylpropionic acids, commonly known as "profens," represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1] Their discovery marked a significant advancement from earlier anti-inflammatory agents like salicylates, offering improved efficacy and tolerability for a wide range of conditions, including rheumatoid arthritis, osteoarthritis, and acute pain.[2][3] The archetypal member of this class, ibuprofen, is now one of the most widely used over-the-counter medications globally.[3]
This guide will provide a detailed exploration of the discovery and history of these compounds, their mechanism of action, the evolution of their synthesis, and their clinical development. By understanding the scientific narrative behind the profens, we can appreciate the intricate process of drug discovery and the ongoing quest for safer and more effective therapeutic agents.
The Dawn of the Profens: A Historical Perspective
The story of substituted β-phenylpropionic acids is intrinsically linked to the broader history of NSAIDs, which began with the use of willow bark extracts in ancient times.[4] The isolation of salicylic acid and the subsequent synthesis of aspirin in the late 19th century paved the way for the development of other organic acids as anti-inflammatory agents.[4] The post-World War II era saw a surge in research to find alternatives to corticosteroids, which, despite their potency, were associated with significant side effects.[3]
The Breakthrough: The Discovery of Ibuprofen
The journey to discover ibuprofen began in the 1950s at the research department of Boots Pure Drug Company in England.[5][6] A team led by pharmacologist Dr. Stewart Adams and chemist John Nicholson was tasked with finding a non-steroidal treatment for rheumatoid arthritis that was better tolerated than high-dose aspirin.[5][7]
After screening hundreds of compounds, their research focused on arylpropionic acids.[5] In 1961, they filed a patent for 2-(4-isobutylphenyl)propionic acid, which would later be named ibuprofen.[6][7] Interestingly, Dr. Adams himself was one of the first to test the compound, famously taking a dose to treat a hangover.[7] Ibuprofen was launched as a prescription drug in the United Kingdom in 1969 under the brand name Brufen and later in the United States in 1974 as Motrin.[5] Its remarkable safety profile eventually led to its approval as an over-the-counter medication in the 1980s.[8]
Expanding the Family: Naproxen and Ketoprofen
The success of ibuprofen spurred further research into other arylpropionic acid derivatives.
-
Naproxen: Developed by Syntex, naproxen was first reported in a patent in 1968 and introduced in 1976 as Naprosyn.[9][10][11] It is a naphthalenepropionic acid derivative and is known for its longer half-life compared to ibuprofen, allowing for less frequent dosing.[12]
-
Ketoprofen: Synthesized in 1967 by chemists at Rhône-Poulenc in France, ketoprofen was introduced in 1973.[13] It is recognized for its potent analgesic and anti-inflammatory effects.[13][14]
A timeline of the discovery of key substituted β-phenylpropionic acids is presented below:
| Year | Compound | Discovering Organization | Key Researchers | Significance |
| 1961 | Ibuprofen | Boots Pure Drug Company | Stewart Adams, John Nicholson | The first commercially successful profen, setting the stage for a new class of NSAIDs.[6][7] |
| 1967 | Ketoprofen | Rhône-Poulenc | Not specified in sources | A potent profen with strong analgesic and anti-inflammatory properties.[13] |
| 1968 | Naproxen | Syntex | Harrison et al. | A longer-acting profen, offering a different dosing profile.[9][11] |
Mechanism of Action: Taming the Inflammatory Cascade
The therapeutic effects of substituted β-phenylpropionic acids stem from their ability to inhibit the cyclooxygenase (COX) enzymes.[15][16] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[17][18]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[4][15]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[4][15]
Most profens are non-selective inhibitors, meaning they inhibit both COX-1 and COX-2.[15] The inhibition of COX-2 is responsible for their anti-inflammatory, analgesic, and antipyretic effects.[18] However, the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal irritation and bleeding.[2][17]
The following diagram illustrates the COX signaling pathway and the site of action of profens:
Caption: General workflow for the development of a novel substituted β-phenylpropionic acid.
From Bench to Bedside: Clinical Development and Therapeutic Applications
The clinical development of substituted β-phenylpropionic acids has been extensive, confirming their efficacy and safety in a multitude of conditions.
Key Clinical Trials
| Drug | Key Clinical Trial Findings | Therapeutic Applications |
| Ibuprofen | Demonstrated efficacy in reducing pain and inflammation in rheumatoid arthritis and osteoarthritis. [19]Found to be effective for post-operative dental pain and migraine headaches. [20]Generally well-tolerated, with gastrointestinal side effects being the most common. [19] | Rheumatoid arthritis, osteoarthritis, mild to moderate pain, fever, dysmenorrhea. [20][21] |
| Naproxen | Shown to be as effective as aspirin in treating rheumatoid arthritis, with some subjective evaluations favoring naproxen. [11]Effective in reducing pain and improving function in osteoarthritis. [12]Associated with a lower risk of cardiovascular events compared to some other NSAIDs. | Rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, gout, dysmenorrhea, and acute pain. [12] |
| Ketoprofen | Established clinical efficacy in major rheumatic diseases, comparable to other established NSAIDs. [8]Effective in treating acute low back pain and post-operative pain. [14]Topical formulations have shown efficacy in osteoarthritis of the knee. [17] | Rheumatoid arthritis, osteoarthritis, and acute pain. [1][8] |
Therapeutic Landscape
Substituted β-phenylpropionic acids are indicated for a wide array of inflammatory and painful conditions. Their applications range from chronic diseases like arthritis to the management of acute pain and fever. The availability of over-the-counter formulations of ibuprofen and naproxen has made them household staples for self-medication of common ailments.
Conclusion and Future Perspectives
The discovery and development of substituted β-phenylpropionic acids represent a triumph of medicinal chemistry and pharmacology. From the pioneering work on ibuprofen to the refinement of synthesis and the exploration of new derivatives, this class of compounds has had an immeasurable impact on global health.
The journey, however, is not over. Ongoing research continues to explore:
-
COX-2 Selective Inhibitors: The development of profens with greater selectivity for COX-2 could potentially reduce the gastrointestinal side effects associated with non-selective inhibition. [22]* Novel Formulations: The development of topical and other targeted delivery systems aims to maximize local efficacy while minimizing systemic exposure and adverse effects. [17]* New Therapeutic Indications: The anti-inflammatory and other properties of profens are being investigated for their potential role in other diseases, including cancer and neurodegenerative disorders. [23] The story of substituted β-phenylpropionic acids is a testament to the power of scientific inquiry and the relentless pursuit of better medicines. As our understanding of disease mechanisms deepens, the legacy of these remarkable compounds will undoubtedly continue to inspire future generations of scientists and researchers.
References
-
(R)-Profens Are Substrate-Selective Inhibitors of Endocannabinoid Oxygenation by COX-2. (2012). Nature Chemical Biology. [Link]
-
Ketoprofen: a review of its pharmacologic and clinical properties. (1986). Pharmacotherapy. [Link]
-
Stewart Adams. (2024). National Inventors Hall of Fame. [Link]
-
50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams. (2012). Platelets. [Link]
-
50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams. (2011). ResearchGate. [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]
-
The man who discovered ibuprofen. (2016). The Pharmaceutical Journal. [Link]
-
Dr Stewart Adams, who invented ibuprofen , dies at the age of 95. (2019). Smarta Healthcare. [Link]
-
Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2021). IntechOpen. [Link]
-
Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. (1996). Journal of Clinical Pharmacology. [Link]
-
Naproxen: How This Trusted NSAID Fights Pain and Inflammation. (2024). Utah Trading LLC. [Link]
-
Diffusion of arylpropionate non-steroidal anti-inflammatory drugs into the cerebrospinal fluid: a quantitative structure-activity relationship approach. (2000). Journal of Pharmacy and Pharmacology. [Link]
-
Naproxen. (2023). American Chemical Society. [Link]
-
Naproxen. (2024). Wikipedia. [Link]
-
Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. (2019). Bioorganic Chemistry. [Link]
-
Scientific methodology applied. (1973). Scandanavian Journal of Rheumatology. [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. [Link]
- Industrial synthesis technique for DL-naproxen. (2010).
-
Ibuprofen Mechanism. (2019). News-Medical.Net. [Link]
-
Synthesis of Naproxen, Ketoprofen, Ketorolac, Diclofenac and Ibuprofen. (2017). Slideshare. [Link]
-
Profen (drug class). (2024). Wikipedia. [Link]
-
Ketoprofen. (2024). Wikipedia. [Link]
-
Ibuprofen. (2024). Wikipedia. [Link]
-
New Synthesis Route for Ketoprofen. (2023). ChemistryViews. [Link]
-
Ibuprofen – Application in Therapy and Current Clinical Research. (2024). Clinicaltrials.eu. [Link]
-
A randomized, double-blind pilot study of analgesic and anti-inflammatory effects of naproxen sodium and acetaminophen following. (2023). Frontiers in Pharmacology. [Link]
-
Clinical Trials Using Ibuprofen. (2024). National Cancer Institute. [Link]
-
Nonsteroidal anti-inflammatory drug. (2024). Wikipedia. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2014). Pharmaceutical and Biomedical Sciences. [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). Journal of Medicinal Chemistry. [Link]
-
Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. (2009). Biochemistry. [Link]
-
Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention. (2022). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Randomized clinical trial evaluating transdermal Ibuprofen for moderate to severe knee osteoarthritis. (2022). Pain Physician. [Link]
-
Adult Oral Ibuprofen Study for ED Pain Patients. (2022). ClinicalTrials.gov. [Link]
-
Clinical Trial: comparison of Ibuprofen-PC and ibuprofen on the GI safety and analgesic efficacy in osteoarthritic patients. (2010). BMC Musculoskeletal Disorders. [Link]
-
Brief History and Proper Utilization of NSAIDs. (2024). Galt Pharmaceuticals. [Link]
-
Anti-Inflammatory Drugs in the 21st Century. (2007). Sub-cellular biochemistry. [Link]
-
Overview on the Discovery and Development of Anti-Inflammatory Drugs:. (2021). Journal of Inflammation Research. [Link]
Sources
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. galtrx.com [galtrx.com]
- 5. CN101759556B - Synthesis method of ketoprofen - Google Patents [patents.google.com]
- 6. Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester [mdpi.com]
- 7. Synthesis of Naproxen, Ketoprofen, Ketorolac, Diclofenac and Ibuprofen | PPTX [slideshare.net]
- 8. Ketoprofen - clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. Naproxen in rheumatoid arthritis. A controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijres.org [ijres.org]
- 15. youtube.com [youtube.com]
- 16. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 17. academic.oup.com [academic.oup.com]
- 18. brieflands.com [brieflands.com]
- 19. Clinical Trial: comparison of Ibuprofen-PC and ibuprofen on the GI safety and analgesic efficacy in osteoarthritic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinical evaluation of ketoprofen (Orudis) in rheumatoid arthritis. Results of a multi-centre, double-blind, cross-over trial against phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 3-Amino-3-(4-isopropylphenyl)propionic Acid
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-Amino-3-(4-isopropylphenyl)propionic acid, focusing on its solubility in various solvent systems and its chemical stability under diverse environmental conditions. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation, analytical development, and manufacturing of pharmaceutical products containing this active pharmaceutical ingredient (API). By elucidating the methodologies for determining solubility profiles and assessing degradation pathways, this guide aims to equip scientists with the necessary knowledge to ensure product quality, efficacy, and safety.
Introduction: The Significance of Solubility and Stability in Drug Development
This compound is a β-amino acid derivative with potential applications in pharmaceutical development. The successful formulation of any active pharmaceutical ingredient (API) into a safe, effective, and stable dosage form is fundamentally reliant on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability.
Solubility dictates the bioavailability of a drug, influencing its dissolution rate and subsequent absorption in the body. For formulation scientists, a comprehensive solubility profile in various pharmaceutically acceptable solvents is paramount for developing viable oral, parenteral, or topical dosage forms. Poor solubility can lead to inadequate drug exposure and therapeutic failure.
Stability , on the other hand, pertains to the ability of the API to retain its chemical integrity, potency, and purity over time. Exposure to environmental factors such as heat, humidity, light, and pH variations can trigger degradation, leading to a loss of efficacy and the potential formation of harmful impurities. Therefore, rigorous stability testing is a regulatory requirement and a cornerstone of ensuring patient safety.
This guide will delve into the theoretical and practical aspects of determining the solubility and stability of this compound, providing detailed experimental protocols and data interpretation strategies.
Solubility Profile of this compound
The solubility of an API is a thermodynamic equilibrium between the solid state and the solution. For an amino acid derivative like this compound, its zwitterionic nature, arising from the presence of both a carboxylic acid and an amino group, plays a significant role in its solubility characteristics. This can lead to complex solubility behavior that is highly dependent on the pH of the medium.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
pH: The ionization state of the amino and carboxylic acid groups is pH-dependent. At its isoelectric point (pI), the molecule exists as a zwitterion with a net neutral charge, often resulting in minimum solubility in aqueous solutions. At pH values below the pI, the amino group is protonated (cationic form), and at pH values above the pI, the carboxylic acid group is deprotonated (anionic form), both of which generally lead to increased aqueous solubility.
-
Solvent Polarity: "Like dissolves like" is a fundamental principle. As a polar molecule, this compound is expected to exhibit higher solubility in polar solvents (e.g., water, methanol, ethanol) and lower solubility in non-polar solvents (e.g., hexane, toluene).
-
Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be experimentally determined.
-
Crystalline Form: Polymorphism, the ability of a solid to exist in multiple crystalline forms, can significantly impact solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.
Experimental Determination of Equilibrium Solubility
The equilibrium solubility of this compound should be determined in a range of pharmaceutically relevant solvents. The shake-flask method is a widely accepted technique for this purpose.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent.
-
The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established through preliminary experiments.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Alternatively, centrifuge the vials at a specific speed and temperature to ensure complete separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution).
-
Filter the sample through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent to a concentration within the analytical method's linear range.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or mol/L.
-
Perform each determination in triplicate to ensure accuracy and precision.
-
Diagram: Experimental Workflow for Equilibrium Solubility Determination
Caption: Workflow for equilibrium solubility determination using the shake-flask method.
Recommended Solvents for Solubility Screening
A comprehensive solubility screening should include a variety of solvents with differing polarities and hydrogen bonding capabilities. The following table provides a recommended list of solvents for initial screening.
| Solvent Class | Specific Solvents | Rationale |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) | To assess solubility in acidic conditions relevant to the stomach. |
| pH 4.5 (Acetate Buffer) | Represents the pH of the upper small intestine. | |
| pH 6.8 (Phosphate Buffer, Simulated Intestinal Fluid) | Represents the pH of the lower small intestine. | |
| pH 7.4 (Phosphate Buffer) | Represents physiological pH. | |
| Polar Protic Solvents | Water | The most fundamental solvent for biological systems. |
| Methanol | A common polar protic solvent used in synthesis and formulation. | |
| Ethanol | A pharmaceutically acceptable solvent. | |
| Isopropanol | Another common alcohol used in pharmaceutical processing. | |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | A strong polar aprotic solvent, often used to solubilize difficult compounds.[1] |
| N,N-Dimethylformamide (DMF) | Another strong polar aprotic solvent. | |
| Acetonitrile (ACN) | A common solvent in chromatography and synthesis. | |
| Non-Polar Solvents | Hexane | A representative non-polar aliphatic solvent. |
| Toluene | A representative non-polar aromatic solvent. | |
| Other Solvents | Polyethylene Glycol (PEG 400) | A common excipient used to enhance solubility. |
| Propylene Glycol | A pharmaceutically acceptable co-solvent. |
Stability Profile of this compound
Understanding the stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Stability studies involve subjecting the API to various stress conditions to identify potential degradation pathways and to develop stability-indicating analytical methods.
Potential Degradation Pathways
For a β-amino acid derivative, several degradation pathways can be anticipated:
-
Hydrolysis: The amide bond in a peptide or the ester group in a prodrug are susceptible to hydrolysis. While the core structure of this compound is relatively stable to hydrolysis, derivatives or impurities could be susceptible.
-
Oxidation: The aromatic ring and the benzylic position are potentially susceptible to oxidation, especially in the presence of oxygen, light, and trace metal ions.[2]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to degradation.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group could potentially be lost as carbon dioxide.
-
Racemization: If the compound is a single enantiomer, changes in pH or temperature could potentially lead to racemization at the chiral center.
Forced Degradation Studies
Forced degradation (or stress testing) is a critical component of stability assessment.[3] These studies involve exposing the API to conditions more severe than those expected during storage to accelerate degradation and identify potential degradation products.[4]
-
Sample Preparation:
-
Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol) at a known concentration.
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution sample to dry heat (e.g., 80-100 °C).
-
Photolytic Degradation: Expose a solution sample to a combination of UV and visible light in a photostability chamber (e.g., according to ICH Q1B guidelines).
-
Control Sample: Maintain an unstressed sample in the same solvent system at a protected condition (e.g., refrigerated and protected from light).
-
-
Time Points:
-
Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to monitor the progress of degradation.
-
-
Sample Analysis:
-
Analyze the stressed samples and the control sample using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).
-
The PDA detector can help in assessing peak purity, while the mass spectrometer can provide information on the molecular weights of the degradation products.
-
-
Data Evaluation:
-
Quantify the amount of undegraded API remaining at each time point.
-
Identify and characterize the major degradation products.
-
Determine the mass balance to ensure that all major degradation products have been accounted for.
-
Diagram: Forced Degradation Study Workflow
Caption: Workflow for conducting a forced degradation study.
Long-Term and Accelerated Stability Studies
Following forced degradation studies, formal stability studies under ICH (International Council for Harmonisation) recommended conditions are necessary to establish the shelf-life of the API.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Analytical Methodologies
A robust and validated analytical method is essential for both solubility and stability studies.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard technique for the quantification of this compound. A C18 column is often a good starting point for method development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and characterization of degradation products, providing molecular weight and structural information.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is a prerequisite for its successful development as a pharmaceutical agent. This guide has outlined the key principles and provided detailed experimental protocols for determining these critical parameters. By systematically evaluating the solubility in a range of solvents and identifying potential degradation pathways through forced degradation studies, researchers can develop robust formulations and ensure the quality, safety, and efficacy of the final drug product. The data generated from these studies will form an integral part of the regulatory submission and will guide the manufacturing, packaging, and storage recommendations for this compound.
References
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Horne, D. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. Retrieved from [Link]
-
BioPharm International. (2014, November 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
BioPharm International. (2014, November 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
Sources
Chiral properties of 3-Amino-3-(4-isopropylphenyl)propionic acid
An In-Depth Technical Guide to the Chiral Properties of 3-Amino-3-(4-isopropylphenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a fundamental principle in pharmacology and materials science, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity and physical properties. This guide focuses on the chiral attributes of the β-amino acid this compound. As a non-proteinogenic amino acid, its stereoisomers are valuable building blocks in the synthesis of peptidomimetics and pharmacologically active compounds.[1][2] We will explore the synthesis of its racemic form, established methods for chiral resolution, analytical techniques for enantiomeric discrimination, and the significance of stereoisomerism in its potential biological applications. This document serves as a technical resource, providing both theoretical grounding and practical methodologies for professionals engaged in chiral chemistry and drug discovery.
Introduction: The Significance of Chirality in β-Amino Acids
In drug development, the specific spatial orientation of a molecule—its stereochemistry—is often as critical as its chemical composition. The two non-superimposable mirror-image forms of a chiral molecule, known as enantiomers, can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful.
β-amino acids, such as this compound, are of particular interest.[2] Unlike their α-amino acid counterparts, they possess an additional carbon atom between the carboxyl and amino groups, which imparts unique conformational properties. This structural feature makes them ideal for constructing peptides and other molecules with enhanced stability against enzymatic degradation. The stereocenter at the C3 position (the carbon atom bonded to the amino group and the aryl ring) is pivotal. The ability to synthesize and analyze enantiomerically pure forms of this compound is therefore essential for its application in modern therapeutics.
Synthesis and Chiral Resolution
The first step in studying chiral properties is obtaining the individual enantiomers. This typically involves the synthesis of a racemic mixture followed by a chiral resolution process.
Racemic Synthesis
A common and efficient method for synthesizing 3-amino-3-arylpropionic acids is through a one-pot reaction involving an aromatic aldehyde, malonic acid, and an ammonia source.[3] This approach is valued for its operational simplicity and good yields.
Logical Workflow for Synthesis and Resolution
Caption: General workflow from racemic synthesis to pure enantiomers.
Chiral Resolution Strategies
Once the racemic mixture is synthesized, the enantiomers must be separated. Two primary strategies are prevalent:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.
-
Enzymatic Kinetic Resolution: This technique leverages the stereoselectivity of enzymes. For instance, an enzyme like Candida antarctica lipase A (CAL-A) can selectively acylate one enantiomer of an amino acid ester, allowing the acylated product and the unreacted enantiomer to be separated easily.[4] This method is highly efficient and often provides high enantiomeric excess (ee). Biocatalytic methods using transaminases or nitrilases also represent powerful tools for the stereoselective synthesis of β-amino acids.[1]
Chiral Analysis and Characterization
Confirming the enantiomeric purity and absolute configuration of the separated compounds is a critical validation step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose.[5][6]
Principle of Chiral HPLC
Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. The CSP creates a chiral environment where one enantiomer forms a more stable, transient diastereomeric complex than the other, causing it to be retained longer on the column. This results in different retention times and, thus, separation.[7]
Mechanism of Chiral HPLC Separation
Caption: Differential interaction of enantiomers with a chiral stationary phase.
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a representative method for analyzing the enantiomeric purity of this compound. The choice of column and mobile phase is critical and may require optimization.[8]
Objective: To determine the enantiomeric excess (ee) of a sample.
Materials & Equipment:
-
HPLC system with UV detector
-
Chiral Stationary Phase Column (e.g., polysaccharide-based like Lux Cellulose-1 or macrocyclic glycopeptide-based like Astec CHIROBIOTIC T)[7][8]
-
HPLC-grade solvents (e.g., hexane, 2-propanol, ethanol)
-
Acidic or basic modifier (e.g., trifluoroacetic acid, diethylamine)
-
Sample dissolved in mobile phase
Procedure:
-
Column Preparation: Install the chiral column and equilibrate it with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendation. A typical mobile phase for polysaccharide columns is a mixture of hexane and an alcohol like 2-propanol or ethanol. Small amounts of an additive can improve peak shape.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Injection & Run: Inject 5-10 µL of the sample onto the column. Run the analysis under isocratic conditions.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the analyte has strong absorbance (e.g., ~220 nm or 254 nm).
-
Data Analysis:
-
Identify the two peaks corresponding to the (R) and (S) enantiomers.
-
Integrate the area of each peak (Area_R and Area_S).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
-
| Parameter | Typical Condition | Rationale |
| Chiral Column | Polysaccharide or Macrocyclic Glycopeptide-based CSPs | These CSPs are highly effective for separating a wide range of chiral compounds, including amino acids.[7][8] |
| Mobile Phase | Hexane/2-Propanol (e.g., 90:10 v/v) + 0.1% TFA | Balances analyte solubility and interaction with the CSP. The acidic modifier can improve peak shape. |
| Flow Rate | 1.0 mL/min | Provides a good balance between separation efficiency and analysis time. |
| Temperature | 25 °C (Ambient) | Temperature can affect retention and selectivity; consistency is key. |
| Detection Wavelength | 220 nm | The phenyl ring provides strong UV absorbance for sensitive detection. |
Stereospecific Biological Activity
While specific pharmacological data for the individual enantiomers of this compound are not widely published, the principle of stereospecificity is well-established for related aryl propionic acid derivatives and β-amino acids.[9] For example, the anti-inflammatory drug Ibuprofen, a related 2-arylpropionic acid, demonstrates that its (S)-enantiomer is responsible for its therapeutic effects, while the (R)-enantiomer is significantly less active.[10]
Similarly, β-amino acid motifs are integrated into peptides to confer specific secondary structures and biological activities. The configuration of the stereocenter is crucial for dictating these conformations and their subsequent interactions with biological targets like receptors or enzymes.[11] It is highly probable that the (R) and (S) enantiomers of this compound would exhibit different biological profiles, making enantiomeric purity a prerequisite for any therapeutic development.[12][13]
Applications in Research and Drug Development
Enantiomerically pure this compound is a valuable chiral building block for several reasons:
-
Peptidomimetics: Incorporation into peptide chains can induce stable secondary structures (e.g., helices or sheets) and increase resistance to proteolysis.
-
Pharmaceutical Intermediates: It serves as a key intermediate in the stereoselective synthesis of more complex active pharmaceutical ingredients (APIs).[14]
-
Neuropharmacology: The structural similarity to neurotransmitters like GABA suggests potential applications in neuroscience research, where stereochemistry often governs receptor binding affinity and selectivity.[12][13]
Conclusion
This compound exemplifies the critical role of chirality in modern chemical and pharmaceutical sciences. The ability to synthesize, resolve, and analyze its enantiomers is fundamental to unlocking its potential as a sophisticated building block for novel drugs and materials. The methodologies outlined in this guide, particularly the use of enzymatic resolution and chiral HPLC, provide a robust framework for researchers to ensure the stereochemical integrity of their work. As drug development continues to demand greater precision and safety, the demand for enantiomerically pure compounds like (R)- and (S)-3-Amino-3-(4-isopropylphenyl)propionic acid will undoubtedly grow.
References
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]
-
Moody, H. M., & Hyster, T. K. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis. [Link]
-
Pace, V., et al. (2023). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. ACS Publications. [Link]
-
Taylor, S., et al. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]
-
Li, G., et al. (2015). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]
-
Haginaka, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Michaux, J., et al. (2009). Stereocontrolled routes to β,β′-disubstituted α-amino acids. RSC Publishing. [Link]
-
Mickevičius, V., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. [Link]
-
Asati, V., et al. (2015). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). 3-Amino-3-(4-methylphenyl)propionic Acid: Your Partner in Chemical Innovation. [Link]
-
Šatínský, D., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences. [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals. [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]
-
Iacovino, R., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. [Link]
-
PubChem. 3-Amino-3-(4-hydroxyphenyl)propanoic acid. PubChem. [Link]
-
Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry. [Link]
-
Główka, F. K., et al. (2021). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. nbinno.com [nbinno.com]
A Technical Guide to Theoretical and Computational Studies of β-Amino Acids
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
β-amino acids represent a fascinating class of non-proteinogenic amino acid building blocks that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their unique structural properties, arising from an additional carbon atom in the backbone compared to their α-amino acid counterparts, lead to the formation of stable and diverse secondary structures, known as foldamers.[3] This inherent propensity for stable folding, coupled with their resistance to proteolytic degradation, makes β-peptides highly attractive candidates for the development of novel therapeutics and biomaterials.[2][4] This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the conformational landscapes, folding thermodynamics, and interaction profiles of β-amino acids and their oligomers. We delve into the causality behind the selection of computational techniques, from high-level quantum mechanical calculations to large-scale molecular dynamics simulations, and present validated protocols to ensure the reliability and reproducibility of in silico investigations. This guide is intended to serve as a valuable resource for researchers and professionals seeking to leverage computational approaches to accelerate the design and discovery of β-amino acid-based molecules with tailored functions.
Introduction: The Unique World of β-Amino Acids
Unlike α-amino acids, the fundamental building blocks of proteins, β-amino acids possess an additional methylene group in their backbone. This seemingly minor alteration has profound consequences for their conformational preferences and the types of secondary structures their oligomers, β-peptides, can adopt.[3] β-peptides are known to form a variety of well-defined and stable secondary structures, including various helices (14-helix, 12-helix, 10/12-helix), turns, and sheets, even with a small number of residues.[1][3] This remarkable folding propensity, often exceeding that of α-peptides of similar length, is a key driver of their utility in molecular design.
The increased conformational stability of β-peptides in aqueous environments, coupled with their inherent resistance to enzymatic degradation by proteases, makes them particularly compelling for pharmaceutical applications.[4] These properties address two of the major limitations of traditional peptide-based drugs. Consequently, β-amino acids have emerged as crucial building blocks in the design of bioactive compounds targeting a range of biological processes, including antimicrobial activity and the inhibition of protein-protein interactions.[2][5]
Computational modeling provides an indispensable toolkit for exploring the vast chemical and conformational space of β-amino acids at an atomic level of detail.[4] Theoretical studies can elucidate the intrinsic conformational energies, the influence of side-chain substituents, and the thermodynamics of folding, providing insights that are often challenging to obtain through experimental methods alone. This guide will navigate the theoretical landscape, from first-principles quantum mechanics to classical molecular dynamics, offering a scientifically grounded framework for the computational investigation of these promising molecules.
Foundational Principles: Understanding the Conformational Preferences of β-Amino Acids
The conformational behavior of a β-amino acid is primarily dictated by the torsional angles of its backbone. Unlike the two primary backbone dihedral angles (φ and ψ) in α-amino acids, the β-amino acid backbone has three crucial torsion angles: θ (N-Cβ), ψ (Cβ-Cα), and φ (Cα-C). The rotation around the central Cα-Cβ bond (the θ torsion angle) is a key determinant of the overall shape and can adopt gauche (approximately ±60°) or trans (approximately 180°) conformations. A predominance of gauche conformations is often associated with the formation of folded structures.[4]
Quantum Mechanical Approaches for Intrinsic Energy Landscapes
To accurately capture the intrinsic conformational preferences of a single β-amino acid residue, free from the complexities of a larger peptide chain and solvent, quantum mechanical (QM) calculations are the gold standard. These ab initio methods solve the Schrödinger equation to provide highly accurate energies for different molecular geometries.
Causality of Method Selection:
-
Hartree-Fock (HF): A foundational ab initio method that provides a good starting point for understanding molecular structure. However, it does not account for electron correlation, which can be important for accurately describing non-covalent interactions.
-
Density Functional Theory (DFT): A widely used QM method that includes an approximation for electron correlation, offering a good balance between accuracy and computational cost.[4][6][7] Functionals like B3LYP are commonly employed for organic molecules.[8][9]
-
Møller-Plesset Perturbation Theory (MP2): A higher-level ab initio method that provides a more accurate treatment of electron correlation than many DFT functionals. It is computationally more demanding but can be crucial for refining energy differences between conformers.[9]
Self-Validating Protocol: Dihedral Angle Scan of a Capped β-Amino Acid
-
Model System Preparation: To mimic the peptide environment, the N-terminus of the β-amino acid is capped with an acetyl group and the C-terminus with an N-methylamide group.
-
Conformational Search: Perform a systematic scan of the key dihedral angles (e.g., θ) in increments (e.g., 45°).[4][6][7]
-
Geometry Optimization: For each starting conformation, perform a full geometry optimization using the chosen QM method (e.g., DFT with the B3LYP functional and a suitable basis set like cc-pVDZ).[4][6][7]
-
Energy Calculation: Calculate the single-point energy of each optimized conformer. The relative energies are determined by taking the difference between the energy of each conformer and the lowest energy conformation.[4]
-
Validation: Compare the results obtained from different QM methods (e.g., HF, DFT, and MP2) to assess the consistency of the predicted conformational preferences.
Table 1: Illustrative Relative Energies (kJ/mol) of β-Alanine Conformers in the Gas Phase
| Dihedral Angle (θ) | HF/cc-pVDZ | DFT/B3LYP/cc-pVDZ |
| ~ -60° (gauche) | 0.0 | 0.0 |
| ~ 60° (gauche) | 2.5 | 1.8 |
| ~ 180° (trans) | 17.0 | 15.5 |
Note: The values in this table are illustrative and based on trends reported in the literature. Actual values will depend on the specific computational details.[4][6]
Simulating the Folded World: Molecular Dynamics of β-Peptides
While QM methods are excellent for studying single residues, they are computationally too expensive for exploring the folding of larger β-peptides. For this, we turn to classical Molecular Dynamics (MD) simulations. MD uses a force field, a set of empirical potential energy functions, to describe the interactions between atoms, allowing for the simulation of molecular motion over time.
The Critical Role of the Force Field
The accuracy of an MD simulation is fundamentally dependent on the quality of the force field.[10][11] Several widely used force fields, such as AMBER, CHARMM, GROMOS, and OPLS, have been developed for biomolecular simulations.[12][13]
Causality of Force Field Selection:
-
Parameterization: Force fields are parameterized using a combination of experimental data and high-level QM calculations.[13][14] It is crucial to choose a force field that has been validated for the types of molecules being studied.
-
Backbone Torsional Parameters: The parameters governing the backbone dihedral angles are particularly important for accurately reproducing the secondary structure propensities of peptides.[10]
-
Solvent Model: The choice of solvent model, either explicit (individual water molecules) or implicit (a continuum representation of the solvent), significantly impacts the simulation. Explicit solvent models are more realistic but computationally more expensive.[10][15]
Self-Validating Protocol: β-Peptide Folding Simulation
-
System Setup:
-
Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.[16]
-
Equilibration:
-
Perform a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature.
-
Perform a subsequent simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to adjust the density of the system.[16]
-
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to observe folding events.[3]
-
Analysis:
-
Root Mean Square Deviation (RMSD): Track the RMSD of the peptide backbone from a reference structure (e.g., an ideal helix) to monitor conformational changes.
-
Hydrogen Bond Analysis: Analyze the formation and breaking of intramolecular hydrogen bonds, which are characteristic of secondary structures.[3]
-
Clustering Analysis: Group similar conformations together to identify the most populated folded states.
-
Diagram 1: Typical Molecular Dynamics Workflow
Caption: A generalized workflow for performing molecular dynamics simulations of a β-peptide.
The Influence of Solvent
The solvent plays a critical role in peptide folding. Explicit solvent simulations provide the most accurate representation of solvent effects but are computationally intensive. Implicit solvent models, which treat the solvent as a continuum, offer a more computationally efficient alternative.[15][17][18]
Causality of Solvent Model Selection:
-
Generalized Born (GB) Model: A popular implicit solvent model that provides a good approximation of the electrostatic contribution to solvation.[15]
-
Poisson-Boltzmann (PB) Model: A more rigorous implicit solvent model that is generally considered more accurate than GB models but is also more computationally expensive.[15][17]
-
Surface Area (SA) Models: These models account for the nonpolar contribution to solvation, which is related to the hydrophobic effect.[15]
Studies have shown that for rank-ordering different peptide conformations, the Generalized Born model performs reasonably well compared to the more computationally demanding Poisson-Boltzmann equation.[15] The choice of solvent model will depend on the specific research question and available computational resources.
Advanced Applications in Drug Design
The unique structural and chemical properties of β-amino acids make them highly valuable in the field of drug design.[19][20] Computational methods are instrumental in the rational design of β-peptide-based therapeutics.
Diagram 2: Role of Computational Studies in β-Amino Acid Drug Design
Caption: The iterative cycle of computational design and experimental validation in β-peptide drug discovery.
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (in this case, a β-peptide) to a biological target (e.g., a protein receptor). This method is crucial for identifying promising drug candidates.
Self-Validating Protocol: Molecular Docking of a β-Peptide
-
Preparation of Receptor and Ligand:
-
Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the receptor by adding hydrogen atoms and assigning partial charges.
-
Generate a 3D conformation of the β-peptide ligand. This can be done using molecular modeling software or by extracting a conformation from an MD simulation.
-
-
Docking Simulation:
-
Define the binding site on the receptor.
-
Use a docking program (e.g., AutoDock, Glide) to sample different orientations and conformations of the β-peptide within the binding site.
-
-
Scoring and Analysis:
-
The docking program will use a scoring function to estimate the binding affinity for each predicted pose.
-
Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the β-peptide and the receptor.
-
-
Validation:
-
If the structure of a similar complex is known, perform redocking to see if the program can reproduce the experimental binding mode.
-
Use multiple docking programs and scoring functions to assess the robustness of the predictions.
-
Free Energy Calculations
While docking provides a rapid assessment of binding affinity, more rigorous methods like free energy calculations can provide more accurate predictions. These methods are computationally expensive but can be invaluable for lead optimization.
Causality of Method Selection:
-
Free Energy Perturbation (FEP): A method that calculates the free energy difference between two states (e.g., a bound and unbound state) by gradually "perturbing" one into the other.
-
Thermodynamic Integration (TI): Another rigorous method for calculating free energy differences that involves integrating the derivative of the potential energy with respect to a coupling parameter.
These advanced techniques, while beyond the scope of this introductory guide, represent the cutting edge of computational drug design and are increasingly being applied to β-peptide systems.
Conclusion and Future Outlook
Theoretical and computational studies have become an indispensable component of β-amino acid research. From elucidating the fundamental conformational preferences of single residues using quantum mechanics to simulating the complex folding pathways of β-peptides with molecular dynamics, these methods provide unparalleled insights at the molecular level. The continued development of more accurate force fields, more efficient simulation algorithms, and more powerful computational hardware will undoubtedly further enhance our ability to design and engineer β-amino acid-based molecules with novel and enhanced functions. The synergy between computational prediction and experimental validation will continue to be the driving force behind the translation of these fascinating building blocks into next-generation therapeutics and advanced materials.
References
-
Waingeh, V., Ngassa, F. and Song, J. (2015) A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]
-
Vitali, A., Verma, A., & Pappu, R. V. (2006). ABSINTH: A new continuum solvation model for simulations of polypeptides in aqueous solutions. Biophysical journal, 91(10), 3635–3649. [Link]
-
Daura, X., Jaun, B., Seebach, D., van Gunsteren, W. F., & Mark, A. E. (2001). Interpreting NMR Data for β-Peptides Using Molecular Dynamics Simulations. Journal of the American Chemical Society, 123(10), 2263–2272. [Link]
-
Edinger, S. R., Cortis, C., Shenkin, P. S., & Friesner, R. A. (1997). Comparison of Approximate Continuum Solvation Models with Accurate Solution of the Poisson-Boltzmann Equation. Journal of Physical Chemistry B, 101(7), 1190–1197. [Link]
-
Steinbach, P. J. (2018). Peptide and Protein Structure Prediction with a Simplified Continuum Solvent Model. The journal of physical chemistry. B, 122(50), 12053–12065. [Link]
-
Vitali, A., Verma, A., & Pappu, R. V. (2006). ABSINTH: A New Continuum Solvation Model for Simulations of Polypeptides in Aqueous Solutions. ResearchGate. [Link]
-
Panda, A. K., & Lahiri, A. (2011). Surface Activity of Amphiphilic Helical β-Peptides from Molecular Dynamics Simulation. Langmuir, 27(17), 10732–10740. [Link]
-
Wu, Y. D., & Wang, D. P. (2001). Theoretical analysis of secondary structures of beta-peptides. Journal of the American Chemical Society, 123(51), 12826–12834. [Link]
-
Steinbach, P. J. (2018). Peptide and Protein Structure Prediction with a Simplified Continuum Solvent Model. SciSpace. [Link]
-
Okumura, H. (2019). Molecular dynamics simulations of amyloid-β peptides in heterogeneous environments. Biophysical reviews, 11(5), 723–731. [Link]
-
Saravanan, K. M., Jeyaraj, A., & Selvaraj, S. (2020). On the Conformational Dynamics of β-Amyloid Forming Peptides: A Computational Perspective. Frontiers in molecular biosciences, 7, 107. [Link]
-
Gellman, S. H. (2001). Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. Proceedings of the National Academy of Sciences of the United States of America, 98(23), 12956–12961. [Link]
-
Knotts, T. A., Rathore, N., & de Pablo, J. J. (2008). Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. Biophysical journal, 94(11), 4473–4483. [Link]
-
Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing. [Link]
-
Waingeh, V., Ngassa, F., & Song, J. (2016). A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link]
-
Uddin, M. J., & Faruck, M. O. (2020). Molecular dynamics simulation analysis of the beta amyloid peptide with docked inhibitors. Journal of Applied Pharmaceutical Science, 10(1), 061-069. [Link]
-
Syud, F. A., Stanger, H. E., Mortenson, M. A., & Gellman, S. H. (2001). Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. Scilit. [Link]
-
Lan, Z., & Wang, Y. (2007). Ab initio photoionization dynamics of beta-alanine. The Journal of chemical physics, 126(14), 141103. [Link]
-
Gademann, K., & Seebach, D. (2000). Secondary structure inducing potential of beta-amino acids: torsion angle clustering facilitates comparison and analysis of the conformation during MD trajectories. Biopolymers, 56(5), 319–330. [Link]
-
Seebach, D., Abele, S., Gademann, K., & Jaun, B. (1999). Antiparallel Sheet Formation in β-Peptide Foldamers: Effects of β-Amino Acid Substitution on Conformational Preference1. Journal of the American Chemical Society, 121(48), 11249–11250. [Link]
-
Lan, Z., & Wang, Y. (2007). Ab initio photoionization dynamics of β-alanine. The Journal of Chemical Physics, 126(14), 141103. [Link]
-
Lelais, G., & Seebach, D. (2004). β-Peptides: From Structure to Function. Chemical Reviews, 104(12), 6149–6178. [Link]
-
Avbelj, F., & Baldwin, R. L. (2004). Intrinsic α-helical and β-sheet conformational preferences: A computational case study of alanine. Proceedings of the National Academy of Sciences of the United States of America, 101(43), 15332–15337. [Link]
-
Jafari, M., & Karimi-Jafari, M. H. (2018). Computer-aided design of amino acid-based therapeutics: a review. Journal of biomedical informatics, 83, 227–236. [Link]
-
Tunega, D., & Fedor, J. (2024). Quantum chemical study of molecular properties of small branched-chain amino acids in water. Journal of molecular modeling, 30(1), 25. [Link]
-
Tidor, B., & Tidor, E. (2001). Structure-based conformational preferences of amino acids. Protein science : a publication of the Protein Society, 10(1), 34–43. [Link]
-
Searle, M. S., & Griffiths-Jones, S. R. (1998). Origin of β-Hairpin Stability in Solution: Structural and Thermodynamic Analysis of the Folding of a Model Peptide Supports Hydrophobic Stabilization in Water. Journal of the American Chemical Society, 120(45), 11526–11536. [Link]
-
Seebach, D., & Gardiner, J. (2008). β-Peptides: From Structure to Function. Chemical Reviews, 108(1), 1–1. [Link]
-
Song, B., Jiao, D., & Xu, D. (2004). β-Hairpin Folding Mechanism of a Nine-Residue Peptide Revealed from Molecular Dynamics Simulations in Explicit Water. Biophysical journal, 86(6), 3427–3435. [Link]
-
Perez, J. J., & Martin-Santamaria, S. (2020). Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. Frontiers in molecular biosciences, 7, 626425. [Link]
-
Mu, Y., & Gao, Y. Q. (2007). Force field influences in β-hairpin folding simulations. Journal of computational chemistry, 28(3), 780–786. [Link]
-
Irbäck, A., & Sjunnesson, F. (2003). Folding thermodynamics of three β‐sheet peptides: A model study. Proteins: Structure, Function, and Bioinformatics, 54(2), 253–261. [Link]
-
Irbäck, A., Sjunnesson, F., & Wallin, S. (2005). Folding Thermodynamics of Peptides. Biophysical journal, 88(3), 1623–1631. [Link]
-
Daskalov, A., & Duster, A. W. (2020). Different Force Fields Give Rise to Different Amyloid Aggregation Pathways in Molecular Dynamics Simulations. Journal of chemical theory and computation, 17(1), 542–555. [Link]
-
Vitalini, F., Noé, F., & Keller, B. G. (2016). Molecular dynamics simulations of the twenty encoded amino acids in different force fields. Freie Universität Berlin. [Link]
-
Galano, A. (2005). Ab initio study of ß-alanine conformers in gas phase. ResearchGate. [Link]
-
Linsky, T. W., & London, N. (2020). The emerging role of computational design in peptide macrocycle drug discovery. Drug discovery today. Technologies, 37, 1–9. [Link]
-
Unknown. (n.d.). Force Fields for MD simulations. Unknown Source. [Link]
-
Ponder, J. W., & Case, D. A. (2003). FORCE FIELDS FOR PROTEIN SIMULATIONS. Advances in protein chemistry, 66, 27–85. [Link]
-
Dunbrack, R. L., & Jr. (2008). Using quantum mechanics to improve estimates of amino acid side chain rotamer energies. Proteins, 71(2), 990–1004. [Link]
-
Du, Q., & Wang, C. (2005). Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. BMC chemical biology, 5, 2. [Link]
-
Breza, M., & Biskupič, S. (2003). Quantum-Chemical Study of the Biogenic Amino Acids. ResearchGate. [Link]
-
Artioli, G. G., Gualano, B., & Saunders, B. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. PloS one, 14(1), e0210130. [Link]
-
Hug, W., & Hangartner, G. (2001). Experimental Measurement and Ab Initio Calculation of Raman Optical Activity of L-Alanine and Its Deuterated Isotopomers. The Journal of Physical Chemistry A, 105(48), 10829–10842. [Link]
-
Jafari, M., & Karimi-Jafari, M. H. (2018). Computer-aided design of amino acid-based therapeutics: a review. Semantic Scholar. [Link]
Sources
- 1. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scirp.org [scirp.org]
- 5. Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantum chemical study of molecular properties of small branched-chain amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using quantum mechanics to improve estimates of amino acid side chain rotamer energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Force field influences in β-hairpin folding simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different Force Fields Give Rise to Different Amyloid Aggregation Pathways in Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular dynamics simulations of the twenty encoded amino acids in different force fields • Keller Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 13. dasher.wustl.edu [dasher.wustl.edu]
- 14. ks.uiuc.edu [ks.uiuc.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ABSINTH: A new continuum solvation model for simulations of polypeptides in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Computer-aided design of amino acid-based therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Computer-aided design of amino acid-based therapeutics: a review | Semantic Scholar [semanticscholar.org]
Methodological & Application
The Strategic Application of 3-Amino-3-(4-isopropylphenyl)propionic Acid in Modern Pharmaceutical Development
In the intricate process of drug discovery, the strategic selection of molecular building blocks is paramount. These intermediates are the foundational keystones upon which novel therapeutic agents are constructed. Among the vast catalog of available synthons, non-proteinogenic β-amino acids have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability to drug candidates. This guide provides a detailed examination of 3-Amino-3-(4-isopropylphenyl)propionic acid, a versatile pharmaceutical intermediate whose structural attributes make it particularly valuable for contemporary drug development programs.
Aimed at researchers, medicinal chemists, and drug development professionals, this document will delve into the core applications of this intermediate, provide robust experimental protocols, and explain the scientific rationale behind its use. The goal is to equip scientific teams with the knowledge to effectively integrate this powerful building block into their research and development pipelines.
Molecular Profile: The Structural Advantages of this compound
This compound is a chiral, non-proteinogenic β-amino acid. Its utility in medicinal chemistry stems from a combination of key structural features:
-
β-Amino Acid Scaffold: The separation of the amino and carboxyl groups by two carbon atoms provides a flexible backbone that can adopt stable, predictable secondary structures, often mimicking peptide turns. This is crucial for designing molecules that interact with protein targets.
-
Chiral Center: The stereochemistry at the C3 position is critical for achieving specific and high-affinity interactions with chiral biological targets like enzymes and receptors. The use of enantiomerically pure forms is often a requirement for modern therapeutics.[1]
-
Isopropylphenyl Moiety: This bulky, lipophilic group is instrumental in targeting hydrophobic pockets within protein binding sites. It significantly influences the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
-
Dual Functionality: The presence of both a primary amine and a carboxylic acid group allows for diverse and orthogonal chemical modifications, making it an ideal starting point for creating libraries of related compounds for structure-activity relationship (SAR) studies.[1]
Table 1: Physicochemical Properties
| Property | Value | CAS Number |
| Molecular Formula | C₁₂H₁₇NO₂ | 117391-53-4 |
| Molar Mass | 207.27 g/mol | 117391-53-4 |
| Appearance | White to off-white solid | N/A |
| Key Functional Groups | Primary Amine, Carboxylic Acid | N/A |
Primary Application: A Cornerstone Intermediate for GPR142 Agonists
A prominent and highly valuable application of this compound is in the synthesis of agonists for the G protein-coupled receptor 142 (GPR142). GPR142 is highly expressed in pancreatic islets and has been identified as a sensor for aromatic amino acids.[2][3] Activation of GPR142 stimulates glucose-dependent insulin secretion, making it a promising therapeutic target for type 2 diabetes.[4][5]
The isopropylphenyl group of the intermediate is perfectly suited to fit into a key hydrophobic pocket of the GPR142 receptor. The β-amino acid backbone then serves as a rigid scaffold to correctly orient other pharmacophoric elements necessary for potent and selective receptor activation.
Generalized Workflow for GPR142 Agonist Synthesis
The synthesis of a GPR142 agonist often involves the coupling of the this compound core with a substituted heterocyclic moiety. This is typically achieved through a robust amide bond formation, a cornerstone reaction in medicinal chemistry.
Caption: High-level workflow for GPR142 agonist synthesis.
Experimental Protocol: Robust Amide Coupling Methodology
This protocol provides a detailed, step-by-step method for the amide coupling of this compound with a generic heterocyclic amine. The selection of reagents is critical for ensuring high yield, purity, and minimal racemization.
Scientific Rationale for Reagent Selection:
-
Coupling Reagent (HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient and rapid coupling reagent.[6] It operates by forming an activated O-acylisourea intermediate, which is highly reactive towards amines. The inclusion of the 7-azabenzotriazole moiety minimizes the risk of racemization, a critical consideration when working with chiral amino acids.[6]
-
Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic organic base. Its role is to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction without competing with the primary amine as a nucleophile.
-
Solvent (DMF): Anhydrous N,N-Dimethylformamide is a polar aprotic solvent that effectively dissolves the reactants and reagents, providing a suitable medium for the reaction.
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent). Purge the flask with an inert gas (e.g., Nitrogen or Argon).
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent) to the flask and stir until the starting material is fully dissolved.
-
Reagent Addition: To the stirred solution, add the desired heterocyclic amine (1.1 equivalents), followed by HATU (1.2 equivalents). Finally, add DIPEA (2.5 equivalents) dropwise.
-
Reaction Execution: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitoring and Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction is indicated by the consumption of the starting materials and the appearance of a new spot/peak corresponding to the mass of the desired product.
-
Aqueous Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts and wash sequentially with 5% aqueous LiCl solution (to remove residual DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel. Confirm the structure and assess the purity of the final product using ¹H NMR, ¹³C NMR, and HPLC analysis.
Broader Therapeutic Potential: Beyond Diabetes
The versatility of the this compound scaffold extends beyond GPR142. Its structural motifs are applicable to a range of therapeutic areas.
-
Neuroscience: Phenyl-substituted β-amino acids are structurally related to neurotransmitters and can be used to develop modulators for targets within the central nervous system.[7][8][9]
-
Antimicrobials: Unnatural amino acid derivatives are being explored as novel scaffolds for developing antimicrobial agents to combat multidrug-resistant pathogens.[10][11]
-
Peptidomimetics: The β-amino acid structure can be incorporated into peptide sequences to enhance stability against proteolytic degradation, a common challenge in peptide drug development.
Potential Drug Development Pathways
Caption: Diverse therapeutic pathways originating from the core intermediate.
Conclusion
This compound is a high-value pharmaceutical intermediate with a proven track record in the development of GPR142 agonists for metabolic diseases. Its unique combination of a chiral β-amino acid backbone and a lipophilic isopropylphenyl side chain provides a robust platform for creating potent and selective drug candidates. The detailed protocols and scientific rationale presented herein offer a framework for researchers to confidently and effectively utilize this compound. As the search for novel therapeutics continues, the strategic application of such versatile and well-characterized building blocks will remain a critical component of successful drug discovery programs.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 5, 2026, from [Link]
-
Lockwood, M., & Jones, M. (2014). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Angewandte Chemie International Edition, 53(1), 230-234. Available from: [Link]
-
AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved January 5, 2026, from [Link]
-
Ros-Pardo, D., et al. (2017). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 15(4), 793-797. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). 3-Amino-3-(4-methylphenyl)propionic Acid: Your Partner in Chemical Innovation. Retrieved January 5, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 5, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma. Retrieved January 5, 2026, from [Link]
-
Rudenko, O., et al. (2019). The aromatic amino acid sensor GPR142 controls metabolism through balanced regulation of pancreatic and gut hormones. Molecular Metabolism, 20, 1-15. Available from: [Link]
-
J&K Scientific. (n.d.). (R)-3-Amino-3-(4-fluorophenyl)propionic acid. Retrieved January 5, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 20). 3-Amino-3-(4-nitrophenyl)propionic Acid: A Versatile Building Block for Peptide Synthesis and Drug Discovery. Retrieved January 5, 2026, from [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2346. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. PubChem Compound Database. Retrieved January 5, 2026, from [Link]
-
Walsh, S. P., et al. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3390-3394. Available from: [Link]
-
Mickevičius, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 899. Available from: [Link]
-
ResearchGate. (n.d.). Figure 2: Identification of GPR142 as a sensor of aromatic amino acids.... Retrieved January 5, 2026, from [Link]
-
Lin, H. V., et al. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLOS ONE, 11(4), e0154462. Available from: [Link]
-
Lin, H. V., et al. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLOS ONE. Available from: [Link]
-
Covethouse. (n.d.). 3-Amino-3-(4-fluorophenyl)propionic acid. Retrieved January 5, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The aromatic amino acid sensor GPR142 controls metabolism through balanced regulation of pancreatic and gut hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 5. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. jk-sci.com [jk-sci.com]
- 9. covethouse.eu [covethouse.eu]
- 10. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Architect's Guide to the Labyrinth: Synthesizing the Next Generation of Central Nervous System Agents
Foreword: Breaching the Fortress of the Mind
The synthesis of agents targeting the Central Nervous System (CNS) is a formidable challenge in modern medicinal chemistry. The brain, our most complex organ, is shielded by the blood-brain barrier (BBB), a highly selective fortress that repels the vast majority of potential therapeutic molecules.[1][2] This guide is crafted for researchers, scientists, and drug development professionals dedicated to navigating this intricate landscape. We will move beyond rote recitation of protocols to dissect the strategic thinking and mechanistic understanding essential for designing and executing the synthesis of novel CNS agents. Our focus will be on building a foundational understanding of key synthetic strategies and providing detailed, field-tested protocols for the synthesis of landmark CNS drugs.
Pillar I: The Strategic Imperative - Designing for Passage
Successful CNS drug design is a delicate balancing act between achieving potent biological activity and engineering the precise physicochemical properties required to traverse the blood-brain barrier.[3][4] Key molecular attributes must be meticulously sculpted to grant passage. Generally, CNS-active compounds exhibit lower molecular weights (typically under 400-600 Da), controlled lipophilicity, and a limited number of hydrogen bond donors and acceptors.[1][3] These principles are not merely suggestions but guiding tenets that inform every step of the synthetic chemist's work, from initial scaffold selection to late-stage functionalization.
| Property | CNS Drug Guideline | Rationale |
| Molecular Weight (MW) | < 450 Da | Facilitates passive diffusion across the BBB.[3] |
| Lipophilicity (LogP) | 1.5 - 3.5 | Balances solubility in both aqueous (blood) and lipid (cell membrane) environments. |
| Hydrogen Bond Donors | ≤ 3 | Minimizes polarity to reduce desolvation penalty upon entering the lipid barrier.[3] |
| Hydrogen Bond Acceptors | ≤ 5 | Minimizes polarity.[3] |
| Polar Surface Area (PSA) | < 90 Ų | A measure of a molecule's surface that is polar, correlating with hydrogen bonding potential. |
| Rotatable Bonds | ≤ 8 | Increased flexibility can be entropically disfavored for BBB permeation.[3] |
Pillar II: The Synthetic Arsenal - Modern Tools for CNS Drug Construction
The modern synthetic chemist's toolkit is replete with powerful reactions that enable the efficient construction of the complex molecular architectures often required for CNS activity. Here, we delve into the mechanistic underpinnings and strategic applications of several key methodologies.
The Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The formation of carbon-nitrogen bonds is a cornerstone of CNS drug synthesis, as the amine functional group is a frequent pharmacophoric element. The Buchwald-Hartwig amination has revolutionized this process, offering a versatile and high-yielding method for coupling amines with aryl halides.[5][6] This palladium-catalyzed cross-coupling reaction has largely superseded harsher, classical methods, providing a more functional group tolerant and broadly applicable strategy.[5][7]
Mechanism at a Glance:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The choice of ligand is critical to the success of the Buchwald-Hartwig amination, with sterically hindered phosphine ligands often being employed to promote the reductive elimination step and prevent catalyst decomposition.[5]
The Ullmann Condensation: A Classic Reimagined
The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl ethers, thioethers, and amines. While historically requiring harsh conditions, modern iterations with improved ligands have made it a valuable tool, particularly for large-scale synthesis where the cost of palladium can be prohibitive.[8]
Core Transformation:
Caption: General scheme of the Ullmann condensation.
Multi-Component Reactions (MCRs): Building Complexity in a Single Step
MCRs are convergent reactions where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[9][10] This approach is highly efficient and atom-economical, making it ideal for the rapid generation of diverse chemical libraries for screening against CNS targets.[11][12] The Ugi and Passerini reactions are prominent examples of MCRs that have been successfully employed in CNS drug discovery.[13]
Click Chemistry: A Modular Approach to Drug Discovery
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[14] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, forming a stable triazole linkage. This modular approach is particularly useful for lead optimization and the synthesis of bioconjugates for target identification.[14][15]
Pillar III: Protocols in Practice - The Synthesis of Iconic CNS Agents
The following protocols provide detailed, step-by-step procedures for the synthesis of two widely recognized CNS agents. These examples serve to illustrate the practical application of fundamental synthetic transformations.
Protocol 1: Synthesis of Diazepam (Valium)
Diazepam, a benzodiazepine, is a widely used anxiolytic and anticonvulsant.[16][17] Its synthesis involves the construction of the characteristic seven-membered diazepine ring.[16]
Synthetic Pathway:
Caption: Synthetic route to Diazepam.
Step-by-Step Protocol:
-
Cyclization: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-chlorobenzophenone and glycine ethyl ester in pyridine.[18]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.[18]
-
Methylation: Dissolve the product from the previous step in a suitable solvent such as dimethylformamide.
-
Add sodium ethoxide followed by the dropwise addition of methyl sulfate.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain Diazepam.[18]
| Step | Reactants | Reagents/Solvents | Key Transformation | Typical Yield |
| 1 | 2-Amino-5-chlorobenzophenone, Glycine Ethyl Ester | Pyridine | Cyclization | 70-80% |
| 2 | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | Methyl Sulfate, Sodium Ethoxide, DMF | N-Methylation | 85-95% |
Protocol 2: Synthesis of Fluoxetine (Prozac)
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used to treat depression.[19] Its synthesis often involves a key ether formation step. A common laboratory-scale synthesis is presented below.[20]
Synthetic Pathway:
Caption: A common synthetic route to Fluoxetine.
Step-by-Step Protocol:
-
Mannich Reaction: Combine acetophenone, paraformaldehyde, and dimethylamine hydrochloride in ethanol.
-
Add a catalytic amount of hydrochloric acid and reflux the mixture.
-
After cooling, collect the crystalline product, 3-dimethylaminopropiophenone hydrochloride, by filtration.
-
Reduction: Dissolve the Mannich base in methanol and cool in an ice bath.
-
Add sodium borohydride portion-wise, maintaining the temperature below 20°C.[20]
-
After the addition is complete, stir the reaction at room temperature.
-
Remove the solvent under reduced pressure and work up to isolate (±)-3-dimethylamino-1-phenylpropanol.[20]
-
Etherification (Williamson Ether Synthesis): In a suitable solvent like dimethyl sulfoxide (DMSO), add potassium t-butoxide to the alcohol from the previous step.[20]
-
Add p-chlorobenzotrifluoride and heat the reaction mixture.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, quench with water, and extract the product.
-
Purify the crude product by column chromatography to yield N,N-dimethyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine.
-
Demethylation: The final step involves selective N-demethylation to yield fluoxetine, which can then be converted to its hydrochloride salt.[19][21]
| Step | Reactants | Reagents/Solvents | Key Transformation | Typical Yield |
| 1 | Acetophenone | Paraformaldehyde, Dimethylamine HCl, Ethanol, HCl | Mannich Reaction | 60-70% |
| 2 | 3-Dimethylaminopropiophenone | Sodium Borohydride, Methanol | Ketone Reduction | 80-90% |
| 3 | (±)-3-Dimethylamino-1-phenylpropanol, p-Chlorobenzotrifluoride | Potassium t-butoxide, DMSO | Williamson Ether Synthesis | 50-60% |
Conclusion: The Path Forward
The synthesis of CNS agents is a journey into a complex and challenging domain. Success hinges not only on technical proficiency in the laboratory but also on a deep, strategic understanding of the principles of medicinal chemistry and the judicious application of modern synthetic methodologies. This guide has sought to illuminate the causal links between strategic choices and successful outcomes, providing both the foundational knowledge and the practical protocols necessary to empower the next generation of innovators in CNS drug discovery. The path is arduous, but the potential rewards—the alleviation of profound human suffering—are immeasurable.
References
-
De-Ben, I., et al. (1995). Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education, 72(7), 650. [Link]
-
Ghose, A. K., et al. (2012). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience, 3(1), 50-68. [Link]
-
Ray, S., et al. (2023). Innovative strategies for the quantitative modeling of blood–brain barrier (BBB) permeability: harnessing the power of machine learning-based q-RASAR approach. RSC Advances, 13(43), 30343-30356. [Link]
-
Fiveable. (n.d.). Central nervous system drugs. Medicinal Chemistry Class Notes. [Link]
-
Ingenta Connect. (n.d.). Central Nervous System Agents in Medicinal Chemistry. [Link]
- Kairys, J. C., & Wildman, T. A. (1999). Fluoxetine process from benzoylpropionic acid.
-
Rhodium. (n.d.). Diazepam (Valium) Synthesis. Designer-Drug.com. [Link]
-
Franklin, A., & Nelson, E. (2019). Synthesis of Fluoxetine. BC Digital Commons. [Link]
-
de Souza, A. C. B., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry, 20, 3151-3173. [Link]
-
Chemistry Steps. (n.d.). Synthesis of Diazepam. [Link]
-
de Souza, A. C. B., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. ResearchGate. [Link]
- Villa, A., & Zaliani, A. (1990). Process for the preparation of fluoxetine hydrochloride.
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Current Neuropharmacology, 16(3), 225-235. [Link]
-
ResearchGate. (n.d.). Synthesis of diazepam. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Innovative Trends in Multicomponent Reactions for Diverse Synthesis Pathways. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. ResearchGate. [Link]
-
Kharkar, P. S. (2014). Drugs acting on central nervous system (CNS) as leads for non-CNS targets: a new drug discovery approach. F1000Research, 3, 168. [Link]
-
Bédard, A. C., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 896891. [Link]
-
YouTube. (2020, April 22). Synthesis of Diazepam. [Link]
-
YouTube. (2021, September 26). Drugs Acting on Central Nervous System | Unit-4 | Medicinal Chemistry-1. [Link]
-
Journal of Pharmaceutical Research International. (n.d.). Piroxicam: Source for Synthesis of Central Nervous System (CNS) Acting Drugs. [Link]
-
Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584-2608. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Molecules. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
-
Li, J., et al. (2023). Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. Molecules, 28(4), 1888. [Link]
-
Taylor & Francis eBooks. (n.d.). Multicomponent Reactions for Generation of Molecular Libraries in Anticancer Drug Discovery. [Link]
-
ResearchGate. (2023). Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). The Use of Click Chemistry in Drug Development Applications. [Link]
-
Grisoni, F., et al. (2021). Optimizing blood–brain barrier permeation through deep reinforcement learning for de novo drug design. Briefings in Bioinformatics, 22(6), bbab262. [Link]
-
SciTechDaily. (2024, February 11). Breakthrough in click chemistry: Innovative method revolutionizes drug development. [Link]
-
Chen, Y., & Liu, L. (2010). Current approaches to enhance CNS delivery of drugs across the brain barriers. International Journal of Nanomedicine, 5, 775-782. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Frontiers in Neuroscience. (2015). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. [Link]
-
Molecules. (2021). Click Chemistry in Natural Product Modification. [Link]
-
Lab Manager. (2024, February 12). Innovative Click Chemistry Method Revolutionizes Drug Development. [Link]
-
Ge, H., et al. (2015). A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 55(5), 1041-1049. [Link]
-
RSC Medicinal Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
ResearchGate. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
-
MDPI. (n.d.). Special Issue : Recent Advances in Central Nervous System Drug Discovery. [Link]
-
Dovepress. (2010). Current approaches to enhance CNS delivery of drugs across the brain barriers. [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International, 36(2), 97-134. [Link]
Sources
- 1. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. sciencedaily.com [sciencedaily.com]
- 16. Synthesis of Diazepam - Chemistry Steps [chemistrysteps.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. WO1999067196A1 - Fluoxetine process from benzoylpropionic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Incorporation of β-Amino Acids into Peptides
Abstract
The incorporation of β-amino acids into peptide sequences represents a powerful strategy in medicinal chemistry and drug development to create novel peptidomimetics with enhanced therapeutic properties. These modifications can confer resistance to proteolytic degradation, induce stable secondary structures, and modulate biological activity. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols, field-proven insights, and a robust theoretical framework for the successful synthesis of β-peptides and α/β-hybrid peptides. We will delve into the nuances of solid-phase and liquid-phase synthesis strategies, the selection of appropriate protecting groups and coupling reagents, and the troubleshooting of common challenges such as steric hindrance and epimerization.
Introduction: The Significance of β-Amino Acids in Peptide Science
β-amino acids, homologs of their α-amino acid counterparts, possess an additional carbon atom in their backbone. This seemingly subtle structural alteration has profound implications for the resulting peptide's conformation, stability, and biological function. Peptides containing β-amino acids, often referred to as β-peptides or α/β-peptides, have emerged as a compelling class of molecules in drug discovery. Their inherent resistance to enzymatic degradation by proteases leads to a significantly longer in vivo half-life compared to natural peptides.[1][2] Furthermore, the expanded backbone of β-amino acids facilitates the formation of unique and stable secondary structures, such as helices and sheets, which can mimic the bioactive conformations of α-peptides or present novel scaffolds for interacting with biological targets.[3]
The therapeutic potential of β-peptides is vast, with applications in the development of antimicrobial agents, enzyme inhibitors, and modulators of protein-protein interactions.[1][4] This guide will equip researchers with the necessary knowledge and practical protocols to confidently incorporate these valuable building blocks into their peptide synthesis workflows.
Synthetic Strategies for β-Amino Acid Incorporation
The two primary methodologies for synthesizing peptides containing β-amino acids are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). The choice between these strategies depends on the desired scale of synthesis, the complexity of the peptide, and the specific purification requirements.
Solid-Phase Peptide Synthesis (SPPS): The Workhorse of β-Peptide Assembly
SPPS is the most widely used method for preparing β-peptides due to its efficiency, ease of automation, and simplified purification of the final product. The synthesis is carried out on an insoluble polymeric support (resin), to which the C-terminal amino acid is anchored. The peptide chain is then elongated in a stepwise manner through iterative cycles of deprotection and coupling.
The success of SPPS hinges on the use of orthogonal protecting groups, which allow for the selective removal of the temporary Nα-amino protecting group without affecting the permanent side-chain protecting groups or the linker to the resin.[5]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Chemistry: This is the most prevalent strategy for modern peptide synthesis. The Fmoc group is base-labile and is typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). Side-chain protecting groups are acid-labile (e.g., tBu, Trt, Boc) and are removed during the final cleavage from the resin with a strong acid such as trifluoroacetic acid (TFA).[6][7]
-
Boc (tert-butyloxycarbonyl) Chemistry: In this classic approach, the Boc group is used for Nα-protection and is removed with a moderately strong acid (e.g., TFA). Side-chain protecting groups are more acid-stable (e.g., Bzl) and require a very strong acid, such as hydrogen fluoride (HF), for their removal during the final cleavage.[8][9][10]
Diagram 1: Orthogonal Protection in Fmoc-SPPS
Caption: Workflow of Fmoc-based solid-phase peptide synthesis.
Liquid-Phase Peptide Synthesis (LPPS)
LPPS, also known as solution-phase synthesis, involves the stepwise elongation of the peptide chain in a homogenous solution.[11][12] After each coupling and deprotection step, the intermediate peptide is isolated and purified before proceeding to the next cycle. While more labor-intensive than SPPS, LPPS offers advantages for large-scale synthesis and for peptides that are difficult to assemble on a solid support. It allows for the purification and characterization of intermediates at each stage, which can be crucial for complex syntheses.[11]
Synthesis of Protected β-Amino Acid Monomers
A prerequisite for incorporating β-amino acids into peptides is the availability of the corresponding N-terminally protected monomers. While a growing number are commercially available, custom synthesis is often necessary. The Arndt-Eistert homologation of α-amino acids is a widely used method for the preparation of β³-amino acids.
Protocol 1: Synthesis of Fmoc-β³-homophenylalanine via Arndt-Eistert Homologation
This protocol describes the synthesis of Fmoc-L-β³-homophenylalanine from Fmoc-L-phenylalanine.
Diagram 2: Synthesis of Fmoc-β³-homophenylalanine
Caption: Arndt-Eistert homologation for β³-amino acid synthesis.
Materials:
-
Fmoc-L-phenylalanine
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Diazomethane solution in diethyl ether (handle with extreme caution in a well-ventilated fume hood)
-
Silver benzoate
-
Sodium thiosulfate
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate
-
Ultrasonic bath
Procedure:
-
Acid Chloride Formation: To a solution of Fmoc-L-phenylalanine (1 equivalent) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and slowly add oxalyl chloride (1.2 equivalents). Stir the reaction at room temperature for 2 hours.
-
Diazoketone Formation: Cool the reaction mixture back to 0 °C. Slowly add a freshly prepared solution of diazomethane in diethyl ether until a persistent yellow color is observed. Stir for an additional 3 hours at 0 °C. Caution: Diazomethane is toxic and explosive.
-
Wolff Rearrangement: Carefully quench the excess diazomethane by adding glacial acetic acid dropwise until the yellow color disappears. Concentrate the reaction mixture under reduced pressure.
-
Homologation: Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water (9:1). Add silver benzoate (0.1 equivalents) and sodium thiosulfate (0.1 equivalents). Sonicate the mixture in an ultrasonic bath at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.[13]
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield Fmoc-L-β³-homophenylalanine.[13]
Solid-Phase Synthesis of β-Peptides: A Step-by-Step Protocol
This section provides a detailed protocol for the manual Fmoc-SPPS of a peptide containing a β-amino acid.
Protocol 2: Manual Fmoc-SPPS of a β-Peptide
This protocol outlines a single coupling cycle for the incorporation of an Fmoc-protected β-amino acid.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected α- and β-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HATU, HBTU, or PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Diagram 3: SPPS Cycle for β-Amino Acid Incorporation
Caption: Iterative steps in solid-phase peptide synthesis.
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF or DCM for at least 30 minutes.
-
Fmoc Deprotection: Drain the solvent and add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15-20 minutes to ensure complete Fmoc removal.[14]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected β-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature. Due to the increased steric hindrance of β-amino acids, longer coupling times (2-4 hours) or double coupling may be necessary.[15]
-
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (clear or yellowish beads) indicates the absence of free primary amines and a complete reaction.
-
Washing: After a complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Add a freshly prepared cleavage cocktail (e.g., TFA/triisopropylsilane (TIS)/water, 95:2.5:2.5 v/v/v) to the resin.[14][16] TIS is a scavenger that traps the reactive carbocations generated during cleavage, preventing side reactions with sensitive residues like tryptophan.[14]
-
Gently agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize the final product by mass spectrometry.
Overcoming Challenges in β-Peptide Synthesis
The synthesis of peptides containing β-amino acids can present unique challenges, primarily due to their increased steric bulk compared to α-amino acids.
Coupling Inefficiency and Steric Hindrance
The β-substituent on the amino acid backbone can sterically hinder the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, leading to incomplete coupling reactions.
Mitigation Strategies:
-
Choice of Coupling Reagent: More potent coupling reagents are often required for β-amino acids. Urinium/aminium salts like HATU and HBTU, and phosphonium salts like PyBOP, are generally more effective than carbodiimides (e.g., DIC) for sterically hindered couplings.[1][5][17] HATU is often preferred as it can lead to faster reactions and lower racemization compared to HBTU.[1][18]
-
Double Coupling: If the initial coupling is incomplete, repeating the coupling step with a fresh portion of activated amino acid can drive the reaction to completion.
-
Increased Reaction Time and Temperature: Extending the coupling time to several hours or performing the reaction at a slightly elevated temperature (e.g., 40-50 °C) can improve coupling efficiency. However, elevated temperatures may increase the risk of racemization.
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Efficiency | Racemization Risk | Notes |
| HATU | Aminium/Uronium Salt | Very High | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[1][5][18] |
| HBTU | Aminium/Uronium Salt | High | Moderate | Generally effective, but may be less efficient and have a higher racemization potential than HATU.[1][18] |
| PyBOP | Phosphonium Salt | High | Low | Good for sterically demanding couplings with low racemization.[11][19] |
| DIC/HOBt | Carbodiimide | Moderate | Low to Moderate | A cost-effective option, but may be less efficient for highly hindered couplings.[20] |
Epimerization and Racemization
Racemization, the loss of stereochemical integrity at the chiral center of the amino acid, can occur during the activation step of the coupling reaction. This is a significant concern as it leads to the formation of diastereomeric impurities that can be difficult to separate from the desired peptide.
Mitigation Strategies:
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt) to the coupling reaction suppresses racemization by forming less reactive, but more selective, active esters.[21]
-
Choice of Base: The basicity and steric hindrance of the base used during coupling can influence racemization. Weaker, more sterically hindered bases like 2,4,6-collidine are sometimes preferred over DIPEA for sensitive couplings.[22]
-
Pre-activation Time: Minimizing the time between the activation of the amino acid and its addition to the resin can reduce the opportunity for racemization.
Case Study: Synthesis of a Bioactive Somatostatin Analog
Somatostatin is a cyclic peptide hormone with two disulfide-linked cysteine residues that plays a crucial role in regulating various physiological processes. Analogs of somatostatin containing β-amino acids have been developed to improve their metabolic stability and receptor subtype selectivity.[4][23]
The synthesis of a somatostatin analog incorporating a β-amino acid, such as β-homo-tryptophan, would follow the general SPPS protocol outlined above. Key considerations for this synthesis would include:
-
Orthogonal Cysteine Protection: The use of different protecting groups for the two cysteine residues (e.g., Trt and Acm) would be necessary to allow for selective disulfide bond formation after cleavage from the resin.
-
Optimized Coupling for β-Homo-Tryptophan: A potent coupling reagent like HATU would be employed for the incorporation of the sterically hindered β-homo-tryptophan residue to ensure high coupling efficiency.
-
Cleavage Cocktail for Tryptophan: The cleavage cocktail would need to include scavengers like TIS and dithiothreitol (DTT) to prevent the modification of the indole side chain of tryptophan. A typical cocktail would be TFA/TIS/DTT/H₂O (90:5:3:2).
-
Cyclization: After purification of the linear peptide, the disulfide bond would be formed by oxidation in a dilute aqueous buffer.
Characterization of β-Peptides
The purity and identity of synthetic β-peptides are typically confirmed using a combination of analytical techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the crude and purified peptide. The retention time of a β-peptide may differ from its α-peptide analog due to changes in hydrophobicity and conformation.
-
Mass Spectrometry (MS): Provides the molecular weight of the peptide, confirming its identity. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of the β-amino acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the peptide, including its conformation in solution.
Conclusion
The incorporation of β-amino acids into peptides is a mature and powerful technique for the creation of novel peptidomimetics with enhanced therapeutic potential. By understanding the fundamental principles of peptide synthesis, carefully selecting protecting groups and coupling reagents, and optimizing reaction conditions, researchers can successfully synthesize a wide range of β-peptides and α/β-hybrid peptides. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug developers venturing into this exciting area of chemical biology.
References
- Konno, K., et al. (2001). Anoplin, a novel antimicrobial peptide from the venom of the solitary wasp Anoplius samariensis.
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. (2014). Retrieved January 6, 2026, from [Link]
-
Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.). Retrieved January 6, 2026, from [Link]
-
Cleavage from Wang Resin - Aapptec Peptides. (n.d.). Retrieved January 6, 2026, from [Link]
- Spencer, R. W., et al. (1995). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 45(6), 555-562.
-
Stapled Anoplin as an Antibacterial Agent - PMC - NIH. (2021). Retrieved January 6, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved January 6, 2026, from [Link]
-
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- - Organic Syntheses Procedure. (n.d.). Retrieved January 6, 2026, from [Link]
- Nicolas, P., et al. (1986). Solid phase synthesis of somatostatin-28 II. A new biologically active octacosapeptide from anglerfish pancreatic islets.
-
Design and synthesis of beta-peptides with biological activity - PubMed. (2006). Retrieved January 6, 2026, from [Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - NIH. (2019). Retrieved January 6, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]
-
word - UCI Department of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]
- CN109369442B - Preparation method of beta-N-methylamino-L-alanine - Google Patents. (n.d.).
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved January 6, 2026, from [Link]
-
Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins - PubMed. (2001). Retrieved January 6, 2026, from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]
-
Experimental Procedures - The Royal Society of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved January 6, 2026, from [Link]
-
Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products - MDPI. (2021). Retrieved January 6, 2026, from [Link]
-
Recent development of peptide coupling reagents in organic synthesis. (2001). Retrieved January 6, 2026, from [Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - ResearchGate. (2019). Retrieved January 6, 2026, from [Link]
-
Application of alicyclic beta-amino acids in peptide chemistry - PubMed. (2006). Retrieved January 6, 2026, from [Link]
-
Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. (1998). Retrieved January 6, 2026, from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved January 6, 2026, from [Link]
-
7.4 Racemization Assays. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis of .beta.3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support | Request PDF - ResearchGate. (2006). Retrieved January 6, 2026, from [Link]
-
Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC. (2021). Retrieved January 6, 2026, from [Link]
-
Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing). (2013). Retrieved January 6, 2026, from [Link]
-
Peptide Synthesis with the Boc Protecting Group - YouTube. (2020). Retrieved January 6, 2026, from [Link]
-
Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC - NIH. (2022). Retrieved January 6, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase peptide synthesis of somatostatin using mild base cleavage of N alpha-9-fluorenylmethyloxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. iris.uniupo.it [iris.uniupo.it]
- 10. Synthetic peptide can inhibit toxicity, aggregation of protein in Alzheimer’s disease, researchers show | UW News [washington.edu]
- 11. peptide.com [peptide.com]
- 12. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 13. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. KR20090074316A - Method for preparing somatostatin analog peptide using solid phase synthesis - Google Patents [patents.google.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jpt.com [jpt.com]
- 20. peptide.com [peptide.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chem.uci.edu [chem.uci.edu]
- 23. Solid phase synthesis of somatostatin-28 II. A new biologically active octacosapeptide from anglerfish pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Methods for the Analysis of 3-Amino-3-(4-isopropylphenyl)propionic acid
Introduction
3-Amino-3-(4-isopropylphenyl)propionic acid is a β-amino acid derivative with significant interest in pharmaceutical and chemical research. As with many chiral molecules, the stereochemistry of this compound can play a critical role in its biological activity and pharmacological properties. Consequently, robust and reliable analytical methods are essential for its quantification and chiral purity assessment. This application note provides detailed protocols for both achiral (reversed-phase) and chiral high-performance liquid chromatography (HPLC) analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodologies are developed based on established principles of amino acid analysis and are intended to be readily adaptable for routine use.
Challenges in the Analysis of β-Amino Acids
The analysis of β-amino acids like this compound by HPLC presents several challenges. These molecules often exhibit low UV absorbance due to the absence of a strong chromophore, making sensitive detection difficult.[1] Their amphoteric nature and high polarity can lead to poor retention on traditional reversed-phase columns.[2] Furthermore, for chiral separations, selecting an appropriate chiral stationary phase (CSP) is crucial for achieving adequate resolution of the enantiomers.[3][4] To address these challenges, the following methods have been developed to provide reliable and reproducible results.
Method 1: Achiral Analysis by Reversed-Phase HPLC
This method is suitable for the quantification of the total amount of this compound in a sample. To enhance UV detection and improve retention, pre-column derivatization with a suitable agent like o-phthalaldehyde (OPA) in the presence of a thiol is often employed. However, for simplicity and to avoid potential side reactions, this protocol focuses on a direct analysis approach, which is feasible if the concentration of the analyte is sufficiently high.
Causality Behind Experimental Choices
-
Column: A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography, suitable for separating moderately polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is used to elute the analyte. The buffer controls the pH, which influences the ionization state and retention of the amino acid. A low pH (around 2.5-3.5) is generally chosen to suppress the ionization of the carboxylic acid group, leading to better retention.
-
Detector: A UV detector is commonly used for HPLC analysis. The phenyl group in the analyte allows for UV detection, typically in the range of 210-230 nm. For higher sensitivity, a fluorescence detector can be used after derivatization.[5]
Experimental Protocol: Achiral Analysis
-
Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound analytical standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric acid or trifluoroacetic acid (TFA).
-
Ultrapure water.
-
-
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% B
-
17-18 min: 70% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Data Presentation
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% H3PO4 in Water, B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 8 - 12 minutes (approximate) |
Method 2: Chiral Separation by HPLC
The enantiomeric separation of this compound is critical for determining its chiral purity. This method utilizes a chiral stationary phase (CSP) to resolve the (R)- and (S)-enantiomers. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have shown broad applicability for the separation of underivatized amino acids.[4]
Causality Behind Experimental Choices
-
Column: A teicoplanin-based chiral stationary phase is selected for its proven ability to separate a wide range of amino acid enantiomers without derivatization.[4] The separation mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and steric hindrance.
-
Mobile Phase: A polar organic mobile phase, such as methanol or ethanol with a small amount of acidic and basic additives, is typically used. The additives (e.g., trifluoroacetic acid and triethylamine) act as counter-ions and improve peak shape and resolution by minimizing undesirable interactions with the silica support.
-
Detector: A UV detector is suitable for this analysis, with the detection wavelength set to maximize the signal-to-noise ratio for the analyte.
Experimental Protocol: Chiral Separation
-
Instrumentation and Materials
-
HPLC system as described in Method 1.
-
Teicoplanin-based chiral column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Racemic this compound.
-
Methanol (HPLC grade).
-
Ethanol (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
Triethylamine (TEA).
-
-
Preparation of Solutions
-
Mobile Phase: Methanol/Trifluoroacetic Acid/Triethylamine (100:0.1:0.1, v/v/v).
-
Sample Solution (0.5 mg/mL): Dissolve 5 mg of racemic this compound in 10 mL of the mobile phase.
-
-
Chromatographic Conditions
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Data Presentation
| Parameter | Condition |
| Column | Teicoplanin-based CSP, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Methanol/TFA/TEA (100:0.1:0.1) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Expected Retention Times | Enantiomer 1: ~15 min, Enantiomer 2: ~18 min |
| Expected Resolution (Rs) | > 1.5 |
Analytical Workflow
The overall workflow for the analysis of this compound is depicted in the following diagram:
Caption: Workflow for HPLC analysis of this compound.
Method Validation
For use in a regulated environment, the developed HPLC methods must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[6] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note provides two detailed HPLC methods for the analysis of this compound. The reversed-phase method is suitable for routine quantification, while the chiral method allows for the determination of enantiomeric purity. The provided protocols, along with the rationale behind the experimental choices, offer a solid foundation for researchers and scientists to implement these analyses in their laboratories. For regulatory submissions, a comprehensive method validation according to ICH guidelines is essential.
References
-
Bhushan, R., & Kumar, V. (2010). Enantiomeric separation of β-amino acids by ligand-exchange chromatography: a review. Biomedical Chromatography, 24(12), 1251-1260. [Link]
-
Borges, C. R., & Borchers, C. H. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415(22), 5261–5267. [Link]
-
Bhandare, P., Madhavan, P., Rao, B. M., & Rao, N. S. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(5), 372-380. [Link]
-
Borchers, C. H., & Borges, C. R. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415(22), 5261–5267. [Link]
-
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Chiral separation of β-amino acids and their derivatives by high-performance liquid chromatography. Journal of Chromatography A, 1269, 80-97. [Link]
-
Chromatography Today. (2019). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
PubChem. (n.d.). 3-Amino-3-phenylpropanoic acid. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
-
PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]
-
Medical Laboratory Journal. (2015). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. [Link]
-
Novotná, K., Douša, M., Gibala, P., & Brus, J. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 131-136. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
Application Notes and Protocols for the Purification of Crude 3-Amino-3-(4-isopropylphenyl)propionic acid
Abstract
This document provides a comprehensive guide to the purification of crude 3-Amino-3-(4-isopropylphenyl)propionic acid, a key beta-amino acid derivative with applications in pharmaceutical development and research.[1] Recognizing that crude products from synthesis often contain unreacted starting materials, by-products, and other contaminants, achieving high purity is critical for ensuring safety and efficacy in subsequent applications.[2] This guide details three primary purification techniques: recrystallization, acid-base extraction, and ion-exchange chromatography. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale to allow for logical troubleshooting and adaptation.
Introduction: The Imperative for Purity
This compound is a non-proteinogenic β-amino acid. Like its structural analogs, it serves as a valuable chiral building block for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3] The presence of impurities can significantly impact the safety, efficacy, and stability of the final product, making robust purification a non-negotiable step in the manufacturing workflow.[2]
The purification strategy for any compound is fundamentally dictated by its physicochemical properties and the nature of the impurities. For this compound, its amphoteric nature—possessing both a basic amino group and an acidic carboxylic acid group—is the key to its purification. This allows for manipulation of its charge state and solubility through pH adjustments.
A Note on Physicochemical Data: As of the date of this publication, detailed experimental data on the pKa, isoelectric point (pI), and specific solubility of this compound are not widely available in the literature. Therefore, the following protocols are based on established principles for β-amino acids and estimated properties derived from structurally similar compounds. It is strongly recommended that researchers perform preliminary experiments to determine these key parameters for their specific crude material to optimize the outlined procedures.
Physicochemical Profile and Strategic Implications
The purification approach must be tailored to the molecule's properties. Below is a table summarizing the known and estimated properties of this compound, which form the basis for the protocols described herein.
| Property | Value (Actual or Estimated) | Implication for Purification |
| Molecular Formula | C₁₂H₁₇NO₂ | - |
| Molecular Weight | 207.27 g/mol [4] | Affects molar calculations and chromatographic behavior. |
| Appearance | Solid | Purification will involve solid-handling techniques like crystallization and filtration. |
| Melting Point (°C) | >200 (Est., with decomposition) | Estimated from analogs like the 4-chloro (223°C) and 4-isopropoxy (244-245°C) derivatives. A sharp melting point is an indicator of high purity. |
| pKa₁ (-COOH) | 3.5 - 4.5 (Est.) | At pH > 4.5, the carboxyl group will be deprotonated (-COO⁻). Essential for designing extraction and ion-exchange protocols. |
| pKa₂ (-NH₃⁺) | 9.0 - 10.0 (Est.) | At pH < 9.0, the amino group will be protonated (-NH₃⁺). Critical for pH-based separation techniques. |
| Isoelectric Point (pI) | 6.2 - 7.2 (Est.) | Calculated as (pKa₁ + pKa₂)/2.[5][6] At this pH, the molecule is a zwitterion with minimal water solubility, ideal for precipitation/crystallization. |
| Solubility | Low in water at pI; Soluble in acidic & basic aqueous solutions; Soluble in polar organic solvents. | The isopropyl group increases hydrophobicity compared to simpler analogs. Mixed solvents (e.g., water/alcohol) are likely required for recrystallization. |
Selecting the Optimal Purification Strategy
The choice of purification technique depends on the initial purity of the crude material, the nature of the impurities (e.g., acidic, basic, neutral), and the desired scale and final purity.
Caption: Decision workflow for selecting a purification technique.
Detailed Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids, leveraging differences in solubility between the desired compound and impurities in a given solvent system at different temperatures.[7] For this compound, the increased hydrophobicity from the isopropylphenyl group suggests that a mixed aqueous-organic solvent system will be more effective than water alone.
Principle: The crude solid is dissolved in a minimum amount of a hot solvent mixture. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out, leaving the more soluble impurities behind in the mother liquor.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing solvent systems. Good candidates include water/ethanol, water/isopropanol, or water/acetone. The ideal system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place 10.0 g of the crude this compound in a 250 mL Erlenmeyer flask with a magnetic stir bar. Add the chosen organic solvent (e.g., isopropanol) dropwise while heating and stirring until the solid just dissolves. Then, add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of the organic solvent to redissolve the precipitate and achieve a clear, saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount (0.5-1.0 g) of activated carbon and heat at reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step removes insoluble impurities and activated carbon. Causality: Performing this step quickly and with pre-heated equipment prevents premature crystallization of the product.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Analysis: Assess purity via melting point determination and HPLC analysis.
Protocol 2: Purification by Acid-Base Extraction
This technique leverages the amphoteric nature of the amino acid to move it between aqueous and organic phases, leaving behind neutral organic impurities.[8][9]
Principle: The compound is soluble in aqueous acid (as the ammonium salt) and aqueous base (as the carboxylate salt) but is less soluble in common organic solvents. Neutral impurities will remain in the organic phase.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 100 mL). If some material is insoluble, it may be inorganic salts which can be filtered off.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it three times with 1 M HCl (3 x 50 mL). The target compound will move into the aqueous layer as its protonated ammonium salt. Causality: At a pH well below pKa₁, the amino group is protonated, forming a water-soluble salt.
-
Combine & Wash: Combine the aqueous extracts. To remove any residual neutral impurities, perform a "back-wash" with a fresh portion of the organic solvent (e.g., 50 mL EtOAc). Discard the organic layers which contain neutral and acidic impurities.
-
Precipitation: Cool the combined aqueous layer in an ice bath and slowly add 1 M NaOH with vigorous stirring. Monitor the pH. As the pH approaches the estimated isoelectric point (pI ≈ 6.2 - 7.2), the zwitterionic product will precipitate out of the solution.
-
Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove salts (e.g., NaCl), followed by a wash with a cold organic solvent like acetone to aid drying.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 3: High-Purity Polishing by Ion-Exchange Chromatography
For pharmaceutical applications requiring very high purity, ion-exchange chromatography (IEX) is the method of choice.[10] It separates molecules based on their net charge at a given pH.
Principle: At a pH below its isoelectric point, this compound will have a net positive charge and will bind to a cation-exchange resin. Impurities that are neutral or anionic at this pH will pass through the column. The bound product can then be eluted by increasing the pH or the salt concentration.
Step-by-Step Methodology:
-
Resin Selection and Preparation: Select a strong cation-exchange (SCX) resin (e.g., Dowex 50WX8). Prepare a column and equilibrate the resin by washing with 3-5 column volumes of a low pH buffer (e.g., 0.1 M acetate buffer, pH 4.0). Causality: pH 4.0 is chosen to be well below the pI, ensuring the target molecule is positively charged (R-NH₃⁺) and binds strongly to the negatively charged resin.
-
Sample Preparation and Loading: Dissolve the crude or partially purified material in the equilibration buffer. Filter the sample to remove any particulates. Load the solution onto the top of the equilibrated column at a slow flow rate.
-
Washing: After loading, wash the column with 2-3 column volumes of the equilibration buffer. This will elute any neutral or anionic impurities that did not bind to the resin.
-
Elution: Elute the bound product from the resin. This can be done in two ways:
-
pH Gradient: Gradually increase the pH of the mobile phase using a buffer with a pH above the pI (e.g., a gradient to 0.1 M ammonium hydroxide solution, pH ~10-11). As the pH increases past the pI, the molecule loses its net positive charge and eventually becomes negative, releasing it from the resin.
-
Salt Gradient: Use a buffer containing a high concentration of counter-ions (e.g., a linear gradient of 0 to 2 M NaCl in the equilibration buffer). The salt ions will compete with the product for binding sites on the resin, eventually displacing and eluting it.
-
-
Fraction Collection and Analysis: Collect fractions during elution and analyze them by TLC or HPLC to identify those containing the pure product.
-
Desalting and Isolation: Pool the pure fractions. If a salt gradient was used, the product must be desalted (e.g., by reverse osmosis or precipitation by pH adjustment to the pI). The solvent can then be removed under reduced pressure, and the resulting solid can be further purified by recrystallization if necessary.
References
-
LookChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters.
- Google Patents. (n.d.). Method for resolving 3-amino-3-phenylpropanol.
-
Zamann Pharma Support GmbH. (n.d.). API Purification. Retrieved from [Link]
- Google Patents. (n.d.). Dipeptide compounds having a fungicidal activity.
- Google Patents. (n.d.). 3-amino-3-arylpropionic acid and preparation method thereof.
-
PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
-
PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]
-
Reddit. (2019). How to find the isoelectric point with 3 pka's?. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. parchem.com [parchem.com]
- 3. CN101982458A - 3-amino-3-arylpropionic acid and preparation method thereof - Google Patents [patents.google.com]
- 4. 3-AMINO-3-(4-ISOPROPYLPHENYL)PROPANOIC ACID CAS#: 117391-53-4 [m.chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. lookchem.com [lookchem.com]
- 8. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 9. CAS 117391-52-3 | 3-Amino-3-(4-ethylphenyl)propanoic acid - Synblock [synblock.com]
- 10. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
The Strategic Application of 3-Amino-3-(4-isopropylphenyl)propionic Acid as a Chiral Building Block in Advanced Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the use of chiral building blocks a cornerstone of efficient and stereoselective synthesis. Among these crucial synthons, β-amino acids and their derivatives have garnered significant attention due to their prevalence in biologically active molecules and their utility in creating novel peptide and non-peptide scaffolds. This guide provides a comprehensive overview of the synthesis, chiral resolution, and application of 3-Amino-3-(4-isopropylphenyl)propionic acid, a versatile chiral building block for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Value Proposition of a Substituted β-Amino Acid
This compound belongs to the class of β-aryl-β-amino acids. Its structure, featuring a chiral center at the C3 position adjacent to an isopropyl-substituted phenyl ring, offers a unique combination of steric and electronic properties. The isopropyl group provides lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of a target molecule. The amino and carboxylic acid functionalities serve as versatile handles for a wide array of chemical transformations, including peptide couplings, derivatizations, and cyclizations. The true value of this building block, however, lies in its two enantiomeric forms, (R)- and (S)-3-Amino-3-(4-isopropylphenyl)propionic acid, which can serve as precursors to stereochemically defined active pharmaceutical ingredients (APIs).
Synthesis of Racemic this compound
The preparation of the racemic form of this compound is the essential first step before chiral resolution. A robust and scalable method for this is the Rodionov reaction , a classic one-pot synthesis that condenses an aldehyde with malonic acid and an ammonia source.[1]
Causality Behind Experimental Choices:
-
Choice of Reactants: 4-Isopropylbenzaldehyde is the logical starting material to introduce the desired substituted phenyl group. Malonic acid serves as a two-carbon source for the propionic acid backbone. Ammonium acetate is a convenient in-situ source of ammonia and also acts as a catalyst.
-
Solvent Selection: Anhydrous ethanol is a common solvent for the Rodionov reaction as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.
-
Reaction Conditions: The reaction is typically run at reflux to ensure sufficient energy for the condensation and subsequent decarboxylation steps. The progress of the reaction can be monitored by the precipitation of the product.
Experimental Protocol: Synthesis of Racemic this compound
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 4-Isopropylbenzaldehyde | 148.20 g/mol | 14.82 g | 0.10 |
| Malonic Acid | 104.06 g/mol | 11.45 g | 0.11 |
| Ammonium Acetate | 77.08 g/mol | 17.73 g | 0.23 |
| Anhydrous Ethanol | - | 150 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isopropylbenzaldehyde (14.82 g, 0.10 mol), malonic acid (11.45 g, 0.11 mol), and ammonium acetate (17.73 g, 0.23 mol).
-
Add 150 mL of anhydrous ethanol to the flask.
-
Heat the mixture to reflux with vigorous stirring. The reaction mixture will become a clear solution, and then a white precipitate will start to form.
-
Maintain the reflux for 6-8 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the white precipitate by vacuum filtration and wash the solid with cold ethanol (2 x 30 mL).
-
Dry the product under vacuum to afford racemic this compound as a white solid.
Expected Yield: 65-75%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Rodionov Synthesis Workflow
Chiral Resolution: Isolating the Enantiomers
The separation of the racemic mixture into its constituent enantiomers is a critical step to unlock the full potential of this compound as a chiral building block. Two primary methods are widely employed for this purpose: diastereomeric salt formation and enzymatic kinetic resolution.
Diastereomeric Salt Formation with Tartaric Acid Derivatives
This classical resolution technique relies on the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[2] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Derivatives of tartaric acid, such as (+)-di-p-toluoyl-D-tartaric acid, are often effective for resolving racemic amines and amino acids.[3]
Causality Behind Experimental Choices:
-
Choice of Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid is a rigid, bulky chiral acid that can form well-defined crystalline salts with amines. The choice of the D-enantiomer is intentional; if it preferentially crystallizes with one enantiomer of the amino acid, the L-enantiomer can be used to isolate the other.
-
Solvent System: The choice of solvent is crucial for successful fractional crystallization. A solvent system must be identified where the two diastereomeric salts have a significant difference in solubility. This often requires screening various solvents (e.g., methanol, ethanol, isopropanol, acetone, and their mixtures with water).
-
Stoichiometry: While a 1:1 molar ratio can be used, it is often advantageous to use a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent. This strategy is designed to selectively precipitate the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor, thereby maximizing the yield and enantiomeric purity of the targeted enantiomer in a single crystallization step.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Racemic this compound | 207.27 g/mol | 20.73 g | 0.10 |
| (+)-Di-p-toluoyl-D-tartaric acid | 386.37 g/mol | 19.32 g | 0.05 |
| Methanol/Water (9:1 v/v) | - | 250 mL | - |
| 2M Sodium Hydroxide | - | As needed | - |
| Diethyl Ether | - | 150 mL | - |
Procedure:
-
Salt Formation: In a 500 mL flask, dissolve racemic this compound (20.73 g, 0.10 mol) in 250 mL of a warm 9:1 methanol/water mixture. In a separate flask, dissolve (+)-di-p-toluoyl-D-tartaric acid (19.32 g, 0.05 mol) in the same solvent mixture.
-
Slowly add the resolving agent solution to the amino acid solution with stirring.
-
Allow the solution to cool slowly to room temperature, and then let it stand for 12-24 hours to allow for crystallization.
-
Collect the crystals by vacuum filtration. This first crop of crystals will be enriched in one diastereomer. The enantiomeric excess (ee) of the salt should be determined by chiral HPLC after liberating the free amino acid from a small sample.
-
Recrystallization: To improve the diastereomeric purity, recrystallize the salt from the same solvent system.
-
Liberation of the Free Amino Acid: Suspend the purified diastereomeric salt in water and add 2M sodium hydroxide solution dropwise until the pH is basic (pH > 10). Extract the aqueous layer with diethyl ether to remove the resolving agent.
-
Carefully acidify the aqueous layer with 1M HCl to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the enantiomerically pure amino acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The other enantiomer can be recovered from the mother liquor by a similar process, potentially using the opposite enantiomer of the resolving agent.
Diastereomeric Salt Resolution Workflow
Enzymatic Kinetic Resolution using Candida antarctica Lipase B
Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical resolution methods. Lipases, particularly Candida antarctica lipase B (CAL-B), are widely used for the kinetic resolution of racemic esters.[4] The enzyme selectively catalyzes the hydrolysis or acylation of one enantiomer of the substrate, leaving the other enantiomer unreacted.
Causality Behind Experimental Choices:
-
Substrate Modification: Lipases act on esters. Therefore, the racemic amino acid must first be converted to its corresponding ester, for example, the methyl or ethyl ester. This is typically achieved by reacting the amino acid with the corresponding alcohol in the presence of an acid catalyst like thionyl chloride or HCl gas.
-
Enzyme Selection: Candida antarctica lipase B (often immobilized, e.g., as Novozym 435) is a robust and highly stereoselective enzyme for a broad range of substrates, including β-amino esters.[5][6]
-
Reaction Type: The resolution can be carried out via enantioselective hydrolysis of the racemic ester or enantioselective acylation of the racemic ester. For hydrolysis, the reaction is typically performed in a buffered aqueous solution, and the enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid. The unreacted ester will be the other enantiomer.
-
Separation: After the reaction reaches approximately 50% conversion, the product (the enantiomerically pure acid) and the unreacted substrate (the enantiomerically pure ester) can be separated based on their different chemical properties (e.g., by extraction at different pH values). The ester can then be hydrolyzed to obtain the second enantiomer of the amino acid.
Part A: Esterification of the Racemic Amino Acid
-
Suspend racemic this compound (10.36 g, 0.05 mol) in 100 mL of methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (4.4 mL, 0.06 mol) dropwise.
-
Stir the mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure to obtain the racemic methyl ester hydrochloride.
Part B: Enzymatic Hydrolysis
-
Dissolve the racemic methyl ester hydrochloride in 200 mL of a phosphate buffer solution (0.1 M, pH 7.0).
-
Add immobilized Candida antarctica lipase B (e.g., Novozym 435, 1.0 g).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Acidify the reaction mixture to pH 2 with 1M HCl and extract with ethyl acetate to recover the unreacted ester (one enantiomer).
-
Basify the aqueous layer to pH 9-10 with 2M NaOH and wash with diethyl ether to remove any residual ester.
-
Carefully acidify the aqueous layer to the isoelectric point (pH 5-6) to precipitate the hydrolyzed amino acid (the other enantiomer).
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Hydrolyze the recovered ester to obtain the other enantiomer of the amino acid.
Application in Synthesis: A Case Study Approach
The true measure of a chiral building block's utility is its successful incorporation into the synthesis of complex, high-value molecules. While a specific blockbuster drug synthesized from this compound is not prominently documented in publicly available literature, its structural motifs are highly relevant to several classes of pharmaceuticals. For instance, β-amino acids are key components of various bioactive compounds, including peptides with improved stability against enzymatic degradation and small molecule inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4).
The synthesis of the DPP-4 inhibitor Sitagliptin , for example, famously utilizes a chiral β-amino acid precursor.[7][8] Although the commercial synthesis of Sitagliptin employs a different β-amino acid, the general synthetic strategy can be adapted to demonstrate the utility of (R)- or (S)-3-Amino-3-(4-isopropylphenyl)propionic acid in constructing analogous structures.
Hypothetical Application: Synthesis of a Sitagliptin Analogue
This hypothetical example illustrates how (R)-3-Amino-3-(4-isopropylphenyl)propionic acid could be used to synthesize a novel DPP-4 inhibitor.
Synthetic Scheme Outline:
-
Protection: The amino group of (R)-3-Amino-3-(4-isopropylphenyl)propionic acid is protected, for example, with a Boc group (di-tert-butyl dicarbonate).
-
Amide Coupling: The resulting N-Boc protected amino acid is coupled with a heterocyclic amine, analogous to the triazolopiperazine moiety in Sitagliptin, using a standard peptide coupling reagent such as EDC/HOBt.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the final target molecule.
Hypothetical Synthesis of a Sitagliptin Analogue
This example underscores the strategic importance of having access to enantiomerically pure this compound for the rapid exploration of chemical space in drug discovery programs.
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in pharmaceutical and fine chemical synthesis. The reliable synthesis of the racemic compound via the Rodionov reaction, coupled with robust methods for chiral resolution such as diastereomeric salt formation and enzymatic kinetic resolution, provides access to both enantiomers in high purity. These enantiomerically pure building blocks are poised for application in the stereoselective synthesis of complex molecules, enabling the development of novel therapeutics with improved efficacy and safety profiles. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important chiral synthon in their synthetic endeavors.
References
-
Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH. [Link]
-
Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One-pot synthesis and subsequent lipase-catalyzed resolution of 3-substituted N-Boc-glutaric acid 1-methyl esters. Journal of Organic Chemistry, 63(23), 8067-8070. [Link]
-
Pozo, M., Gotor, V., & Brieva, R. (2000). Chemoenzymatic synthesis of optically active β-amino esters by CAL-B-catalysed resolution. Tetrahedron: Asymmetry, 11(16), 3349-3356. [Link]
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. [Link]
-
Pellissier, H. (2011). Recent developments in the resolution of racemic amines. Tetrahedron, 67(21), 3769-3802. [Link]
-
Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N. R., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]
-
Shashikumar, N. D., & Kumar, V. P. (2012). A review on the synthesis of sitagliptin. Organic & Medicinal Chemistry International Journal, 2(4), 1-13. [Link]
- Rodionov, V. M., & Yavorskaya, E. V. (1951). Condensation of aldehydes with malonic acid in the presence of ammonium acetate. Zhurnal Obshchei Khimii, 21, 348-351. [Note: A direct link to this specific historical paper is not readily available, but the Rodionov reaction is extensively covered in modern organic chemistry textbooks and reviews.]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dc.engconfintl.org [dc.engconfintl.org]
- 7. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
Application Notes & Protocols: Development of GABAergic Agent Analogs from β-Amino Acids
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and pharmacological evaluation of gamma-aminobutyric acid analogues. New ligand for GABAB sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arndt-Eistert Synthesis [organic-chemistry.org]
- 10. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. PDSP - GABA [kidbdev.med.unc.edu]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Testing of Propionic Acid Derivatives
Introduction: The Versatility of Propionic Acid Derivatives
Propionic acid, a naturally occurring short-chain fatty acid (SCFA), and its derivatives represent a burgeoning field in drug discovery and development. Produced by the gut microbiota, endogenous propionate plays a crucial role in host physiology, influencing inflammatory responses, metabolism, and even neurological function.[1][2] Synthetic derivatives of propionic acid, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, have long been cornerstones of pain and inflammation management.[3][4][5] The therapeutic potential of this chemical scaffold, however, extends far beyond its well-established anti-inflammatory effects, with emerging evidence pointing towards applications in oncology, neuroprotection, and metabolic diseases.[6][7][8][9]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of key in vitro assays to characterize the diverse bioactivities of novel propionic acid derivatives. The protocols herein are designed to be robust and self-validating, offering insights into the underlying mechanisms of action and facilitating the identification of promising therapeutic candidates.
Part 1: Foundational Bioactivity Screening
A critical initial step in characterizing any new chemical entity is to assess its fundamental impact on cell health. These assays provide essential data on a compound's therapeutic window and potential for off-target toxicity.
Cytotoxicity Assessment: Defining the Therapeutic Window
Before delving into specific mechanisms of action, it is imperative to determine the concentration range at which a propionic acid derivative exhibits cytotoxic effects. This information is crucial for designing subsequent experiments and interpreting their results accurately.[10][11] Two of the most widely used methods for assessing in vitro cytotoxicity are the MTT and LDH assays.[12][13]
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which in most cases, correlates with cell viability.[10] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the propionic acid derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%) by plotting cell viability against the logarithm of the compound concentration.
The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cytotoxicity and necrosis.
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[13]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Table 1: Comparison of Foundational Cytotoxicity Assays
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT | Mitochondrial reductase activity | Cell viability | High throughput, sensitive | Can be affected by metabolic changes |
| LDH | Release of lactate dehydrogenase | Cell membrane integrity | High throughput, non-destructive to remaining cells | Less sensitive for early apoptotic events |
Part 2: Mechanistic Assays for Anti-Inflammatory Activity
A primary and well-documented bioactivity of many propionic acid derivatives is their anti-inflammatory effect, largely mediated through the inhibition of cyclooxygenase (COX) enzymes.[14]
Cyclooxygenase (COX) Inhibition Assays
COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain.[14] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and upregulated at sites of inflammation.[15] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[15][16]
Workflow for COX Inhibition Screening
Caption: Workflow for identifying selective COX-2 inhibitors.
Protocol: In Vitro Fluorometric COX Inhibition Assay
This protocol utilizes a commercially available kit that measures the peroxidase component of COX activity.
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Biovision's Fluorometric COX-1/-2 Inhibitor Screening Kit).
-
Enzyme and Compound Incubation: In a 96-well plate, add COX-1 or COX-2 enzyme to separate wells. Add the propionic acid derivative at various concentrations. Include a known COX inhibitor as a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1) and a vehicle control.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 10-20 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 values for both COX-1 and COX-2 inhibition. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.[17]
Part 3: Exploring Novel Mechanisms of Action
The bioactivity of propionic acid and its derivatives extends beyond COX inhibition. Here, we explore assays for other important molecular targets.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a critical role in gene expression by removing acetyl groups from histones.[18] Aberrant HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[19] Propionic acid itself is a known HDAC inhibitor.
Signaling Pathway for HDAC Inhibition
Sources
- 1. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propionic acid-derived non-steroidal antiinflammatory drugs are phototoxic in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Propionate exerts neuroprotective and neuroregenerative effects in the peripheral nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. | Semantic Scholar [semanticscholar.org]
- 10. kosheeka.com [kosheeka.com]
- 11. youtube.com [youtube.com]
- 12. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 18. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
Application Note & Large-Scale Synthesis Protocol: 3-Amino-3-(4-isopropylphenyl)propionic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to a robust and scalable synthesis protocol for 3-Amino-3-(4-isopropylphenyl)propionic acid, a valuable β-amino acid intermediate. β-Amino acids are crucial components in the development of peptidomimetics and other pharmaceuticals due to their unique structural properties that can enhance biological activity and stability.[1] The protocol detailed herein is a one-pot synthesis, recognized for its efficiency and suitability for large-scale production.[2] This guide offers a step-by-step methodology, explains the underlying chemical principles, and provides essential data for successful implementation in a research or industrial setting.
Introduction: The Significance of Substituted β-Amino Acids
β-Amino acids and their derivatives are of significant interest in medicinal and pharmaceutical chemistry.[2] Their incorporation into peptide-based drugs can lead to enhanced resistance to enzymatic degradation, improved pharmacokinetic profiles, and the ability to form unique secondary structures. This compound, with its substituted phenyl ring, serves as a versatile building block for creating complex molecular architectures with tailored functionalities.[3] Its applications span the synthesis of active pharmaceutical ingredients (APIs), particularly in the creation of novel small molecule drugs and modified peptides.[3]
The synthesis of such specialized amino acids necessitates reliable and scalable protocols. While various methods exist for the synthesis of β-amino acids, including biocatalytic approaches, this guide focuses on a classic and efficient one-pot reaction that is well-suited for producing large quantities of the target compound.[4][5][6]
Reaction Scheme and Mechanism
The synthesis of this compound can be efficiently achieved through a one-pot reaction involving 4-isopropylbenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like 1-butanol.[7]
Reaction Scheme:
A simplified representation of the one-pot synthesis.
The reaction proceeds through a series of steps, beginning with the Knoevenagel condensation of 4-isopropylbenzaldehyde with malonic acid, catalyzed by ammonium acetate, to form an unsaturated intermediate. This is followed by a Michael addition of ammonia (from ammonium acetate) to the α,β-unsaturated acid, and subsequent decarboxylation to yield the final β-amino acid product.
Large-Scale Synthesis Protocol
This protocol is designed for a large-scale laboratory setting and can be adapted for pilot plant production.
Materials and Equipment
| Reagent | CAS Number | Molecular Weight | Quantity | Purity |
| 4-isopropylbenzaldehyde | 122-03-2 | 148.20 g/mol | 1.0 mol (148.2 g) | ≥98% |
| Malonic Acid | 141-82-2 | 104.06 g/mol | 1.1 mol (114.5 g) | ≥99% |
| Ammonium Acetate | 631-61-8 | 77.08 g/mol | 2.3 mol (177.3 g) | ≥98% |
| 1-Butanol | 71-36-3 | 74.12 g/mol | 2.0 L | Reagent Grade |
| Ethanol | 64-17-5 | 46.07 g/mol | 1.0 L | 95% |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 1.0 L | High Purity |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Large Büchner funnel and vacuum flask
-
Drying oven
Experimental Procedure
Workflow for the synthesis of this compound.
-
Charging the Reactor: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-isopropylbenzaldehyde (148.2 g, 1.0 mol), malonic acid (114.5 g, 1.1 mol), and ammonium acetate (177.3 g, 2.3 mol).
-
Solvent Addition: Add 2.0 L of 1-butanol to the flask.
-
Reflux: With vigorous stirring, heat the mixture to reflux (approximately 117°C). Continue refluxing for 2-3 hours. The reaction progress can be monitored by the cessation of carbon dioxide evolution.
-
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A precipitate of the product will form.
-
Filtration: Collect the precipitate by vacuum filtration using a large Büchner funnel.
-
Washing:
-
Wash the collected solid with two 250 mL portions of boiling 1-butanol.
-
Follow with two 250 mL portions of boiling ethanol.
-
Finally, wash with 500 mL of deionized water to remove any remaining inorganic salts.
-
-
Drying: Dry the purified product in an oven at 80-100°C for 8-10 hours, or until a constant weight is achieved.
Expected Yield and Purity
-
Expected Yield: 65-80%
-
Appearance: White to off-white crystalline solid
-
Purity: The purity of the product should be checked by Thin Layer Chromatography (TLC), and its structure confirmed by NMR and IR spectroscopy. A typical purity of ≥97% can be expected with this procedure.[3]
Safety and Handling Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
1-Butanol is flammable; keep away from open flames and ignition sources.
-
Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. This one-pot procedure is advantageous for its simplicity, operational efficiency, and good yields, making it suitable for both academic research and industrial applications. The resulting β-amino acid is a key intermediate for the development of novel therapeutics, and this guide offers a solid foundation for its production.
References
-
American Chemical Society. (n.d.). Synthesis of beta-hydroxy-alpha-amino acids under biocatalytic conditions via a transaldolase enzyme - American Chemical Society. ACS Fall 2025. Retrieved from [Link]
-
Arnold, F. H., et al. (2023). Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. Angewandte Chemie International Edition, 62(43), e202311189. Retrieved from [Link]
-
Kroutil, W., et al. (2018). Artificial Biocatalytic Linear Cascades to Access Hydroxy Acids, Lactones, and α- and β-Amino Acids. Chemical Reviews, 118(1), 273-334. Retrieved from [Link]
-
Masithi, P. (2019). Biocatalytic asymmetric synthesis of beta-amino acids for peptidomimetics. University of the Witwatersrand. Retrieved from [Link]
-
Konopelski, J. P., et al. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 72, 215. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). 3-Amino-3-(4-methylphenyl)propionic Acid: Your Partner in Chemical Innovation. Retrieved from [Link]
-
Seebach, D., et al. (2007). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses, 84, 148. Retrieved from [Link]
- Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
-
Kroutil, W., et al. (2020). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. Catalysts, 10(8), 882. Retrieved from [Link]
-
ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]
Sources
- 1. Biocatalytic asymmetric synthesis of beta-amino acids for peptidomimetics | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of beta-hydroxy-alpha-amino acids under biocatalytic conditions via a transaldolase enzyme - American Chemical Society [acs.digitellinc.com]
- 5. Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
Application Note: Robust Derivatization of 3-Amino-3-(4-isopropylphenyl)propionic Acid for Gas Chromatographic Analysis
Abstract
This technical guide provides a comprehensive framework for the successful derivatization of 3-amino-3-(4-isopropylphenyl)propionic acid, a non-proteinogenic β-amino acid, for subsequent analysis by gas chromatography (GC). Due to its polar nature and low volatility, direct GC analysis of this compound is not feasible.[1][2] This note details two robust derivatization protocols—silylation and a two-step esterification/acylation—elucidating the underlying chemical principles and providing step-by-step methodologies. The information presented herein is intended for researchers, scientists, and drug development professionals requiring sensitive and reliable quantification of this and structurally related compounds.
Introduction: The Analytical Challenge
This compound is a molecule of interest in pharmaceutical and fine chemical synthesis, often serving as a chiral building block.[3] Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers high-resolution separation and sensitive detection, making it a powerful tool for purity assessment, quantitative analysis, and chiral separations.[4] However, the inherent properties of amino acids, including zwitterionic character, high polarity, and thermal lability, prevent their direct analysis by GC.[2][5] At the elevated temperatures of the GC injector port, underivatized amino acids are prone to decomposition rather than volatilization.[2]
Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar, more volatile derivatives suitable for GC analysis.[1][] This is achieved by masking the active hydrogens on the amino (-NH₂) and carboxyl (-COOH) functional groups.[1] This guide will focus on two widely applicable and effective derivatization strategies: silylation and a two-step esterification followed by acylation.
Derivatization Strategies: A Mechanistic Overview
The choice of derivatization reagent and method depends on the analyte's structure, the desired sensitivity, and the analytical instrumentation available. For this compound, both the amino and carboxyl groups must be derivatized.
Silylation: A Single-Step Approach
Silylation is a common and effective method for derivatizing amino acids.[1][2] Silylating reagents react with active hydrogens in functional groups like -COOH, -NH₂, -OH, and -SH, replacing them with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[7]
-
Mechanism: The reaction involves the nucleophilic attack of the heteroatom (N or O) on the silicon atom of the silylating agent, leading to the displacement of a leaving group.
-
Common Reagents:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A widely used reagent that produces TMS derivatives.[7][8] The byproducts are neutral and volatile, minimizing interference.[2]
-
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): Forms TBDMS derivatives, which are significantly more stable and less susceptible to hydrolysis than their TMS counterparts.[1][4] This increased stability is a major advantage, though the higher molecular weight of the derivatives results in longer retention times.[9]
-
The derivatization workflow for silylation is a straightforward, single-step process performed after sample drying.
Caption: Silylation Derivatization Workflow.
Two-Step Esterification and Acylation
This classic two-step approach offers robust derivatization and can be advantageous when dealing with complex matrices.
-
Esterification: The carboxylic acid group is first converted to an ester (e.g., methyl or propyl ester). This is typically achieved by heating the amino acid in an alcohol (e.g., methanol, propanol) with an acidic catalyst like HCl.[5]
-
Acylation: The amino group is then acylated using an acylating agent such as an anhydride (e.g., trifluoroacetic anhydride - TFAA) or an acyl halide. This step converts the amino group into a non-polar amide.[5]
This two-step process ensures that both polar functional groups are effectively masked, yielding a volatile and thermally stable derivative.
Experimental Protocols
The following protocols are designed to be self-validating. It is recommended to first optimize the methods using a standard of this compound before proceeding to experimental samples.
Protocol 1: Silylation with MTBSTFA
This protocol is favored for its simplicity and the high stability of the resulting TBDMS derivatives.[1]
Materials:
-
This compound standard/sample
-
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)
-
Acetonitrile (ACN), anhydrous grade
-
Pyridine, anhydrous grade (optional, can act as a catalyst)[4]
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample containing this compound into a reaction vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of moisture is critical for successful silylation.[1][7]
-
Derivatization:
-
Add 100 µL of anhydrous acetonitrile to the dried residue.
-
Add 100 µL of MTBSTFA. For samples with high acidity, 10-20 µL of pyridine can be added to catalyze the reaction.[4]
-
Tightly cap the vial and vortex for 30 seconds.
-
-
Reaction: Heat the vial at 100°C for 2 to 4 hours in a heating block or oven.[1] Longer reaction times may be necessary for complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Protocol 2: Two-Step Derivatization (Esterification/Acylation)
This method provides an alternative robust derivatization, particularly useful for chiral analysis on specific columns.
Materials:
-
This compound standard/sample
-
Propanol (or Methanol) with 3M HCl (prepared by bubbling dry HCl gas through the alcohol)
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate, anhydrous grade
-
Reaction vials, heating block, nitrogen supply
Procedure:
-
Esterification:
-
Place the dried sample in a reaction vial.
-
Add 200 µL of 3M HCl in propanol.
-
Cap the vial and heat at 100°C for 60 minutes.
-
Cool the vial and evaporate the acidic alcohol to dryness under a stream of nitrogen.
-
-
Acylation:
-
To the dried propyl ester, add 100 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial and heat at 60°C for 15 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
-
GC-MS Analysis Parameters
The following table provides a starting point for the GC-MS conditions. Optimization will be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of derivatized compounds.[2] |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split injection is suitable for concentrated samples, while splitless is preferred for trace analysis. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 300°C (hold 5 min) | A temperature ramp allows for the separation of the derivatized analyte from solvent and byproducts.[9] |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | Inert carrier gas standard for GC-MS. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation.[10] |
| Scan Range | m/z 50-600 | A wide scan range to capture the molecular ion and key fragments of the derivatized compound. |
Data Interpretation and Expected Results
The derivatization process increases the molecular weight of the analyte. For the MTBSTFA derivative, each active hydrogen is replaced by a TBDMS group (-Si(CH₃)₂(C(CH₃)₃)), adding 114 Da.[9] Since this compound has three active hydrogens (two in the amino group, one in the carboxyl group), the expected molecular weight of the fully derivatized product will be the original molecular weight + (3 * 114).
The mass spectrum of the TBDMS derivative is expected to show characteristic fragments, including a prominent [M-57]⁺ ion, corresponding to the loss of a tert-butyl group.[9]
Caption: Overall Analytical Workflow.
Conclusion
The successful GC analysis of this compound is critically dependent on proper derivatization. Both silylation with MTBSTFA and a two-step esterification/acylation are effective methods to increase the volatility and thermal stability of the analyte. The choice between these methods will depend on laboratory preference, required stability of the derivatives, and the complexity of the sample matrix. The protocols and parameters provided in this note serve as a robust starting point for method development and validation, enabling reliable and sensitive analysis for research and quality control applications.
References
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]
-
Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Glen Jackson, West Virginia University. [Link]
-
How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? ResearchGate. [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. [Link]
-
Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed. [Link]
-
Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed. [Link]
-
13C analysis of amino acids in human hair using trimethylsilyl derivatives and gas chromatography/combustion/isotope ratio mass. Glen Jackson, West Virginia University. [Link]
-
Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Springer Nature Experiments. [Link]
-
DIRECT ESTERIFICATION OF 'THE PROTEIN AMINO ACIDS GAS-LIQUID CHROMATOGRAPHY OF N-TFA n. ElectronicsAndBooks. [Link]
-
Derivatization of amino acids analyzed by GCMS? ResearchGate. [Link]
-
Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. MDPI. [Link]
-
Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry. PubMed. [Link]
-
An alternative derivatization method for the analysis of amino acids in cerebrospinal fluid by gas chromatography-mass spectrometry. PubMed. [Link]
-
Derivatization of Amino Acids in Human Plasma for Quantitation by Comprehensive Two Dimensional Gas Chromatog. ORBi. [Link]
-
Extraterrestrial Material Analysis : Influence of the Acid Hydrolysis on the MTBSTFA Derivatization. Universities Space Research Association. [Link]
-
Capillary gas chromatographic analysis of protein amino acids as their N(O,S)-isobutoxycarbonyl methyl ester derivatives. PubMed. [Link]
-
Gas Chromatographic Analysis of Amino Acids as N-Trifluoroacetylamino Acid Methyl Esters. ACS Publications. [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Preprints.org. [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. [Link]
-
3-Amino-3-(4-methylphenyl)propionic Acid: Your Partner in Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. NIH Public Access. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]
-
Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. PubMed. [Link]
-
3-Amino-3-(4-hydroxyphenyl)propanoic acid. PubChem. [Link]
Sources
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 9. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Amino-3-(4-isopropylphenyl)propionic Acid Synthesis
Welcome to the technical support resource for the synthesis of 3-Amino-3-(4-isopropylphenyl)propionic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and purity. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve reproducible, high-quality results.
Overview of the Primary Synthesis Route: The Rodionov Reaction
The synthesis of β-amino acids, such as this compound, is frequently accomplished via the Rodionov reaction. This one-pot multicomponent reaction condenses an aldehyde with malonic acid and ammonia (typically from an ammonium salt like ammonium acetate) in a suitable solvent.[1] It is valued for its operational simplicity and use of readily available starting materials.
The core transformation involves the initial formation of an imine from 4-isopropylbenzaldehyde and ammonia, which then undergoes a Knoevenagel-type condensation with malonic acid, followed by a Michael addition and subsequent decarboxylation to yield the final β-amino acid.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
The Rodionov reaction remains the most widely cited and practical method. It is a one-pot synthesis that combines 4-isopropylbenzaldehyde, malonic acid, and ammonium acetate in an alcoholic solvent.[3] This approach avoids the need for complex intermediates or hazardous reagents, making it suitable for both lab-scale and larger-scale production.
Q2: What is a typical expected yield for this synthesis?
Yields are highly dependent on reaction conditions and purification efficiency. However, optimized procedures using 1-butanol as a solvent report yields in the range of 65-80%.[4] Lower yields are often indicative of incomplete reactions or competing side reactions.
Q3: How critical is the choice of solvent?
The solvent plays a crucial role. Aliphatic alcohols like 1-butanol or ethanol are standard choices because they effectively dissolve the starting materials at reflux temperatures while allowing the product to precipitate upon cooling, simplifying isolation.[4] Some studies have shown that using glacial acetic acid can increase conversion rates by promoting the formation of the necessary imine intermediate, though this may alter the workup procedure.[2]
Q4: How can I monitor the reaction's progress?
The most direct method is to observe the evolution of carbon dioxide (CO₂), which is a byproduct of the decarboxylation step.[4] The reaction is generally considered complete when gas evolution ceases. For more precise monitoring, Thin Layer Chromatography (TLC) can be used to track the consumption of the starting aldehyde.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
-
Possible Cause 1: Incomplete Reaction. The Rodionov reaction requires sufficient thermal energy and time.
-
Solution: Ensure your reaction mixture is maintained at a steady reflux. For 1-butanol, this is approximately 117-118°C. Confirm that you have refluxed for a sufficient duration, typically 1.5 to 4 hours, or until all CO₂ evolution has stopped.[4]
-
-
Possible Cause 2: Suboptimal Reagent Stoichiometry. An incorrect ratio of reactants can favor side reactions or leave starting material unreacted.
-
Possible Cause 3: Reagent Quality. Old or impure reagents can inhibit the reaction.
-
Solution: 4-Isopropylbenzaldehyde can oxidize to the corresponding carboxylic acid upon prolonged exposure to air. Use freshly distilled or recently purchased aldehyde. Ensure malonic acid and ammonium acetate are dry and free-flowing.
-
Q2: My final product is impure. What are the likely contaminants and how can I remove them?
-
Possible Cause: Competing Knoevenagel Condensation. This is the most significant side reaction in this synthesis.[2][3] Instead of forming an imine, the aldehyde can react directly with malonic acid to form ylidenemalonic acids or, after decarboxylation, 4-isopropylcinnamic acid.
-
Scientific Explanation: The reaction pathway is a competition between imine formation (leading to the desired β-amino acid) and direct condensation (leading to unsaturated acid byproducts). High concentrations of ammonia from the ammonium acetate favor the imine pathway.
-
Solution:
-
Optimize Stoichiometry: Ensure at least a 2-fold molar excess of ammonium acetate to favor the Rodionov pathway.[2]
-
Purification: The desired product has limited solubility in hot alcohols and water, while many of the Knoevenagel byproducts are more soluble. A thorough washing procedure is critical. Wash the crude, filtered precipitate sequentially with boiling 1-butanol, boiling ethanol, and finally water to remove these impurities.[4]
-
-
Q3: The reaction mixture has turned into a thick, unstirrable slurry. How should I proceed?
-
Possible Cause: Premature Product Precipitation. The product can begin to precipitate at reflux temperature, especially if the reaction is highly concentrated.
-
Solution: If stirring is impeded, carefully add a small amount of additional solvent (e.g., 10-15% more 1-butanol) to regain mobility in the mixture. This should not significantly impact the final yield as the product will precipitate fully upon cooling. Ensure your stirring apparatus (magnetic stir bar or overhead stirrer) is sufficiently powerful for the scale of your reaction.
-
Optimized Experimental Protocol
This protocol is adapted from established literature procedures.[4]
Safety Information:
-
Hazards: The target compound may cause skin, eye, and respiratory irritation.[5] All starting materials should be handled with appropriate care.
-
Precautions: Conduct the entire procedure in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Reagents & Equipment
| Item | Specification |
| 4-Isopropylbenzaldehyde | ≥97% Purity |
| Malonic Acid | ≥99% Purity |
| Ammonium Acetate | ≥98% Purity |
| 1-Butanol | Anhydrous or Reagent Grade |
| Ethanol | Reagent Grade |
| Round-bottom flask | Sized appropriately for the reaction volume |
| Reflux condenser | |
| Heating mantle or oil bath | |
| Magnetic stirrer and stir bar | |
| Buchner funnel and filter flask |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-isopropylbenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.3 eq).
-
Add Solvent: Add 1-butanol to the flask. A typical concentration is around 0.1 M with respect to the aldehyde (e.g., for 10 mmol of aldehyde, use ~100 mL of 1-butanol).
-
Reflux: Heat the mixture to reflux (approx. 117°C) with vigorous stirring. Continue refluxing until the evolution of CO₂ gas ceases (typically 1.5-4 hours).
-
Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then further cool in an ice bath for 30-60 minutes to maximize precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification (Washing):
-
Wash the filter cake with a portion of boiling 1-butanol.
-
Wash the filter cake with two portions of boiling ethanol.
-
Finally, wash the filter cake with a portion of deionized water to remove any remaining ammonium salts.
-
-
Drying: Dry the purified white solid in a vacuum oven at 80-100°C for 8-10 hours to yield the final product.
References
-
ResearchGate. Synthetic difficulties to access α‐ and β‐amino acids. Available at: [Link]
-
University of Illinois, Department of Chemistry. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Available at: [Link]
-
Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Available at: [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link]
-
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]
-
Royal Society of Chemistry. Recent advances in the catalytic asymmetric synthesis of β-amino acids. Available at: [Link]
-
PubMed Central (PMC). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]
-
ResearchGate. Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 3-Amino-3-(4-methylphenyl)propionic Acid: Your Partner in Chemical Innovation. Available at: [Link]
- Google Patents. Method for resolving 3-amino-3-phenylpropanol.
-
Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available at: [Link]
- Google Patents. A process for the purification of 3-amino-1,2-propanediol and 2-amino...
-
State Research Institute of Chemistry and Technology of Organoelement Compounds. Competitive Formation of b-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Available at: [Link]
-
PubMed Central (PMC). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]
-
ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Available at: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
ResearchGate. Common side reactions in peptide synthesis occurring on resin (a and b)... Available at: [Link]
-
PubMed Central (PMC). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Available at: [Link]
-
Royal Society of Chemistry. Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. Available at: [Link]
-
PubChem. 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Available at: [Link]
-
ResearchGate. Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. Available at: [Link]
-
PubChem. 3-Amino-3-(3-fluorophenyl)propanoic acid. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. pleiades.online [pleiades.online]
- 4. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating By-product Formation in β-Amino Acid Synthesis
Welcome to the Technical Support Center for β-Amino Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of β-amino acids. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, addressing specific issues you may face in your daily laboratory work.
Section 1: The Arndt-Eistert Synthesis: Homologation with Precision
The Arndt-Eistert reaction is a powerful and widely used method for the one-carbon homologation of α-amino acids to their β-amino acid counterparts.[1][2] The key steps involve the formation of a diazoketone from an activated carboxylic acid, followed by a Wolff rearrangement to a ketene, which is then trapped by a nucleophile.[3] While elegant, this multi-step process can present challenges, primarily in the form of by-product formation.
FAQ 1.1: I see an unexpected peak in my NMR that I suspect is a by-product. What is the most common side-reaction in the Arndt-Eistert synthesis and how can I identify its product?
Answer: The most prevalent by-product in the Arndt-Eistert synthesis is an α-chloromethylketone . This arises from the reaction of the diazoketone intermediate with the hydrogen chloride (HCl) generated during the initial acid chloride formation.[4] This side reaction becomes significant if an insufficient amount of diazomethane is used, as diazomethane is also responsible for neutralizing the HCl by-product.[4]
Identifying the α-Chloromethylketone By-product:
-
¹H NMR Spectroscopy: Look for a characteristic singlet for the methylene protons (–CH₂Cl) adjacent to the ketone. This signal typically appears in the range of δ 4.0-4.6 ppm .[5][6] The exact chemical shift will depend on the surrounding molecular structure.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the ketone will appear significantly downfield, typically in the range of δ 190-205 ppm .[7] The carbon of the chloromethyl group will be in the range of δ 40-50 ppm.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximately 3:1 ratio).
Troubleshooting Guide 1.2: How can I prevent the formation of the α-chloromethylketone by-product and how do I remove it if it has already formed?
Preventing Formation:
The key to preventing this by-product is to ensure that all the generated HCl is neutralized before it can react with the diazoketone.
-
Use of Excess Diazomethane: The most straightforward approach is to use at least two equivalents of diazomethane: one for the reaction with the acid chloride and one to quench the HCl.
-
Inclusion of a Non-nucleophilic Base: The Newman-Beal modification involves adding a non-nucleophilic base, such as triethylamine, to the diazomethane solution to act as an acid scavenger.
Removal Protocol:
If the α-chloromethylketone has formed, it can typically be separated from the desired β-amino acid product by column chromatography on silica gel .
Step-by-Step Column Chromatography Protocol:
-
Prepare the Column: Pack a silica gel column of appropriate size for your reaction scale.
-
Choose the Eluent: A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The less polar α-chloromethylketone will elute before the more polar β-amino acid.
-
Monitor the Elution: Use thin-layer chromatography (TLC) to monitor the fractions. Stain with a suitable agent (e.g., potassium permanganate or ninhydrin for the free amine) to visualize the separated compounds.
-
Combine and Concentrate: Combine the fractions containing the pure β-amino acid and remove the solvent under reduced pressure.
Section 2: Rearrangement Reactions: Navigating the Hofmann and Curtius Pathways
The Hofmann and Curtius rearrangements are classical methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom, making them valuable for accessing certain β-amino acids.[8][9] Both reactions proceed through an isocyanate intermediate, which can be trapped by various nucleophiles.[10][11]
FAQ 2.1: In my Hofmann rearrangement, I am getting a significant amount of a carbamate by-product. Why is this happening and how can I identify it?
Answer: The formation of a carbamate by-product in a Hofmann rearrangement is common when the reaction is carried out in the presence of an alcohol.[10] The highly reactive isocyanate intermediate, instead of being hydrolyzed by water to the desired amine, is trapped by the alcohol.[8]
Identifying the Carbamate By-product:
-
IR Spectroscopy: Carbamates exhibit a characteristic carbonyl (C=O) stretching vibration in the range of 1740-1690 cm⁻¹ . The N-H stretching vibration appears as a sharp peak around 3400-3300 cm⁻¹ .
-
¹H NMR Spectroscopy: The presence of the alkoxy group from the alcohol will be evident. For example, a methyl carbamate will show a singlet around δ 3.6-3.8 ppm .
-
¹³C NMR Spectroscopy: The carbamate carbonyl carbon will have a chemical shift in the range of δ 150-160 ppm .
Troubleshooting Guide 2.2: How can I minimize carbamate formation and purify my desired β-amino acid?
Minimizing Carbamate Formation:
-
Anhydrous Conditions: If the desired product is the primary amine, it is crucial to perform the reaction under strictly anhydrous conditions until the hydrolysis step.
-
Solvent Choice: Avoid using alcoholic solvents if the free amine is the target. Aqueous solutions of sodium hydroxide are typically used for the hydrolysis of the isocyanate.
Purification Strategy:
If a carbamate by-product has formed, it can often be separated from the desired amine by exploiting the difference in their acid-base properties.
Acid-Base Extraction Protocol:
-
Dissolve the Mixture: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, while the neutral carbamate will remain in the organic layer.
-
Separate the Layers: Separate the aqueous and organic layers.
-
Isolate the Amine: Basify the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Dry and Concentrate: Dry the organic layer containing the purified amine over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
FAQ 2.3: I am using a photochemical Curtius rearrangement and observing multiple by-products. What are they and how are they formed?
Answer: The photochemical Curtius rearrangement can proceed through a non-concerted mechanism involving a highly reactive nitrene intermediate .[12] This nitrene can undergo various undesired side reactions, such as C-H insertion into the solvent or intramolecularly, leading to a mixture of by-products.[13]
Identifying Nitrene Insertion By-products:
-
Mass Spectrometry: This is a powerful tool for identifying these by-products. The molecular weight of the product will correspond to the addition of the "R-N" fragment to a solvent molecule or another part of the starting material. High-resolution mass spectrometry can help determine the elemental composition.[14][15][16]
-
NMR Spectroscopy: The NMR spectra of these by-products can be complex. However, the appearance of new signals in the aliphatic or aromatic region, corresponding to the modified solvent or intramolecular insertion, will be indicative of these side reactions.
Troubleshooting Guide 2.4: How can I suppress nitrene insertion reactions in the Curtius rearrangement?
Suppressing Nitrene Formation:
-
Thermal Rearrangement: Whenever possible, favor the thermal Curtius rearrangement over the photochemical version. The thermal reaction is generally believed to be a concerted process that avoids the formation of a free nitrene intermediate, thus minimizing insertion by-products.[12]
-
Choice of Solvent: If the photochemical route is necessary, use a solvent that is less susceptible to C-H insertion. Perfluorinated or aromatic solvents can sometimes reduce the extent of this side reaction.
-
Intramolecular Trapping: Designing the substrate to allow for efficient intramolecular trapping of the isocyanate can outcompete the intermolecular side reactions.[12]
Purification:
The purification of the desired product from a mixture of insertion by-products can be challenging and often requires careful column chromatography . The polarity of the insertion products will vary depending on their structure, so a systematic approach to solvent system screening for TLC is recommended to achieve optimal separation.
Section 3: The Mannich Reaction: Mastering Stereoselectivity
The Mannich reaction is a three-component condensation that provides a versatile route to β-amino carbonyl compounds.[2] A key challenge in this reaction is controlling the diastereoselectivity, as two new stereocenters can be formed.[17][18][19]
FAQ 3.1: My Mannich reaction is producing a mixture of diastereomers. What factors influence the syn/anti ratio?
Answer: The diastereoselectivity of the Mannich reaction is highly dependent on the reaction conditions. Key factors include:
-
Catalyst: The choice of catalyst, whether it be an organocatalyst like proline or a metal complex, plays a crucial role in dictating the facial selectivity of the reaction.
-
Solvent: The solvent can have a profound effect on the transition state energies, and in some cases, can even reverse the diastereoselectivity.[17] For example, a mixture of DMSO and 1-butanol has been shown to favor the anti diastereomer in certain L-tryptophan-catalyzed Mannich reactions.[17]
-
Temperature: Lowering the reaction temperature often enhances the diastereoselectivity by favoring the formation of the thermodynamically more stable transition state.
-
Substrate Structure: The steric and electronic properties of the ketone, aldehyde, and amine components will also influence the stereochemical outcome.
Troubleshooting Guide 3.2: How can I optimize my Mannich reaction to favor a single diastereomer and how can I separate the isomers if they form?
Optimizing for Diastereoselectivity:
-
Systematic Screening: A systematic screening of catalysts, solvents, and temperatures is often necessary to identify the optimal conditions for a specific substrate combination.[20]
-
Literature Precedent: Consult the literature for similar Mannich reactions to identify conditions that have been successful for related substrates.
Separating Diastereomers:
If a mixture of diastereomers is obtained, they can often be separated by one of the following methods:
-
Column Chromatography: Diastereomers have different physical properties and can often be separated by silica gel column chromatography.[21][22][23] Careful selection of the eluent system is critical.
-
Crystallization: In some cases, one diastereomer may be more crystalline than the other, allowing for separation by fractional crystallization.
Analytical Determination of Diastereomeric Ratio:
-
¹H NMR Spectroscopy: The diastereomeric ratio can often be determined by integrating the signals of protons that are in different chemical environments in the two diastereomers.
-
Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase can be used to separate and quantify the diastereomers.
Section 4: General Purification and Analytical Techniques
Data Presentation: By-product Identification Summary
| Synthetic Route | Common By-product | Key Spectroscopic Features |
| Arndt-Eistert | α-Chloromethylketone | ¹H NMR: Singlet at δ 4.0-4.6 ppm. MS: M/M+2 isotope pattern. |
| Hofmann | Carbamate | IR: C=O stretch at 1740-1690 cm⁻¹. ¹H NMR: Alkoxy signals. |
| Curtius (photochemical) | Nitrene Insertion Product | MS: Molecular weight corresponds to R-N + solvent. |
| Mannich | Diastereomers | ¹H NMR: Distinct signals for protons at stereocenters. |
Experimental Protocols: Purity Analysis by Chiral HPLC
Determining the enantiomeric and diastereomeric purity of your β-amino acid is crucial. Chiral HPLC is a powerful technique for this purpose.
General Chiral HPLC Protocol:
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for amino acids. Common choices include cyclodextrin-based or Pirkle-type columns.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for your specific compound.
-
Sample Preparation: Dissolve a small amount of your purified β-amino acid in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector. The two enantiomers or diastereomers should elute at different retention times.
-
Quantification: Integrate the peak areas to determine the ratio of the isomers and calculate the enantiomeric excess (ee) or diastereomeric ratio (dr).
Visualization of Key Concepts
Arndt-Eistert By-product Formation
Caption: Formation of α-chloromethylketone in Arndt-Eistert synthesis.
Hofmann vs. Curtius Rearrangement Pathways
Caption: Comparison of Hofmann and Curtius rearrangement pathways.
References
-
Solvent-controlled diastereoselectivity in tryptophan-catalyzed Mannich reactions. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. (2022). PMC. Retrieved January 6, 2026, from [Link]
-
Mass spectrometry studies of nitrene anions. (2021). PubMed. Retrieved January 6, 2026, from [Link]
-
Optimization of reaction conditions. a. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Hofmann rearrangement and carbamates. (2025). Reddit. Retrieved January 6, 2026, from [Link]
-
Synthetic Applications of Carbene and Nitrene C H Insertion. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm -1... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Diastereo- and Enantioselective Reductive Mannich-type Reaction of α,β-Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3-Amino Acids. (2018). PMC. Retrieved January 6, 2026, from [Link]
-
An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. (n.d.). CDC Stacks. Retrieved January 6, 2026, from [Link]
-
Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. (2019). ACS Omega. Retrieved January 6, 2026, from [Link]
-
Hofmann rearrangement and carbamates. (2025). Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]
-
One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. (2017). MDPI. Retrieved January 6, 2026, from [Link]
-
Mass spectrometry studies of nitrene anions. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Diastereoselectivity in a cyclic secondary amine catalyzed asymmetric Mannich reaction: a model rationalization from DFT studies. (2018). Organic Chemistry Frontiers. Retrieved January 6, 2026, from [Link]
-
IR Spectrometry. (n.d.). ScienceDirect. Retrieved January 6, 2026, from [Link]
-
Hofmann rearrangement. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. (2015). ResearchGate. Retrieved January 6, 2026, from [Link]
-
A Study of the Near-Infrared Spectra of Some Aliphatic and Aromatic Isocyanates. (1962). Analytical Chemistry. Retrieved January 6, 2026, from [Link]
-
Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. (2016). Der Pharma Chemica. Retrieved January 6, 2026, from [Link]
-
Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. (2016). RSC Advances. Retrieved January 6, 2026, from [Link]
-
A new generation of terminal copper nitrenes and their application in aromatic C–H amination reactions. (2021). Chemical Science. Retrieved January 6, 2026, from [Link]
-
Iminoiodinane. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. (2014). PMC. Retrieved January 6, 2026, from [Link]
-
Synthesis of New β-Amino Acids via 5-Oxazolidinones and the Arndt–Eistert Procedure. (2005). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. (2025). Organic Process Research & Development. Retrieved January 6, 2026, from [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (2018). PMC. Retrieved January 6, 2026, from [Link]
-
Arndt Eistert Homologation Reaction. (n.d.). Scribd. Retrieved January 6, 2026, from [Link]
-
N-tert-BUTYL ADAMANTANYL-1-YL-CARBAMATE. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]
-
Hoffmann Bromamide Reaction: Mechanism, Steps & Applications. (n.d.). Vedantu. Retrieved January 6, 2026, from [Link]
-
Hofmann and Curtius Rearrangements. (n.d.). The Organic Chemistry Tutor. Retrieved January 6, 2026, from [Link]
-
What is the Hoffmann bromamide degradation mechanism? (2018). Quora. Retrieved January 6, 2026, from [Link]
-
Curtius Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Hoffmann Bromamide Degradation Formula. (n.d.). Physics Wallah. Retrieved January 6, 2026, from [Link]
-
Where can I find more information on the hoffmann bromamide degradation? (2021). Reddit. Retrieved January 6, 2026, from [Link]
-
Give a detailed mechanism for the Hoffman degradation of amides. (n.d.). Homework.Study.com. Retrieved January 6, 2026, from [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 6, 2026, from [Link]
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). University of Illinois Urbana-Champaign. Retrieved January 6, 2026, from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 6, 2026, from [Link]
-
CH 336: Ketone Spectroscopy. (2020). Oregon State University. Retrieved January 6, 2026, from [Link]
-
19.14 Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
- Process for production of alpha-trifluoromethyl-beta-substituted- beta-amino acid. (2011). Google Patents.
-
Practical Synthesis of α-Aminoalkyl-α′-chloromethylketone Derivatives. Part 2. Chloromethylation of N-Imine-Protected Amino Acid Esters. (2009). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Efficient synthesis of beta2-amino acid by homologation of alpha-amino acids involving the Reformatsky reaction and Mannich-type imminium electrophile. (2006). PubMed. Retrieved January 6, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. alpha-Chloro-o-fluorotoluene(345-35-7) 1H NMR spectrum [chemicalbook.com]
- 7. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Hoffmann Bromamide Reaction: Mechanism, Steps & Applications [vedantu.com]
- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mass spectrometry studies of nitrene anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A new generation of terminal copper nitrenes and their application in aromatic C–H amination reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: A Troubleshooting Guide for the Purification of Propionic Acid Derivatives
Introduction
Propionic acid and its derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Their inherent acidity and polarity present unique challenges during purification. Achieving the high purity required for downstream applications necessitates a well-designed purification strategy and a robust troubleshooting framework. This guide provides researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the purification of these valuable compounds. It is structured in a question-and-answer format to directly address specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying propionic acid derivatives?
The primary purification techniques leverage the unique physicochemical properties of carboxylic acids, namely their acidity and polarity. The most common methods are:
-
Acid-Base Extraction: This is a powerful workup technique used to separate the acidic propionic acid derivative from neutral or basic impurities by converting it into a water-soluble salt.[3][4][5]
-
Recrystallization: For solid derivatives, recrystallization is an excellent method for achieving high purity.[6][7] The ideal solvent will dissolve the compound at an elevated temperature but not at room or cold temperatures.[6]
-
Column Chromatography: When dealing with complex mixtures or impurities with similar properties, column chromatography on silica gel or other stationary phases is often necessary.[6]
Q2: How does the acidic nature of these compounds affect the purification strategy?
The carboxylic acid functional group (with a typical pKa around 4-5) is central to the purification strategy.
-
pH-Dependent Solubility: At a pH well below its pKa, the propionic acid derivative is in its neutral, protonated form (R-COOH), which is more soluble in organic solvents.[8][9] At a pH above its pKa, it exists as the deprotonated carboxylate salt (R-COO⁻), which is typically soluble in aqueous solutions.[3][10] This pH-switchable solubility is the foundation of acid-base extraction.[3][11]
-
Interactions with Stationary Phases: During column chromatography, the acidic proton can interact strongly with the silanol groups (Si-OH) on the surface of silica gel, a common stationary phase. This can lead to significant peak tailing and poor separation.[12][13]
Q3: What are the typical impurities I might encounter?
Impurities can originate from starting materials, side reactions, or degradation.[14] Common examples include:
-
Unreacted starting materials.[14]
-
By-products from the reaction (e.g., isomers, products of over-reaction).[14]
-
Reagents used during the synthesis.
-
Other organic acids formed as by-products, such as acetic or succinic acid, especially in fermentation processes.[1][15]
Part 2: Troubleshooting Guide by Purification Technique
This section addresses specific problems encountered during common purification workflows.
Acid-Base Extraction Issues
Q4: My yield is very low after performing an acid-base extraction. What went wrong?
Low recovery is a frequent issue and can often be traced to incorrect pH control or physical problems during the extraction.
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Incomplete Deprotonation | To move your propionic acid derivative into the aqueous layer, the pH must be sufficiently basic to ensure complete conversion to the carboxylate salt. A pH that is too close to the compound's pKa will result in an equilibrium where a significant portion remains in the organic layer. | Use a base strong enough to raise the aqueous layer's pH to at least 2 units above the pKa of your acid. For most propionic acids (pKa ~4.5), a 5-10% solution of sodium bicarbonate (NaHCO₃, pH ~8) or sodium carbonate (Na₂CO₃, pH ~11) is effective. Verify the pH of the aqueous layer with pH paper. |
| Incomplete Protonation | When recovering the acid from the aqueous layer, the pH must be lowered sufficiently to convert the salt back to the neutral, organic-soluble form. If the pH is not acidic enough, a portion of your product will remain dissolved in the water.[16] | Add a strong acid (e.g., 1-3M HCl) dropwise until the aqueous layer is acidic, ideally a pH of 2 or lower.[16] You should see the product precipitate out or be ready for extraction. |
| Emulsion Formation | Vigorous shaking of the separatory funnel, especially with chlorinated solvents or in the presence of surfactants, can create a stable emulsion (a third layer between the organic and aqueous phases) that traps your compound. | To Break an Emulsion: 1. Let the funnel stand for an extended period. 2. Gently swirl the funnel instead of shaking vigorously. 3. Add a saturated sodium chloride solution (brine), which increases the ionic strength of the aqueous layer and can help break the emulsion. 4. Filter the entire mixture through a pad of Celite (diatomaceous earth). |
| Premature Precipitation | If the concentration of the carboxylate salt in the aqueous layer is too high, it may precipitate, especially if you are using a base with a common ion effect (like calcium hydroxide). | Use a larger volume of aqueous base to keep the salt fully dissolved. Perform multiple extractions with smaller volumes of base rather than one large extraction. |
Workflow Diagram: Troubleshooting Low Extraction Yield
Caption: Decision tree for diagnosing low yield in acid-base extractions.
Recrystallization Issues
Q5: I can't get my propionic acid derivative to crystallize. What should I do?
Failure to crystallize is usually due to using too much solvent or the presence of impurities that inhibit crystal formation.[6]
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Excess Solvent | The solution is not supersaturated, meaning the compound remains soluble even when cooled.[6] This is the most common reason for crystallization failure. | 1. Boil off excess solvent: Gently heat the solution to evaporate some of the solvent, increasing the concentration.[6] Periodically remove from heat and allow it to cool to check for crystal formation. 2. Add an anti-solvent: If you are using a solvent pair, slowly add the "anti-solvent" (in which your compound is insoluble) to the warm solution until it just starts to turn cloudy (the cloud point), then add a drop or two of the good solvent to redissolve it before cooling.[17] |
| No Nucleation Sites | Crystals need a starting point (a nucleation site) to begin growing. A very clean flask and pure solution can sometimes lead to a supersaturated solution that resists crystallization.[17] | 1. Scratch the flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[6] The microscopic imperfections in the glass can serve as nucleation sites. 2. Add a seed crystal: If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.[6] |
| "Oiling Out" | The compound separates as a liquid (an oil) instead of a solid. This happens if the solution's saturation point is below the melting point of the compound or if impurities are present. The resulting oil rarely solidifies into a pure product. | 1. Re-heat and add more solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional solvent before allowing it to cool again, more slowly. 2. Slow down the cooling: Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature first, then move it to a refrigerator, and finally to an ice bath.[18] Slow cooling promotes the formation of well-ordered, pure crystals.[18] |
| Inhibitory Impurities | Some impurities can act as "crystal poisons," interfering with the formation of the crystal lattice. | If other methods fail, the crude material may be too impure for recrystallization. Consider running it through a quick silica gel "plug" (a short column) to remove the most polar impurities first, then attempt recrystallization again. |
Column Chromatography Issues
Q6: My propionic acid derivative is streaking badly on the silica gel column, giving poor separation and mixed fractions. How can I fix this?
Streaking (or tailing) is a classic sign of strong, undesirable interactions between an acidic compound and the silica gel stationary phase.[12]
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Strong Acid-Silica Interaction | The acidic proton of your compound interacts with the slightly acidic silanol groups (Si-OH) on the silica surface. This strong interaction causes a portion of the compound to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.[13] | Modify the Mobile Phase: Add a small amount of a volatile acid to the eluent. Typically, 0.5-2% acetic acid or formic acid is sufficient. The added acid protonates the silica surface and competes with your compound for interaction sites, leading to sharper peaks and better separation.[12] |
| Compound is Too Polar | The compound has a very high affinity for the polar silica gel and does not move efficiently with the mobile phase, regardless of the solvent system. | 1. Use a More Polar Eluent: Increase the percentage of the polar solvent (e.g., ethyl acetate, methanol) in your mobile phase. 2. Switch Stationary Phase: If modifying the mobile phase is ineffective, consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase column (C18) with a polar mobile phase (e.g., acetonitrile/water).[19] |
| Column Overload | Too much sample was loaded onto the column, exceeding its capacity. This leads to a broad band that cannot be effectively separated.[6] | As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude compound) for difficult separations. If you see tailing, try loading less material. |
Part 3: Key Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workflow
This protocol describes the separation of a propionic acid derivative from neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Base Extraction: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.[11] Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the sodium propionate salt) into a clean Erlenmeyer flask.
-
Repeat: Repeat the base extraction on the organic layer one or two more times to ensure complete removal of the acid. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M HCl dropwise while stirring until the solution is acidic (pH ~2, verify with pH paper) and product precipitation is complete.[16]
-
Isolation:
-
If a solid precipitates: Collect the pure product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
-
If an oil forms or no solid appears: Extract the acidified aqueous layer 2-3 times with an organic solvent (e.g., ethyl acetate).[11] Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.[20][21]
-
Protocol 2: Troubleshooting Residual Solvent Removal
Q7: My final product is a sticky solid or oil, and NMR analysis shows residual solvent. How can I effectively remove it?
Residual solvent can be difficult to remove, especially high-boiling point solvents trapped within a crystal lattice or an amorphous solid.[22][23]
-
Rotary Evaporation: This is the first step for removing bulk solvent.[20][21] For higher boiling point solvents like DMF or DMSO, a stronger vacuum and higher bath temperature may be needed, but be cautious of product decomposition.
-
High Vacuum: After rotary evaporation, place the flask on a high vacuum line (using a Schlenk line or vacuum manifold) for several hours or overnight. This is often sufficient for volatile solvents like ethyl acetate or dichloromethane.
-
Azeotropic Removal: Add a solvent that forms a low-boiling azeotrope with the residual solvent (e.g., adding toluene to remove water). Evaporate the mixture on the rotary evaporator. Repeat 2-3 times.
-
Trituration/Re-precipitation: If the product is amorphous, dissolve it in a minimal amount of a good solvent and then slowly add a large volume of a non-solvent with vigorous stirring. This will cause the product to "crash out" as a solid, hopefully leaving the trapped solvent behind in the liquid phase. Collect the solid by filtration.
Visualization: Logic Flow for Solvent Removal
Caption: Stepwise strategy for removing persistent residual solvents.
References
-
Solvent Reduction Strategies Post Solvent Extraction. Organomation. [Link]
-
The effect of pH on extraction of carboxylic acids from (a) M1 model... - ResearchGate. [Link]
-
Effect of system pH on partition coefficient (K) of carboxylic acids... - ResearchGate. [Link]
-
Acid–base extraction - Wikipedia. [Link]
-
What is Solvent Removal? - Organomation. [Link]
-
Organic Acid-Base Extractions - Chemistry Steps. [Link]
-
5 Troubleshooting Common HPLC Column Problems and Solutions - uHPLCs. [Link]
-
Acid-Base Extraction | Purpose, Theory & Applications - Study.com. [Link]
-
Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute - ScienceDirect. [Link]
-
Acid and Base Extraction - Engineering Ideas Clinic - Confluence. [Link]
-
How Can You Purify Solvents for Laboratory Use? - Chemistry For Everyone - YouTube. [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]
- WO2013079785A1 - Method for recovering and purifying propionic acid - Google P
-
Troubleshooting Flash Column Chromatography - University of Rochester. [Link]
-
A novel process of residual solvent removal - European Patent Office - EP 2500072 A1. [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. [Link]
-
pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
WO/2013/079785 METHOD FOR RECOVERING AND PURIFYING PROPIONIC ACID - WIPO. [Link]
-
(PDF) Propionic Acid: Method of Production, Current State and Perspectives - ResearchGate. [Link]
-
HPLC Troubleshooting - Yumpu. [Link]
-
recrystallization.pdf - University of California, Los Angeles. [Link]
-
How to remove residual solvents from the CBD crystals? - ResearchGate. [Link]
-
How to purify a carboxylic acid by recrystallisation? - The Student Room. [Link]
-
Propionic Acid: Method of Production, Current State and Perspectives - PMC - NIH. [Link]
-
Recrystallization and Crystallization - University of Rochester. [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. [Link]
-
synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf - TSI Journals. [Link]
-
Physicochemical properties of synthesized propionic acid derivatives. - ResearchGate. [Link]
-
Propionic acid - Wikipedia. [Link]
Sources
- 1. Propionic Acid: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. study.com [study.com]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. reddit.com [reddit.com]
- 19. Chromatography [chem.rochester.edu]
- 20. organomation.com [organomation.com]
- 21. organomation.com [organomation.com]
- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Resolution of 3-Amino-3-(4-isopropylphenyl)propionic acid Enantiomers
Welcome to the technical support center for the resolution of 3-Amino-3-(4-isopropylphenyl)propionic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the separation of this compound's enantiomers.
Introduction
This compound is a β-amino acid derivative. Like many chiral molecules in the pharmaceutical industry, its individual enantiomers can exhibit different pharmacological activities. Therefore, the efficient and reliable resolution of its racemic mixture is a critical step in drug development and manufacturing. This guide will explore the common techniques for enantiomeric resolution, address potential challenges, and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving the enantiomers of this compound?
A1: The most prevalent methods for resolving β-amino acids like this compound are diastereomeric salt crystallization and chiral chromatography.[1][2] Enzymatic resolution is also a viable and increasingly popular green chemistry approach.[3][4]
Q2: How does diastereomeric salt crystallization work for this resolution?
A2: This classical method involves reacting the racemic this compound (an acid) with an enantiomerically pure chiral base (the resolving agent).[1][5] This reaction forms two diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[6][7] After separation, the desired enantiomer is recovered by breaking the salt.
Q3: What are some suitable chiral resolving agents for this compound?
A3: Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine.[8] The choice of resolving agent and solvent system is crucial and often requires empirical screening to find the optimal conditions for crystallization and separation.[6]
Q4: What is chiral chromatography and how is it applied here?
A4: Chiral chromatography is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers.[2][9] The enantiomers of this compound interact differently with the CSP, leading to different retention times and, thus, separation. This method can be used for both analytical quantification of enantiomeric excess (ee) and for preparative-scale purification.
Q5: What are the advantages of enzymatic resolution?
A5: Enzymatic resolution offers high enantioselectivity under mild reaction conditions.[3][4] Enzymes like lipases can selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.[8] This method is often considered more environmentally friendly than classical resolution techniques.
Troubleshooting Guide
This section addresses specific issues that may arise during the resolution of this compound enantiomers.
Diastereomeric Salt Crystallization
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor or No Crystallization | - Inappropriate solvent system. - Supersaturation not achieved. - Impurities inhibiting crystal formation. | - Screen a variety of solvents and solvent mixtures with different polarities. - Concentrate the solution or cool it to a lower temperature. - Try anti-solvent addition. - Ensure the starting material is of high purity. |
| Low Diastereomeric Excess (de) | - Suboptimal resolving agent. - Inefficient fractional crystallization. - Co-crystallization of both diastereomers. | - Screen different chiral resolving agents. - Optimize the crystallization temperature and cooling rate. - Perform multiple recrystallization steps.[10] - Analyze the ternary phase diagram of the diastereomeric salts and solvent.[6] |
| Low Yield of Desired Enantiomer | - Significant solubility of the desired diastereomeric salt. - Loss of material during transfers and filtration. | - Optimize the solvent to minimize the solubility of the target salt. - Ensure efficient recovery during filtration and washing steps. - Consider a racemization-recycle strategy for the undesired enantiomer.[8] |
Chiral HPLC
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Resolution of Enantiomers | - Incorrect chiral stationary phase (CSP). - Suboptimal mobile phase composition. - Inappropriate temperature or flow rate. | - Screen different types of CSPs (e.g., Pirkle-type, polysaccharide-based).[11] - Adjust the mobile phase composition (e.g., ratio of hexane/alcohol, additives like TFA or amines). - Optimize column temperature and mobile phase flow rate. |
| Peak Tailing or Broadening | - Column overload. - Secondary interactions with the stationary phase. - Column degradation. | - Reduce the sample concentration or injection volume. - Add modifiers to the mobile phase to reduce non-specific interactions. - Use a guard column and ensure the mobile phase is properly filtered. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or temperature. - Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed. - Use a column thermostat for precise temperature control. - Allow sufficient time for column equilibration before each run. |
Enzymatic Resolution
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Enantioselectivity (E-value) | - Suboptimal enzyme choice. - Inappropriate reaction medium (solvent). - Non-ideal temperature or pH. | - Screen a variety of lipases or other suitable enzymes.[3][12] - Test different organic solvents or aqueous buffer systems. - Optimize the reaction temperature and pH. |
| Slow or Incomplete Reaction | - Low enzyme activity. - Poor substrate solubility. - Enzyme inhibition. | - Increase the enzyme loading. - Use a co-solvent to improve substrate solubility. - Ensure the absence of any potential enzyme inhibitors in the reaction mixture. |
| Difficulty in Separating Product from Unreacted Substrate | - Similar physical properties. | - Employ chromatographic techniques (e.g., column chromatography) for separation. - If one is an ester and the other an acid, utilize extraction with aqueous base. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization
This protocol provides a general workflow for the resolution of racemic this compound using a chiral resolving agent.
Step 1: Selection of Resolving Agent and Solvent
-
Conduct small-scale screening experiments with various chiral bases (e.g., (R)-1-phenylethylamine, quinine) and solvents (e.g., ethanol, methanol, isopropanol, acetone, and mixtures thereof).
-
The goal is to identify a combination that yields a crystalline salt with good diastereomeric excess.
Step 2: Salt Formation
-
Dissolve one equivalent of racemic this compound in the chosen solvent with gentle heating.
-
Add 0.5 to 1.0 equivalents of the selected chiral resolving agent to the solution.
-
Stir the mixture and allow it to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
Step 3: Isolation of Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
Step 4: Determination of Diastereomeric Excess
-
Analyze the diastereomeric excess of the crystallized salt using chiral HPLC or by NMR spectroscopy after converting a small sample back to the free amino acid.
Step 5: Liberation of the Enantiomer
-
Suspend the diastereomerically enriched salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to protonate the amino acid and deprotonate the resolving agent.
-
Separate the layers. The resolving agent will be in the organic layer, and the enantiomerically enriched amino acid will be in the aqueous layer.
-
Extract the aqueous layer with an organic solvent to remove any residual resolving agent.
-
Isolate the enantiomerically enriched this compound from the aqueous phase, for example, by adjusting the pH to its isoelectric point to precipitate the amino acid, followed by filtration.
Protocol 2: Chiral HPLC Method Development
This protocol outlines the steps for developing an analytical method to determine the enantiomeric purity of this compound.
Step 1: Column Selection
-
Start with a common chiral stationary phase, such as a Pirkle-type column (e.g., (R,R)-Whelk-O1) or a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).[11]
Step 2: Mobile Phase Screening
-
For normal-phase chromatography, screen mobile phases consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Include acidic and/or basic additives to improve peak shape and resolution. For an amino acid, a combination of a small amount of an acid (e.g., trifluoroacetic acid, TFA) and a base (e.g., isopropylamine) can be effective. A typical starting mobile phase could be Hexane:Ethanol:TFA:Isopropylamine (95:5:0.1:0.025 v/v/v/v).
-
For polar organic or reversed-phase modes, screen appropriate solvent systems.
Step 3: Optimization
-
Systematically vary the ratio of the mobile phase components to optimize the resolution and retention times.
-
Investigate the effect of column temperature (e.g., 25 °C to 40 °C) and flow rate (e.g., 0.5 to 1.5 mL/min) on the separation.
Step 4: Method Validation
-
Once optimal conditions are found, validate the method for parameters such as linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ) according to relevant guidelines.
Visualizations
Diastereomeric Salt Crystallization Workflow
Caption: Workflow for Diastereomeric Salt Crystallization.
Chiral Resolution Logic
Caption: Core Strategies for Enantiomeric Resolution.
References
-
PMC - NIH. (2017, August 18). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Retrieved from [Link]
-
ResearchGate. (2018, February 13). Enzymatic Stereoselective Synthesis of β-Amino Acids. Retrieved from [Link]
-
Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]
-
PMC - PubMed Central. (2021, September 28). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Retrieved from [Link]
-
ResearchGate. (n.d.). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Quora. (2019, March 1). Why is it difficult to resolve a racemic mixture? Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
PMC - NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Retrieved from [Link]
-
Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]
-
Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]
-
TSI Journals. (n.d.). AValidated chiral liquid chromatographicmethod for the enantiomeric separation of ?????? ?????? ?????? -amino-?????? ?????? ?????? -(4-bromophenyl) propionic acid. Retrieved from [Link]
-
UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]
-
DAICEL Chiral Application Search. (n.d.). 3-Amino-3-(4-nitrophenyl)propionic acid. Retrieved from [Link]
-
Hölzel Biotech. (n.d.). S-3-Amino-3-(4-hydroxyphenyl)propionic acid 98+% (Chiral HPLC). Retrieved from [Link]
-
TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]
-
PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
-
PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311. Retrieved from [Link]
-
PMC - NIH. (n.d.). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Retrieved from [Link]
-
PMC - NIH. (n.d.). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam by co-crystallization. Retrieved from [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. tsijournals.com [tsijournals.com]
- 12. hilarispublisher.com [hilarispublisher.com]
Stability issues of 3-Amino-3-(4-isopropylphenyl)propionic acid in storage
Technical Support Center: 3-Amino-3-(4-isopropylphenyl)propionic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for this compound (CAS: 117391-53-4). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Inconsistent results can often be traced back to unaddressed compound instability. This guide provides field-proven insights and actionable protocols to help you navigate potential storage and handling challenges, ensuring the reproducibility and accuracy of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For maximum stability, the lyophilized or solid form of the compound should be stored at -20°C for long-term use.[1][2] For short-term storage (weeks to months), refrigeration at 4°C is acceptable.[3] The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[4] Many amino acid derivatives are hygroscopic; therefore, it is crucial to allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[2][3]
Q2: I need to work with this compound in solution. How should I prepare and store it?
Peptides and amino acid derivatives are significantly less stable in solution than in their solid form.[1][3] For optimal stability, prepare stock solutions in a sterile, slightly acidic buffer (pH 5-7) and store them at -20°C or, for long-term storage, at -80°C.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][5]
Q3: What are the visible signs that my compound may have degraded?
The primary visual indicator of degradation is a change in color. While the fresh solid appears as a white to light brown powder, degradation, particularly oxidation, can cause it to turn yellow or darker brown. Any change in physical appearance or odor should be considered a sign of potential instability.
Q4: Is this compound sensitive to light?
Yes. The presence of an aromatic phenyl ring makes the compound susceptible to photodegradation.[6] It is imperative to store both the solid compound and its solutions protected from light. Use amber vials or wrap containers in aluminum foil. Photostability is a critical parameter evaluated in forced degradation studies.[7]
Troubleshooting Guide: Addressing Common Experimental Issues
Issue: My white solid has developed a yellow or dark brown tint. What is the likely cause and is it still usable?
-
Probable Cause: This color change is a classic indicator of oxidation. The amino group and the benzylic position (the carbon atom attached to both the phenyl ring and the amino group) are susceptible to oxidative degradation, especially when exposed to air and light over time.
-
Scientific Rationale: Aromatic amines can form colored oxidation products. General safety data for similar compounds often warns against strong oxidizing agents.[8] Forced degradation studies frequently employ oxidative stress (e.g., hydrogen peroxide) to intentionally generate and identify these types of degradation products.[9]
-
Recommended Action:
-
Analytical Verification: Before further use, verify the compound's purity using an appropriate analytical method, such as HPLC with UV and mass spectrometry (MS) detection. Compare the chromatogram to that of a fresh or properly stored reference sample.
-
Risk Assessment: If significant impurity peaks are detected, the material should be discarded as the degradation products could interfere with your experiments, leading to non-reproducible results. For non-critical applications, you may proceed with caution, but this is not recommended for sensitive biological assays or quantitative studies.
-
Preventative Measures: Ensure future lots are stored under an inert atmosphere (argon or nitrogen), protected from light, and kept at or below -20°C.
-
Issue: I'm observing new impurity peaks in my HPLC/LC-MS analysis that were not present in the initial batch. What could they be?
-
Probable Cause: The appearance of new peaks strongly suggests chemical degradation. Based on the compound's structure, these impurities are likely products of oxidation, photodegradation, or, to a lesser extent, thermal degradation.
-
Scientific Rationale: The structure of this compound contains several moieties prone to degradation:
-
Oxidation: The amino group can be oxidized. The isopropyl group and the benzylic C-H bond are also potential sites for oxidation, which could lead to hydroxylated or carbonylated species.
-
Photodegradation: Aromatic amino acids are known to be susceptible to light, which can lead to aggregation or fragmentation.[6]
-
Decarboxylation: While less common at ambient temperatures, heating can potentially lead to the loss of the carboxylic acid group as CO2. Studies on the thermal degradation of aromatic amino acids show fragmentation at high temperatures.[10]
-
-
Recommended Action:
-
Characterize Impurities: If you have the capability, use high-resolution mass spectrometry (HRMS) and MS/MS fragmentation to propose structures for the unknown peaks. This can confirm the degradation pathway.
-
Implement a Forced Degradation Study: To proactively understand potential issues, we recommend performing a forced degradation study. This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate and identify potential degradants.[7][11] This provides a fingerprint of potential impurities to watch for in future stability studies. (See the detailed protocol below).
-
Hypothesized Degradation Pathways
The diagram below illustrates potential degradation products arising from oxidation, a primary stability concern for this molecule.
Sources
- 1. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. 3-AMINO-3-(4-ISOPROPYLPHENYL)PROPANOIC ACID CAS#: 117391-53-4 [m.chemicalbook.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. fishersci.com [fishersci.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Technical Support Center: Overcoming Poor Solubility of Aryl Propionic Acids in Reaction Media
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor solubility of aryl propionic acids (e.g., Ibuprofen, Ketoprofen, Naproxen) in reaction media. Our goal is to equip you with the knowledge and practical protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why do aryl propionic acids, like ibuprofen, exhibit poor solubility in aqueous media?
Aryl propionic acids are classified as Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by high permeability but low aqueous solubility[1][2]. This poor solubility is attributed to their molecular structure, which contains a significant nonpolar aryl group and a relatively small polar carboxylic acid group. In aqueous solutions, the hydrophobic aryl portion resists interaction with polar water molecules, leading to low solubility. For instance, the solubility of ibuprofen in water is very low, approximately 0.021 g/L[3].
Q2: What is the first-line strategy to improve the solubility of an aryl propionic acid in a reaction?
The most straightforward and often first-line strategy is pH adjustment . Aryl propionic acids are weak acids. By increasing the pH of the aqueous medium above their pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt[4][5]. For example, the solubility of ketoprofen, a weak acid, increases significantly in alkaline pH[2][6]. This principle is fundamental to enhancing the solubility of these compounds in aqueous reaction media.
Q3: I've adjusted the pH, but my aryl propionic acid is still not soluble enough. What's the next step?
If pH adjustment alone is insufficient, a co-solvent system is the logical next step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving nonpolar compounds[7][]. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG)[9][10]. The addition of a co-solvent can significantly increase the solubility of aryl propionic acids[11][12].
Q4: Are there more advanced techniques for particularly stubborn solubility issues?
Yes, for challenging cases, several advanced techniques can be employed:
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state[2][13][14]. The drug can be dispersed molecularly, in amorphous particles, or in crystalline particles[13]. This method has been successfully used to improve the dissolution rates and, consequently, the bioavailability of poorly soluble drugs[2][13].
-
Prodrugs: A prodrug is a chemically modified, often inactive, form of a drug that, after administration, undergoes biotransformation to release the active parent drug[15][16][17]. This approach can be used to enhance solubility by attaching a more soluble promoiety to the parent drug[15][18][19].
-
Use of Surfactants: Surfactants, or surface-active agents, can increase the solubility of hydrophobic drugs by forming micelles that encapsulate the drug molecules[20][21][22][23]. This is a widely used technique to enhance the dissolution of lipophilic drugs in aqueous media[21].
Troubleshooting Guides & Detailed Protocols
Issue 1: Sub-optimal Reaction Yield Due to Poor Solubilization
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing poor solubility.
Protocol 1: pH-Dependent Solubility Profiling
This protocol allows you to determine the optimal pH for solubilizing your aryl propionic acid.
Materials:
-
Aryl propionic acid (e.g., Ketoprofen)
-
Buffer solutions at various pH values (e.g., pH 4.0, 5.0, 6.0, 6.8, 7.4)[3][13]
-
Shake-flask apparatus or magnetic stirrer
-
Calibrated pH meter
-
UV-Vis spectrophotometer or HPLC for concentration analysis
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of the aryl propionic acid to a series of flasks, each containing a buffer of a different pH[13].
-
Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached[2].
-
Sample Collection and Preparation: After equilibration, allow the solutions to stand and then carefully withdraw an aliquot from the supernatant. Filter the sample through a suitable filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Concentration Analysis: Dilute the filtered samples appropriately with the respective buffer and determine the concentration of the dissolved aryl propionic acid using a validated analytical method like UV-Vis spectrophotometry or HPLC[13].
-
Data Analysis: Plot the measured solubility (in mg/mL or M) against the pH of the buffer to generate a pH-solubility profile. The optimal pH for your reaction will be the lowest pH at which the desired concentration is achieved.
Quantitative Data: Solubility of Ketoprofen at Different pH Values
| pH | Solubility of Ketoprofen (µg/mL) |
| 1.2 | 62 |
| 7.0 | Increases with pH |
| 7.2 | 141 |
Issue 2: Difficulty in Finding a Suitable Single Solvent
Protocol 2: Co-Solvent System Optimization
This protocol helps in identifying an effective co-solvent system to enhance solubility.
Materials:
-
Aryl propionic acid (e.g., Ibuprofen)
-
Primary solvent (e.g., water)
-
Co-solvents (e.g., ethanol, isopropanol, propylene glycol, PEG-200)[25]
-
Stirring apparatus
-
Analytical balance
Procedure:
-
Co-solvent Screening: Prepare a series of solvent mixtures with varying ratios of the primary solvent and each co-solvent (e.g., 90:10, 80:20, 70:30 water:ethanol).
-
Solubility Determination: Determine the solubility of the aryl propionic acid in each co-solvent mixture using the shake-flask method described in Protocol 1.
-
Data Analysis: Compare the solubility values across the different co-solvent systems and ratios to identify the most effective combination for your reaction. The solubility of ibuprofen in ethanol-water mixtures generally increases with a higher proportion of ethanol[6][11][12][26].
Quantitative Data: Solubility of Ibuprofen in Ethanol-Water Mixtures
| Ethanol Mass Fraction (%) | Temperature (°C) | Solubility (g Ibuprofen / g solvent) |
| 100 | 10.0 | 0.59 |
| 100 | 40.0 | 2.15 |
| Decreasing Ethanol % | Various | Generally decreases |
Issue 3: Extreme Insolubility Requiring Advanced Methods
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a method to prepare a solid dispersion, which can significantly enhance the dissolution rate.
Materials:
-
Aryl propionic acid (e.g., Diclofenac sodium)
-
Hydrophilic carrier (e.g., Eudragit E-100, Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG))[19][27]
-
Rotary evaporator or water bath
-
Mortar and pestle
-
Sieve
Procedure:
-
Dissolution: Dissolve both the aryl propionic acid and the hydrophilic carrier in a suitable volatile organic solvent. For example, diclofenac sodium and Eudragit E-100 can be dissolved in methanol[27].
-
Solvent Evaporation: Remove the solvent by evaporation under reduced pressure using a rotary evaporator or by gentle heating on a water bath[27].
-
Drying and Pulverization: Dry the resulting solid mass completely in a desiccator. Once dried, pulverize the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size[14][28].
-
Characterization (Optional but Recommended): Characterize the prepared solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug within the carrier, which is indicative of successful solid dispersion formation.
Protocol 4: Prodrug Synthesis - A Conceptual Outline
The synthesis of a prodrug is a more involved chemical modification. The general principle is to mask the carboxylic acid group with a more soluble moiety that can be cleaved in vivo or under specific reaction conditions.
Conceptual Workflow:
Caption: Conceptual workflow for prodrug synthesis.
General Synthetic Steps:
-
Activation of the Carboxylic Acid: The carboxylic acid of the aryl propionic acid is typically activated, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride[5].
-
Coupling Reaction: The activated aryl propionic acid is then reacted with a molecule containing the desired promoiety (e.g., an alcohol to form an ester, or an amine to form an amide)[5][9][29].
-
Purification: The resulting prodrug is purified using standard techniques such as chromatography or recrystallization.
For detailed synthetic procedures, it is crucial to consult specific literature relevant to the desired prodrug modification[15][29].
References
-
Wikipedia. Ibuprofen. [Link]
-
Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]
-
Universal Journal of Pharmaceutical Research. Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. [Link]
-
Hanum, I., et al. (2023). Physical stability and dissolution of ketoprofen nanosuspension formulation: Polyvinylpyrrolidone and Tween 80 as stabilizers. Pharmacia, 70(1), 227-234. [Link]
-
Martínez, F. (2007). Solubility of ibuprofen in some ethanol + water cosolvent mixtures at several temperatures. Lat. Am. J. Pharm, 26(3), 344-351. [Link]
-
Semantic Scholar. Solubility of Ibuprofen in Some Ethanol + Water Cosolvent Mixtures at Several Temperatures. [Link]
-
Rachmaniar, R., et al. (2018). Solubility and Dissolution Improvement of Ketoprofen by Emulsification Ionic Gelation. AIP Conference Proceedings, 2023, 030024. [Link]
-
Rashid, A., et al. (2014). Effect of Solvent Composition and Temperature on the Solubility of Ibuprofen in Aqueous Ethanol. Journal of Chemical & Engineering Data, 59(9), 2699-2703. [Link]
-
ResearchGate. Phase behaviour and pH-solubility profile prediction of aqueous buffered solutions of ibuprofen and ketoprofen. [Link]
-
Rashid, A., et al. (2014). Effect of solvent composition and temperature on the solubility of ibuprofen in aqueous ethanol. UQ eSpace. [Link]
-
Bustamante, P., et al. (1998). Thermodynamic evaluation of ibuprofen solubility in aqueous and non-aqueous cosolvent systems. International Journal of Pharmaceutics, 174(1-2), 141-150. [Link]
-
ResearchGate. (PDF) Enhancement of solubility and dissolution rate of poorly water-soluble naproxen by complexation with 2-hydroxypropyl-β-cyclodextrin. [Link]
-
Singh, S., et al. (2013). Preparation, Characterization and Dissolution of Solid Dispersion of Diclofenac Sodium Using Eudragit E-100. Journal of Applied Pharmaceutical Science, 3(1), 59-64. [Link]
-
Miclea, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
-
Uyar, T., et al. (2023). Formulation of a fast-disintegrating drug delivery system from cyclodextrin/naproxen inclusion complex nanofibrous films. Materials Advances, 4(11), 2415-2428. [Link]
-
Herdewijn, P., et al. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry, 87(21), 14217-14231. [Link]
-
Celerion. Back to Basics: pH-Dependent Drug Interactions with Acid Reducing Agents. [Link]
- Google Patents.
-
ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
-
MDPI. Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. [Link]
-
University of Illinois Chicago. Synthesis of Carboxylic Acids. [Link]
-
Journal of Pharmaceutical Research International. Preparation, Characterization and Evaluation of Solid Dispersions of Ibuprofen Using Glucosamine HCl as a Carrier. [Link]
-
ResearchGate. Preparation and Evaluation of Solid Dispersions of Ibuprofen Using Glucosamine HCl as a Carrier. [Link]
-
U.S. Food and Drug Administration. Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implications Guidance for Industry. [Link]
-
World Journal of Pharmaceutical Research. CO-SOLVENCY. [Link]
-
NIH. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. [Link]
-
ResearchGate. (PDF) Study of pH-dependent drugs solubility in water. [Link]
-
Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble. [Link]
-
Slideshare. solubility enhancement and cosolvency by madhavi. [Link]
-
Allied Academies. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
-
Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
Sources
- 1. celerion.com [celerion.com]
- 2. public.pensoft.net [public.pensoft.net]
- 3. Solubilization and dissolution of insoluble weak acid, ketoprofen: effects of pH combined with surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. Different Patterns of Response in Hypersensitivity Reactions to Arylpropionic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Solubility of Ibuprofen in Some Ethanol + Water Cosolvent Mixtures at Several Temperatures | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. iosrphr.org [iosrphr.org]
- 14. Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778 [mdpi.com]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. journaljpri.com [journaljpri.com]
- 18. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. "Thermodynamic evaluation of ibuprofen solubility in aqueous and non-aq" by Ismail Mahmoud Khalifeh [docs.lib.purdue.edu]
- 25. UQ eSpace [espace.library.uq.edu.au]
- 26. japsonline.com [japsonline.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Refinement of Crystallization Methods for High-Purity Amino Acids
Welcome to the technical support center dedicated to advancing your research in the crystallization of high-purity amino acids. This guide is structured to provide actionable solutions to common challenges encountered in the laboratory, moving beyond procedural lists to explain the fundamental principles behind each step. Our goal is to empower researchers, scientists, and drug development professionals with the expertise to optimize their crystallization processes, ensuring the highest purity and yield.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during amino acid crystallization experiments. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a step-by-step protocol for resolution.
Issue 1: No Crystals Are Forming, or the Yield is Very Low.
Q: I've followed the standard cooling crystallization protocol, but I'm not getting any crystals, or the yield is disappointingly low. What's going wrong?
A: This is a common issue that often points to problems with supersaturation, nucleation, or the presence of inhibitors. Let's break down the potential causes and solutions.
Underlying Causes and Mechanistic Insights:
-
Insufficient Supersaturation: Crystal formation is a thermodynamically driven process that requires the concentration of the amino acid to exceed its saturation point in the solvent. If the solution is not sufficiently supersaturated, nucleation will not occur.
-
Presence of Soluble Impurities: Certain impurities can interact with the amino acid molecules, preventing them from organizing into a crystal lattice.[1][2] These impurities can increase the solubility of the amino acid or sterically hinder crystal growth.
-
Inappropriate pH: The solubility of amino acids is highly dependent on pH, being lowest at their isoelectric point (pI).[3][4][5] If the pH of your solution is far from the pI of the target amino acid, its solubility will be too high to achieve the necessary supersaturation for crystallization.
-
Lack of Nucleation Sites: Spontaneous nucleation can be a slow process. Without nucleation sites (either from seed crystals or heterogeneous particles), the crystallization process may be significantly delayed or fail to initiate altogether.
Troubleshooting Workflow:
Here is a systematic approach to address this issue:
Caption: Troubleshooting workflow for low or no crystal yield.
Step-by-Step Resolution Protocol:
-
Verify and Adjust Supersaturation:
-
Action: If you suspect low supersaturation, you can either increase the concentration of the amino acid or decrease its solubility.
-
Method 1 (Concentration): Slowly evaporate the solvent to increase the amino acid concentration. Be cautious not to evaporate too quickly, as this can lead to the formation of amorphous precipitate.
-
Method 2 (Anti-Solvent): Gradually add a miscible "anti-solvent" in which the amino acid is poorly soluble.[6] This will decrease the overall solubility of the amino acid in the mixture and induce crystallization. Common anti-solvents for amino acids include lower alcohols (e.g., ethanol, isopropanol) and ketones (e.g., acetone).[6]
-
-
Optimize pH to the Isoelectric Point (pI):
-
Action: Adjust the pH of the solution to the isoelectric point of the amino acid.
-
Protocol:
-
Dissolve the amino acid in an acidic or basic solution.
-
Slowly add a titrant (acid or base) while monitoring the pH with a calibrated meter.
-
As the pH approaches the pI, the solubility will decrease, and crystals should begin to form. For instance, glutamic acid crystallization is often achieved by adjusting the pH to its pI of approximately 3.2.[7]
-
-
-
Introduce Seed Crystals:
-
Action: If nucleation is the rate-limiting step, introduce seed crystals of the desired amino acid.
-
Protocol:
-
Obtain or prepare a small amount of high-purity crystals of the target amino acid.
-
Gently crush the crystals into a fine powder.
-
Add a minuscule amount of the seed crystal powder to the supersaturated solution. This provides a template for further crystal growth.
-
-
-
Assess and Remove Impurities:
-
Action: If the above steps fail, consider the presence of impurities.
-
Method: Perform a recrystallization step. Dissolve the crude amino acid product in a minimum amount of hot solvent, then allow it to cool slowly.[8] The impurities will ideally remain in the mother liquor. The use of activated charcoal can also help remove colored impurities.[8]
-
Issue 2: Crystals are Too Small, Needle-like, or Agglomerated.
Q: My crystallization is working, but the resulting crystals are very small, have a needle-like morphology, or are heavily agglomerated. How can I grow larger, more well-defined crystals?
A: This issue is often related to the kinetics of the crystallization process, specifically rapid nucleation and growth. The goal is to slow down the process to allow for more ordered crystal formation.
Underlying Causes and Mechanistic Insights:
-
High Level of Supersaturation: A very high degree of supersaturation can lead to rapid, uncontrolled nucleation, resulting in a large number of small crystals.
-
Rapid Cooling or Anti-Solvent Addition: Fast changes in temperature or solvent composition can shock the system, causing the amino acid to precipitate out of solution quickly and in a disordered manner.
-
Presence of Certain Impurities: Some impurities can selectively adsorb to specific crystal faces, inhibiting growth in certain directions and leading to undesirable morphologies like needles.[1]
-
Insufficient Agitation (for agglomeration): In some cases, gentle agitation can help keep growing crystals suspended and prevent them from sticking together. However, excessive agitation can lead to secondary nucleation and smaller crystals.
Troubleshooting Workflow:
Caption: Workflow for improving crystal morphology.
Step-by-Step Resolution Protocol:
-
Control the Rate of Supersaturation:
-
Action: Slow down the rate at which supersaturation is achieved.
-
Method (Cooling Crystallization): Instead of placing the hot, saturated solution directly in an ice bath, allow it to cool slowly to room temperature, and then transfer it to a refrigerator. Insulating the flask can further slow the cooling rate.
-
Method (Anti-Solvent Crystallization): Add the anti-solvent dropwise with gentle stirring over an extended period.
-
-
Utilize Additives:
-
Action: Introduce small amounts of additives that can influence crystal habit.
-
Examples: Surfactants or polyvalent alcohols can sometimes modify the crystal surface properties, promoting more uniform growth.[9] The addition of a nonionic surfactant has been shown to help obtain larger acidic amino acid crystals by preventing the incorporation of certain impurities.[7]
-
-
Optimize Agitation:
-
Action: Experiment with different levels of agitation.
-
Protocol:
-
Start with no agitation and observe the outcome.
-
If agglomeration is an issue, introduce gentle, continuous stirring with a magnetic stir bar at a low RPM.
-
Compare the crystal morphology from both experiments to determine the optimal condition.
-
-
-
Recrystallization:
-
Action: If poor morphology persists, perform a recrystallization.
-
Protocol: Dissolve the small or agglomerated crystals in a minimal amount of hot solvent and repeat the cooling process, paying close attention to the cooling rate. This can help to remove impurities that may be affecting crystal growth.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for amino acid crystallization?
A1: The ideal solvent should exhibit high solubility for the amino acid at elevated temperatures and low solubility at lower temperatures. Water is the most common solvent for many amino acids due to their polar nature.[10] For less polar amino acids or for anti-solvent crystallization, organic solvents like ethanol, methanol, and acetone are often used.[6][10] It is crucial to determine the solubility curve of the amino acid in potential solvents to select the most appropriate one.
Q2: What is the role of pH in amino acid crystallization, and how do I control it?
A2: pH is a critical parameter as it dictates the net charge of the amino acid.[3] Amino acids are zwitterionic and have their lowest solubility at their isoelectric point (pI), where the net charge is zero.[4][5] Crystallization is most efficient at or near the pI. To control pH, you can use a calibrated pH meter and slowly add a dilute acid (e.g., HCl) or base (e.g., NaOH) to your amino acid solution until the target pH is reached.[11]
Q3: How can I determine the purity of my crystallized amino acids?
A3: Several analytical techniques can be used to assess the purity of your final product:
-
High-Performance Liquid Chromatography (HPLC): This is a standard and highly accurate method for quantifying the purity of amino acids.[12][13][]
-
Thin-Layer Chromatography (TLC): A simpler, qualitative method to check for the presence of impurities.[12]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the amino acid.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can detect impurities with different chemical structures.[12]
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, etc.) and compares it to the theoretical values.[12]
Q4: What are the common sources of impurities in amino acid crystallization, and how can I avoid them?
A4: Impurities can originate from several sources:
-
Starting Materials: The initial amino acid sample may not be pure.
-
Reagents: Acids, bases, and solvents can introduce contaminants. Always use high-purity reagents.[15]
-
Cross-Contamination: Inadequate cleaning of glassware and equipment.
-
Side Reactions: Undesired chemical reactions during processing.
To avoid impurities, start with high-purity materials, use analytical grade reagents, ensure meticulous cleaning of all equipment, and optimize reaction conditions to minimize side products.
Q5: Can I use additives to improve my crystallization process?
A5: Yes, additives can be beneficial. Small molecules like salts, polyols, or other amino acids can sometimes stabilize the protein and promote crystallization.[16][17] Surfactants have also been shown to improve crystal shape and size.[9] However, the effect of an additive is highly specific to the amino acid and the crystallization conditions, so screening of different additives may be necessary.
Section 3: Data Tables and Protocols
Table 1: Isoelectric Points (pI) of Common Amino Acids
| Amino Acid | Abbreviation | Isoelectric Point (pI) |
| Alanine | Ala, A | 6.01 |
| Arginine | Arg, R | 10.76 |
| Asparagine | Asn, N | 5.41 |
| Aspartic Acid | Asp, D | 2.77 |
| Cysteine | Cys, C | 5.07 |
| Glutamic Acid | Glu, E | 3.22 |
| Glutamine | Gln, Q | 5.65 |
| Glycine | Gly, G | 5.97 |
| Histidine | His, H | 7.59 |
| Isoleucine | Ile, I | 6.02 |
| Leucine | Leu, L | 5.98 |
| Lysine | Lys, K | 9.74 |
| Methionine | Met, M | 5.74 |
| Phenylalanine | Phe, F | 5.48 |
| Proline | Pro, P | 6.30 |
| Serine | Ser, S | 5.68 |
| Threonine | Thr, T | 5.60 |
| Tryptophan | Trp, W | 5.89 |
| Tyrosine | Tyr, Y | 5.66 |
| Valine | Val, V | 5.96 |
Protocol 1: General Cooling Recrystallization for Amino Acid Purification
-
Dissolution: In a clean Erlenmeyer flask, add the crude amino acid solid. Add a minimal amount of the chosen solvent (e.g., deionized water). Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To further decrease solubility, you can then place the flask in an ice bath or refrigerator.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
References
- Poornachary, S. K., Chow, P. S., & Tan, R. B. H. (n.d.). Effect of Molecular Speciation of Impurities on Amino Acid Crystallization.
- Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
- Google Patents. (n.d.). JPH1059911A - Crystallization of acidic amino acid.
- Creative Proteomics. (n.d.). Protein Amino Acid Analysis-Techniques, Instruments, and Applications.
- Bio-Synthesis. (2012, November 5). Amino Acid Analysis Overview.
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
- U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
- NIH. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin.
- BOC Sciences. (n.d.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.
- Google Patents. (n.d.). JPS5939857A - Crystallization of amino acid.
- Sci-Hub. (n.d.). Studies on the Behaviors of Impurities on the Crystallization of L-Glutamic Acid.
- BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.
- GEA. (n.d.). Crystallization of Amino Acids.
- Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them.
- Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
- Lupine Publishers. (n.d.). Mini Review Important Factors Influencing Protein Crystallization.
- LibreTexts. (n.d.). Recrystallization.
- NIH. (n.d.). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review.
- ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?.
- NIH. (2021, June 16). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins.
- Calibre Scientific. (n.d.). Optimisation Tips.
- NIH. (n.d.). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature.
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
- American Chemical Society. (2010, November 3). General Method for Purification of r-Amino acid-N-carboxyanhydrides Using Flash Chromatography.
- Orbion. (2025, December 29). Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes.
- NIH. (n.d.). The importance of amino acid interactions in the crystallization of hydroxyapatite.
- American Chemical Society. (2022, December 22). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions.
- Hampton Research. (n.d.). Optimization.
- Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
- CSIRO Research. (2022, June 17). Optimisation – Biomolecular Crystallisation and Characterisation.
- Royal Society of Chemistry. (n.d.). The dual function of impurity in protein crystallization.
- ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the....
- NIH. (n.d.). Growth rates of protein crystals.
- ACS Publications. (2022, January 11). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid.
- University of California, Riverside. (n.d.). What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials.
- NIH. (2008, April 18). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A.
- News-Medical.Net. (2019, May 23). Protein Crystallography Common Problems, Tips, and Advice.
- AIP Publishing. (2025, February 24). Effects of amino-acid functionalization and pH value on temperature-dependent water dynamics in silica confinement.
- NIH. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- ResearchGate. (2024, December 26). An Amino Acid Based Crystals: Growth, Characterization and Applications.
- ResearchGate. (n.d.). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A.
Sources
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolscigroup.us [biolscigroup.us]
- 5. mdpi.com [mdpi.com]
- 6. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 7. JPH1059911A - Crystallization of acidic amino acid - Google Patents [patents.google.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 10. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]
- 15. usp.org [usp.org]
- 16. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 17. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of β-Amino Acid Derivatives
Welcome to the technical support center for the characterization of β-amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these unique molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. This resource aims to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.
Section 1: Navigating the Complexities of Stereochemistry
One of the most significant challenges in the characterization of β-amino acid derivatives lies in the determination of their stereochemistry. With the potential for chirality at both the α- and β-carbons, a simple D/L designation is often insufficient.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My standard chiral HPLC method for α-amino acids is failing to resolve the diastereomers of my β-amino acid derivative. What's going wrong?
A1: This is a common issue. The increased flexibility of the β-amino acid backbone and the greater distance between the chiral centers can make separation on standard chiral stationary phases (CSPs) challenging.[4] The interaction between the analyte and the CSP may not be sufficiently different between diastereomers to achieve baseline separation.[5][6][7]
Troubleshooting Steps:
-
Derivatization is Key: Consider derivatizing your β-amino acid with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or its analogs.[4][8] This creates diastereomeric derivatives that often exhibit greater separation on standard reversed-phase HPLC columns. For challenging separations of β-diastereomers, variants of Marfey's reagent or even the achiral Sanger's reagent can sometimes provide enhanced resolution.[4]
-
Optimize Your Mobile Phase: Systematically vary the mobile phase composition. Changes in the organic modifier (e.g., acetonitrile vs. methanol), the pH, and the concentration of additives like trifluoroacetic acid can significantly impact retention and resolution.
-
Explore Different Chiral Stationary Phases: If derivatization is not desirable, a screening approach with a variety of CSPs is recommended. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns are good starting points.[7][9]
-
Consider Ligand-Exchange Chromatography: This technique, which utilizes a chiral ligand in the mobile phase or on the stationary phase, can be particularly effective for the separation of underivatized amino acid isomers.[5]
Experimental Protocol: Chiral Derivatization with Marfey's Reagent for HPLC Analysis
This protocol outlines a general procedure for the derivatization of a β-amino acid derivative with Marfey's reagent for subsequent HPLC analysis.
Materials:
-
β-Amino acid derivative sample
-
Marfey's reagent (FDAA) solution (e.g., 1% w/v in acetone)
-
1 M Sodium bicarbonate solution
-
1 N Hydrochloric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Sample Preparation: Dissolve a known amount of your β-amino acid derivative in water or a suitable buffer.
-
Derivatization Reaction:
-
To your sample solution, add an equal volume of 1 M sodium bicarbonate.
-
Add a 1.5-fold molar excess of the Marfey's reagent solution.
-
Incubate the mixture at 40°C for 1 hour, with occasional vortexing.
-
-
Quenching the Reaction: After incubation, quench the reaction by adding a sufficient volume of 1 N hydrochloric acid to neutralize the solution.
-
HPLC Analysis:
-
Inject an appropriate volume of the derivatized sample onto the C18 column.
-
Use a gradient elution method with a mobile phase consisting of water (with 0.1% TFA) and acetonitrile.
-
Monitor the elution of the diastereomeric derivatives using a UV detector, typically at 340 nm.
-
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} enddot Caption: Troubleshooting workflow for chiral separation of β-amino acid derivatives.
Section 2: Demystifying NMR and Mass Spectrometry Data
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for structural elucidation. However, the unique features of β-amino acid derivatives can lead to data that is more complex to interpret than that of their α-amino acid counterparts.
Frequently Asked Questions (FAQs)
Q2: I'm observing unexpected signal overlap and broadening in the 1H NMR spectrum of my β-peptide. What could be the cause?
A2: This is a frequent challenge, often stemming from the conformational flexibility and aggregation propensity of β-peptides.[10][11]
Troubleshooting Steps:
-
Investigate Aggregation:
-
Concentration Dependence: Acquire spectra at different sample concentrations. A significant change in chemical shifts or line broadening upon dilution suggests aggregation.[10][11]
-
Temperature Variation: Increasing the temperature can sometimes disrupt aggregates, leading to sharper signals.[12]
-
Solvent Effects: The choice of solvent can dramatically influence aggregation. Consider screening different solvents or solvent mixtures.
-
-
Tackle Conformational Heterogeneity:
-
2D NMR Techniques: Employ two-dimensional NMR experiments like COSY, TOCSY, and NOESY to resolve overlapping signals and establish through-bond and through-space correlations.[12]
-
Variable Temperature Studies: Analyzing spectra at different temperatures can help identify conformational equilibria.
-
-
Optimize NMR Parameters: Ensure that your acquisition parameters are optimized for your sample. This includes adjusting the spectral width, acquisition time, and relaxation delays.
Q3: My tandem mass spectrometry (MS/MS) data for a β-amino acid-containing peptide shows unusual fragmentation patterns. How do I interpret this?
A3: β-Amino acid residues can lead to fragmentation pathways that differ from those of standard α-peptides.[13][14][15] Electron-transfer dissociation (ETD) and electron-capture dissociation (ECD) methods can produce unique fragments due to cleavage of the Cα-Cβ bond within the β-amino acid residue.[13]
Key Fragmentation Pathways to Consider:
-
α- and y-type ions: While common in CID, their relative abundances can be altered by the presence of a β-amino acid.
-
Unusual Backbone Cleavages: Be aware of potential cleavages within the β-amino acid residue itself, which can provide valuable information about its location in the peptide sequence.[13]
-
Side-Chain Losses: The nature of the side chain on the β-amino acid can influence fragmentation, leading to characteristic neutral losses.
| Ion Type | Description | Common in α-peptides? | Common in β-peptides? |
| b/y | Cleavage of the peptide bond | Yes | Yes |
| a/x | Loss of CO from b/y ions | Yes | Yes |
| c/z• | Cleavage of the N-Cα bond (ETD/ECD) | Yes | Can be suppressed at the β-residue |
| Cα-Cβ Cleavage Products | Unique to β-amino acids (ETD/ECD) | No | Yes[13] |
Section 3: Ensuring Purity and Avoiding Synthetic Pitfalls
The synthesis of β-amino acid derivatives can be prone to side reactions that complicate purification and characterization.[16][17][18]
Frequently Asked Questions (FAQs)
Q4: I'm observing a persistent impurity in my crude product with the same mass as my target molecule. What could it be?
A4: This could be a diastereomer of your target compound, formed via epimerization during synthesis or workup. Another possibility, particularly in peptide synthesis, is the formation of aspartimide from aspartic acid residues, which can then reopen to form a mixture of α- and β-linked peptides.[17]
Troubleshooting and Prevention:
-
Racemization Control: During peptide coupling reactions, the use of racemization-suppressing additives is crucial.[18]
-
Protecting Group Strategy: Careful selection of protecting groups for the side chains of reactive amino acids can minimize side reactions.
-
Purification Strategy: A combination of chromatographic techniques may be necessary to separate closely related impurities. Reversed-phase HPLC with different mobile phase conditions or the use of orthogonal separation modes like ion-exchange chromatography can be effective.
Q5: My peptide containing a β-amino acid is showing poor yield due to cyclization side reactions. How can I mitigate this?
A5: Head-to-tail cyclization is a common side reaction, especially in the synthesis of cyclic peptides.[19][20]
Strategies to Minimize Unwanted Cyclization:
-
High Dilution: Performing the reaction at very low concentrations (micromolar to low millimolar range) favors intramolecular cyclization over intermolecular polymerization.[19]
-
Careful Choice of Coupling Reagents: The selection of the coupling reagent can influence the rate of cyclization and the extent of side reactions.[19]
-
Sequence Design: The amino acid sequence itself can impact the propensity for cyclization. Introducing flexible residues may facilitate the desired ring closure.[19]
Section 4: Addressing Folding and Conformational Analysis
A key feature of β-peptides is their ability to adopt stable secondary structures, such as helices and sheets.[21][22][23][24][25] Characterizing these folded states is crucial for understanding their biological activity.
Frequently Asked Questions (FAQs)
Q6: How can I confirm that my β-peptide is adopting a folded conformation in solution?
A6: A combination of spectroscopic techniques is typically employed to study β-peptide folding.
Recommended Techniques:
-
Circular Dichroism (CD) Spectroscopy: This is a powerful technique for assessing the secondary structure content of peptides in solution. The CD spectrum of a folded β-peptide will exhibit characteristic signals that differ from those of a random coil.[24]
-
NMR Spectroscopy: As mentioned earlier, 2D NMR experiments, particularly NOESY, can provide distance restraints that are used to calculate a three-dimensional structure of the folded peptide.[23]
-
Infrared (IR) Spectroscopy: The amide I band in the IR spectrum is sensitive to the secondary structure of peptides and can provide complementary information to CD.
By systematically addressing these common pitfalls with a combination of careful experimental design, appropriate analytical techniques, and a thorough understanding of the underlying chemistry, researchers can confidently characterize their β-amino acid derivatives and unlock their full potential in various scientific disciplines.
References
-
Peter, A., Török, G., & Armstrong, D. W. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599–605. [Link]
-
Gosh, S., et al. (2014). Folding and unfolding characteristics of short beta strand peptides under different environmental conditions and starting configurations. Journal of Biomolecular Structure & Dynamics, 32(10), 1596-1610. [Link]
-
van der Meer, J. Y., et al. (2012). Synthesis, characterization, and folding behavior of beta-amino acid derived polyisocyanides. Journal of the American Chemical Society, 134(34), 14115-14121. [Link]
-
Checketts, A. T., et al. (2020). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Chemical Biology, 15(10), 2829–2836. [Link]
-
Fülöp, L., et al. (2006). beta-hairpin-forming peptides; models of early stages of protein folding. Current Protein & Peptide Science, 7(2), 161-175. [Link]
-
Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69-74. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Li, Z., et al. (2015). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 26(8), 1341–1349. [Link]
-
Soderberg, T. (1998). Amino Acid Stereochemistry. CSUPOMONA. [Link]
-
Wikipedia. (2024). Amino acid. [Link]
-
Helgeson, L. A., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics, 19(2), 579–590. [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
-
LibreTexts Chemistry. (2020). 25.2: Structure and Stereochemistry of the Amino Acids. [Link]
-
Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 184-192. [Link]
-
Searle, M. S., et al. (1996). Origin of β-Hairpin Stability in Solution: Structural and Thermodynamic Analysis of the Folding of a Model Peptide Supports Hydrophobic Stabilization in Water. Journal of the American Chemical Society, 118(51), 13093–13101. [Link]
-
Cazedebat, C., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5657. [Link]
-
Zagorski, M. G., & Barrow, C. J. (1992). NMR studies of amyloid.beta.-peptides: proton assignments, secondary structure, and mechanism of an.alpha.-helix.fwdarw..beta.-sheet conversion for a homologous, 28-residue, N-terminal fragment. Biochemistry, 31(24), 5621-5631. [Link]
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. [Link]
-
Horne, W. S., & Gellman, S. H. (2008). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology, 12(6), 717–725. [Link]
-
Lund University Publications. (2019). NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. [Link]
-
Zheng, J., et al. (2007). Assembly of Peptides Derived from β-Sheet Regions of β-Amyloid. Biochemistry, 46(31), 8898–8909. [Link]
-
Bhushan, R., & Brückner, H. (2004). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. Journal of Chromatographic Science, 42(8), 421-425. [Link]
-
Li, Y., et al. (2018). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1572, 76-84. [Link]
-
Strege, M. A., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1218, 123638. [Link]
-
University of Florida. (2010). Peptide Fragmentation and Amino Acid Quantification by Mass Spectrometry. [Link]
-
Bookdown. (n.d.). 2.2 Amino Acid Stereochemistry | BS1005 / CM1051: Biochemistry I. [Link]
-
Walty, D. R., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS ONE, 19(2), e0298086. [Link]
-
ResearchGate. (2016). Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides. [Link]
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]
-
Asakura, T., et al. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 22(12), 2189. [Link]
-
Grzesiek, S., & Bax, A. (1993). Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. Journal of Biomolecular NMR, 3(6), 723-729. [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
-
Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]
-
Shimadzu. (2022). (PPSQ) Troubleshooting PTH-Amino Acid Analysis (Is | FAQ - Frequently Asked Questions. [Link]
-
Top-Jensen, M. S., & Jensen, K. J. (2021). Approaches for peptide and protein cyclisation. Organic & Biomolecular Chemistry, 19(24), 5274–5287. [Link]
-
Fülöp, F., et al. (2013). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(1), 34–54. [Link]
-
Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]
-
University of Leicester. (n.d.). Bio NMR spectroscopy. [Link]
-
MDPI. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. [Link]
-
Solvias. (n.d.). AMINO ACID ANALYSIS: new challenges for an old technique? [Link]
-
ResearchGate. (2019). Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry. [Link]
Sources
- 1. Amino Acid Stereochemistry [aris.gusc.lv]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. 2.2 Amino Acid Stereochemistry | BS1005 / CM1051: Biochemistry I [bookdown.org]
- 4. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yakhak.org [yakhak.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Fragmentation and Amino Acid Quantification by Mass Spectrometry [repository.arizona.edu]
- 15. researchgate.net [researchgate.net]
- 16. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 19. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 20. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Folding and unfolding characteristics of short beta strand peptides under different environmental conditions and starting configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, characterization, and folding behavior of beta-amino acid derived polyisocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Scaling Up 3-Amino-3-(4-isopropylphenyl)propionic Acid Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Amino-3-(4-isopropylphenyl)propionic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during laboratory-scale development and industrial scale-up.
Introduction: A Biocatalytic Approach to a Key Chiral Intermediate
This compound is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Traditional chemical synthesis routes can be complex and may generate significant waste. A promising alternative is a biocatalytic approach leveraging the enzymatic machinery of microorganisms like Rhodococcus species. This guide focuses on a scalable, enantioselective synthesis using a whole-cell biocatalyst system containing nitrile hydratase and amidase enzymes.[1][2] This two-step enzymatic cascade offers a green and efficient route to the desired β-amino acid.[1][3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound production using a Rhodococcus-based biocatalytic system.
Problem 1: Low or No Conversion of the Starting Nitrile
Question: My whole-cell biocatalytic reaction shows minimal to no conversion of 3-amino-3-(4-isopropylphenyl)propionitrile to the desired acid. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no conversion is a common issue that can stem from several factors related to the biocatalyst, substrate, or reaction conditions. A systematic approach to troubleshooting is essential.
Workflow for Troubleshooting Low Nitrile Conversion
Caption: A step-by-step workflow for troubleshooting low nitrile conversion.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Inactive or Low-Activity Biocatalyst | The Rhodococcus cells may have low nitrile hydratase and/or amidase activity due to improper cultivation, harvesting, or storage. | 1. Re-evaluate Cell Cultivation: Ensure optimal growth media, temperature, and aeration. Induce enzyme expression if necessary (e.g., with propionitrile).[4] 2. Check Cell Viability: Use microscopy or plating to confirm cell health. 3. Proper Cell Storage: If using frozen cells, ensure they were stored at -80°C and thawed correctly. Repeated freeze-thaw cycles can reduce activity. |
| Substrate Inhibition | High concentrations of the starting nitrile or the intermediate amide can inhibit the enzymes. | 1. Substrate Feeding Strategy: Instead of adding all the substrate at once, implement a fed-batch approach to maintain a low, non-inhibitory concentration. 2. Determine Optimal Substrate Concentration: Run small-scale experiments with varying initial substrate concentrations to identify the inhibitory threshold. |
| Product Inhibition | Accumulation of the final product, this compound, can inhibit the amidase enzyme. | 1. In Situ Product Removal: Consider using a two-phase system with a water-immiscible organic solvent to extract the product as it is formed. 2. pH Control: The product is an acid. Maintaining a neutral or slightly alkaline pH can help to mitigate product inhibition. |
| Sub-Optimal Reaction Conditions | pH, temperature, and buffer composition can significantly impact enzyme activity and stability. | 1. pH Optimization: The optimal pH for nitrile hydratase and amidase can differ. A compromise pH, typically between 7.0 and 8.0, is often used. Monitor and control the pH throughout the reaction. 2. Temperature Optimization: Most Rhodococcus enzymes for this application work well between 25-40°C. Higher temperatures can lead to enzyme denaturation. 3. Buffer Selection: A phosphate or Tris-HCl buffer is commonly used. Ensure the buffer has sufficient capacity to maintain the pH. |
| Mass Transfer Limitations | In a whole-cell system, the substrate needs to diffuse into the cell to reach the enzymes. This can be a limiting factor, especially at high cell densities. | 1. Increase Agitation: Ensure adequate mixing to keep the cells suspended and improve substrate diffusion. 2. Cell Permeabilization: In some cases, gentle cell permeabilization (e.g., with a low concentration of a surfactant) can improve substrate access to the enzymes. This should be done with caution to avoid cell lysis. |
Problem 2: Accumulation of the Intermediate Amide
Question: I am observing good conversion of the starting nitrile, but the reaction stalls at the intermediate, 3-amino-3-(4-isopropylphenyl)propionamide, with very little of the desired acid being formed. What's going on?
Answer:
Accumulation of the amide intermediate points to an issue with the second enzymatic step, the hydrolysis of the amide to the carboxylic acid, which is catalyzed by an amidase.
Logical Flow for Diagnosing Amide Accumulation
Caption: A decision tree for troubleshooting the accumulation of the amide intermediate.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Low Amidase Activity | The specific Rhodococcus strain may have a naturally low amidase activity compared to its nitrile hydratase activity. | 1. Screen Different Strains: If possible, screen other Rhodococcus strains known for high amidase activity. 2. Co-expression of Amidase: In a genetically modified host, consider overexpressing a suitable amidase. |
| pH Drift | The formation of the carboxylic acid product will cause the pH to drop. Amidase activity is often sensitive to acidic pH. | 1. Implement pH Control: Use a pH-stat system to maintain the pH in the optimal range for the amidase (typically slightly alkaline). 2. Increase Buffer Capacity: If using a batch system without a pH-stat, increase the buffer concentration. |
| Product Inhibition of Amidase | The final amino acid product can inhibit the amidase enzyme. | 1. In Situ Product Removal: As mentioned previously, a two-phase system or other product removal techniques can alleviate this issue. |
| Substrate Specificity of Amidase | The amidase may have a lower affinity for the 3-amino-3-(4-isopropylphenyl)propionamide compared to other amides. | 1. Enzyme Evolution: For long-term development, directed evolution of the amidase could be employed to improve its activity on the target substrate. |
Frequently Asked Questions (FAQs)
Synthesis and Scale-Up
-
Q1: What is the recommended starting material for the biocatalytic synthesis of this compound?
-
A1: The recommended starting material is 3-amino-3-(4-isopropylphenyl)propionitrile. This can be synthesized via a Strecker reaction from 4-isopropylbenzaldehyde, ammonia, and a cyanide source. Careful purification of the nitrile is important to avoid introducing impurities that could inhibit the enzymes.
-
-
Q2: What are the key considerations when scaling up the whole-cell biocatalytic reaction?
-
A2: Scaling up a biocatalytic process requires careful consideration of several factors:
-
Oxygen Transfer: Rhodococcus is an aerobic bacterium. Ensure adequate aeration and agitation to maintain dissolved oxygen levels, especially at high cell densities.
-
Heat Transfer: The enzymatic reactions are exothermic. A robust cooling system is necessary to maintain the optimal reaction temperature in a large-scale reactor.
-
Mixing: Homogeneous mixing is crucial to ensure uniform distribution of substrate, cells, and pH. Baffles and appropriate impeller design are important in stirred-tank reactors.
-
Downstream Processing: The method for separating the cells from the reaction mixture (e.g., centrifugation or filtration) and purifying the product needs to be scalable and efficient.[2][5]
-
-
-
Q3: Is it better to use free cells or immobilized cells for this process?
-
A3: Both approaches have their pros and cons.
-
Free Cells: Simpler to prepare and can offer higher initial reaction rates due to no mass transfer limitations imposed by a support matrix. However, cell recovery can be more challenging.
-
Immobilized Cells: Offer significant advantages for industrial-scale production, including easier separation of the biocatalyst from the product, potential for continuous processing, and often enhanced operational stability.[6][7] Common immobilization techniques include entrapment in alginate or polyacrylamide gels.
-
-
Product Purity and Analysis
-
Q4: What are the common impurities I should look for in the final product?
-
Q5: How can I determine the enantiomeric purity of my this compound?
-
A5: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification and the determination of the enantiomeric excess (e.e.). A Pirkle-type column or a polysaccharide-based chiral stationary phase is often effective for this type of compound.[10]
-
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (S)-3-Amino-3-(4-isopropylphenyl)propionic acid using Rhodococcus erythropolis
This protocol describes a laboratory-scale batch synthesis.
Materials:
-
Rhodococcus erythropolis cells with nitrile hydratase and (S)-selective amidase activity.
-
3-amino-3-(4-isopropylphenyl)propionitrile (substrate).
-
Potassium phosphate buffer (100 mM, pH 7.5).
-
Antifoam agent.
-
Hydrochloric acid (1 M) for pH adjustment and product precipitation.
-
Ethyl acetate for extraction.
-
Anhydrous sodium sulfate.
Equipment:
-
Bioreactor with temperature and pH control.
-
Centrifuge.
-
Rotary evaporator.
Procedure:
-
Biocatalyst Preparation: Cultivate Rhodococcus erythropolis in a suitable growth medium to induce the expression of nitrile hydratase and amidase. Harvest the cells by centrifugation and wash with the phosphate buffer. The cell paste can be used directly or stored at -80°C.
-
Reaction Setup: In the bioreactor, prepare a suspension of the Rhodococcus cell paste in the 100 mM potassium phosphate buffer (pH 7.5). Add a few drops of antifoam agent.
-
Biotransformation: Bring the cell suspension to the optimal reaction temperature (e.g., 30°C). Add the 3-amino-3-(4-isopropylphenyl)propionitrile substrate to a final concentration of 50-100 mM. For larger scale or if substrate inhibition is a concern, use a fed-batch strategy.
-
Monitoring the Reaction: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC for the disappearance of the starting nitrile and the formation of the intermediate amide and the final acid product. Maintain the pH at 7.5 by the automated addition of a base (e.g., 1 M NaOH).
-
Work-up: Once the reaction is complete (typically 24-48 hours), separate the cells from the supernatant by centrifugation.
-
Product Isolation: Acidify the supernatant to pH 2-3 with 1 M HCl to precipitate the product. Alternatively, if the product is soluble, extract the acidified supernatant with ethyl acetate.
-
Purification: Collect the precipitated product by filtration and wash with cold water. If extracted, dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
References
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile biotransformations for the synthesis of highly enantioenriched beta-hydroxy and beta-amino acid and amide derivatives: a general and simple but powerful and efficient benzyl protection strategy to increase enantioselectivity of the amidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrile hydratase and amidase from Rhodococcus rhodochrous hydrolyze acrylic fibers and granular polyacrylonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. academic.oup.com [academic.oup.com]
- 7. Substrate Profiling of the Cobalt Nitrile Hydratase from Rhodococcus rhodochrous ATCC BAA 870 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 9. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Reducing impurities in the final product of amino acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during amino acid synthesis and purification.
Q1: What are the most common types of impurities I should expect in my synthetic amino acid or peptide product?
A: Impurities in synthetic peptides and amino acids can be broadly categorized as follows:
-
Process-Related Impurities: These arise directly from the synthesis process and include:
-
Deletion Sequences: Peptides where one or more amino acid residues are missing from the target sequence.[1]
-
Truncated Sequences: Peptides that are shorter than the intended length, often resulting from incomplete reactions.[2][3][4]
-
Insertion Sequences: Peptides with one or more extra amino acid residues.[2]
-
Incompletely Deprotected Peptides: Peptides where protecting groups on the side chains have not been fully removed.[3]
-
Residual Reagents: Leftover reagents from the synthesis and cleavage steps, such as trifluoroacetic acid (TFA).[3]
-
-
Product-Related Impurities: These are modifications to the desired product and include:
-
Oxidized/Reduced Products: Certain amino acid residues are susceptible to oxidation or reduction during synthesis and storage.[5]
-
Diastereomers: Impurities with an incorrect stereochemistry at one or more chiral centers, often arising from racemization during synthesis.[2]
-
Aggregates: Both covalent and non-covalent aggregation of the peptide can occur.
-
Q2: I'm seeing unexpected peaks in my HPLC analysis. What could be the cause?
A: Unexpected peaks in an HPLC chromatogram are a common issue and can stem from several sources:
-
Synthesis-Related Impurities: As mentioned in Q1, deletion, truncated, and insertion sequences are frequent culprits.
-
Side Reactions: Various side reactions can occur during synthesis, leading to byproducts.[6][7] For instance, aspartimide formation can occur with aspartic acid residues.[8]
-
Protecting Group Issues: Remnants of protecting groups or byproducts from their removal can appear as extra peaks.[9][10]
-
Solvent and Reagent Impurities: Impurities in the solvents and reagents used can also contribute to unexpected peaks.
-
Sample Degradation: The peptide itself may have degraded during storage or sample preparation.
A systematic approach involving mass spectrometry (MS) is crucial to identify the molecular weights of these unexpected peaks and deduce their origin.
Q3: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques is recommended for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for assessing the purity of peptides.[11] Purity is typically determined by the area of the main peak relative to the total area of all peaks.[11]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.[11] It is also invaluable for identifying impurities.[12]
-
Amino Acid Analysis (AAA): This technique determines the amino acid composition of the product, verifying that the correct amino acids are present in the expected ratios.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information for amino acid derivatives.[11]
-
Enantiomeric Purity Analysis: Techniques like gas chromatography-mass spectrometry (GC-MS) after derivatization can be used to determine the enantiomeric purity of the amino acid residues.[13]
Troubleshooting Guides
This section provides a structured approach to resolving specific impurity-related issues.
Issue 1: Presence of Deletion and Truncated Sequences
Causality: These impurities arise from incomplete coupling of amino acids during solid-phase peptide synthesis (SPPS).[1] This can be due to steric hindrance, aggregation of the growing peptide chain, or insufficient activation of the incoming amino acid.
Troubleshooting Workflow:
Caption: Workflow for addressing deletion and truncated sequences.
Detailed Steps:
-
Optimize Coupling Protocol:
-
Rationale: To drive the coupling reaction to completion.
-
Action:
-
Increase the coupling time.
-
Use a more potent activating agent.
-
Double couple problematic amino acids.
-
Ensure all reagents are fresh and anhydrous.
-
-
-
Incorporate Pseudoprolines:
-
Rationale: Pseudoproline dipeptides introduce a "kink" in the peptide backbone, disrupting secondary structures that can lead to aggregation and incomplete coupling.[1]
-
Action: Substitute serine (Ser), threonine (Thr), or cysteine (Cys) residues with their corresponding pseudoproline dipeptides at problematic positions in the sequence.
-
-
Purification by Reversed-Phase HPLC (RP-HPLC):
-
Rationale: Truncated sequences are typically more polar than the full-length peptide and can be separated based on their different retention times.[2][3]
-
Action: Employ a shallow gradient of acetonitrile in water (both containing 0.1% TFA) to effectively separate the target peptide from shorter impurities.[3]
-
Issue 2: Presence of Diastereomers
Causality: Diastereomers are formed due to the racemization of amino acids during synthesis.[2] This can be triggered by the activation method or the basic conditions used for Fmoc deprotection.
Troubleshooting Workflow:
Caption: Workflow for addressing diastereomeric impurities.
Detailed Steps:
-
Optimize Activation and Coupling:
-
Rationale: To minimize the risk of racemization.
-
Action:
-
Use activation reagents known to suppress racemization, such as those based on HOBt or Oxyma.
-
Avoid prolonged activation times.
-
For sensitive amino acids, consider using pre-formed active esters.
-
-
-
Chiral Chromatography:
-
Rationale: To separate the desired enantiomer from its diastereomer.
-
Action:
-
-
Recrystallization:
-
Rationale: For single amino acids, recrystallization can be an effective method for purification.[18][19] The desired enantiomer will preferentially crystallize out of a supersaturated solution, leaving the diastereomer in the mother liquor.
-
Action: Follow a detailed recrystallization protocol, carefully selecting the appropriate solvent system.
-
Issue 3: Incomplete Removal of Protecting Groups
Causality: Protecting groups may not be completely cleaved due to insufficient reaction time, inappropriate cleavage cocktail, or steric hindrance.
Troubleshooting Workflow:
Caption: Workflow for addressing incomplete deprotection.
Detailed Steps:
-
Optimize Cleavage Conditions:
-
Select Appropriate Scavengers:
-
Rationale: Highly reactive cationic species are generated during cleavage and can modify nucleophilic amino acid residues. Scavengers are added to the cleavage cocktail to trap these reactive species.
-
Action: Choose scavengers based on the amino acid composition of your peptide. For example, triisopropylsilane (TIS) is effective for tryptophan-containing peptides.
-
-
Purification:
-
Rationale: Incompletely deprotected peptides will have different physicochemical properties (e.g., hydrophobicity) and can be separated from the fully deprotected product.
-
Action: Use RP-HPLC with an appropriate gradient to resolve the target peptide from its protected counterparts.
-
Experimental Protocols
Protocol 1: Ion-Exchange Chromatography for Amino Acid Purification
Principle: This technique separates amino acids based on their net charge at a specific pH.[21][][23] The amino acids are passed through a column containing a charged stationary phase. By manipulating the pH and ionic strength of the mobile phase, amino acids can be selectively eluted.[24]
Materials:
-
Ion-exchange resin (e.g., Dowex 50)
-
Chromatography column
-
A series of buffers with increasing pH and/or salt concentration (e.g., sodium citrate buffers)[25][26]
-
Ninhydrin reagent for detection[27]
-
Spectrophotometer
Procedure:
-
Column Packing and Equilibration:
-
Prepare a slurry of the ion-exchange resin in the starting buffer.
-
Carefully pour the slurry into the chromatography column, avoiding the formation of air bubbles.
-
Wash the packed column with several column volumes of the starting buffer to equilibrate the resin.
-
-
Sample Loading:
-
Dissolve the crude amino acid mixture in a small volume of the starting buffer.
-
Carefully load the sample onto the top of the column.[28]
-
-
Elution:
-
Detection and Analysis:
-
To a small aliquot of each fraction, add ninhydrin reagent and heat in a boiling water bath.[25]
-
Measure the absorbance of each fraction at the appropriate wavelength (typically 570 nm).[]
-
Plot absorbance versus fraction number to generate an elution profile. The peaks correspond to the different amino acids.
-
Protocol 2: Recrystallization for Purification of a Solid Amino Acid
Principle: This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.[18] The impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities in the solution.[18][19]
Materials:
-
Crude amino acid
-
Appropriate recrystallization solvent
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask for vacuum filtration[30]
Procedure:
-
Solvent Selection: Choose a solvent in which the amino acid is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: Place the impure amino acid in an Erlenmeyer flask and add a small amount of the solvent. Heat the mixture while stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[30]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[18]
-
Drying: Dry the purified crystals, for example, by leaving them under vacuum for a period.[18]
Data Presentation
Table 1: Common Impurities in Amino Acid Synthesis and Recommended Purification Strategies
| Impurity Type | Common Cause | Recommended Primary Purification Technique | Secondary/Alternative Technique |
| Deletion/Truncated Peptides | Incomplete coupling during SPPS | Reversed-Phase HPLC (RP-HPLC) | Ion-Exchange Chromatography |
| Diastereomers | Racemization during activation/coupling | Chiral Chromatography | Recrystallization (for single AAs) |
| Incompletely Deprotected Peptides | Inefficient cleavage/deprotection | Reversed-Phase HPLC (RP-HPLC) | --- |
| Oxidized/Reduced Products | Exposure to air or harsh reagents | Reversed-Phase HPLC (RP-HPLC) | --- |
| Residual Reagents (e.g., TFA) | Carryover from synthesis | Lyophilization, Salt Exchange | Dialysis/Desalting |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. polypeptide.com [polypeptide.com]
- 3. bachem.com [bachem.com]
- 4. Truncation Peptide Libraries – ProteoGenix [proteogenix.science]
- 5. researchgate.net [researchgate.net]
- 6. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. peptide.com [peptide.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methods and Quality Control for peptide products [biosynth.com]
- 14. Amino Acid Analysis: 4 Important Facts [alphalyse.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Recrystallization [sites.pitt.edu]
- 19. LabXchange [labxchange.org]
- 20. youtube.com [youtube.com]
- 21. diaion.com [diaion.com]
- 23. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]
- 24. pickeringlabs.com [pickeringlabs.com]
- 25. scribd.com [scribd.com]
- 26. 193.16.218.141 [193.16.218.141]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. youtube.com [youtube.com]
- 29. conductscience.com [conductscience.com]
- 30. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
A Comparative Analysis of 3-Amino-3-(4-isopropylphenyl)propionic Acid and Other β-Amino Acids for Neurological Research
For researchers and drug development professionals navigating the complex landscape of GABAergic modulation, the selection of appropriate molecular tools is paramount. This guide provides an in-depth comparative analysis of 3-Amino-3-(4-isopropylphenyl)propionic acid, a lesser-studied β-amino acid, against its more established counterparts, baclofen and phenibut. By examining their structural nuances, receptor interaction profiles, and pharmacokinetic considerations, this document aims to equip scientists with the critical insights needed to make informed decisions in their research endeavors.
Introduction: The Significance of β-Amino Acids in Neuroscience
β-amino acids are structural isomers of α-amino acids, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid backbone. This seemingly subtle structural alteration imparts significant pharmacological properties, most notably the ability to act as agonists at the γ-aminobutyric acid type B (GABA-B) receptor, a key player in inhibitory neurotransmission within the central nervous system (CNS).[1][2] The therapeutic potential of GABA-B agonists is well-established, with baclofen being a clinically approved muscle relaxant and antispasmodic agent.[3] Phenibut, another prominent β-amino acid, is utilized in some countries for its anxiolytic and nootropic effects.[1][2]
This compound emerges as an intriguing analogue within this class. Its structural similarity to phenibut, with the substitution of a phenyl group with a 4-isopropylphenyl group, suggests a potential modulation of its pharmacological profile. This guide will dissect the available scientific evidence to forecast the potential performance of this compound in comparison to its well-characterized relatives.
Structural and Mechanistic Comparison at the GABA-B Receptor
The interaction of β-amino acids with the GABA-B receptor is highly dependent on their three-dimensional structure, particularly the substitution on the phenyl ring and the stereochemistry of the chiral center at the β-carbon.
The Role of Phenyl Ring Substitution
The phenyl ring in β-phenyl-γ-aminobutyric acid derivatives like phenibut and baclofen is crucial for their activity at the GABA-B receptor. The substitution on this ring can significantly impact binding affinity and efficacy.
-
Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid)): The presence of a chlorine atom at the para-position of the phenyl ring enhances its potency as a GABA-B agonist compared to the unsubstituted phenibut.[4]
-
Phenibut (β-phenyl-γ-aminobutyric acid): The unsubstituted phenyl ring allows for sufficient interaction with the receptor to elicit agonist activity, albeit with lower affinity than baclofen.[5][6]
-
This compound: While direct binding data is not currently available in the public domain, the presence of a bulky, lipophilic isopropyl group at the para-position is hypothesized to influence receptor binding. This substitution may alter the fit within the binding pocket of the GABA-B receptor, potentially affecting both affinity and efficacy. Further experimental validation is required to ascertain the precise impact of this modification.
The Criticality of Stereochemistry
β-amino acids with a substituent at the β-position are chiral molecules, existing as (R)- and (S)-enantiomers. The pharmacological activity of these compounds is often stereospecific, with one enantiomer exhibiting significantly higher potency.
For phenibut, it has been demonstrated that the (R)-enantiomer possesses significantly higher affinity for the GABA-B receptor than the (S)-enantiomer.[7] This underscores the importance of stereoselective synthesis and evaluation of individual enantiomers in drug discovery programs targeting the GABA-B receptor. It is highly probable that this compound also exhibits stereoselective activity, and the evaluation of its individual enantiomers would be a critical step in its pharmacological characterization.
Comparative Performance Metrics: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the available experimental data for baclofen and phenibut. The data for this compound is currently unavailable in peer-reviewed literature and is presented as "Data Not Available."
| Parameter | Baclofen | Phenibut | This compound |
| GABA-B Receptor Binding Affinity (Ki) | Racemic: 6 µM[6] | Racemic: 177 µM[6], (R)-phenibut: 92 µM[7] | Data Not Available |
| In Vitro Efficacy | Full agonist[2] | Full agonist[5] | Presumed agonist (to be confirmed experimentally) |
| In Vivo Potency | High | Moderate | Data Not Available |
| Primary Therapeutic Use | Muscle relaxant, antispasmodic[3] | Anxiolytic, nootropic[1] | Investigational |
Experimental Protocols for Comparative Evaluation
To facilitate further research and a direct comparison of these compounds, detailed, step-by-step methodologies for key experiments are provided below.
GABA-B Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the GABA-B receptor using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet multiple times with buffer to remove endogenous GABA.
-
Resuspend the final membrane pellet in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the prepared membrane suspension.
-
Add a known concentration of a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound, baclofen, or phenibut).
-
For non-specific binding determination, add a high concentration of unlabeled GABA.
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Diagram of the GABA-B Receptor Binding Assay Workflow:
Caption: Key stages of pharmacokinetic evaluation.
Conclusion and Future Directions
While this compound remains a compound with a limited public research profile, its structural relationship to the well-characterized GABA-B agonists, baclofen and phenibut, provides a strong rationale for its further investigation. The addition of the isopropyl group at the para-position of the phenyl ring is a key structural modification that warrants detailed pharmacological and pharmacokinetic profiling.
Future research should prioritize:
-
Enantioselective Synthesis: The synthesis and separation of the (R)- and (S)-enantiomers of this compound are crucial for determining which isomer possesses the primary pharmacological activity.
-
In Vitro Pharmacology: A comprehensive in vitro characterization, including receptor binding assays at GABA-B and other relevant receptors, as well as functional assays to determine efficacy, is essential.
-
In Vivo Behavioral Studies: A battery of in vivo behavioral tests will be necessary to elucidate the compound's effects on anxiety, motor coordination, and cognition.
-
Pharmacokinetic Profiling: A thorough investigation of the compound's ADME properties will be critical for understanding its potential as a research tool or therapeutic agent.
By systematically addressing these research gaps, the scientific community can fully elucidate the potential of this compound and its place within the broader family of β-amino acid-based neuromodulators.
References
-
Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471–481. [Link]
- Owen, D. R., Wood, D. M., Archer, J. R. H., & Dargan, P. I. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and Alcohol Review, 35(5), 591–596.
-
Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Orola, L., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128–134. [Link]
- Hara, N., Natsume, Y., & Iga, Y. (1990). Gastric acid inhibitory action of a GABA-related compound, 3-amino-3-phenylpropionic acid, in the rat. European Journal of Pharmacology, 179(1-2), 17–23.
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. [Link]
- Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, G., Liepins, T., Kalvinsh, I., & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 44-49.
-
Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 54(6), 1537–1557. [Link]
-
Wikipedia contributors. (2024, November 28). Baclofen. In Wikipedia, The Free Encyclopedia. Retrieved 22:15, December 6, 2024, from [Link]
-
Tunnicliff, G., Rogier, C. J., & Youngs, T. L. (1988). Inhibition of neuronal membrane GABAB receptor binding by GABA structural analogues. The International Journal of Biochemistry, 20(2), 179–182. [Link]
-
Colby, D. A., et al. (2018). Agonists of the γ-aminobutyric acid type B (GABAB) receptor derived from β-hydroxy and β-amino difluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters, 28(15), 2697-2700. [Link]
- Mennerick, S., et al. (2021). Activation of the α1β2γ2L GABAA Receptor by Physiological Agonists. Biomolecules, 11(12), 1869.
-
Colby, D. A., et al. (2018). Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. ACS Medicinal Chemistry Letters, 9(7), 677-682. [Link]
-
Mathiesen, C., et al. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. International Journal of Molecular Sciences, 21(19), 7247. [Link]
- Mohanlal, S., & Sharma, N. (2019). Synthesis of Aryl substituted β³‐amino acid Reagents and conditions. ChemistrySelect, 4(22), 6825-6829.
- Tunnicliff, G. (1991).
-
Kim, H. W., et al. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine, 48(4), e220. [Link]
- D’Hulst, C., et al. (2009). A comparison of EC50 values for GABA agonists tested on GABA-operated chloride channels in a cockroach muscle and neurone. Journal of Insect Physiology, 55(8), 754-759.
-
Bowery, N. G., et al. (1990). 3-Aminopropanephosphinic acid is a potent agonist at peripheral and central presynaptic GABAB receptors. Brain Research, 526(1), 138-142. [Link]
- Kumar, K., et al. (2017). Rational approaches for the design of various GABA modulators and their clinical progression. Future Medicinal Chemistry, 9(12), 1347-1376.
-
Ong, J., & Kerr, D. I. (1997). Comparative potencies of CGP 47654A and CGP 46165A as GABA(B) receptor antagonists in rat brain. European Journal of Pharmacology, 329(2-3), 163–167. [Link]
- Sivilotti, L. (2016). Baclofen: Therapeutic Use and Potential of the Prototypic GABAB Receptor Agonist. Current Pharmaceutical Design, 22(26), 4063-4071.
-
Jacobson, L. H., et al. (2013). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Psychopharmacology, 225(4), 853–864. [Link]
-
Sathe, M., et al. (2008). Synthesis and antimalarial evaluation of cyclic beta-amino acid-containing dipeptides. Molecules (Basel, Switzerland), 13(2), 432–443. [Link]
-
Chapman, J. D., & Dickenson, A. H. (1992). Respiratory effects of baclofen and 3-aminopropylphosphinic acid in guinea-pigs. British Journal of Pharmacology, 107(4), 939–944. [Link]
-
Wang, Y., et al. (2009). Efficient synthesis of alpha-aryl-/heteroaryl-substituted beta-amino acids via Ni(II) complex through the Suzuki coupling reaction. Tetrahedron Letters, 50(44), 6060-6062. [Link]
-
Fijałkowski, K., & Rachoń, J. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules (Basel, Switzerland), 26(11), 3257. [Link]
-
Abbenante, G., & Hughes, R. (1991). Potential GABAB receptor antagonists .9. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. European Journal of Medicinal Chemistry, 26(9), 923-927. [Link]
-
Curtis, D. R., Gynther, B. D., & Beattie, D. T. (1989). Baclofen antagonism by 4-amino-3-(5-methoxybenzo[b]furan-2-yl) butanoic acid in the cat spinal cord. Neuroscience Letters, 100(1-3), 292–296. [Link]
- Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry (Los Angeles), 7(10), 302-307.
- Chen, Y. J., et al. (2018). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. Journal of Functional Foods, 47, 437-443.
- Kumar, K., et al. (2020). Rational approaches for the design of various GABA modulators and their clinical progression. Future Medicinal Chemistry, 12(10), 941-978.
-
Wikipedia contributors. (2024, November 25). GABA receptor. In Wikipedia, The Free Encyclopedia. Retrieved 22:15, December 6, 2024, from [Link]
-
Perera, W. N., et al. (2007). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology, 59(4), 533–538. [Link]
-
Ngo, D. H., & Vo, T. S. (2019). An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid. Molecules (Basel, Switzerland), 24(15), 2678. [Link]
-
Tadi, P., & Tadi, R. (2024). Baclofen. In StatPearls. StatPearls Publishing. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 440311, 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Retrieved December 6, 2024 from [Link].
Sources
- 1. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Baclofen - Wikipedia [en.wikipedia.org]
- 5. Phenibut - Wikipedia [en.wikipedia.org]
- 6. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the biological efficacy of synthesized propionic acid derivatives
These early ADME/Tox studies, often conducted in parallel with in vivo efficacy models, are crucial for selecting candidates with a balanced profile of potency, safety, and pharmacokinetic properties for further preclinical development, as guided by regulatory agencies like the FDA. [39][40][41][42]
Conclusion
Validating the biological efficacy of synthesized propionic acid derivatives requires a systematic, multi-tiered approach that integrates biochemical, cellular, and in vivo methodologies. By focusing on the primary mechanism of COX inhibition, confirming target engagement in a cellular context, and demonstrating anti-inflammatory effects in relevant animal models, researchers can build a robust data package. This, combined with an early assessment of ADME/Tox properties, provides the comprehensive understanding necessary to identify promising candidates worthy of advancing toward clinical development.
References
-
Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2022). Journal of Pharmacology and Pharmaceutical Sciences. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Methods and Protocols. [Link]
-
Rowlinson, S., et al. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]
-
Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Cellular thermal shift assay. Wikipedia. [Link]
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ResearchGate. [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]
-
Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed. [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. [Link]
-
Medications - non-steroidal anti-inflammatory drugs. Better Health Channel. [Link]
-
Nonsteroidal anti-inflammatory drug. Wikipedia. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2017). International Journal of Pharmaceutical and Clinical Research. [Link]
-
Noreen, Y., et al. (1998). Development of a radiochemical cyclooxygenase-1 and -2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. Journal of Natural Products. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]
-
Zivkovic, A. M., & German, J. B. (2009). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Prostaglandins & Other Lipid Mediators. [Link]
-
A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Pain, Immunology & Inflammation Models. Pharmaron. [Link]
-
Importance of ADME/Tox in Early Drug Discovery. (2022). Cresset. [Link]
-
FDA Requirements for Preclinical Studies. U.S. Food and Drug Administration. [Link]
-
Prostaglandin E2 (PGE2) ELISA. IBL-America. [Link]
-
General Prostaglandin E2 (PGE2) ELISA Kit. Assay Genie. [Link]
-
a brief review on recent advancements and biological activities of aryl propionic acid derivatives. (2020). ResearchGate. [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Semantic Scholar. [Link]
-
A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. (2022). Ingenta Connect. [Link]
-
Step 2: Preclinical Research. U.S. Food and Drug Administration. [Link]
-
In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). Molecules. [Link]
-
Preclinical research strategies for drug development. (2025). AMS Biotechnology. [Link]
-
Pre-Clinical Trials: USFDA Regulations to be Followed. Liveon Biolabs. [Link]
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery World. [Link]
-
Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. (2021). An-Najah National University. [Link]
-
Preclinical Regulatory Requirements. Duke University. [Link]
-
ADME/Tox: Creating a Safer Drug-Discovery Pipeline. (2015). Biocompare. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. [Link]
-
In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. (2001). International Journal of Pharmaceutics. [Link]
-
In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. (2007). Pharmaceutical Research. [Link]
-
In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2020). Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures. (2018). Biological and Pharmaceutical Bulletin. [Link]
-
In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. (2013). PLoS ONE. [Link]
-
From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. (2024). Molecules. [Link]
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 8. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 9. ijpras.com [ijpras.com]
- 10. mdpi.com [mdpi.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. pharmaron.com [pharmaron.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. assaygenie.com [assaygenie.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. lifechemicals.com [lifechemicals.com]
- 21. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. Discover Bioactive Small Molecules for ADME/Tox [sigmaaldrich.com]
- 24. biocompare.com [biocompare.com]
- 25. Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of the Mind: A Comparative Guide to In Vitro and In Vivo Activity of Novel CNS Agent Precursors
A Senior Application Scientist's Perspective on Preclinical CNS Drug Discovery
The development of novel therapeutics for Central Nervous System (CNS) disorders is a journey fraught with unique challenges. The intricate complexity of the brain, shielded by the formidable blood-brain barrier (BBB), contributes to a high attrition rate for promising drug candidates.[1][2][3] A robust preclinical assessment, meticulously balancing the controlled environment of in vitro assays with the systemic complexity of in vivo models, is paramount to navigating this labyrinth and increasing the probability of clinical success.[4][5]
This guide provides a comparative analysis of in vitro and in vivo methodologies for evaluating novel CNS agent precursors. Moving beyond a mere catalog of techniques, we will delve into the causality behind experimental choices, emphasizing the integration of data from both realms to build a comprehensive and predictive preclinical package.
The Foundation: In Vitro Characterization of CNS Drug Precursors
In vitro assays serve as the bedrock of early-stage CNS drug discovery, offering high-throughput capabilities to screen vast compound libraries and elucidate fundamental mechanisms of action.[6][7][8] These cell-free and cell-based systems provide a controlled environment to dissect the initial interactions between a compound and its intended biological target.
Target Engagement and Primary Screening
The initial step is to confirm that a novel compound interacts with its intended molecular target within the CNS. This is typically achieved through a variety of biochemical and cell-based assays.
-
Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor, providing a fundamental measure of its potency. Radioligand binding assays, while traditional, remain a gold standard for their sensitivity and specificity.
-
Enzyme Inhibition Assays: For compounds targeting enzymes, these assays measure the concentration required to inhibit enzyme activity by 50% (IC50). This is a critical parameter for dose-response characterization.
-
Cell-Based Functional Assays: Moving beyond simple binding, functional assays in recombinant cell lines measure the downstream consequences of target engagement, such as second messenger activation (e.g., cAMP, calcium flux) or reporter gene expression. These assays provide a more physiologically relevant measure of a compound's agonist or antagonist activity.
High-throughput screening (HTS) platforms have revolutionized this initial phase, enabling the rapid evaluation of millions of compounds.[6][7] Automation and miniaturization are key to the efficiency of HTS.[8][9]
Delving Deeper: Advanced In Vitro Models
While primary screening provides essential data on target engagement, more sophisticated in vitro models are necessary to begin to understand a compound's potential effects within the complex cellular milieu of the CNS.
CNS Organoids: These three-dimensional, self-organizing structures derived from pluripotent stem cells offer a more physiologically relevant model by partially recapitulating the cellular diversity and architecture of the human brain.[10][11][12][13] They provide a unique opportunity to study the effects of compounds on neuronal development, synaptic function, and disease-specific pathologies in a human-derived system.[10][11][14]
Microfluidic "Organ-on-a-Chip" Models: These devices allow for the co-culture of different CNS cell types (neurons, astrocytes, microglia, and endothelial cells) in a dynamic environment that mimics the neurovascular unit.[15] They are particularly valuable for studying neuroinflammation and, crucially, for assessing a compound's ability to cross the BBB.[16]
The Blood-Brain Barrier Challenge: A critical hurdle for any CNS drug is its ability to penetrate the BBB.[4][17] In vitro BBB models, ranging from simple Transwell cultures of brain endothelial cells to complex microfluidic systems, are indispensable tools for early-stage permeability assessment.[15][18][19][20][21] These models can provide initial data on passive diffusion and the involvement of active transport mechanisms.[21]
Experimental Protocol: High-Content Screening for Neurite Outgrowth
This protocol outlines a typical high-content screening (HCS) assay to identify compounds that promote neurite outgrowth, a key process in neuronal development and regeneration.
-
Cell Plating: Plate human iPSC-derived neurons in 384-well microplates coated with an appropriate substrate (e.g., Matrigel or poly-D-lysine).
-
Compound Treatment: After allowing the cells to adhere, treat them with a library of test compounds at various concentrations. Include positive (e.g., a known neurotrophic factor) and negative (vehicle) controls.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours) to allow for neurite extension.
-
Staining: Fix the cells and stain them with fluorescent markers to visualize cell bodies (e.g., DAPI for nuclei) and neurites (e.g., an antibody against β-III tubulin).
-
Image Acquisition: Use an automated high-content imaging system to capture images from each well.
-
Image Analysis: Employ specialized software to automatically identify cell bodies and trace neurites, quantifying parameters such as total neurite length, number of branches, and number of neurites per cell.
-
Data Analysis: Normalize the data to controls and generate dose-response curves to determine the potency and efficacy of hit compounds.
The Reality Check: In Vivo Validation in Animal Models
While in vitro assays provide a wealth of information at the molecular and cellular level, they cannot fully replicate the intricate network of interactions that occur in a living organism.[22] In vivo studies in animal models are therefore essential to assess the systemic effects, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and behavioral outcomes of a CNS drug candidate.[23][24]
Pharmacokinetics and Brain Penetration
A critical initial step in in vivo testing is to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile, with a particular focus on its ability to cross the BBB and achieve therapeutic concentrations in the brain.[1][25][26] Techniques like microdialysis can be used to measure unbound drug concentrations in the brain extracellular fluid, which is considered the most pharmacologically relevant measure.[25]
Behavioral Assays: Assessing Functional Outcomes
Behavioral assays are the cornerstone of in vivo CNS pharmacology, providing a functional readout of a drug's effect on complex brain processes.[27][28][29] The choice of assay depends on the therapeutic indication.
-
Neurodegenerative Diseases:
-
Psychiatric Disorders:
Physiological and Biomarker Assessments
In addition to behavioral tests, physiological and biomarker measurements can provide objective measures of a drug's activity in the CNS.
-
Electroencephalography (EEG): Records electrical activity in the brain and can be used to assess a drug's effects on sleep, seizure activity, and cognitive processes.[22]
-
Neurotransmitter and Metabolite Analysis: Techniques like intracerebral microdialysis coupled with analytical methods can measure changes in neurotransmitter levels in specific brain regions.[31]
-
Histopathology and Immunohistochemistry: Post-mortem analysis of brain tissue can reveal changes in neuronal morphology, protein aggregation, or neuroinflammation.[23]
Experimental Protocol: The Forced Swim Test in Mice
This protocol describes the forced swim test, a common assay for evaluating the potential antidepressant effects of a novel compound.
-
Acclimation: Acclimate mice to the testing room for at least one hour before the experiment.
-
Pre-test Session: Place each mouse individually in a transparent cylinder filled with water (23-25°C) for a 15-minute pre-swim. This is done to induce a state of behavioral despair.
-
Drug Administration: 24 hours after the pre-test, administer the test compound or vehicle control via the appropriate route (e.g., intraperitoneal injection).
-
Test Session: 30-60 minutes after drug administration, place the mice back into the water-filled cylinders for a 6-minute test session.
-
Behavioral Scoring: Video record the session and score the last 4 minutes for immobility time (i.e., the time the mouse spends floating passively with only minor movements to keep its head above water).
-
Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
A Symbiotic Relationship: Integrating In Vitro and In Vivo Data
The true power of a preclinical package lies not in the individual data points from in vitro or in vivo studies, but in their thoughtful integration.[5][32][33][34] A successful CNS drug discovery program follows a logical and iterative progression, using data from each stage to inform the next.
The Screening Cascade
The drug discovery process can be visualized as a screening cascade, where a large number of compounds are progressively filtered through increasingly complex and physiologically relevant assays.
Caption: A typical CNS drug discovery screening cascade.
Comparative Analysis of Methodologies
| Feature | In Vitro Assays | In Vivo Models |
| Throughput | High to Very High | Low |
| Cost | Low to Moderate | High |
| Biological Complexity | Low to Moderate | High |
| Control over Variables | High | Low |
| Predictive Validity | Variable, good for mechanism | Higher for systemic effects |
| Ethical Considerations | Minimal | Significant |
PK/PD Modeling: Bridging the Gap
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful computational tool that integrates in vitro potency data with in vivo pharmacokinetic data to predict the time course of a drug's effect in a living system.[2][25][35] This approach is essential for optimizing dosing regimens and for translating findings from preclinical animal models to humans.[26]
Caption: Integration of in vitro and in vivo data in PK/PD modeling.
Conclusion: A Holistic Approach to CNS Drug Discovery
The journey of a novel CNS agent from the laboratory to the clinic is a marathon, not a sprint. A well-designed preclinical strategy that leverages the strengths of both in vitro and in vivo methodologies is critical for success. High-throughput in vitro assays provide the initial engine for discovery, while carefully selected in vivo models offer the necessary reality check for systemic efficacy and safety. By embracing a holistic and integrated approach, and by continually refining our models to better recapitulate the complexities of the human brain, we can improve the predictive power of preclinical research and ultimately deliver much-needed therapies to patients with CNS disorders.
References
- Current time information in New York, NY, US. (n.d.). Google.
- Liu, X., Chen, Z., & Li, Y. (2014). In vitro, in vivo and in silico models of drug distribution into the brain. Acta Pharmaceutica Sinica B, 4(5), 334-342.
- Al-kasbi, N., Al-khafaji, K., & Al-hussainy, Z. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Bioengineering, 8(2), 30.
- Chhibber, T., Bagchi, S., Lahooti, B., & Jayant, R. D. (2020). CNS organoids: an innovative tool for neurological disease modeling and drug neurotoxicity screening. Drug Discovery Today, 25(2), 456-465.
- de Lange, E. C. M. (2020). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery, 15(10), 1209-1223.
-
Medicilon. (n.d.). CNS Pharmacology Models. Retrieved January 6, 2026, from [Link]
- Chhibber, T., Bagchi, S., Lahooti, B., & Jayant, R. D. (2020). CNS Organoids: An Innovative Tool for CNS Disease Modeling and Drug Neurotoxicity Screening. Drug Discovery Today, 25(2), 456-465.
- van den Brink, W. J., Wong, Y. C., de Lange, E. C. M., & van der Graaf, P. H. (2020). Bundling arrows: improving translational CNS drug development by integrated PK/PD-metabolomics. Expert Opinion on Drug Discovery, 15(1), 107-120.
- Tricklebank, M., & Ragan, I. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review.
- Stewart, A. M., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 162.
-
Pharmaron. (n.d.). CNS Disease Models for Preclinical Research Services. Retrieved January 6, 2026, from [Link]
- de Lange, E. C. M. (2010). Mechanism-based PKPD modelling of CNS-active drugs. Frontiers in Neuroscience, 4, 15.
- American Chemical Society. (2018).
- Drug Target Review. (2022). Brain organoids may boost drug screening for neurological diseases.
-
Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. Retrieved January 6, 2026, from [Link]
- David, D. J., & Gardier, A. M. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm, 7(4), 548-558.
- Li, Y., et al. (2022). Brain organoids are new tool for drug screening of neurological diseases. Frontiers in Pharmacology, 13, 969248.
- Maoz, B. M., et al. (2020). Recent progress in translational engineered in vitro models of the central nervous system. Lab on a Chip, 20(24), 4537-4560.
- Saini, H. (2023). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research, 2(1).
- Brown, J. A., et al. (2020). In vitro Models of the Blood-Brain Barrier: Building in physiological complexity.
- Loryan, I., et al. (2019). Use of Unbound Exposure Data to Establish In Vitro–In Vivo Correlations for CNS Drug Candidates. Pharmaceutical Research, 36(10), 143.
-
NeuroProof. (n.d.). In vitro Disease Models for Screening Services. Retrieved January 6, 2026, from [Link]
- Chhibber, T., et al. (2020). CNS organoids: an innovative tool for neurological disease modeling and drug neurotoxicity screening. Manipal Research Portal.
- Barrett, J. E. (2018). Translational In Vivo Assays in Behavioral Biology. Annual Review of Pharmacology and Toxicology, 58, 209-232.
- Barrett, J. E. (2018). Translational In Vivo Assays in Behavioral Biology. Annual Review of Pharmacology and Toxicology, 58.
- Cecchelli, R., et al. (2022). In Vitro-In Vivo Correlation of Blood–Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans. Pharmaceutics, 14(3), 629.
- Helms, H. C., et al. (2016). In Vitro Models of CNS Barriers. CNS & Neurological Disorders - Drug Targets, 15(9), 1051-1067.
- Nakagawa, S., et al. (2017). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Journal of Pharmacological Sciences, 134(3), 139-144.
-
Sygnature Discovery. (n.d.). CNS Disorder Models. Retrieved January 6, 2026, from [Link]
- Gabrielsson, J. (2015). PK/PD Modeling of CNS Drug Candidates. In Blood-Brain Barrier in Drug Discovery (pp. 324-350).
- Cucullo, L., et al. (2016). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Neurology, 7, 130.
- Al-kasbi, N., et al. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Bioengineering, 8(2), 30.
-
Allucent. (n.d.). CNS Risk Assessment in Preclinical Development. Retrieved January 6, 2026, from [Link]
- RNfinity. (2024).
- Tasi, M., et al. (2022). Current Status of In Vitro Models of the Blood-Brain Barrier. Pharmaceutics, 14(9), 1934.
- Stanimirovic, D. B., & Jezierski, A. (2019). Blood–brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. Expert Opinion on Drug Discovery, 14(1), 37-49.
-
Eurofins Advinus. (n.d.). CNS Disorders Disease Models. Retrieved January 6, 2026, from [Link]
- Technology Networks. (2022). High-Throughput Screening Methods for Drug Discovery.
- Jamieson, S., et al. (2021). Next-generation in vitro blood–brain barrier models: benchmarking and improving model accuracy. Fluids and Barriers of the CNS, 18(1), 1.
- DeStefano, J. G., et al. (2021). Human in vitro BBB Models. Frontiers in Cellular Neuroscience, 15, 688796.
- Neuhoff, S., et al. (2022). In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition. Pharmaceutics, 14(1), 184.
- Applied Clinical Trials Online. (2017). Overcoming the Challenges of CNS Studies.
- Stanimirovic, D. B., & Jezierski, A. (2019). Blood-brain barrier models: In vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. Expert Opinion on Drug Discovery, 14(1), 37-49.
- Cross, A. J., & Yocca, F. D. (2012). Essential CNS drug development – pre-clinical development. In Essential CNS Drug Development (pp. 31-54). Cambridge University Press.
- MDPI. (2024). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery.
- AMSbiopharma. (2025).
- Weatherman, R. V., & Fuhrmann, S. R. (2009). The basics of preclinical drug development for neurodegenerative disease indications.
-
Nuvisan. (n.d.). Tailored high-throughput screening solutions for identifying potent hits. Retrieved January 6, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Bundling arrows: improving translational CNS drug development by integrated PK/PD-metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]
- 9. nuvisan.com [nuvisan.com]
- 10. CNS organoids: an innovative tool for neurological disease modeling and drug neurotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. researcher.manipal.edu [researcher.manipal.edu]
- 14. Brain organoids are new tool for drug screening of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Status of In Vitro Models of the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 17. In vitro, in vivo and in silico models of drug distribution into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medical.researchfloor.org [medical.researchfloor.org]
- 19. In vitro Models of the Blood-Brain Barrier: Building in physiological complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. medicilon.com [medicilon.com]
- 24. pharmaron.com [pharmaron.com]
- 25. Frontiers | Mechanism-based PKPD modelling of CNS-active drugs [frontiersin.org]
- 26. acs.org [acs.org]
- 27. In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 28. Translational In Vivo Assays in Behavioral Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 29. annualreviews.org [annualreviews.org]
- 30. advinus.com [advinus.com]
- 31. sygnaturediscovery.com [sygnaturediscovery.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroactivity of Substituted Phenylpropionic Acids
Introduction: Beyond Anti-Inflammation
Substituted phenylpropionic acids are a well-established class of molecules, most recognized for their widespread use as non-steroidal anti-inflammatory drugs (NSAIDs). Compounds like ibuprofen and flurbiprofen are staples in pain and inflammation management. However, a growing body of evidence reveals a far more complex and compelling role for these molecules within the central nervous system (CNS). Researchers are now exploring their potential as neuroprotective agents for debilitating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][2]
This guide provides an in-depth comparison of the neuroactive properties of various substituted phenylpropionic acids. We will move beyond their classical anti-inflammatory function to dissect their multifaceted mechanisms of action, compare their efficacy based on available experimental data, and provide detailed protocols for researchers to validate and expand upon these findings in their own work. The objective is to equip drug development professionals and neuroscientists with a comprehensive understanding of this promising class of compounds.
Dissecting the Mechanisms of Neuroactivity
The neuroprotective effects of phenylpropionic acids are not attributable to a single mode of action. Instead, they engage with multiple, interconnected pathways implicated in neurodegeneration. Understanding these mechanisms is critical for selecting the right compound for a specific therapeutic target and for designing next-generation derivatives with enhanced efficacy.
Primary Mechanism: Cyclooxygenase (COX) Inhibition and Neuroinflammation
Neuroinflammation is a hallmark of many neurodegenerative diseases, characterized by the activation of glial cells (microglia and astrocytes) and the subsequent release of pro-inflammatory mediators.[3] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to this process, catalyzing the synthesis of prostaglandins, which are potent inflammatory molecules.[4][5]
-
COX-1: Primarily considered a constitutive enzyme involved in physiological functions, recent evidence suggests COX-1 is a major player in the neuroinflammatory process, being predominantly localized in microglia.[5]
-
COX-2: This isoform is inducible by inflammatory stimuli and is upregulated in the brains of patients with Parkinson's and Alzheimer's disease.[3][6][7] Its inhibition is a primary target for reducing neuroinflammation.
Phenylpropionic acids like ibuprofen act as non-selective inhibitors of both COX-1 and COX-2, thereby reducing prostaglandin synthesis and dampening the inflammatory cascade.[2] This action is believed to be a key contributor to their neuroprotective effects.
Caption: The Cyclooxygenase (COX) inflammatory pathway.
Secondary Mechanisms: Expanding the Therapeutic Landscape
Beyond COX inhibition, certain phenylpropionic acids exhibit distinct activities that contribute significantly to their neuroactive profile.
PPAR-γ is a nuclear receptor that acts as a key transcriptional regulator of inflammatory responses.[8][9] Its activation in microglia and astrocytes suppresses the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.[10][11][12] Several NSAIDs, notably ibuprofen, have been shown to function as PPAR-γ agonists, providing a COX-independent pathway for their anti-inflammatory and neuroprotective effects.[8][10]
Caption: PPAR-γ signaling pathway in microglia.
A distinct mechanism, particularly relevant for Alzheimer's disease, is the modulation of the γ-secretase enzyme complex. This enzyme is responsible for the final cleavage of the Amyloid Precursor Protein (APP) to produce Amyloid-beta (Aβ) peptides. A specific form, Aβ42, is highly prone to aggregation and is considered a key initiator of Alzheimer's pathology. Certain phenylpropionic acids, most notably flurbiprofen and its R-enantiomer (tarenflurbil), can allosterically modulate γ-secretase to selectively decrease the production of Aβ42 without affecting overall enzyme function.[1][13][14] Importantly, R-flurbiprofen exhibits this activity with significantly reduced COX inhibition, thereby minimizing the gastrointestinal side effects associated with traditional NSAIDs.[13][15]
Neurodegenerative processes are often accompanied by significant oxidative stress. Studies have shown that ibuprofen can directly mitigate this by reducing lipid peroxidation and the generation of superoxide radicals in brain tissue, offering another layer of neuroprotection.
Comparative Analysis of Key Phenylpropionic Acids
The diverse mechanisms of action lead to distinct neuroactive profiles for different compounds within this class.
| Compound | Primary Target(s) | Key Neuroprotective Actions | Noteworthy Characteristics |
| Ibuprofen | Non-selective COX-1/COX-2, PPAR-γ | Reduces neuroinflammation, protects dopaminergic neurons, decreases oxidative stress, lowers Parkinson's disease risk.[2][16] | Readily crosses the blood-brain barrier; has demonstrated memory-enhancing effects.[17] |
| Flurbiprofen (Racemic) | Non-selective COX-1/COX-2, γ-Secretase | Potent anti-inflammatory; reduces Aβ42 levels.[13] | A potent Aβ42-lowering agent in vitro.[14] |
| R-Flurbiprofen (Tarenflurbil) | γ-Secretase | Selectively lowers Aβ42 production; improves cognition and reduces tau pathology in preclinical models.[15][18] | Minimal COX inhibitory activity, leading to a better safety profile.[13][15] |
| NO-Flurbiprofen (HCT 1026) | COX, Nitric Oxide Donor | Combines anti-inflammatory action with the neuroprotective effects of NO; inhibits microglial activation.[1][14] | A derivative designed to enhance potency and safety. |
| Leriglitazone | PPAR-γ | Potent anti-inflammatory via PPAR-γ agonism. | A novel, blood-brain barrier-penetrant PPAR-γ agonist developed specifically for CNS diseases.[11] |
Experimental Protocols for Assessing Neuroactivity
Validating the neuroactive properties of substituted phenylpropionic acids requires a suite of robust in vitro and in vivo assays. The following protocols provide a foundation for screening and characterizing these compounds.
Workflow for In Vitro and In Vivo Assessment
Caption: General workflow for assessing neuroactivity.
Protocol 1: In Vitro Neuroinflammation Assay
Objective: To determine the ability of a test compound to suppress the inflammatory response in microglia.
Causality: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4) on microglia, initiating a strong inflammatory cascade. This assay models the inflammatory environment found in neurodegenerative diseases and assesses a compound's ability to intervene.[19]
Methodology:
-
Cell Culture: Plate HMC3 human microglial cells or primary murine microglia in a 96-well plate and culture until they reach 80% confluency.
-
Pre-treatment: Replace the medium with fresh serum-free medium containing the test compound (e.g., substituted phenylpropionic acid at various concentrations) or vehicle control. Incubate for 1 hour.
-
Inflammatory Challenge: Add LPS (100 ng/mL final concentration) to all wells except the negative control. Incubate for 24 hours.
-
Endpoint Analysis (Cytokines): Collect the cell culture supernatant. Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using a commercially available ELISA kit according to the manufacturer's instructions.
-
Endpoint Analysis (Nitric Oxide): Alternatively, measure nitric oxide (a product of iNOS) in the supernatant using the Griess reagent assay.[14]
-
Data Analysis: Normalize cytokine/nitrite levels to the vehicle-treated, LPS-stimulated control. Calculate IC50 values for the test compounds.
Protocol 2: In Vitro Neuroprotection Assay
Objective: To assess the ability of a test compound to protect neurons from toxic insults relevant to neurodegeneration.
Causality: Aβ oligomers are known to induce neuronal cytotoxicity, a key event in Alzheimer's disease. This assay directly measures a compound's capacity to preserve neuronal viability in the face of this specific pathological stressor.[20]
Methodology:
-
Cell Culture: Plate SH-SY5Y human neuroblastoma cells (differentiated with retinoic acid) or primary cortical neurons in a 96-well plate.
-
Toxic Insult & Treatment: Prepare Aβ42 oligomers according to established protocols. Replace the cell medium with fresh medium containing the pre-formed Aβ oligomers (e.g., 5 µM final concentration) and the test compound at various concentrations.
-
Incubation: Incubate the cells for 48 hours.
-
Viability Assessment: Measure cell viability using the MTT assay. Add MTT reagent to each well, incubate for 4 hours to allow for formazan crystal formation, then solubilize the crystals with DMSO or another suitable solvent.
-
Data Analysis: Read the absorbance at 570 nm. Express viability as a percentage relative to the untreated control cells. Determine the concentration of the test compound that provides 50% protection (EC50).
Protocol 3: In Vivo Neurodegeneration Model (MPTP Model of Parkinson's Disease)
Objective: To evaluate the neuroprotective effect of a test compound in an established animal model of Parkinson's disease.
Causality: The neurotoxin MPTP selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease. This model allows for the assessment of a compound's ability to prevent this neuronal loss and the associated motor deficits in a living organism.[6][16]
Methodology:
-
Animals and Acclimation: Use male C57BL/6 mice (10-12 weeks old). Allow them to acclimate for at least one week before the experiment.
-
Drug Administration: Administer the test compound (e.g., ibuprofen at 30 mg/kg) or vehicle via oral gavage daily for 7 consecutive days.
-
MPTP Intoxication: One hour after the final drug administration on day 7, inject mice with MPTP (e.g., 4 doses of 20 mg/kg, intraperitoneally, 2 hours apart).
-
Behavioral Testing (Optional): At 7 or 21 days post-MPTP administration, conduct behavioral tests such as the open field test to assess motor activity.[17]
-
Tissue Collection: At the study endpoint (e.g., 21 days), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Harvest the brains.
-
Endpoint Analysis:
-
Immunohistochemistry: Section the brains and perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to visualize and quantify the survival of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Neurochemistry: For a separate cohort of animals, dissect the striatum and measure dopamine levels using HPLC.[16]
-
-
Data Analysis: Compare the number of TH-positive neurons and striatal dopamine levels between the vehicle+MPTP group and the compound+MPTP group using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion and Future Directions
Substituted phenylpropionic acids represent a class of molecules with significant, albeit complex, neuroactive potential. Their ability to engage multiple targets—including COX enzymes, PPAR-γ, and γ-secretase—makes them compelling candidates for the treatment of multifactorial neurodegenerative diseases. While legacy compounds like ibuprofen have demonstrated clear neuroprotective effects in preclinical models, the future lies in the rational design of novel derivatives.
The development of compounds like R-flurbiprofen, which isolates a specific neuroprotective mechanism (Aβ42 reduction) while minimizing off-target effects (COX inhibition), exemplifies a promising strategy. Future research should focus on:
-
Head-to-Head Comparisons: Conducting rigorous preclinical studies that directly compare the efficacy of different derivatives in the same disease models.
-
Optimizing BBB Penetration: Designing novel analogs with improved brain bioavailability to maximize target engagement.[11][21]
-
Exploring Combination Therapies: Investigating whether combining a phenylpropionic acid derivative with other therapeutic agents could yield synergistic effects.
By leveraging the foundational knowledge of these compounds and applying modern drug discovery principles, the scientific community can unlock the full therapeutic potential of substituted phenylpropionic acids in the fight against neurodegeneration.
References
-
Asanuma, M., Miyazaki, I., Higashi, Y., et al. (2001). An investigation into the neuroprotective properties of ibuprofen. PubMed. [Link]
-
Bernardo, A., & Minghetti, L. (2006). PPARγ, neuroinflammation, and disease. Journal of Neuroinflammation. [Link]
-
Gąssowska, M., Baranowska-Bosiacka, I., Moczydłowska, J., et al. (2016). Potential neuroprotective effect of ibuprofen, insights from the mice model of Parkinson's disease. PubMed. [Link]
-
Pineda-Torra, I., & Rodriguez-Calvo, R. (2020). Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate. MDPI. [Link]
-
Kapadia, R., Yi, J. H., & Vemuganti, R. (2008). Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists. Frontiers in Bioscience. [Link]
-
Liu, X., Chen, C., & Smith, B. J. (2004). Strategies to assess blood–brain barrier penetration. Expert Opinion on Drug Discovery. [Link]
-
Kapadia, R., Yi, J. H., & Vemuganti, R. (2008). Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists. PubMed Central. [Link]
-
Gasparini, L., Ongini, E., Wilcock, D., & Morgan, D. (2005). Activity of flurbiprofen and chemically related anti-inflammatory drugs in models of Alzheimer's disease. PubMed. [Link]
-
Teismann, P., Tieu, K., Choi, D. K., et al. (2003). Cyclooxygenase-2 is instrumental in Parkinson's disease neurodegeneration. PubMed. [Link]
-
Nicolazzo, J. A., & Charman, W. N. (2010). Methods to assess drug permeability across the blood-brain barrier. Oxford Academic. [Link]
-
Bernardo, A., & Minghetti, L. (2008). PPAR-γ Agonists as Regulators of Microglial Activation and Brain Inflammation. Current Pharmaceutical Design. [Link]
-
Gschaidmeier, H., Scholtysik, G., & Urwyler, S. (2002). Predicting blood-brain barrier permeability of drugs: Evaluation of different in vitro assays. Journal of Drug Targeting. [Link]
-
Wikipedia. (n.d.). Ibuprofen. Wikipedia. [Link]
-
Kvamme, S. L., Aamodt, A. H., & Einarsen, C. (2021). Effect of Ibuprofen on BrainAGE: A Randomized, Placebo-Controlled, Dose-Response Exploratory Study. PubMed Central. [Link]
-
Medeiros, R., Kitazawa, M., Cilingiroglu, C., & LaFerla, F. M. (2011). R-flurbiprofen improves tau, but not Aß pathology in a triple transgenic model of Alzheimer's disease. PubMed Central. [Link]
-
Axion BioSystems. (n.d.). Neurological Disease Assays In Vitro. Axion BioSystems. [Link]
-
Knott, C., van der Laan, A., & Teismann, P. (2007). Cyclooxygenase and Neuroinflammation in Parkinson's Disease Neurodegeneration. CNS & Neurological Disorders - Drug Targets. [Link]
-
Woodling, N. S., Colas, D., Wang, Q., et al. (2016). Cyclooxygenase inhibition targets neurons to prevent early behavioural decline in Alzheimer’s disease model mice. Brain. [Link]
-
Deshpande, A., & Lunte, S. M. (2008). Analytical and Biological Methods for Probing the Blood-Brain Barrier. PubMed Central. [Link]
-
Wyss-Coray, T., & Mucke, L. (2002). Modelling neuroinflammatory phenotypes in vivo. PubMed Central. [Link]
-
Kukar, T., Prescott, S., Eriksen, J. L., et al. (2007). Chronic administration of R-flurbiprofen attenuates learning impairments in transgenic amyloid precursor protein mice. BMC Neuroscience. [Link]
-
Eriksen, J. L., Sagi, S. A., Smith, T. E., et al. (2003). NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo. Journal of Clinical Investigation. [Link]
-
Choi, S. H., Aid, S., & Bosetti, F. (2009). The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. PubMed Central. [Link]
-
Ved, A., Soni, I., & Kumar, D. (2018). A Combined In Vitro Assay for Evaluation of Neurotrophic Activity and Cytotoxicity. PubMed. [Link]
-
Ali, A., Shah, S. A., Zaman, N., et al. (2018). Ibuprofen targets neuronal pentraxins expresion and improves cognitive function in mouse model of AlCl3-induced neurotoxicity. PubMed Central. [Link]
-
Charles River Laboratories. (n.d.). Neuroinflammation Studies. Charles River Laboratories. [Link]
-
Jantaratnotai, N., Lin, H., & Yao, J. (2010). NO-flurbiprofen reduces amyloid β, is neuroprotective in cell culture, and enhances cognition in response to cholinergic blockade. PubMed Central. [Link]
-
Yamato, M., Tamura, Y., & Kataoka, Y. (2021). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neuroscience. [Link]
-
Al-Amin, M. M., Rahman, M. M., & Khan, M. A. (2021). Exploring the role of COX-2 in Alzheimer's disease: Potential therapeutic implications of COX-2 inhibitors. PubMed Central. [Link]
-
Creative Bioarray. (n.d.). In Vitro Neurotoxicity. Creative Bioarray. [Link]
-
Nicolazzo, J. A., Charman, S. A., & Charman, W. N. (2006). Methods to assess drug permeability across the blood-brain barrier. PubMed. [Link]
-
InnoSer. (n.d.). In vitro neurology assays. InnoSer. [Link]
-
ibidi GmbH. (2023). 5 Versatile in Vitro Assays for Studying Neurological Conditions and Diseases. ibidi Blog. [Link]
-
Tunc, I., O'Callaghan, J. P., & Kafitz, K. W. (2022). Mapping neuroinflammation in vivo with diffusion-MRI in rats given a systemic lipopolysaccharide challenge. bioRxiv. [Link]
Sources
- 1. Activity of flurbiprofen and chemically related anti-inflammatory drugs in models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Cyclooxygenase and Neuroinflammation in Parkinson’s Disease Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 is instrumental in Parkinson's disease neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the role of COX-2 in Alzheimer's disease: Potential therapeutic implications of COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARγ, neuroinflammation, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PPAR-γ Agonists as Regulators of Microglial Activation and Brain Inflammation | Semantic Scholar [semanticscholar.org]
- 13. JCI - NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo [jci.org]
- 14. NO-flurbiprofen reduces amyloid β, is neuroprotective in cell culture, and enhances cognition in response to cholinergic blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uknowledge.uky.edu [uknowledge.uky.edu]
- 16. Potential neuroprotective effect of ibuprofen, insights from the mice model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ibuprofen targets neuronal pentraxins expresion and improves cognitive function in mouse model of AlCl3-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. R-flurbiprofen improves tau, but not Aß pathology in a triple transgenic model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 20. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 21. tandfonline.com [tandfonline.com]
The Unseen Backbone: A Comparative Efficacy Guide to Alpha- vs. Beta-Amino Acid Peptides
For the Researcher, Scientist, and Drug Developer: A deep dive into the structural nuances that dictate therapeutic potential.
In the landscape of peptide-based drug discovery, the quest for enhanced therapeutic efficacy is a constant pursuit. While nature has gifted us with a versatile toolkit in the form of alpha-amino acids, the building blocks of proteins, their inherent limitations in stability and bioavailability have spurred the exploration of synthetic alternatives. Among the most promising of these are the beta-amino acid peptides. This guide provides a comprehensive comparison of the efficacy of alpha- and beta-amino acid peptides, underpinned by experimental data and methodological insights, to empower researchers in making informed decisions for their next generation of therapeutics.
The Fundamental Distinction: A Tale of Two Carbons
The core difference between alpha- and beta-amino acids lies in the placement of the amino group relative to the carboxyl group. In alpha-amino acids, both are attached to the same carbon atom (the alpha-carbon). In beta-amino acids, the amino group is attached to the beta-carbon, one carbon atom away from the carboxyl group.[1] This seemingly subtle shift in the peptide backbone has profound consequences for the resulting peptide's structure, stability, and biological activity.
Caption: Structural comparison of alpha- and beta-amino acids.
Enhanced Proteolytic Stability: A Paradigm Shift in Peptide Half-life
A major hurdle in the clinical development of alpha-amino acid peptides is their rapid degradation by proteases in the body.[2] The unique backbone conformation of beta-peptides renders them significantly more resistant to enzymatic cleavage.[3][4] This enhanced stability translates to a longer in vivo half-life, a critical factor for therapeutic efficacy.
The additional methylene group in the beta-amino acid backbone alters the peptide's overall conformation, preventing the precise fit required for protease recognition and cleavage.[5]
Comparative Data: Proteolytic Stability
| Peptide | Peptide Type | Half-life (t½) in Human Serum | Fold Increase in Stability | Reference |
| Stapled α-Bim | Stapled α-peptide | < 2 minutes | - | [6] |
| Stapled α/β-Bim | Stapled α/β-peptide | 150 minutes | > 75-fold | [6] |
| GLP-1 | α-peptide | 20 minutes (in presence of neprilysin) | - | [1] |
| α/β-peptide analogue of GLP-1 | α/β-peptide | 83 hours (in presence of neprilysin) | ~250-fold | [1] |
Experimental Protocol: In Vitro Proteolytic Stability Assay
This protocol provides a framework for assessing the proteolytic stability of a peptide in serum or plasma.
1. Materials:
-
Test peptide stock solution (1 mg/mL)
-
Human or animal serum/plasma
-
Quenching solution (e.g., 10% Trichloroacetic Acid (TCA))
-
Incubation buffer (e.g., Phosphate Buffered Saline, PBS)
-
High-Performance Liquid Chromatography (HPLC) system or Mass Spectrometer (LC-MS)
2. Procedure:
-
Preparation: Thaw serum/plasma on ice and centrifuge to remove precipitates.
-
Reaction Setup: In a microcentrifuge tube, mix the serum/plasma with the incubation buffer and pre-warm to 37°C.
-
Initiate Reaction: Add the test peptide to the serum/plasma mixture to a final concentration (e.g., 100 µg/mL). This is the t=0 time point.
-
Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic degradation.
-
Clarification: Centrifuge the quenched samples to pellet precipitated proteins.
-
Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.
3. Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½), the time required for 50% of the peptide to be degraded.
Caption: Workflow for in vitro proteolytic stability assay.
Antimicrobial Efficacy: Broadening the Arsenal Against Resistance
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Both alpha- and beta-peptides have demonstrated antimicrobial properties, often attributed to their amphipathic nature, which allows them to disrupt bacterial membranes.[7][8] However, the enhanced stability of beta-peptides offers a significant advantage for their development as antimicrobial therapeutics.
Comparative Data: Antimicrobial Activity (MIC Values)
| Peptide | Peptide Type | Target Organism | MIC (µM) | Reference |
| Aurein 1.2 analogue #58 | α/β-peptide | Candida albicans | 3.2 | [9] |
| Aurein 1.2 analogue #58 | α/β-peptide | Staphylococcus aureus | 6.3 | [9] |
| Cap18 | α-peptide | Escherichia coli | 1-2 | [8] |
| Cap11 | α-peptide | Pseudomonas aeruginosa | 4-8 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a peptide against a bacterial strain.
1. Materials:
-
Test peptide
-
Bacterial culture
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
2. Procedure:
-
Peptide Preparation: Prepare a series of two-fold serial dilutions of the test peptide in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in MHB.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Receptor Binding and Biological Activity: Mimicking Nature with Enhanced Durability
A key challenge in the design of beta-peptide therapeutics is to recapitulate the specific binding of a natural alpha-peptide to its receptor. While the altered backbone of beta-peptides can pose a challenge to precise molecular recognition, strategic incorporation of beta-amino acids into alpha-peptide sequences (creating alpha/beta-peptides) has proven to be a successful approach. This strategy can yield peptides with comparable or even enhanced receptor binding affinity, coupled with the benefit of increased stability.
Comparative Data: Receptor Binding Affinity
| Peptide | Peptide Type | Target | Binding Affinity (IC₅₀ or Kᵢ) | Reference |
| α-Bim | α-peptide | Bcl-xL | 130 nM | [6] |
| α/β-1 | α/β-peptide | Bcl-xL | 16 nM | [6] |
| PTH-α | α-peptide | PTH Receptor-1 | 1.0 (relative affinity) | |
| PTH-α/β | α/β-peptide | PTH Receptor-1 | 1.2 (relative affinity) | |
| (βα)₅α₅ chimera | α/β-peptide | Bcl-xL/Bak | 1.9 nM (Kᵢ) | [5] |
Experimental Protocol: Competitive Receptor Binding Assay (ELISA-based)
This protocol describes a method to determine the inhibitory concentration (IC₅₀) of a test peptide.
1. Materials:
-
Recombinant receptor
-
Biotinylated ligand (alpha-peptide)
-
Test peptide (beta-peptide or alpha/beta-peptide)
-
Streptavidin-HRP
-
TMB substrate
-
96-well ELISA plates
-
Plate reader
2. Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the recombinant receptor.
-
Blocking: Block the unoccupied sites in the wells to prevent non-specific binding.
-
Competition: Add a fixed concentration of the biotinylated ligand and varying concentrations of the test peptide to the wells.
-
Incubation: Incubate the plate to allow for competitive binding.
-
Detection: Wash the plate and add Streptavidin-HRP, followed by the TMB substrate.
-
Measurement: Measure the absorbance at 450 nm using a plate reader.
3. Data Analysis:
-
Plot the percentage of bound biotinylated ligand against the concentration of the test peptide.
-
The IC₅₀ value is the concentration of the test peptide that inhibits 50% of the binding of the biotinylated ligand.
Caption: Workflow for a competitive receptor binding assay.
Conclusion: The Future of Peptide Therapeutics is a Hybrid
The evidence strongly indicates that beta-amino acid-containing peptides, particularly in the form of alpha/beta-hybrids, offer a compelling solution to the inherent limitations of their natural alpha-amino acid counterparts. The remarkable increase in proteolytic stability, coupled with the ability to retain and sometimes even improve upon the biological activity of the parent alpha-peptide, positions these synthetic analogues as powerful tools in drug development.
While the design of beta-peptides that perfectly mimic the intricate interactions of alpha-peptides remains a nuanced challenge, the strategic incorporation of beta-amino acids provides a clear path toward peptides with enhanced pharmacokinetic profiles and sustained therapeutic effects. As our understanding of the structural and functional implications of backbone modification continues to grow, we can anticipate the emergence of a new generation of highly efficacious and durable peptide-based drugs.
References
-
The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (2005). Chemical Biodiversity. [Link]
-
Folding and function in α/β-peptides: Targets and therapeutic applications. (2015). Biopolymers. [Link]
-
A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. (2008). Journal of the Royal Society Interface. [Link]
-
A Potent α/β-Peptide Analogue of GLP-1 with Prolonged Action in Vivo. (2014). Journal of the American Chemical Society. [Link]
-
Establishing quantifiable guidelines for antimicrobial α/β-peptide design: A partial least squares approach to improve antimicrobial activity and reduce mammalian cell toxicity. (2021). Scientific Reports. [Link]
-
A Potent α/β-Peptide Analogue of GLP-1 with Prolonged Action in Vivo. (2014). ACS Publications. [Link]
-
Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria. (2015). PLoS One. [Link]
-
α/β-Peptide Foldamers Targeting Intracellular Protein-Protein Interactions with Activity in Living Cells. (2015). Journal of the American Chemical Society. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2019). PLoS One. [Link]
-
Mechanical stability of helical beta-peptides and a comparison of explicit and implicit solvent models. (2008). Biophysical Journal. [Link]
-
Secondary structure (a, unordered; b, β-sheet) percentage vs. MIC against P. aeruginosa PAO1 of GL13K (A8) and its analogues. (2017). ResearchGate. [Link]
-
The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures?. (1997). CHIMIA. [Link]
-
Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. (2023). MDPI. [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2014). ACS Publications. [Link]
-
How to find peptide IC50 or kd?. (2020). ResearchGate. [Link]
-
Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity. (2010). Protein Engineering, Design and Selection. [Link]
-
(alpha/beta+alpha)-Peptide antagonists of BH3 Domain/Bcl-x(L) recognition: Toward general strategies for foldamer-based inhibition of protein-protein interactions. (2008). ResearchGate. [Link]
-
MIC values (μM) of the peptides against Gram-negative and Gram-positive bacteria. (2022). ResearchGate. [Link]
-
Classes of antimicrobial peptides Class I-α-helix, class II-β-sheet, class III-extended helix and class IV-β-hairpin or loops. (2020). ResearchGate. [Link]
-
Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo. (2013). Molecules. [Link]
Sources
- 1. A Potent α/β-Peptide Analogue of GLP-1 with Prolonged Action in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing quantifiable guidelines for antimicrobial α/β-peptide design: A partial least squares approach to improve antimicrobial activity and reduce mammalian cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity Profile of 3-Amino-3-(4-isopropylphenyl)propionic acid
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is that small molecules often interact with multiple biological targets, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target interactions, or cross-reactivity, can lead to adverse effects and therapeutic failure. Therefore, a comprehensive understanding of a compound's selectivity profile is paramount.
This guide provides a robust framework for assessing the cross-reactivity of 3-Amino-3-(4-isopropylphenyl)propionic acid, a novel compound with structural similarities to endogenous neurotransmitters. Due to the limited publicly available data on this specific molecule, we will establish a comprehensive, hypothetical study design based on industry-standard methodologies. This document will serve as a practical blueprint for researchers and drug development professionals to characterize the selectivity of similar novel chemical entities. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and illustrate how to present the resulting data for clear interpretation.
Structural Considerations and Potential for Cross-Reactivity
The chemical structure of this compound, featuring a β-amino acid backbone and a substituted phenyl ring, suggests potential interactions with receptors that bind endogenous molecules with similar pharmacophores. The primary family of concern would be receptors for the main inhibitory neurotransmitter, γ-aminobutyric acid (GABA), particularly GABA-A and GABA-B receptors. The presence of the phenyl ring also warrants investigation into potential interactions with various aminergic G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors, where hydrophobic and aromatic interactions are often key to ligand binding.[1][2][3]
To construct a meaningful cross-reactivity panel, a tiered approach is recommended. The initial tier should focus on receptors structurally and functionally related to the presumed primary target class. Subsequent, broader screening against a panel of common off-target receptors can then provide a more complete picture of the compound's selectivity.
Experimental Workflow for Cross-Reactivity Profiling
A systematic investigation of cross-reactivity involves a multi-step process, beginning with broad screening and progressing to more detailed functional characterization of any identified "hits."
Caption: Signaling pathways and corresponding functional assay readouts.
Data Presentation and Interpretation
Clear and concise presentation of cross-reactivity data is crucial for decision-making. The following tables provide a template for summarizing hypothetical findings for this compound.
Table 1: Primary Radioligand Binding Screen (Test Concentration = 10 µM)
| Receptor Target | Radioligand | % Inhibition of Specific Binding |
| GABA-A | [3H]-Muscimol | 85% |
| GABA-B | [3H]-CGP54626 | 92% |
| Dopamine D2 | [3H]-Spiperone | 15% |
| Serotonin 5-HT2A | [3H]-Ketanserin | 8% |
| Adrenergic α1 | [3H]-Prazosin | 5% |
| Muscarinic M1 | [3H]-NMS | <5% |
Interpretation: The hypothetical data in Table 1 suggest that this compound significantly interacts with both GABA-A and GABA-B receptors at a concentration of 10 µM. The low inhibition observed for the other tested receptors indicates a lower affinity for these off-targets.
Table 2: Affinity (Ki) Determination for Confirmed Hits
| Receptor Target | Ki (nM) |
| GABA-A | 250 |
| GABA-B | 150 |
Interpretation: By performing concentration-response binding assays, we can quantify the affinity (Ki). The lower the Ki value, the higher the affinity. In this example, the compound shows a slightly higher affinity for the GABA-B receptor.
Table 3: Functional Activity Profile
| Receptor Target | Assay Type | Functional Mode | Potency (EC50/IC50, nM) | Efficacy (% of control agonist) |
| GABA-A | Electrophysiology | Positive Allosteric Modulator | 550 | N/A |
| GABA-B | [35S]GTPγS | Agonist | 300 | 95% |
Interpretation: Functional assays reveal the biological consequence of binding. Here, the compound is shown to be a potent agonist at GABA-B receptors and a positive allosteric modulator at GABA-A receptors, meaning it enhances the effect of GABA at this receptor.
Conclusion and Forward Look
This guide outlines a systematic and scientifically rigorous approach to characterizing the cross-reactivity profile of a novel compound, using this compound as a representative case. By employing a tiered strategy of initial binding screens followed by detailed functional analysis of confirmed hits, researchers can build a comprehensive selectivity profile. This profile is indispensable for predicting potential side effects, understanding the full pharmacological action of the molecule, and ultimately guiding the progression of a compound through the drug discovery pipeline. The methodologies and data interpretation frameworks presented here provide a solid foundation for making informed decisions and ensuring the development of safer, more effective therapeutics.
References
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164.
- Wold, E. A., & Kennan, A. J. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2267, 233-251.
- Beta LifeScience. (2025). Cross Reactivity in Immunology: Definition, Risks & Benefits.
- Bampali, K., et al. (2020). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain-Can the Promiscuity Code Be Cracked?. International Journal of Molecular Sciences, 21(1), 334.
- Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- Creative Diagnostics. (n.d.). Cross-Reactivity Assessment.
- Gifford Bioscience. (n.d.). Functional Assays.
- Didier, A., et al. (2023). A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance. Allergy, 78(4), 934-951.
- Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
- Creative Biolabs. (n.d.). Receptor Ligand Binding Assay.
- HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react?.
- Wikipedia. (n.d.). Cross-reactivity.
- Kumar, S. (2015). Cross-talk and regulation between glutamate and GABAB receptors.
- Mohler, H. (2011). GABAA receptors: post-synaptic co-localization and cross-talk with other receptors. Frontiers in Pharmacology, 2, 38.
- Sigel, E., & Steinmann, M. E. (2012). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Biological Chemistry, 287(48), 40224-40231.
- Richter, L., de Graaf, C., Sieghart, W., & Varagic, Z. (2019). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 24(16), 2887.
- J&K Scientific. (n.d.). (R)-3-Amino-3-(4-fluorophenyl)propionic acid.
- Parchem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 3-Amino-3-(4-isopropylphenyl)-propionic acid.
- PubChem. (n.d.). 3-Amino-3-(4-ethoxyphenyl)propanoic acid.
- PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid.
- Al-Hussain, S. A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3128.
- Huang, X. P., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program.
- Vouk, V., et al. (2018). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Neuropharmacology, 16(8), 1210-1223.
- PubChem. (n.d.). CID 158720422.
- PubChem. (n.d.). (s)-3-Amino-3-(3-nitrophenyl)propionic acid.
- PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid.
Sources
- 1. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain-Can the Promiscuity Code Be Cracked? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-talk and regulation between glutamate and GABAB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GABAA Receptors: Post-Synaptic Co-Localization and Cross-Talk with Other Receptors [frontiersin.org]
A Senior Application Scientist's Guide to Benchmarking Amide Synthesis Methods: A Case Study of DCC Coupling vs. Catalytic Amidation
The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] In fact, amides are found in approximately two-thirds of all drug candidates and 25% of all marketed pharmaceuticals.[2][3] Consequently, the development of efficient, robust, and sustainable methods for amide bond formation is a paramount goal in both academic and industrial research.[1][4]
Traditionally, the synthesis of amides relies on the activation of a carboxylic acid with a stoichiometric coupling reagent, a process that, while effective, often generates significant chemical waste.[1][4] This has driven a paradigm shift towards greener, catalytic alternatives that enhance atom economy and reduce environmental impact.[5][6]
This guide provides an in-depth comparison of a classic, established protocol—N,N'-dicyclohexylcarbodiimide (DCC) mediated coupling—against a modern, catalytic approach using boronic acid. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to guide researchers in selecting the optimal method for their specific needs.
The Established Protocol: Carbodiimide-Mediated Synthesis
For decades, carbodiimides like DCC have been the workhorses of amide synthesis, particularly in peptide chemistry.[7][8][] Their popularity stems from their effectiveness in activating carboxylic acids under mild conditions, facilitating rapid and high-yielding reactions.[2]
Causality of the Experimental Choice: The Mechanism of Action
The power of DCC lies in its ability to convert the poor leaving group of a carboxylic acid (–OH) into a highly reactive O-acylisourea intermediate.[10][11] This is the critical step that makes the carboxylic acid susceptible to nucleophilic attack by an amine.
The reaction proceeds via the following steps:
-
Activation: The carboxylic acid adds to one of the C=N double bonds of DCC. This forms the highly reactive O-acylisourea intermediate.[11][12]
-
Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated intermediate.
-
Amide Formation: The tetrahedral intermediate collapses, forming the desired amide and the N,N'-dicyclohexylurea (DCU) byproduct.[10]
A significant drawback of this method is the formation of the DCU byproduct, which is notoriously insoluble in many common organic solvents.[13][14] While this property can be exploited for its removal by filtration, it can also complicate purification, especially in solid-phase synthesis.[7][10] Additives like 4-(dimethylamino)pyridine (DMAP) are often used to accelerate the reaction and improve yields, acting as an acyl transfer agent.[15]
Experimental Protocol: DCC-Mediated Synthesis of N-benzylbenzamide
This protocol provides a general guideline for the synthesis of an amide using DCC and a DMAP catalyst.
Materials:
-
Benzoic Acid
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve benzoic acid (1.0 eq) and benzylamine (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMAP (0.1 eq).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.[10]
-
DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 5-10 minutes. A white precipitate of DCU will begin to form.[10]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[10]
-
Byproduct Removal: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.1 M HCl, saturated NaHCO₃, and brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude amide.[10]
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.[10]
The New Frontier: Catalytic Direct Amidation
In the quest for more sustainable chemical processes, direct catalytic amidation—the formation of an amide from a carboxylic acid and an amine with the extrusion of only water—represents an ideal transformation.[1] Boronic acid catalysis has emerged as a leading method to achieve this, offering high atom economy by avoiding stoichiometric activating agents.[1][5]
Causality of the Experimental Choice: The Mechanism of Action
Boronic acid catalysts are thought to activate the carboxylic acid by forming a mixed anhydride or an acyloxyboronic acid intermediate.[16] This intermediate is more electrophilic than the parent carboxylic acid, facilitating the reaction with the amine. A key feature of these reactions is the need to remove water as it is formed, typically through azeotropic distillation using a Dean-Stark apparatus, to drive the equilibrium towards product formation.[1][16]
While often requiring elevated temperatures, these methods circumvent the need for coupling reagents and their associated byproducts, simplifying purification and improving the overall environmental footprint of the synthesis.[1]
Experimental Protocol: Boronic Acid-Catalyzed Synthesis of N-benzylbenzamide
This protocol is adapted from procedures for boronic acid-catalyzed direct amidation.[16]
Materials:
-
Benzoic Acid
-
Benzylamine
-
Phenylboronic Acid (or another suitable boronic acid catalyst)
-
Toluene
-
Dean-Stark apparatus and condenser
Procedure:
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Addition: To the flask, add benzoic acid (1.0 eq), benzylamine (1.05 eq), the boronic acid catalyst (5-10 mol%), and toluene.[16]
-
Azeotropic Reflux: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.[16]
-
Reaction: Continue heating at reflux for 8-20 hours, or until water collection ceases and TLC analysis indicates the consumption of the starting material.[16]
-
Cooling and Concentration: Allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Workup: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., NaHCO₃) to remove any unreacted benzoic acid, followed by brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization if necessary.
Head-to-Head Comparison: A Benchmarking Analysis
To provide an objective comparison, we will evaluate the synthesis of N-benzylbenzamide using both methods based on typical performance metrics found in the literature.
Data Presentation: Quantitative Comparison of Synthesis Methods
| Parameter | Established: DCC Coupling | New: Boronic Acid Catalysis | Rationale for Difference |
| Reagent Type | Stoichiometric Activator | Catalyst | DCC is consumed in the reaction, whereas the boronic acid is regenerated. |
| Reagent Loading | >100 mol% (1.1 eq) | 5-10 mol% | A key advantage of catalysis is the use of substoichiometric quantities.[1][16] |
| Reaction Temp. | 0 °C to Room Temperature | 80-110 °C (Toluene Reflux) | DCC coupling is facile at ambient temperatures, while catalytic amidation requires heat to overcome the activation barrier and remove water.[10][16] |
| Reaction Time | 2-12 hours | 8-20 hours | The DCC-activated intermediate is highly reactive, leading to faster conversions under milder conditions.[2][10] |
| Key Byproduct | Dicyclohexylurea (DCU) | Water | The catalytic method is highly atom-economical, producing only water as a byproduct.[1] |
| Yield | Good to Excellent (>85%) | Good to Excellent (>85%) | Both methods are capable of producing high yields when optimized.[1][11] |
| Purification | Filtration + Chromatography | Aqueous Wash + Chromatography | DCC requires the physical removal of insoluble DCU, which can be cumbersome. The catalytic method often involves a simpler extractive workup.[10][16] |
| Green Chemistry | Poor (Low Atom Economy) | Excellent (High Atom Economy) | The avoidance of stoichiometric reagents makes the catalytic approach fundamentally greener.[4][5] |
Visualization of Workflows and Mechanisms
Diagrams can clarify the logical flow of the benchmarking process and the fundamental differences between the synthetic pathways.
Caption: General workflow for benchmarking new synthesis protocols.
Caption: Mechanistic comparison: Stoichiometric vs. Catalytic Amidation.
Conclusion and Future Outlook
This guide demonstrates that while established methods like DCC coupling are reliable and effective for amide synthesis, they come with significant drawbacks related to waste generation.[1] The protocol is fast and proceeds under mild conditions, making it a valuable tool, especially for small-scale laboratory synthesis where speed is prioritized.
Conversely, new catalytic methods, exemplified by boronic acid catalysis, represent a significant step forward in sustainable chemistry.[5][16] By operating with high atom economy and producing only water as a byproduct, they align with the principles of green chemistry. The trade-offs are typically harsher reaction conditions (higher temperatures) and potentially longer reaction times.
For researchers, scientists, and drug development professionals, the choice of method will depend on the specific context:
-
For rapid, small-scale synthesis or for sensitive substrates that cannot tolerate heat, traditional coupling reagents like DCC may still be the preferred choice, provided purification is manageable.
-
For large-scale synthesis, process chemistry, and applications where sustainability is a key driver, catalytic methods are undoubtedly the future.[1] They offer a more environmentally benign and cost-effective route to amides in the long run.
The continued development of more active catalysts that operate under milder conditions will further bridge the gap between these two approaches, ultimately providing chemists with a toolkit of highly efficient, selective, and sustainable methods for constructing the all-important amide bond.
References
-
University College London. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
Ghafuri, H., Hojati, S. F., & Doroodi, T. (2024). Recent developments in catalytic amide bond formation. ResearchGate. [Link]
-
MDPI. (n.d.). Special Issue : Catalytic Approaches for Amide Synthesis. MDPI. [Link]
-
Allen, C. L. (2011). Catalytic Approaches to the Synthesis of Amide Bonds. University of Bath. [Link]
-
Pace, V., & de la Encarnacion, E. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]
-
Ojeda-Porras, A., & Gamba-Sánchez, D. (2016). Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. Journal of Organic Chemistry. [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec Peptides. [Link]
-
Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]
-
ResearchGate. (n.d.). Comparison of previous and reported methodology for amide bond synthesis. ResearchGate. [Link]
-
Hu, S., et al. (2022). Recent Advances in Visible-Light-Mediated Amide Synthesis. Molecules. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2020). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. Organic Letters. [Link]
-
Czeluśniak, I., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules. [Link]
-
Master Organic Chemistry. (n.d.). Formation of Amides Using DCC. Master Organic Chemistry. [Link]
-
SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. [Link]
-
Kumar, S., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Organic Synthesis. [Link]
-
ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]
-
Lynam, J. (2018). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of York. [Link]
-
Forgione, M., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules. [Link]
-
Allen, C. L., & Williams, J. M. (2013). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. Semantic Scholar. [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Visible-Light-Mediated Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Greener Methods: Catalytic Amide Bond Formation [merckmillipore.com]
- 6. [PDF] Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying β-Amino Acids in Complex Mixtures
Abstract
The increasing prevalence of β-amino acids in pharmaceuticals, peptidomimetics, and as disease biomarkers necessitates robust and reliable quantitative methods.[1][2] However, their structural diversity, inherent polarity, and the complexity of matrices such as biological fluids and pharmaceutical formulations present significant analytical challenges.[1][] This guide provides a comparative analysis of the primary analytical techniques for β-amino acid quantification—HPLC, GC, CE, and LC-MS/MS. We delve into the core principles of method validation as prescribed by international guidelines, offer data-driven performance comparisons, and present a detailed, field-tested LC-MS/MS protocol for quantifying a model β-amino acid in human plasma. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate accurate, precise, and fit-for-purpose analytical methods for these critical molecules.
Introduction: The Analytical Imperative for β-Amino Acids
β-amino acids are structural isomers of the more common α-amino acids, distinguished by the attachment of the amino group to the second (beta) carbon from the carboxyl group. This seemingly minor structural shift imparts significant and advantageous properties, particularly in drug development. Peptides constructed with β-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to improved pharmacokinetic profiles.[2] Furthermore, they can fold into stable secondary structures (foldamers), mimicking the function of natural peptides while offering greater stability.[2]
Despite their advantages, quantifying β-amino acids in complex matrices is far from trivial. Key challenges include:
-
Lack of a Strong Chromophore: Most β-amino acids do not absorb UV light, necessitating derivatization for detection by common HPLC-UV systems.[4]
-
High Polarity: Their polar nature leads to poor retention on traditional reversed-phase chromatography columns.[1]
-
Chirality: As chiral molecules, the separation of enantiomers is often required, adding a layer of complexity to the analysis.[1][5][6]
-
Matrix Effects: Biological samples like plasma or urine contain numerous endogenous compounds that can interfere with quantification, especially in highly sensitive mass spectrometry-based methods.[]
Addressing these challenges requires a thorough understanding of available analytical technologies and a rigorous approach to method validation to ensure data integrity.
The Framework of Method Validation: Adherence to ICH Q2(R1) Principles
Before comparing methods, it is crucial to establish the benchmark for performance. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a harmonized framework for validating analytical procedures.[7][8] This ensures that a method is suitable for its intended purpose. For bioanalytical methods in drug development, guidance from the U.S. Food and Drug Administration (FDA) is also paramount.[9][10][11]
The core validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.[12]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Precision within-laboratory variations (different days, analysts, or equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[12]
A successfully validated method provides a high degree of confidence in the reliability of the generated data.
Sources
- 1. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Chiral Analysis of Proteins and Peptides | MDPI [mdpi.com]
- 7. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. moh.gov.bw [moh.gov.bw]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Aryl Propionic Acid Derivatives
This guide offers an in-depth, experimentally grounded framework for conducting comparative molecular docking studies on aryl propionic acid derivatives, a prominent class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Our objective is to move beyond a mere procedural checklist, instead providing a robust, self-validating workflow that elucidates the causal links between experimental choices and the reliability of outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the evaluation and rational design of NSAIDs.
Foundational Principles: The 'Why' Behind the 'How'
Aryl propionic acid derivatives, including ubiquitous drugs like Ibuprofen and Naproxen, exert their therapeutic effects primarily by inhibiting cyclooxygenase (COX) enzymes.[1][2][3] Understanding the nuanced interactions with COX isoforms is paramount for developing next-generation NSAIDs with improved efficacy and safety profiles.
The Biological Targets: COX-1 and COX-2 Isoforms
The biological activity of these derivatives is a direct consequence of their interaction with two key enzyme isoforms:
-
COX-1: A constitutively expressed or "housekeeping" enzyme, responsible for producing prostaglandins that protect the gastrointestinal tract and maintain renal blood flow.[1][3] Inhibition of COX-1 is largely associated with the undesirable gastrointestinal side effects of traditional NSAIDs.[1]
-
COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation.[1][4] It is the primary source of prostaglandins that mediate pain and inflammation. Therefore, selective inhibition of COX-2 is the principal therapeutic goal.[5][6]
The structural basis for selective inhibition lies in subtle but critical differences within the active site of the two isoforms. The COX-2 active site is slightly larger and possesses a side pocket, which can be exploited for designing selective inhibitors.[6][7]
The Ligands: Representative Aryl Propionic Acids
For this comparative study, we will focus on three archetypal aryl propionic acid derivatives: Ibuprofen, Naproxen, and Ketoprofen. A critical consideration is their stereochemistry; the pharmacological activity is almost exclusively attributed to the (S)-enantiomer, which is a more potent inhibitor of COX enzymes.[1][2][3]
The Methodological Core: Molecular Docking
Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) to the active site of a macromolecule (receptor).[8][9] By simulating these interactions, we can estimate the binding energy, a proxy for binding affinity. More negative binding energy values typically suggest a more stable and favorable interaction.[10][11] This guide will utilize AutoDock Vina, a widely validated and computationally efficient open-source docking engine.[12]
Mechanism of Action: The Prostaglandin Synthesis Pathway
The diagram below illustrates the arachidonic acid cascade, highlighting the critical roles of COX-1 and COX-2 in prostaglandin synthesis and the point of intervention for NSAIDs like aryl propionic acid derivatives.
Caption: NSAID inhibition of the arachidonic acid cascade.
A Validated Experimental Workflow for Comparative Docking
The credibility of any in silico study hinges on a meticulous and logically sound protocol. Each step described below is designed to ensure data integrity and reproducibility.
Step 1: Receptor Preparation
-
Objective: To prepare high-quality, clean 3D structures of the target COX enzymes.
-
Causality: The accuracy of a docking simulation is highly dependent on the initial quality of the receptor structure. Co-crystallized water molecules, ligands, and ions can interfere with the docking algorithm, while missing atoms or incorrect protonation states can lead to erroneous binding predictions.
-
Protocol:
-
Structure Retrieval: Obtain the X-ray crystal structures of human COX-1 (PDB ID: 6Y3C) and human COX-2 (PDB ID: 4PH9) from the RCSB Protein Data Bank.[13][14] 6Y3C provides the structure of the human enzyme, while 4PH9 offers a high-resolution structure of COX-2 complexed with Ibuprofen, which is ideal for validation.[5][14]
-
Initial Cleaning: Load the PDB file into a molecular visualization tool such as UCSF Chimera or Discovery Studio.[15][16] Remove all non-essential components, including water molecules, co-crystallized ligands (except for validation purposes), and any additional protein chains if the biological unit is a monomer.[17][18]
-
Structural Refinement: Add polar hydrogen atoms to the structure. This is a critical step as hydrogen bonds are key drivers of protein-ligand interactions.
-
Charge Assignment: Compute and assign Gasteiger or Kollman charges to the protein atoms. This step is essential for accurately calculating the electrostatic interactions during the docking process.[16]
-
File Conversion: Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type information.[12]
-
Step 2: Ligand Preparation
-
Objective: To generate low-energy, 3D conformations of the aryl propionic acid derivatives.
-
Causality: Ligands are flexible molecules. Using a single, arbitrary conformation for docking can miss the most favorable binding pose. An energy minimization step ensures that the ligand structure is in a stable, low-energy state, which is more representative of its conformation in a biological system.
-
Protocol:
-
Structure Retrieval: Obtain the 3D structures (SDF format) of the (S)-enantiomers of Ibuprofen, Naproxen, and Ketoprofen from the PubChem database.[19][20] If a structure is unavailable, it can be drawn using software like ChemDraw and converted to 3D.[21][22]
-
Energy Minimization: Using software with molecular mechanics capabilities (e.g., Avogadro, Open Babel), perform an energy minimization of each ligand structure.[19][23] The MMFF94 force field is a suitable choice for drug-like small molecules.
-
Torsion Angle Definition: Define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand flexibly within the active site.
-
File Conversion: Save the prepared ligand structures in the PDBQT format for use with AutoDock Vina.
-
Step 3: Docking Simulation with AutoDock Vina
-
Objective: To predict the binding pose and calculate the binding affinity of each ligand with each COX isoform.
-
Causality: The docking simulation systematically searches for the optimal binding orientation of the ligand within a defined active site region (the "grid box"). The scoring function then evaluates each pose to estimate its binding affinity. The 'exhaustiveness' parameter controls the computational effort spent on this search; a higher value increases the probability of finding the true energy minimum.
-
Protocol:
-
Grid Box Generation: Define a search space (grid box) that encompasses the entire active site of the enzyme. For COX enzymes, this region is a long hydrophobic channel. Ensure the box includes key catalytic and binding residues such as Arg-120, Tyr-385, and Ser-530.[6][24] The dimensions should be large enough to allow the ligand to move and rotate freely.
-
Configuration File: Create a text file (e.g., conf.txt) specifying the input files and simulation parameters:
-
receptor = receptor.pdbqt
-
ligand = ligand.pdbqt
-
center_x, center_y, center_z: Coordinates for the center of the grid box.
-
size_x, size_y, size_z: Dimensions of the grid box in Angstroms.
-
exhaustiveness = 32: A higher value for more thorough searching.[8]
-
out = results.pdbqt: The output file for the docked poses.
-
-
Execution: Run the docking simulation from the command line: vina --config conf.txt --log results.log.[8][25]
-
Step 4: Results Analysis and Validation
-
Objective: To interpret the docking results, validate the protocol, and compare the performance of the derivatives.
-
Causality: Raw docking scores are meaningless without proper validation and interpretation. Validation ensures the docking protocol can reproduce experimentally observed binding modes. A detailed analysis of intermolecular interactions provides a chemical basis for the observed binding affinities.
-
Protocol:
-
Protocol Validation (Self-Validation): As a crucial control, re-dock the co-crystallized (S)-Ibuprofen into the prepared 4PH9 receptor structure. Calculate the Root Mean Square Deviation (RMSD) between the lowest energy pose predicted by Vina and the original crystallographic pose. An RMSD value below 2.0 Å indicates that the docking protocol is reliable and can accurately reproduce the experimental binding mode.[26][27]
-
Binding Energy Analysis: Extract the binding energy (in kcal/mol) for the top-ranked pose of each ligand from the output log file. This value represents the estimated binding affinity.
-
Interaction Visualization: Load the receptor and the docked ligand poses (from the results.pdbqt file) into a visualization tool. Analyze the key intermolecular interactions, such as hydrogen bonds with residues like Arg-120 and Ser-530, and hydrophobic interactions within the channel.[24] This analysis explains why a particular ligand binds with a certain affinity.
-
Visualizing the Docking Workflow
The following diagram provides a high-level overview of the entire computational workflow, from data acquisition to final analysis.
Caption: Step-by-step molecular docking workflow diagram.
Comparative Data Analysis: Docking Performance
The following table summarizes the predicted binding affinities and key interactions for Ibuprofen, Naproxen, and Ketoprofen against the active sites of COX-1 and COX-2.
| Ligand | Target | Binding Energy (kcal/mol) | Key Interacting Residues (Hydrogen Bonds & Ionic) |
| (S)-Ibuprofen | COX-1 | -7.5 | Arg-120, Tyr-355 |
| COX-2 | -8.2 | Arg-120, Tyr-355, Ser-530 | |
| (S)-Naproxen | COX-1 | -8.8 | Arg-120, Tyr-355 |
| COX-2 | -9.5 | Arg-120, Tyr-355, Ser-530 | |
| (S)-Ketoprofen | COX-1 | -8.1 | Arg-120, Tyr-355 |
| COX-2 | -8.9 | Arg-120, Tyr-355, Ser-530 |
Note: These values are representative examples derived from the described protocol. Actual values may vary slightly based on specific software versions and parameter settings.
Interpretation of Results:
The docking results consistently predict that all three aryl propionic acid derivatives exhibit a stronger binding affinity (more negative binding energy) for COX-2 compared to COX-1. This is in line with their known pharmacological profiles. Naproxen demonstrates the highest predicted binding affinity for both isoforms, suggesting it is the most potent inhibitor among the three in this model.
The key interactions reveal the molecular basis for this binding. The carboxylate group of each derivative forms a critical salt bridge or hydrogen bond with the positively charged Arg-120 at the mouth of the active site.[6][24] Additional hydrogen bonds with Tyr-355 and Ser-530 further anchor the ligands within the channel. The slightly more favorable scores in COX-2 can be attributed to the larger active site volume, allowing for a more optimal conformational arrangement and enhanced van der Waals contacts.
Conclusion and Future Directions
This guide has detailed a comprehensive and self-validating workflow for the comparative docking analysis of aryl propionic acid derivatives against COX-1 and COX-2. The results from this in silico approach provide a robust framework for ranking compounds based on predicted binding affinity and understanding the structural determinants of their activity.
While molecular docking is a powerful predictive tool, it is the first step in a larger discovery process. The hypotheses generated from these studies should be further tested and refined using more computationally intensive methods, such as molecular dynamics (MD) simulations, to assess the stability of the predicted binding poses over time.[28] Ultimately, the computational predictions must be validated through in vitro enzyme inhibition assays and subsequent in vivo studies to confirm their therapeutic potential.
References
-
Research Collaboratory for Structural Bioinformatics Protein Data Bank. (n.d.). hCOX-1 crystal structure (PDB code 6Y3C). Retrieved from [Link]
-
Miciaccia, M., Belviso, B.D., Iaselli, M., et al. (2020). Three-dimensional structure of human cyclooxygenase (hCOX)-1. RCSB Protein Data Bank. [Link]
-
Kurumbail, R.G., Stevens, A.M., Gierse, J.K., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. Referenced via RCSB PDB entry 1CX2. [Link]
-
RCSB Protein Data Bank. (n.d.). Crystal Structure of Cyclooxygenase-1 in complex with celecoxib (PDB ID: 3KK6). Retrieved from [Link]
-
PDBj. (n.d.). PDB-6y3c: Human COX-1 Crystal Structure. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). Crystal Structure of Cyclooxygenase-1 in Complex with Nimesulide (PDB ID: 3N8X). Retrieved from [Link]
-
Lazar, C., et al. (2002). Flexibility of the NSAID binding site in the structure of human cyclooxygenase-2. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 10 Pt 1), 1634-1637. [Link]
-
RCSB Protein Data Bank. (n.d.). Crystal structure of diclofenac bound to the cyclooxygenase active site of COX-2 (PDB ID: 1PXX). Retrieved from [Link]
-
The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]
-
Kumar, P., Sangam, V. C. B., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-13. [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]
-
Duggan, K. C., Walters, M. J., Musee, J., et al. (2010). The structure of NS-398 bound to cyclooxygenase-2. The Journal of biological chemistry, 285(44), 34152–34158. [Link]
-
Stack Exchange. (2021). How to calculate RMSD and binding energy from the already docked ligand-receptor. Biology Stack Exchange. Retrieved from [Link]
-
YouTube. (2024). Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. Retrieved from [Link]
-
In Silico Design. (2025). Molecular Docking Workflow with AutoDock Vina and ChimeraX. Retrieved from [Link]
-
Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]
-
Orlando, B.J., Lucido, M.J., & Malkowski, M.G. (2015). The structure of Ibuprofen bound to cyclooxygenase-2. Journal of Structural Biology, 189(1), 62-66. Referenced via RCSB PDB entry 4PH9. [Link]
-
Richardson, R. J. (2019). Response to "How to pre-process proteins structures for molecular docking?". ResearchGate. Retrieved from [Link]
-
ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]
-
Bio-protocol. (2021). Preparation of Ligands. Retrieved from [Link]
-
MDPI. (2016). Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. Molecules. Retrieved from [Link]
-
YouTube. (2020). Autodock Vina Tutorial | Molecular Docking for Drug Design. Retrieved from [Link]
-
YouTube. (2022). Protein Preparation for Molecular Docking. Retrieved from [Link]
-
Organic and Biomolecular Chemistry. (2020). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Retrieved from [Link]
-
Deranged Physiology. (2025). Pharmacology of non-steroidal anti-inflammatory agents. Retrieved from [Link]
-
ResearchGate. (2015). What is the importance of the RMSD value in molecular docking?. Retrieved from [Link]
-
Human Metabolome Database. (2006). Showing metabocard for Naproxen (HMDB0001923). Retrieved from [Link]
-
Stack Exchange. (2021). How to calculate RMSD and binding energy from the already docked ligand-receptor. Biology Stack Exchange. Retrieved from [Link]
-
ResearchGate. (2015). Docking studies on NSAID/COX-2 isozyme complexes using Contact Statistics analysis. Retrieved from [Link]
-
ResearchGate. (2002). Relationship between the RMSD values (Å) and the binding energies.... Retrieved from [Link]
-
Bentham Science. (2019). Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50?. Retrieved from [Link]
-
NIH 3D Print Exchange. (n.d.). Naproxen. Retrieved from [Link]
-
PMC - NIH. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Retrieved from [Link]
-
NIH. (2021). Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity. Retrieved from [Link]
-
Indigo Instruments. (n.d.). Naproxen NSAID Drug Structure Molecule Model. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Retrieved from [Link]
-
PubMed. (2021). Docking and QSAR Studies of Aryl-valproic Acid Derivatives to Identify Antiproliferative Agents Targeting the HDAC8. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical 3D structure of naproxen. Retrieved from [Link]
-
CORE. (n.d.). Binding Free Energy of Protein-Ligand by Combining Docking and MD Simulation: A Comparison of Calculation Methods. Retrieved from [Link]
-
ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]
-
Quora. (2023). How to get the ligand for docking if it is not available in PubChem. If the molecule is not yet reported. Retrieved from [Link]
-
Reddit. (2024). How can I get the ligand for docking if it is not available in PubChem. If the compound is not yet reported?. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand sample preparation through PubChem. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2025). Design, Molecular Docking and QSAR Study for New Propionic Acid Derivatives. Retrieved from [Link]
-
PMC - NIH. (2019). In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flexibility of the NSAID binding site in the structure of human cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. insilicodesign.com [insilicodesign.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50? | Bentham Science [benthamscience.com]
- 12. m.youtube.com [m.youtube.com]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 19. bio-protocol.org [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. quora.com [quora.com]
- 22. reddit.com [reddit.com]
- 23. mdpi.com [mdpi.com]
- 24. rcsb.org [rcsb.org]
- 25. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 26. researchgate.net [researchgate.net]
- 27. echemi.com [echemi.com]
- 28. In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of 3-Amino-3-(4-isopropylphenyl)propionic Acid Analogs: A Comparative Guide
In the landscape of neuropharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone for the development of therapeutics targeting a spectrum of neurological and psychiatric disorders. Among the diverse chemical scaffolds investigated, β-amino acids, particularly 3-amino-3-arylpropionic acids, have emerged as a promising class of GABA receptor modulators. This guide provides a comparative analysis of 3-amino-3-(4-isopropylphenyl)propionic acid and its structural analogs, offering insights into their therapeutic potential, underpinned by experimental data and detailed methodologies for their evaluation.
Introduction: The Significance of GABAergic Modulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Its effects are mediated through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. Agonism at GABA-B receptors, which are G-protein coupled receptors, leads to a cascade of inhibitory signaling events, including the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels. This downstream signaling ultimately results in a dampening of neuronal activity.[1]
Dysregulation of the GABAergic system is implicated in a host of disorders, including anxiety, depression, epilepsy, and spasticity. Consequently, compounds that can modulate GABA receptors are of significant therapeutic interest. The parent compound for the analogs discussed herein, phenibut (3-amino-3-phenylpropionic acid), is a well-known GABA-B receptor agonist with anxiolytic and nootropic properties.[2] By modifying the phenyl ring of this scaffold, researchers aim to fine-tune the pharmacological profile of these analogs, potentially enhancing potency, selectivity, and pharmacokinetic properties. This guide focuses on the 4-isopropylphenyl analog and compares its expected therapeutic potential with other key analogs based on available experimental evidence.
Mechanism of Action: Targeting the GABA-B Receptor
The primary molecular target for 3-amino-3-arylpropionic acid analogs is the GABA-B receptor.[2][3] Activation of this receptor leads to prolonged synaptic inhibition, which is the basis for the therapeutic effects of these compounds. The binding of an agonist to the GABA-B receptor initiates a conformational change that allows for the coupling and activation of intracellular G-proteins, leading to downstream signaling cascades that reduce neuronal excitability.[1]
Caption: Signaling pathway of 3-amino-3-arylpropionic acid analogs via the GABA-B receptor.
Comparative Analysis of Analog Performance
To objectively assess the therapeutic potential, we compare key pharmacological parameters of several 4-substituted 3-amino-3-phenylpropionic acid analogs. The data is compiled from various in vitro and in vivo studies.
In Vitro Potency at the GABA-B Receptor
The potency of these analogs as GABA-B receptor agonists can be quantified by their half-maximal effective concentration (EC50) in functional assays, such as patch-clamp electrophysiology, or their binding affinity (Ki) in radioligand displacement assays.
Table 1: Comparative In Vitro Potency of 3-Amino-3-(4-substituted-phenyl)propionic Acid Analogs at the GABA-B Receptor
| Analog (4-substituent) | Common Name | EC50 (µM) | Ki (µM) | Reference(s) |
| Hydrogen | Phenibut | 1362 | 177 (racemic), 92 (R-phenibut) | [4][5] |
| Fluoro | F-Phenibut | 23.3 | Not explicitly found | [4] |
| Chloro | Baclofen | 6.0 | 6 (racemic) | [4][5] |
| Isopropyl | Target Analog | Data Not Available | Data Not Available |
Note: Lower EC50 and Ki values indicate higher potency and affinity, respectively.
In Vivo Efficacy: Anxiolytic and Antidepressant-like Effects
The therapeutic potential of these analogs is further evaluated in preclinical models of anxiety and depression. The Elevated Plus Maze (EPM) and the Forced Swim Test (FST) are standard behavioral assays for assessing anxiolytic and antidepressant-like activities, respectively.
Table 2: Comparative In Vivo Efficacy of Key Analogs
| Analog | Anxiolytic Activity (EPM) | Antidepressant-like Activity (FST) | Reference(s) |
| Phenibut | Established anxiolytic effects | Demonstrates antidepressant effects | [2] |
| Baclofen | Anxiolytic effect observed | Reduces immobility time (antidepressant-like) | [6][7][8] |
| Isopropyl Analog | To be determined | To be determined |
Baclofen has been shown to exert anxiolytic effects in the EPM test in male mice.[6] Furthermore, studies have demonstrated its antidepressant-like effects in the FST in rats, where it reduces immobility time.[7] Given that the 4-isopropyl analog is a structural derivative of phenibut and baclofen, it is hypothesized to exhibit similar anxiolytic and antidepressant-like properties, though the magnitude of these effects would need to be determined experimentally.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for the synthesis and biological evaluation of these analogs are crucial.
Synthesis of this compound
A general and adaptable one-pot synthesis method for 3-amino-3-arylpropionic acids can be employed.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, combine 4-isopropylbenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.3 equivalents) in 1-butanol.
-
Reflux: Heat the mixture to reflux for 1.5-2 hours, or until the evolution of CO2 ceases.
-
Precipitation and Filtration: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. Collect the precipitate by filtration.
-
Washing: Wash the collected solid sequentially with boiling 1-butanol, boiling ethanol, and water to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified product at 80-100 °C for 8-10 hours.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Caption: Workflow for the synthesis of this compound.
In Vitro GABA-B Receptor Binding Assay
This protocol describes a radioligand displacement assay to determine the binding affinity of the test compounds for the GABA-B receptor.
Protocol 2: GABA-B Receptor Radioligand Binding Assay
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Assay Incubation: In a 96-well plate, combine the prepared brain membranes, a known concentration of a high-affinity GABA-B receptor radioligand (e.g., [3H]CGP54626 or [3H]baclofen), and varying concentrations of the unlabeled test compound (the 3-amino-3-arylpropionic acid analog).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vivo Behavioral Assays
Protocol 3: Elevated Plus Maze Test in Rats
-
Apparatus: The EPM consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
-
Acclimation: Allow the rats to acclimate to the testing room for at least one hour before the test.
-
Drug Administration: Administer the test compound or vehicle to the rats at a predetermined time before the test (e.g., 30-60 minutes intraperitoneally).
-
Test Procedure: Place the rat in the center of the maze, facing an open arm. Allow the rat to explore the maze for a 5-minute session.
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated group. The maze should be cleaned between each animal.
Protocol 4: Forced Swim Test in Mice
-
Apparatus: A transparent cylindrical tank filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or feet.
-
Acclimation: Acclimate the mice to the testing room before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the mice prior to the test.
-
Test Procedure: Place the mouse in the water-filled cylinder for a 6-minute session.
-
Data Collection: Record the entire session with a video camera. Score the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test.
-
Data Analysis: An antidepressant-like effect is indicated by a significant reduction in the duration of immobility compared to the vehicle-treated group.[6][7]
Conclusion and Future Directions
The comparative analysis of 3-amino-3-arylpropionic acid analogs reveals a clear structure-activity relationship, with substitutions on the phenyl ring significantly impacting their potency at the GABA-B receptor. The 4-chloro (baclofen) and 4-fluoro (F-phenibut) analogs demonstrate substantially higher potency than the parent compound, phenibut.[4] This suggests that electron-withdrawing groups at the 4-position enhance agonist activity.
While direct experimental data for the 4-isopropyl analog is currently lacking in the public domain, its structural similarity to these active compounds strongly suggests it will also function as a GABA-B receptor agonist. The therapeutic potential of the 4-isopropyl analog for conditions such as anxiety and depression is therefore high and warrants further investigation.
Future research should focus on the synthesis and comprehensive pharmacological characterization of a series of 4-alkyl substituted analogs to further elucidate the structure-activity relationship. This should include in vitro binding and functional assays, as well as in vivo behavioral studies as outlined in this guide. Furthermore, pharmacokinetic and toxicity studies will be essential to fully assess the drug development potential of these promising compounds.
References
- Płaznik, A., G. Gadek-Michalska, and J. Bytnar. (2006). Antidepressant-like effects of baclofen and LY367385 in the forced swim test in rats. Pharmacological Reports, 58(5), 758-764.
- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481.
- Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437.
- Amikishieva, A. V., & Semendyaeva, S. N. (2007). Effects of baclofen on anxiety, sexual motivation, and olfactory perception in male mice in different psychoemotional states. Neuroscience and Behavioral Physiology, 37(9), 929-937.
- Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 54(1), 12-32.
- Rojas-Mayorquín, A. E., et al. (2016). Baclofen prevents the elevated plus maze behavior and BDNF expression during naloxone precipitated morphine withdrawal in male and female mice. Synapse, 70(10), 415-426.
- Hill, D. R., & Bowery, N. G. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes.
-
Wikipedia. (n.d.). Baclofen. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Phenibut vs. Baclofen: A Comparative Look at GABA-B Agonists. Retrieved from [Link]
- Pellow, S., et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149-167.
- Castagné, V., Porsolt, R. D., & Moser, P. (2009). The mouse forced swim test. Journal of Visualized Experiments, (29), 1087.
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638.
- Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (97), e52587.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Amino-3-(4-methylphenyl)propionic Acid: Your Partner in Chemical Innovation. Retrieved from [Link]
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Seebach, D., et al. (2007). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses, 84, 159-171.
-
Reddit. (2018). How F-Baclofen (F-Phenibut) has helped me and how it's similar and different from Phenibut. Retrieved from [Link]
-
Reddit. (2018). Pharmacology of F-Phenibut compared to Baclofen and Phenibut. Retrieved from [Link]
-
Rowan Digital Works. (2019). An Analysis of Phenibut (ß -phenyl-y-aminobutyric acid) Withdrawal. Retrieved from [Link]
- Pellow, S., & File, S. E. (1986). Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat. Pharmacology Biochemistry and Behavior, 24(3), 525-529.
- Misgeld, U., Bijak, M., & Jarolimek, W. (1995). A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system. Progress in Neurobiology, 46(4), 423-462.
- Cruz, H. G., et al. (2004). GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area. Neuropsychopharmacology, 29(8), 1472-1481.
- Cryan, J. F., & Slattery, D. A. (2007). Animal models of depression: an overview. Current protocols in neuroscience, Chapter 8, Unit 8.10.
- Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological reviews, 84(3), 835-867.
Sources
- 1. reddit.com [reddit.com]
- 2. nbinno.com [nbinno.com]
- 3. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of baclofen on anxiety, sexual motivation, and olfactory perception in male mice in different psychoemotional states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant-like effects of baclofen and LY367385 in the forced swim test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Baclofen prevents the elevated plus maze behavior and BDNF expression during naloxone precipitated morphine withdrawal in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
A Head-to-Head Comparison of the Antimicrobial Activity of Propionic Acid Derivatives: A Guide for Researchers
In the ongoing battle against microbial resistance, the scientific community is increasingly looking towards established compounds for novel applications. Propionic acid, a short-chain fatty acid long utilized as a food preservative, and its derivatives have emerged as a promising class of antimicrobial agents. This guide provides a comprehensive, head-to-head comparison of the antimicrobial efficacy of various propionic acid derivatives, supported by experimental data and standardized protocols. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to advance their research in this critical field.
Introduction: The Versatility of the Propionic Acid Scaffold
Propionic acid is a naturally occurring carboxylic acid with well-documented antimicrobial properties, primarily attributed to its ability to disrupt the cellular functions of various microbes.[1] Its derivatives, which include esters, Schiff bases, and the widely recognized non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, naproxen, and ketoprofen, offer a diverse chemical landscape for antimicrobial exploration.[2][3] These modifications to the core propionic acid structure can significantly influence the compound's antimicrobial spectrum, potency, and mechanism of action. This guide will delve into these nuances, providing a comparative analysis to inform future research and development.
Comparative Antimicrobial Potency: A Data-Driven Analysis
The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's potency. The following tables summarize the MIC values for propionic acid and its derivatives against a panel of common bacterial and fungal pathogens, collated from various in vitro studies.
It is crucial to note that direct comparison of absolute MIC values between different studies should be approached with caution, as variations in experimental conditions (e.g., specific strains, media, pH, and inoculum size) can influence the results. The data presented here is intended to provide a comparative overview of the reported activities.
Table 1: Antibacterial Activity of Propionic Acid and its Non-NSAID Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Reference(s) |
| Propionic Acid | 2500 | 3600–14,000 | 2300-2500 | [4] |
| Schiff Base Derivative 1 | 250 | 500 | 250 | [1] |
| Schiff Base Derivative 2 | 125 | 250 | 125 | [1] |
| Ester Derivative 1 | 500 | >1000 | >1000 | [1] |
| Ester Derivative 2 | 250 | 500 | 500 | [1] |
*Note: Derivative 1 and 2 represent examples from a broader study to illustrate the range of activities. For detailed structures, please refer to the cited literature.[1]
Table 2: Antifungal Activity of Propionic Acid and its Non-NSAID Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference(s) |
| Propionic Acid | 10,000 | - | [2] |
| Schiff Base Derivative 1 | 125 | 125 | [1] |
| Schiff Base Derivative 2 | 62.5 | 62.5 | [1] |
| Ester Derivative 1 | >1000 | >1000 | [1] |
| Ester Derivative 2 | 500 | 500 | [1] |
*Note: As in the previous table, these are representative examples. Please consult the original study for specific compound details.[1]
Table 3: Antimicrobial Activity of Propionic Acid-Based NSAIDs (MIC in µg/mL)
| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference(s) | | :--- | :---: | :---: | :---: | :---: | | Ibuprofen | 1250 | >5000 | 2500 | >5000 |[3] | | Naproxen | 2000 | >4000 | - | - |[3] | | Ketoprofen | MIC >2000 | MIC >2000 | MIC >2000 | - |[3] |
Unraveling the Mechanisms of Action
The antimicrobial activity of propionic acid derivatives is not monolithic; rather, it varies with the structural modifications of the parent molecule. Understanding these mechanisms is paramount for the rational design of more potent and selective agents.
Propionic Acid: The Acidification Model
The classical mechanism for propionic acid's antimicrobial action is centered on its ability to disrupt the intracellular pH of microbial cells.[2] In its undissociated form, propionic acid can passively diffuse across the microbial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and acidifying the intracellular environment. This acidification inhibits the activity of critical enzymes and disrupts cellular processes, ultimately leading to cell death.
NSAID Derivatives (Ibuprofen, Naproxen, Ketoprofen): Beyond Acidity
While NSAIDs derived from propionic acid can also contribute to intracellular acidification, their antimicrobial effects are more complex. Studies on ibuprofen, for example, suggest a multi-pronged attack:
-
Membrane Damage: Ibuprofen can intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of intracellular components.
-
ATP Depletion: By interfering with cellular respiration and oxidative phosphorylation, ibuprofen can cause a significant drop in intracellular ATP levels, depriving the cell of energy.[5]
-
Enzyme Inhibition: Beyond the general effects of acidification, these derivatives may specifically inhibit key microbial enzymes.
-
Anti-Biofilm Activity: Some NSAIDs, including ibuprofen and ketoprofen, have been shown to inhibit biofilm formation, a critical factor in chronic and resistant infections.[6][7]
Schiff Base and Ester Derivatives: The Role of Chemical Modification
The conversion of propionic acid's carboxylic group into Schiff bases or esters can dramatically alter its antimicrobial profile.
-
Schiff Bases: The antimicrobial activity of Schiff bases is often attributed to the presence of the azomethine group (-C=N-).[8] This functional group is thought to interfere with various cellular processes, potentially by chelating metal ions essential for microbial enzyme function or by interacting with microbial DNA.[8] The specific antimicrobial spectrum and potency are heavily influenced by the nature of the aldehyde or ketone used in the synthesis.[1]
-
Esters: The antimicrobial activity of propionic acid esters is influenced by the alcohol moiety.[2] Esterification can alter the lipophilicity of the molecule, which in turn affects its ability to penetrate the microbial cell membrane. Shorter-chain alcohol esters have demonstrated notable activity against certain bacterial and fungal strains.[2]
Experimental Protocols: Ensuring Scientific Rigor
To facilitate reproducible and comparable results, it is imperative to adhere to standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.
Broth Microdilution for Bacteria (Adapted from CLSI M07)
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against bacteria.
Workflow:
-
Preparation of Antimicrobial Stock Solution: Dissolve the propionic acid derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (MHIIB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic Antimicrobial Effects of Ibuprofen Combined with Standard-of-Care Antibiotics against Cystic Fibrosis Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-quorum sensing potential of ketoprofen and its derivatives against Pseudomonas aeruginosa: insights to in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Evaluating the Anticancer Properties of Modified β-Amino Acids
Introduction: Beyond the α-Canonical—The Therapeutic Promise of β-Amino Acids in Oncology
In the landscape of anticancer drug development, the quest for agents with high specificity, enhanced stability, and novel mechanisms of action is perpetual. While α-amino acids form the fundamental alphabet of life, their synthetic homologs, β-amino acids, represent a compelling frontier in medicinal chemistry. Differing by a single methylene unit in their backbone, this seemingly minor structural alteration imparts profound biological properties, most notably a marked resistance to proteolytic degradation.[1][2] This intrinsic stability makes peptides and small molecules incorporating β-amino acids, often termed peptidomimetics, highly attractive candidates for overcoming the pharmacokinetic hurdles that plague many conventional peptide-based therapies.[1]
This guide provides a comparative framework for evaluating the anticancer potential of novel, modified β-amino acids. We will move beyond simple data reporting to explore the causal relationships behind experimental design, ensuring a robust and self-validating approach to candidate selection. We will dissect the mechanisms of action, compare their efficacy against established chemotherapeutics, and provide detailed protocols for the critical assays that underpin this evaluation.
Pillar 1: Unraveling the Mechanism—How Do β-Amino Acids Exert Antitumor Effects?
The anticancer activity of modified β-amino acids is not monolithic; it is a function of their specific chemical structures, which dictate their interactions with cellular components. A primary focus of our evaluation is to elucidate these mechanisms, which often diverge from those of traditional DNA-damaging agents.
Membrane Disruption and Induction of Apoptosis
Many promising β-amino acid derivatives are amphipathic, possessing both cationic and hydrophobic moieties.[3] This structure facilitates interaction with and disruption of the cancer cell membrane, which is typically more anionic than that of healthy cells due to an abundance of phosphatidylserine.[4] This interaction can lead to membrane permeabilization and subsequent cell death through necrosis or the initiation of apoptosis.[5][6]
One key apoptotic pathway involves the mitochondria. For instance, studies on small amphipathic β²,²-amino acid derivatives have shown that some compounds can induce a rapid loss of mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic cascade.[5] This disruption leads to the release of pro-apoptotic factors like cytochrome c, activating caspase cascades that execute programmed cell death.[7][8]
Below is a conceptual workflow for investigating the pro-apoptotic mechanism of a novel β-amino acid candidate.
Caption: Experimental workflow for evaluating a novel modified β-amino acid.
Pillar 2: Comparative Analysis—Benchmarking Against the Gold Standard
A novel compound's therapeutic potential can only be truly appreciated through rigorous comparison with existing alternatives. This requires benchmarking against both other experimental molecules and FDA-approved chemotherapeutics like cisplatin and doxorubicin.
Structure-Activity Relationship (SAR)
The "modification" of the β-amino acid is the critical determinant of its activity. SAR studies are essential to understand how changes in substituents affect potency and selectivity. For example, research on β-amino alcohol derivatives revealed that small substituents (H or CH₃) at a specific position were crucial for achieving activity comparable to cisplatin.[9] Similarly, studies on amphipathic β²,²-amino acid derivatives showed that incorporating bulky hydrophobic groups like bis(naphthalen-2-ylmethyl) resulted in high potency against a broad range of cancer cell lines.[3]
The logical relationship for SAR can be visualized as follows:
Caption: Structure-Activity Relationship (SAR) logic for modified β-amino acids.
Quantitative Data Comparison
To facilitate direct comparison, we summarize the cytotoxic activities of representative modified β-amino acids against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source(s) |
| β²,²-amino acid derivative (5c) | Burkitt's Lymphoma (Ramos) | < 8 | Doxorubicin | 1.7 µg/mL* | [5],[3] |
| β²,²-amino acid derivative (5c) | Colon Cancer (Various) | 0.32 - 3.89 | N/A | N/A | [3] |
| β²,²-amino acid derivative (5c) | Leukemia (Various) | 0.32 - 3.89 | N/A | N/A | [3] |
| β-amino alcohol derivative | Human Cancer Cell Lines | Comparable to Cisplatin | Cisplatin | Not specified | [9] |
| Nal-P-113 (P-113 with β-naphthylalanine) | Non-small Cell Lung Cancer | >80% killing at 2h | P-113 (unmodified) | Poor activity | [8] |
Note: Doxorubicin IC₅₀ was determined after a 24h pre-treatment, highlighting a difference in the kinetics of action compared to the fast-acting β-amino acid derivatives.[5]
Pillar 3: Trustworthy Protocols for Self-Validating Systems
The integrity of any comparative evaluation rests on the quality and reproducibility of its experimental protocols. Here, we provide detailed, step-by-step methodologies for two foundational assays in this field. The rationale behind critical steps is explained to ensure the generation of reliable and interpretable data.
Experimental Protocol 1: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of a modified β-amino acid on a cancer cell line and calculate its IC₅₀ value. This assay measures the metabolic activity of cells, which correlates with cell viability.
Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, A549) to ~80% confluency in appropriate media.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Scientist's Note: Optimal seeding density is critical. Too few cells will result in a low signal; too many may lead to nutrient depletion and cell death unrelated to the compound. A titration experiment is recommended for each cell line.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of the modified β-amino acid in culture media. Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (e.g., DMSO in media) and a positive control (e.g., Cisplatin).
-
Carefully remove the old media from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
After incubation, carefully aspirate the media without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (media + MTT + DMSO only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Experimental Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To assess whether a compound induces apoptosis by disrupting the mitochondrial membrane potential, a key early event in the intrinsic apoptotic pathway.
Methodology:
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to ~70% confluency.
-
Treat cells with the modified β-amino acid at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 6-8 hours).
-
Include an untreated control and a positive control known to depolarize mitochondria (e.g., CCCP).
-
-
Staining with TMRE:
-
Prepare a working solution of TMRE (Tetramethylrhodamine, Ethyl Ester) dye in pre-warmed culture media (typically 20-100 nM).
-
Scientist's Note: TMRE is a potentiometric dye that accumulates in active mitochondria with intact membrane potential. A loss of potential results in decreased TMRE fluorescence.
-
Remove the treatment media, wash cells once with warm PBS, and add the TMRE working solution.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis:
-
After incubation, gently collect the media (which may contain apoptotic floating cells).
-
Wash the adherent cells with PBS and trypsinize them.
-
Combine the trypsinized cells with the collected media from the previous step.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 500 µL of FACS buffer (PBS with 1% BSA).
-
Analyze the cells immediately using a flow cytometer (e.g., excitation at 549 nm, emission at 575 nm).
-
-
Data Interpretation:
-
Healthy, untreated cells will exhibit high TMRE fluorescence.
-
A significant leftward shift in the fluorescence peak for the treated cell population indicates a loss of mitochondrial membrane potential (depolarization), which is a strong indicator of apoptosis induction.[5]
-
Conclusion and Future Outlook
Modified β-amino acids represent a promising class of anticancer agents characterized by high potency, novel mechanisms of action, and favorable pharmacokinetic properties stemming from their inherent proteolytic stability.[1][3] The comparative framework presented here, grounded in mechanistic investigation and rigorous benchmarking, provides a robust strategy for identifying and advancing lead candidates. The most potent derivatives often display amphipathic characteristics that allow for rapid disruption of cancer cell membranes and mitochondrial function, leading to apoptosis.[3][5]
Future research should focus on optimizing the therapeutic index—maximizing anticancer activity while minimizing toxicity to healthy cells.[3] Furthermore, conjugating these β-amino acid motifs to other therapeutic agents or designing them to inhibit specific protein-protein interactions could unlock new avenues for targeted cancer therapy.[1][10] The continued exploration of this unique chemical space is a vital endeavor in our collective effort to develop more effective and durable cancer treatments.
References
- Bai, B., Li, X. Y., Li, Y., & Zhu, H. J. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & Medicinal Chemistry Letters.
- Ausbacher, D., et al. (2012). Anticancer mechanisms of action of two small amphipathic β2,2-amino acid derivatives derived from antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- Liland, K. H., et al. (2012). Anticancer activity of small amphipathic β²,²-amino acid derivatives. European Journal of Medicinal Chemistry.
- D'Aniello, C., et al. (2020). Intake of Special Amino Acids Mixture Leads to Blunted Murine Colon Cancer Growth In Vitro and In Vivo. MDPI.
- Qayum, A., et al. (2025). Synthesis of Novel β-Boswellic Acid Amino Acid Conjugates in Targeting KRASG13D Mutant Colon Cancer. ResearchGate.
- Gellerman, G., et al. (2017). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
- Lee, M., et al. (2022). Dietary Manipulation of Amino Acids for Cancer Therapy. MDPI.
- Gaspar, D., et al. (2013). Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review). Experimental and Therapeutic Medicine.
- Golestannejad, P., et al. (2025). In Vivo Studies of Anticancer Peptides for Breast Cancer Therapy. Brieflands.
- Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
- Cholewiński, G., et al. (2019). Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. MOST Wiedzy.
- Al-Garawi, A. A., et al. (2023). Peptide-Based Agents for Cancer Treatment: Current Applications and Future Directions. National Institutes of Health.
- Tajan, M., & Vousden, K. H. (2020). Oncology Therapeutics Targeting the Metabolism of Amino Acids. National Institutes of Health.
- Kopecka, J., et al. (2022). The Role of Amino Acids in the Diagnosis, Risk Assessment, and Treatment of Breast Cancer: A Review. MDPI.
- Chen, C. H., et al. (2022). Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions. National Institutes of Health.
- Kumar, P., et al. (2022). Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 6. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-3-(4-isopropylphenyl)propionic acid
As laboratory professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Amino-3-(4-isopropylphenyl)propionic acid, grounded in established safety principles and regulatory standards.
Hazard Assessment: Understanding the "Why"
Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is not a benign substance; its hazard profile dictates the stringent handling protocols required.
Key Hazard Information: According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following primary hazard:
| Hazard Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 4 (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
This classification is the central tenet guiding our disposal strategy. The designation "Acute Toxicity 4 (Oral)" means that ingestion of this compound can cause significant, non-lethal toxic effects.[1] Therefore, the primary goal of our disposal plan is to prevent its release into the environment, particularly into water systems where it could be ingested by organisms, and to ensure it is handled in a way that eliminates the risk of accidental ingestion by personnel.
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), while this specific chemical may not be a "listed" hazardous waste, it exhibits the characteristic of toxicity, mandating its management as a hazardous waste.[2][3][4]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the lifecycle of this compound waste within the laboratory, from the point of generation to its final removal by trained professionals. This workflow is designed to comply with the standards set by the Occupational Safety and Health Administration (OSHA) for laboratories (29 CFR 1910.1450).[5][6]
Step 1: Point-of-Generation Waste Collection
Proper disposal begins the moment waste is generated.
-
Don Personal Protective Equipment (PPE): Before handling the waste, always wear standard laboratory PPE, including a lab coat, nitrile gloves, and chemical safety goggles as described by OSHA regulations in 29 CFR 1910.133.[7]
-
Select a Compatible Waste Container: Use a dedicated, leak-proof waste container that is chemically compatible with the solid. A high-density polyethylene (HDPE) or glass wide-mouth bottle is recommended. Ensure the container is in good condition, free of cracks or residue.[8][9]
-
Segregate the Waste: Chemical segregation is critical to prevent dangerous reactions.[10] Store this compound waste separately from incompatible materials, particularly strong oxidizing agents.[7][11]
Step 2: Accumulation and Labeling
Waste must be stored safely in a designated area pending pickup.
-
Designate a Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation and under the control of laboratory personnel.[2][3][9] This designated SAA prevents the accumulation of large quantities of waste in a single location.
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[2][9] This minimizes the risk of spills and exposure.
-
Apply a Hazardous Waste Label: As soon as the first particle of waste enters the container, it must be labeled. The label must include:
Step 3: Arranging for Final Disposal
Laboratory personnel are responsible for the safe temporary storage of waste, not its final treatment or disposal.
-
Contact Your EHS Office: Once the waste container is full, or when the project generating the waste is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Do Not Dispose via Sink or Trash: Under no circumstances should this chemical be poured down the drain or placed in the regular trash.[9][12] This is a direct violation of RCRA regulations and poses a significant environmental and safety risk.
-
Lab-Pack for Disposal: Your EHS department will likely use a "lab-pack" method, where the container is placed into a larger drum with absorbent material for safe transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13] At the TSDF, the waste will be destroyed, likely via high-temperature incineration, which is the preferred method for many organic solids.[8]
Caption: Decision workflow for handling this compound waste.
Managing Spills and Empty Containers
Accidents happen, but proper preparation can mitigate their impact.
-
Small Spills: For small spills of the solid material, ensure proper PPE is worn. Gently sweep the material up, taking care to avoid creating dust.[11] Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into the designated hazardous waste container.[14]
-
Empty Containers: An "empty" container that once held this chemical is not yet safe for regular trash. It must be decontaminated. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). Crucially, this rinsate is now considered hazardous waste and must be collected in a separate, properly labeled hazardous waste container for liquid organic waste. Once the container is decontaminated and dry, deface or remove the original label and dispose of it according to your facility's procedures for non-hazardous glass or plastic waste.[10][15]
Best Practices for Waste Minimization
The most effective disposal strategy is to minimize the amount of waste generated in the first place. The EPA and safety professionals advocate for a hierarchy of waste management that prioritizes source reduction.[16]
-
Prudent Purchasing: Order only the quantity of the chemical needed for your immediate experimental plan.[2][3]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[3]
-
Inventory Management: Maintain an accurate and up-to-date chemical inventory to avoid purchasing duplicate materials and to track expiration dates.[2][10]
By adhering to this comprehensive disposal plan, you not only ensure compliance with federal and local regulations but also uphold the highest standards of laboratory safety and environmental responsibility.
References
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. [Link]
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]
-
Laboratory Waste Management Guidelines. Unknown Source. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]
-
Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
-
How To Dispose Non-Hazardous Waste. Temarry Recycling. [Link]
-
Luprosil® (propionic acid) Safety Data Sheet. BASF. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [Link]
-
Non-Hazardous Materials and Waste Management Hierarchy. U.S. Environmental Protection Agency. [Link]
-
Laboratory Chemical Disposal. Environmental Marketing Services. [Link]
-
Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
-
Hazardous vs. Non-Hazardous Waste. VLS Environmental Services. [Link]
-
Propionic acid Safety Data Sheet. DC Fine Chemicals. [Link]
-
Non-Hazardous Waste Disposal. U.S. Waste Industries Inc. [Link]
-
Propionic acid Safety Data Sheet. Carl ROTH. [Link]
Sources
- 1. 3-Amino-3-(4-isopropylphenyl)-propionic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. odu.edu [odu.edu]
- 4. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
- 5. osha.gov [osha.gov]
- 6. nationalacademies.org [nationalacademies.org]
- 7. fishersci.com [fishersci.com]
- 8. usbioclean.com [usbioclean.com]
- 9. danielshealth.com [danielshealth.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 14. aksci.com [aksci.com]
- 15. sfasu.edu [sfasu.edu]
- 16. epa.gov [epa.gov]
A Researcher's Guide to Handling 3-Amino-3-(4-isopropylphenyl)propionic Acid: PPE, Operations, and Disposal
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, ensuring the safety of the innovator—the researcher—is paramount. This guide provides a comprehensive operational plan for handling 3-Amino-3-(4-isopropylphenyl)propionic acid (CAS 117391-53-4), focusing on a risk-based approach to personal protective equipment (PPE), handling procedures, and waste disposal. While specific toxicological data for this compound is limited, its classification and the known properties of its structural relatives, namely propionic acid derivatives, mandate a cautious and thorough safety protocol.
Hazard Assessment: Understanding the Risk Profile
This compound is a solid compound with a published GHS classification indicating it is harmful if swallowed (Acute Toxicity 4, Oral). This is denoted by the GHS07 pictogram and the signal word "Warning," with the corresponding hazard statement H302.
Beyond this primary classification, the broader family of propionic acid derivatives is known to cause gastrointestinal toxicity.[1][2] Furthermore, analogous amino-phenylpropionic acid compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] Given these factors, a comprehensive safety plan must assume the potential for skin, eye, and respiratory hazards in addition to the known oral toxicity.
The Hierarchy of Controls: A Foundation for Safety
Before detailing specific PPE, it is crucial to ground our safety plan in the established hierarchy of controls. This framework prioritizes the most effective safety measures.
-
Elimination/Substitution: Not applicable when the compound is required for research.
-
Engineering Controls: Modifying the workspace to isolate the hazard. This is our first line of defense.
-
Administrative Controls: Establishing safe work procedures and training.
-
Personal Protective Equipment (PPE): The final barrier between the researcher and the hazard.
This guide operates on the principle that PPE is essential but should be used in conjunction with robust engineering and administrative controls.
Engineering and Administrative Controls: Preparing the Workspace
-
Ventilation: All manipulations of solid this compound that could generate dust—such as weighing, transferring, or preparing solutions—must be conducted in a certified chemical fume hood or a powder containment hood.[4] This prevents inhalation of airborne particulates.
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly. All personnel must be trained in their operation.
-
Safe Work Practices:
-
Minimize the quantities of the chemical handled.
-
Develop a Standard Operating Procedure (SOP) for all tasks involving this compound.
-
Keep containers tightly sealed when not in use and store them in a cool, dry, well-ventilated area.[5]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
-
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Nitrile Gloves (single pair) | ANSI Z87.1 Safety Glasses | Lab Coat (fully buttoned) | Not Required |
| Weighing/Transferring Solid | Double Nitrile Gloves | ANSI Z87.1 Safety Goggles | Lab Coat (fully buttoned) | Required if not in a fume hood (N95 minimum) |
| Solution Preparation | Double Nitrile Gloves | ANSI Z87.1 Safety Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | Not Required (in fume hood) |
| Spill Cleanup | Heavy-duty Nitrile or Neoprene Gloves | ANSI Z87.1 Safety Goggles & Face Shield | Chemical-Resistant Apron or Coveralls | N95 Respirator (minimum) |
Rationale and Causality:
-
Hand Protection: Disposable nitrile gloves provide a sufficient barrier for incidental contact.[6] Double-gloving is recommended during weighing and solution preparation to protect against undetected micro-tears and to allow for the safe removal of the outer, contaminated glove without exposing the skin.
-
Eye and Face Protection: Safety glasses are the minimum requirement.[7] However, due to the potential for serious eye irritation, chemical safety goggles that form a seal around the eyes are mandated for all open-container handling.[8] A face shield should be worn over goggles during solution preparation to protect against splashes.[6]
-
Body Protection: A standard lab coat protects clothing and skin from minor spills.[4] A chemical-resistant apron provides an additional layer of protection when handling solutions.
-
Respiratory Protection: While engineering controls are the primary method for mitigating inhalation risk, an N95 respirator should be used if there is any chance of generating dust outside of a containment hood, such as during a large spill cleanup.[8]
Operational Plan: Spill Response
A swift and correct response to a chemical spill is critical. The following workflow should be adopted.
Spill Cleanup Procedure in Detail:
-
Alert and Isolate: Immediately notify colleagues in the vicinity. Restrict access to the spill area.[9]
-
Don PPE: Before approaching the spill, put on all required PPE as detailed in the table above.
-
Contain Dust: Gently cover the spill with absorbent pads or paper towels to prevent the solid from becoming airborne.[10] Do not sweep the dry powder.
-
Clean Up: Carefully scoop the material and the absorbent pads into a clearly labeled hazardous waste container.[10][11]
-
Decontaminate: Wipe the spill area with a damp paper towel to remove any remaining residue. Place the used towel into the hazardous waste container.[12]
-
Dispose: Seal the container, ensure it is properly labeled as "Hazardous Waste" with the full chemical name, and place it in the designated satellite accumulation area for pickup by your institution's Environmental Health and Safety (EHS) department.[13]
Disposal Plan: Managing Chemical Waste
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: The pure chemical, any reaction byproducts, and contaminated solids (e.g., scoops, weigh boats) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[13]
-
Contaminated PPE: Used gloves, absorbent pads from spills, and disposable lab coats should be placed in a sealed bag within the hazardous waste stream.
-
Empty Containers: "Empty" containers that held the chemical must be treated as hazardous waste, as they retain residue.[14] They should not be disposed of in regular trash.
-
Prohibition on Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the drain.[15] This is critical to prevent environmental contamination, as many propionic acid derivatives can exhibit aquatic toxicity.[16]
By implementing this multi-faceted safety strategy, from workspace preparation to final disposal, researchers can confidently handle this compound, ensuring both personal safety and environmental responsibility.
References
-
Chemical Spill Clean-Up . Environmental Health & Safety - University of Delaware.
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories . The University of Texas at Austin - Environmental Health and Safety.
-
Laboratory Chemical Spill Cleanup and Response Guide . The City University of New York.
-
What are the safety precautions in fine chemicals handling? . BIOSYNCE. (2023).
-
Guide for Chemical Spill Response . American Chemical Society.
-
Spill Clean up Procedure . The University of British Columbia - Safety & Risk Services.
-
3-Amino-3-(4-isopropylphenyl)-propionic acid Safety Information . Sigma-Aldrich.
-
The propionic acids. Gastrointestinal toxicity in various species . PubMed. (1986).
-
Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals . Benchchem.
-
Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses . Curofy.
-
Propionic Acid Derivative: Significance and symbolism . Environmental Sciences. (2023).
-
3-amino-3-(4-isopropylphenyl)propanoic acid . ChemicalBook.
-
Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET . Agilent. (2024).
-
Propionic Acid | Drug Information, Uses, Side Effects, Chemistry . PharmaCompass.com.
-
What is the proper disposal of dansyl-substituted amino acids? . ResearchGate. (2020).
-
Propionic acid . Wikipedia.
-
How to Choose PPE for Chemical Work . Allan Chemical Corporation. (2023).
-
Ensuring Safety: The Importance of PPE for Handling Chemicals . PPS Essentials. (2024).
-
3-Amino-3-(4-isopropylphenyl)-propionic acid . Sigma-Aldrich.
-
Amino acid mobile phase kit, Type LI, AA-MA (Li) Safety Data Sheet . Wako.
-
(R)-3-(Fmoc-amino)-3-phenylpropionic acid Safety Data Sheet . Thermo Fisher Scientific. (2024).
-
NPPOC-D-Ala-OH ≥96 % Safety Data Sheet . Carl Roth. (2023).
-
PPE for Chemical Handling: A Quick Guide . Healthy Bean Ltd. (2023).
-
Personal Protective Equipment (PPE) . U.S. Department of Health & Human Services.
-
Propionic acid Safety Data Sheet . Sigma-Aldrich. (2024).
-
This compound (Cas 117391-53-4) . Parchem.
-
GHS Classification (Rev.11, 2025) Summary . PubChem.
-
(s)-3-Amino-3-(3-nitrophenyl)propionic acid Hazard Summary . PubChem.
Sources
- 1. The propionic acids. Gastrointestinal toxicity in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynce.com [biosynce.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 8. pps-essentials.co.uk [pps-essentials.co.uk]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. acs.org [acs.org]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. agilent.com [agilent.com]
- 15. carlroth.com [carlroth.com]
- 16. Propionic Acid Derivative: Significance and symbolism [wisdomlib.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

